N-(tert-Butoxycarbonyl)-L-valine methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
methyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLIYKAMLUDGN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452647 | |
| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58561-04-9 | |
| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(tert-Butoxycarbonyl)-L-valine methyl ester synthesis protocol
An In-depth Technical Guide to the Synthesis of N-(tert-Butoxycarbonyl)-L-valine Methyl Ester
Authored by: Gemini, Senior Application Scientist
January 2026
Abstract
This compound (Boc-L-Val-OMe) is a pivotal intermediate in modern synthetic organic chemistry, particularly within the realms of peptide synthesis and pharmaceutical development. Its structure incorporates the acid-labile tert-butoxycarbonyl (Boc) protecting group on the amine terminus and a methyl ester on the carboxyl terminus, rendering it an ideal building block for the controlled, sequential assembly of complex peptide chains.[1][2] This guide provides a comprehensive exploration of the synthesis of Boc-L-Val-OMe, detailing two primary synthetic pathways, the underlying reaction mechanisms, a field-proven experimental protocol, and methods for purification and characterization. The content is tailored for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, actionable insights.
Introduction: The Strategic Importance of Boc-L-Val-OMe
In the intricate architecture of peptide-based therapeutics and complex organic molecules, the ability to selectively mask and unmask reactive functional groups is paramount. The L-valine derivative, this compound, serves this purpose with exceptional efficacy.
-
The Role of the Boc Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines.[3] Its principal advantage lies in its stability to a wide range of nucleophilic and basic conditions, while being readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[4] This orthogonality allows for the selective deprotection of the α-amino group without disturbing other sensitive functionalities within a molecule, a cornerstone of strategies like Solid-Phase Peptide Synthesis (SPPS).[5]
-
The Function of the Methyl Ester: The methyl ester protects the carboxylic acid moiety, preventing it from engaging in undesired side reactions, such as amide bond formation during the coupling of the subsequent amino acid. It can be deprotected under conditions that are typically orthogonal to the Boc group removal, such as saponification with a base.
The dual-protected nature of Boc-L-Val-OMe makes it a versatile and valuable reagent for introducing a valine residue into a growing peptide chain.
Core Synthetic Strategies
The synthesis of this compound can be approached via two logical and commonly employed routes. The choice between them often depends on the starting materials available and the scale of the synthesis.
Route A: Boc Protection Followed by Esterification
This pathway begins with the protection of the amino group of L-valine, followed by the esterification of the resulting N-Boc-L-valine. While viable, esterifying the sterically hindered carboxylic acid of N-Boc-L-valine can sometimes be sluggish or require specific reagents.
Route B: Esterification Followed by Boc Protection
This is often the preferred and more efficient route. It involves the initial conversion of L-valine to its methyl ester hydrochloride salt, followed by the protection of the now-free amino group with di-tert-butyl dicarbonate. The initial esterification is typically high-yielding, and the subsequent Boc protection is a robust and clean reaction.[6] This guide will focus on the detailed protocol for Route B.
Detailed Experimental Protocol (Route B)
This protocol is a robust and scalable method for the synthesis of this compound, optimized for high yield and purity.
Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride
Causality: This step efficiently converts the zwitterionic L-valine into its more soluble and reactive methyl ester hydrochloride salt. Using thionyl chloride in methanol is a common and effective method for generating anhydrous HCl in situ, which catalyzes the esterification. [7] Methodology:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-valine (20.0 g, 170.7 mmol) in anhydrous methanol (250 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add thionyl chloride (SOCl₂) (15.0 mL, 205 mmol, 1.2 eq) dropwise to the stirred suspension over 30 minutes. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, during which the suspension will become a clear solution.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) [chloroform:methanol:acetic acid = 5:3:1]. [8]6. Once the reaction is complete, remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator.
-
The resulting white solid is L-valine methyl ester hydrochloride. It can be used in the next step without further purification. The expected yield is typically quantitative.
Step 2: Synthesis of this compound
Causality: This step introduces the Boc protecting group onto the primary amine of the ester. Sodium bicarbonate is used as a mild base to neutralize the hydrochloride salt and create the free amine necessary for the reaction with Boc₂O. A biphasic solvent system (THF/water) facilitates the reaction between the organic-soluble Boc₂O and the water-soluble amino acid salt. [6] Methodology:
-
Dissolve the L-valine methyl ester hydrochloride (28.6 g, 170.7 mmol) from the previous step in a mixture of tetrahydrofuran (THF) (200 mL) and water (200 mL) in a 1 L Erlenmeyer flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium bicarbonate (NaHCO₃) (43.0 g, 512 mmol, 3.0 eq) in portions to the stirred solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (37.3 g, 170.7 mmol, 1.0 eq) to the mixture.
-
Remove the ice bath and stir the reaction vigorously at room temperature for 10-12 hours.
-
After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous brine solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. [6]
Purification
The crude this compound is typically obtained as a colorless or pale yellow oil. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation: Quantitative Overview
Table 1: Reagent Summary for Synthesis (Based on 170.7 mmol L-Valine)
| Reagent | Step | Molecular Wt. ( g/mol ) | Molar Eq. | Amount Used |
| L-Valine | 1 | 117.15 | 1.0 | 20.0 g |
| Methanol | 1 | 32.04 | Solvent | 250 mL |
| Thionyl Chloride | 1 | 118.97 | 1.2 | 15.0 mL (24.4 g) |
| Boc₂O | 2 | 218.25 | 1.0 | 37.3 g |
| NaHCO₃ | 2 | 84.01 | 3.0 | 43.0 g |
| THF | 2 | 72.11 | Solvent | 200 mL |
| Ethyl Acetate | 2 | 88.11 | Solvent | 450 mL |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| CAS Number | 58561-04-9 | |
| Molecular Formula | C₁₁H₂₁NO₄ | |
| Molecular Weight | 231.29 g/mol | |
| Appearance | Colorless Oil or White Solid | - |
| Boiling Point | 194 °C | |
| Refractive Index (n20/D) | ~1.44 | |
| ¹H NMR (CDCl₃, δ) | 0.87-0.98 (dd, 6H), 1.45 (s, 9H), 1.77-2.37 (m, 1H), 3.75 (s, 3H), 4.01-4.37 (m, 1H), 4.90-5.29 (m, 1H, NH) | [9] |
Conclusion
The synthesis of this compound is a fundamental procedure in preparative organic chemistry. The presented two-step protocol, proceeding via the initial esterification of L-valine followed by Boc protection, represents an efficient, reliable, and scalable method for obtaining this key building block. By understanding the underlying mechanisms and adhering to a validated experimental procedure, researchers can confidently produce high-purity material essential for advancing projects in peptide synthesis and medicinal chemistry.
References
- Common Organic Chemistry.Boc Protection Mechanism (Boc2O).
- PrepChem.com.Synthesis of N-(tert.-butyloxycarbonyl)-L-valine methyl ester (4b).
- Total Synthesis.Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Wikipedia.tert-Butyloxycarbonyl protecting group.
- Chemistry Steps.Boc Protecting Group for Amines.
- RSC Publishing.A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids.
- PrepChem.com.Synthesis of Boc-valine.
- RSC Publishing.A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
- ResearchGate.Please suggest me a best recent method of esterification of N-Boc-Amino Acids?
- ChemRxiv.Practical synthetic method for amino acids derived diazoketones – shelf-stable reagents for organic synthesis.
- SpectraBase.this compound - Optional[1H NMR] - Spectrum.
- ResearchGate.Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide.
- PMC - NIH.A Convenient Synthesis of Amino Acid Methyl Esters.
- ResearchGate.A safe and efficient synthesis of N-Boc-β-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
- RSC Publishing.A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
- Chemistry LibreTexts.21.7: Methyl Ester Synthesis Using Diazomethane.
- Fengchen Group.BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3.
- Canadian Science Publishing.Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide.
- Google Patents.US20050192296A1 - Process for the preparation of valacyclovir hydrochloride.
- Reddit.Making esters the the presence of an amine?
- Google Patents.WO2003041647A2 - Synthesis and purification of valacyclovir.
- Patsnap.Preparation method of L-valine methyl ester hydrochloride.
- PMC - NIH.Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.
- ResearchGate.FIGURE 6 (a) 1D 1 H-NMR spectrum of valine methyl ester hydrochloride...
- SpringerLink.A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids.
- Wiley-VCH.Reaction of Alcohols with Carboxylic Acids and their Derivatives.
- NSR laboratories Pvt. Ltd.Boc-L-Valine.
- PubChem - NIH.Boc-L-Valine.
- Google Patents.CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Boc-L-valine Methyl Ester
This guide provides a comprehensive technical overview of the core physicochemical properties of N-(tert-Butoxycarbonyl)-L-valine methyl ester (Boc-L-valine methyl ester). It is designed for researchers, scientists, and drug development professionals who utilize this crucial amino acid derivative in peptide synthesis and other advanced applications. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and emphasizing self-validating systems for data generation.
Core Molecular Identity and Structural Elucidation
Boc-L-valine methyl ester is a cornerstone in modern synthetic chemistry, particularly in the assembly of peptides and other complex organic molecules. Its structure combines the chirality of the natural amino acid L-valine with two critical protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and a methyl ester on the carboxylic acid. This strategic protection prevents unwanted side reactions during peptide coupling.[1]
Systematic Name: (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate[2]
Key Structural Features:
-
Chiral Center: The α-carbon of the valine residue, dictating the L-configuration.
-
Boc Protecting Group: A bulky, acid-labile group that ensures the amine's nucleophilicity is masked until its desired reaction.[1]
-
Methyl Ester: Protects the carboxylic acid, preventing it from participating in undesired coupling reactions.
The following diagram illustrates the logical relationship of the key functional groups that define the properties and applications of Boc-L-valine methyl ester.
Caption: Logical relationship of functional groups in Boc-L-valine methyl ester.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of Boc-L-valine methyl ester, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁NO₄ | [3] |
| Molecular Weight | 231.29 g/mol | [3] |
| Appearance | Colorless liquid or solid | [3][4] |
| Boiling Point | 194 °C (lit.) | [3][5] |
| Density | 1.004 g/mL at 25 °C (lit.) | [3][5] |
| Optical Rotation | [α]²⁰/D −22° to -24° (c=1 in methanol) | [4] |
| Flash Point | 113 °C (235 °F) - closed cup | [5] |
| CAS Number | 58561-04-9 | [3] |
Experimental Protocols for Physicochemical Characterization
This section details the methodologies for determining the key physicochemical properties of Boc-L-valine methyl ester. The protocols are designed to be self-validating, incorporating control measures and emphasizing the scientific principles behind each step.
Melting Point Determination
The melting point is a critical indicator of purity for crystalline solids. For a pure compound, the melting range is typically narrow (0.5-1.0°C). Impurities will generally cause a depression and broadening of the melting point range. While some sources describe Boc-L-valine methyl ester as a liquid at room temperature, others classify it as a solid.[3][4] This discrepancy may be due to the presence of different polymorphic forms or minor impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): A rapid heating rate (10-20 °C/min) is used to quickly determine an approximate melting range. This initial scan prevents time-consuming measurements and provides a target range for a more accurate determination.
-
Accurate Determination: A fresh sample is heated at a much slower rate (1-2 °C/min) through the approximate melting range.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.
-
Self-Validation: The calibration of the melting point apparatus should be regularly verified with certified reference standards (e.g., benzophenone, caffeine). The sharpness of the melting range serves as an internal indicator of sample purity.
Caption: Workflow for melting point determination.
Solubility Assessment
Understanding the solubility of Boc-L-valine methyl ester in various solvents is critical for its application in synthesis, purification, and formulation.[6][7] The "like dissolves like" principle generally applies; this molecule, with both polar (ester, carbamate) and non-polar (alkyl groups) regions, is expected to be soluble in a range of organic solvents.
Protocol: Isothermal Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.[8][9]
-
Preparation of Saturated Solution: An excess amount of Boc-L-valine methyl ester is added to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.[10]
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE). This step is critical to prevent solid particles from interfering with the subsequent analysis.[7]
-
Quantification: The concentration of Boc-L-valine methyl ester in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).
-
Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. The presence of a solid phase at the end of the equilibration period must be visually confirmed. The analytical method used for quantification must be validated for linearity, accuracy, and precision.
Optical Rotation Measurement
As a chiral molecule, Boc-L-valine methyl ester rotates the plane of polarized light. The specific rotation is a characteristic property that confirms the enantiomeric purity of the sample.[1][11]
Protocol: Polarimetry
-
Sample Preparation: A solution of Boc-L-valine methyl ester is prepared by accurately weighing the compound and dissolving it in a known volume of a specified solvent (e.g., methanol) in a volumetric flask. The concentration (c) is typically expressed in g/100 mL.
-
Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent).[1]
-
Measurement: The sample solution is transferred to a polarimeter cell of a known path length (l), typically 1 decimeter (dm). The observed angle of rotation (α) is measured.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) must be reported.
-
Self-Validation: The measurement should be repeated multiple times, and the results averaged. The instrument's performance should be periodically checked with a quartz control plate or a standard solution of a known chiral compound.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[12][13]
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For Boc-L-valine methyl ester, one would expect to see signals corresponding to the protons of the tert-butyl group, the isopropyl group, the α-proton, the N-H proton, and the methyl ester group.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Distinct signals should be observable for the carbonyl carbons of the Boc group and the methyl ester, the α-carbon, and the carbons of the tert-butyl and isopropyl groups.
General Protocol for NMR Sample Preparation and Acquisition:
-
Sample Preparation: 5-10 mg of Boc-L-valine methyl ester is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard 1D ¹H and ¹³C{¹H} spectra are acquired.
-
Data Processing and Interpretation: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Boc-L-valine methyl ester is expected to show characteristic absorption bands for:
-
N-H stretch: Around 3300-3500 cm⁻¹
-
C-H stretch (aliphatic): Around 2850-3000 cm⁻¹
-
C=O stretch (urethane and ester): Two distinct bands in the region of 1680-1750 cm⁻¹
-
C-O stretch: Around 1000-1300 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14] In electrospray ionization (ESI) mode, the molecular ion peak ([M+H]⁺ or [M+Na]⁺) would be expected at m/z corresponding to the molecular weight plus the mass of the adduct. Fragmentation patterns can provide further structural confirmation.
Applications in Research and Development
Boc-L-valine methyl ester is a vital building block in solid-phase peptide synthesis (SPPS).[1] The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions to allow for the sequential addition of other amino acids.[1] Its physicochemical properties, particularly its solubility in common organic solvents, are critical for efficient coupling reactions and purification processes.
Caption: Simplified workflow of Boc-SPPS utilizing Boc-L-valine methyl ester.
Conclusion
A thorough understanding of the physicochemical properties of Boc-L-valine methyl ester is fundamental to its successful application in research and development. The experimental protocols outlined in this guide provide a framework for obtaining reliable and reproducible data. By employing these self-validating methodologies, researchers can ensure the quality and integrity of their synthetic work, ultimately contributing to the advancement of peptide chemistry and drug discovery.
References
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Diari, J. (2015). Solubility determination of compounds of pharmaceutical interest.
- Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Al-Ghananeem, A. M. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
- Persson, E. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- University of Regensburg. (n.d.). peptide nmr.
- Drawell. (n.d.). Polarimetry: Applications, Advancements, and Industry Trends.
- American Chemical Society. (2024). Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory.
- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.
- National Center for Biotechnology Information. (n.d.). Boc-L-Valine. PubChem.
- Chemistry LibreTexts. (2019). 5.5 Polarimetry.
- PubMed. (1999). Peptide structural analysis by solid-state NMR spectroscopy.
- Triclinic Labs. (n.d.). Peptide NMR Analysis Services.
- Atago.net. (n.d.). General Principals of Polarimeters.
- Wikipedia. (n.d.). Polarimeter.
- University of Toronto Scarborough. (n.d.). Melting Point. Chemistry Online @ UTSC.
- American Chemical Society. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025.
- Pearson. (2022). Mass Spectrum Explained: Definition, Examples, Practice & Video Lessons.
- Chemed.chem.purdue.edu. (n.d.). Melting Point, Freezing Point, Boiling Point.
- University of Calgary. (n.d.). Melting point determination.
- Britannica. (2025). Melting point.
- LabSolutions. (n.d.). N-Boc-L-valine Methyl Ester.
- Ottokemi. (n.d.). Boc-L-valine methyl ester, 98%+.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- ResearchGate. (2016). Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides.
- CD Formulation. (n.d.). BOC-L-Valine.
- Ottokemi. (n.d.). Boc-L-valine methyl ester, 98%+.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883).
- RSC Publishing. (1968). The mass spectra of amino-acid and peptide derivatives. Quarterly Reviews, Chemical Society.
- PrepChem.com. (n.d.). Synthesis of Boc-valine.
- University of California, Davis. (n.d.). Interpretation of mass spectra.
- ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000883).
- Journal of the American Chemical Society. (n.d.). The Mass Spectra of the α-Amino Acids.
- NSR laboratories Pvt. Ltd. (n.d.). Boc-L-Valine.
- National Institute of Standards and Technology. (n.d.). Valine. NIST WebBook.
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Boc-L-valine methyl ester, 98%+ 58561-04-9 India [ottokemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 58561-04-9 | India [ottokemi.com]
- 6. rheolution.com [rheolution.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boc-L-valine Methyl Ester: A Cornerstone in Peptide Synthesis and Drug Discovery
This guide provides an in-depth exploration of N-(tert-Butoxycarbonyl)-L-valine methyl ester (Boc-L-valine-OMe), a pivotal amino acid derivative for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, purification, and critical applications, with a focus on the underlying scientific principles and practical methodologies.
Core Characteristics of Boc-L-valine Methyl Ester
Boc-L-valine methyl ester is a chemically modified form of the essential amino acid L-valine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino terminus and the conversion of the carboxylic acid to a methyl ester render this molecule an indispensable tool in the stepwise construction of peptides and other complex organic molecules. The bulky, hydrophobic isopropyl side chain of the valine residue, combined with these modifications, influences the conformational properties of the resulting peptides and their interactions with biological targets.
| Property | Value | Reference |
| CAS Number | 58561-04-9 | |
| Molecular Formula | C₁₁H₂₁NO₄ | |
| Molecular Weight | 231.29 g/mol | |
| Appearance | Colorless liquid or solid | |
| Boiling Point | 194 °C (lit.) | |
| Density | 1.004 g/mL at 25 °C (lit.) | |
| Optical Rotation | [α]20/D −22°, c = 1 in methanol |
Synthesis and Purification: A Two-Step Approach
The synthesis of Boc-L-valine methyl ester is most reliably achieved through a two-step process: esterification of L-valine followed by the protection of the amino group. This sequence is often preferred to minimize side reactions and facilitate purification.
Step 1: Esterification of L-Valine to L-Valine Methyl Ester Hydrochloride
The initial step involves the conversion of the carboxylic acid of L-valine to its methyl ester. A common and effective method utilizes thionyl chloride (SOCl₂) in anhydrous methanol.
Causality of Experimental Choices:
-
Anhydrous Methanol: Serves as both the solvent and the reactant. The absence of water is critical to prevent the hydrolysis of thionyl chloride and the newly formed ester.
-
Thionyl Chloride (SOCl₂): Reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then protonates the carbonyl oxygen of the amino acid, activating it towards nucleophilic attack by methanol. This method is highly efficient for esterification.[1]
-
Low Temperature Addition: The slow addition of SOCl₂ at low temperatures (-8 to -10 °C) is crucial to control the exothermic reaction with methanol and to minimize the formation of byproducts.[1]
-
Reflux: Heating the reaction mixture to reflux drives the esterification to completion.
Caption: Workflow for the esterification of L-valine.
Experimental Protocol: Synthesis of L-Valine Methyl Ester Hydrochloride [1]
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add anhydrous methanol (200 mL).
-
Cool the flask to -10 °C in an ice-salt bath.
-
Slowly add thionyl chloride (1.2 equivalents) to the stirred methanol over 1 hour, ensuring the temperature remains below -5 °C.
-
Once the addition is complete, add L-valine (1.0 equivalent) portion-wise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Heat the reaction mixture to reflux (65-70 °C) and maintain for 8 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude L-valine methyl ester hydrochloride can be purified by recrystallization from a mixture of anhydrous methanol and diethyl ether to yield a white crystalline solid.[1]
Step 2: Boc-Protection of L-Valine Methyl Ester
The second step involves the protection of the primary amine of the L-valine methyl ester with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Causality of Experimental Choices:
-
(Boc)₂O: This is the standard reagent for introducing the Boc protecting group. It is electrophilic at the carbonyl carbons and reacts readily with nucleophilic amines.
-
Base (e.g., Triethylamine or Sodium Bicarbonate): A base is required to deprotonate the ammonium salt of the amino acid ester, generating the free amine which is the active nucleophile for the reaction with (Boc)₂O. The choice of base can influence the reaction rate and work-up procedure.
-
Solvent System (e.g., Dioxane/Water or Dichloromethane): A solvent system that can dissolve both the polar amino acid ester salt and the nonpolar (Boc)₂O is necessary. A biphasic system or a polar aprotic solvent is commonly used.
Caption: Workflow for the Boc-protection of L-valine methyl ester.
Experimental Protocol: Synthesis of Boc-L-Valine Methyl Ester
-
Suspend L-valine methyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM, 10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise to the stirred suspension.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM.
-
Add the (Boc)₂O solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude Boc-L-valine methyl ester can be purified by flash column chromatography on silica gel.[2]
Experimental Protocol: Purification by Flash Column Chromatography [2]
-
Prepare a silica gel slurry in the chosen eluent (e.g., a gradient of ethyl acetate in hexanes, starting from 10:1 hexanes/ethyl acetate).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified Boc-L-valine methyl ester as a colorless oil or solid.
Spectroscopic Characterization
The identity and purity of the synthesized Boc-L-valine methyl ester should be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons of the valine side chain, the methyl ester, and the Boc protecting group. Expected chemical shifts (in CDCl₃) include a singlet around 1.45 ppm for the nine protons of the tert-butyl group, a singlet around 3.73 ppm for the three protons of the methyl ester, and multiplets for the α- and β-protons of the valine residue.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the Boc group, and the carbons of the valine side chain and the methyl ester.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the functional groups present. Key peaks include a C=O stretching vibration for the ester at approximately 1740-1750 cm⁻¹, a C=O stretching vibration for the carbamate (Boc group) around 1700-1715 cm⁻¹, and N-H stretching and bending vibrations.[4][5]
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. A characteristic fragmentation pattern in ESI-MS is the loss of the Boc group (-100 Da) or the tert-butyl group (-57 Da).[6][7]
Applications in Peptide Synthesis and Drug Development
Boc-L-valine methyl ester is a cornerstone in the synthesis of peptides, particularly in solution-phase peptide synthesis and as a building block for more complex, non-natural amino acids.
Role in Peptide Synthesis
The Boc group provides temporary protection of the N-terminus, allowing for the selective formation of a peptide bond at the C-terminus of another amino acid. The methyl ester protects the C-terminus of the valine residue.
Causality of Experimental Choices in Peptide Coupling:
-
Coupling Reagents (e.g., DCC/HOBt, HBTU, HATU): These reagents activate the carboxylic acid of the N-terminally protected amino acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the free amine of the C-terminally protected amino acid (or amino acid ester).[8]
-
Base (e.g., DIPEA, NMM): A non-nucleophilic base is used to neutralize the ammonium salt of the amino component and to facilitate the coupling reaction.
-
Solvent (e.g., DMF, DCM): A polar aprotic solvent that can dissolve the reactants and facilitate the reaction is chosen.
Caption: General workflow for a solution-phase peptide coupling reaction.
Experimental Protocol: Solution-Phase Dipeptide Synthesis [8][9]
-
Deprotection of Boc-L-valine methyl ester: Dissolve Boc-L-valine methyl ester (1.0 equivalent) in a 25-50% solution of trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 30-60 minutes. Remove the solvent and excess TFA under reduced pressure. The resulting L-valine methyl ester TFA salt is used directly in the next step.
-
Activation of the N-Boc-amino acid: In a separate flask, dissolve the N-Boc protected amino acid (e.g., Boc-L-Phenylalanine, 1.0 equivalent), HBTU (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DMF.
-
Coupling Reaction: Cool the activation mixture to 0 °C and add DIPEA (2.5 equivalents). To this mixture, add a solution of the L-valine methyl ester TFA salt and DIPEA (1.2 equivalents) in DMF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
Significance in Drug Development
The valine residue, with its sterically bulky and hydrophobic isopropyl side chain, plays a crucial role in molecular recognition and the conformational stability of peptides. The incorporation of Boc-L-valine methyl ester and its derivatives into peptide-based drug candidates can:
-
Enhance Proteolytic Stability: The presence of the valine residue can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide drug.[]
-
Modulate Receptor Binding: The specific stereochemistry and hydrophobicity of the valine side chain can be critical for high-affinity and selective binding to therapeutic targets.
-
Serve as a Chiral Building Block: Boc-L-valine methyl ester is a valuable starting material for the synthesis of more complex, non-proteinogenic amino acids and other chiral molecules used in drug design.
Safety and Handling
Boc-L-valine methyl ester should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is a combustible liquid. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12][13]
Conclusion
Boc-L-valine methyl ester is a versatile and indispensable building block in the field of peptide chemistry and drug discovery. Its unique combination of a protected N-terminus, a protected C-terminus, and the sterically demanding valine side chain provides chemists with a powerful tool for the precise construction of complex peptide architectures. A thorough understanding of its synthesis, purification, and reactivity, as detailed in this guide, is essential for its effective application in the development of novel therapeutics and advanced materials.
References
- Benchchem. (2025). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.
- Royal Society of Chemistry. (n.d.). Table of Contents.
- Royal Society of Chemistry. (n.d.). Experimental Procedures.
- PrepChem. (n.d.). Synthesis of L-valine methyl ester.
- Benchchem. (2025). Application Note: A Detailed Guide to Boc-L-Valine Coupling Reactions.
- Benchchem. (2025). Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester.
- Carl Roth. (n.d.). Safety Data Sheet: Boc-L-Valine.
- AAPPTec. (n.d.). H-Val-OMe HCl Safety Data Sheet.
- Carl Roth. (n.d.). Safety Data Sheet: Boc-L-Valine.
- Zhang, H., et al. (2018). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Canadian Journal of Chemistry.
- Benchchem. (2025). An In-depth Technical Guide to N-Boc-N-methyl-L-valine (N-Boc-MeVal).
- PubChem. (n.d.). Boc-L-Valine.
- NIST. (n.d.). l-Valine, N-butyryl-, methyl ester.
- Benchchem. (2025). Application Notes and Protocols: Step-by-Step Guide to Peptide Bond Formation with BOC-L-Alanine Benzyl Ester.
- MDPI. (2020).
- University of California, Davis. (n.d.). Recrystallization and Crystallization.
- National Library of Medicine. (2005). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science.
- ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
- National Library of Medicine. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h.
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Benchchem. (2025). Purification of N-Boc-Dolaproine Methyl Ester: Application Notes and Protocols for Researchers.
- Thieme. (n.d.). 4 Synthesis of Peptides.
- CUNY. (n.d.). Purification by Recrystallization.
- Frontiers. (2020). Enantioselectivity-Evaluation of Chiral Copper(II) Complexes Coordinated by Novel Chiral Tetradentate Ligands for Free Amino Acids by Mass Spectrometry Coupled With the Isotopically Labeled Enantiomer Method. Frontiers in Chemistry.
- University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
- ResearchGate. (n.d.). FT-IR spectrum of L-valine.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. carlroth.com [carlroth.com]
- 12. peptide.com [peptide.com]
- 13. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Solubility of N-(tert-Butoxycarbonyl)-L-valine methyl ester in Organic Solvents
Executive Summary
N-(tert-Butoxycarbonyl)-L-valine methyl ester (Boc-Val-OMe) is a cornerstone building block in modern peptide synthesis and drug development. Its efficacy in solution-phase peptide synthesis is critically dependent on its solubility in various organic solvents, which dictates reaction kinetics, purity, and overall yield. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of Boc-Val-OMe. While extensive quantitative solubility data is not widely published, this paper synthesizes fundamental physicochemical principles, predictive solubility theories, and practical, field-proven methodologies to empower researchers to effectively utilize this vital reagent. We present a detailed, self-validating experimental protocol for determining precise solubility in any solvent of interest, ensuring reproducibility and optimizing reaction conditions.
Introduction: The Strategic Importance of Boc-Val-OMe Solubility
This compound is a derivative of the amino acid L-valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified with a methyl group. This structure offers two key advantages in organic synthesis: the Boc group provides robust protection under basic conditions and is easily removed under mild acidic conditions, while the methyl ester protects the C-terminus during coupling reactions.[1][]
The primary application of Boc-Val-OMe is in solution-phase peptide synthesis, a powerful method for producing peptides on a large scale. In this context, solvent selection is not a trivial choice; it is a critical parameter that governs the success of the entire synthetic endeavor. The concentration of reactants, which is directly limited by their solubility, influences reaction rates according to the principles of chemical kinetics. Poor solubility can lead to:
-
Slowed or Stalled Reactions: Insufficient concentration of reactants can dramatically reduce the frequency of molecular collisions, leading to impractically long reaction times or incomplete conversion.
-
Side Product Formation: Inhomogeneous reaction mixtures can promote undesirable side reactions, complicating purification and reducing the yield of the target peptide.
-
Precipitation Issues: If the product of a coupling reaction is insoluble in the chosen solvent, it can precipitate out of the solution, halting further chain elongation.
Therefore, a thorough understanding of the solubility of Boc-Val-OMe is not merely academic—it is a prerequisite for rational process design, optimization, and scale-up in pharmaceutical and chemical manufacturing.
Theoretical Framework for Solubility Prediction
Predicting the solubility of a molecule like Boc-Val-OMe involves analyzing its structural features and how they interact with different solvent environments. The principle of "like dissolves like" serves as a foundational concept, meaning solutes dissolve best in solvents with similar intermolecular forces.[3]
Molecular Structure Analysis of Boc-Val-OMe
Boc-Val-OMe (Molecular Weight: 231.29 g/mol ) possesses a combination of polar and non-polar characteristics:
-
Non-polar Moieties: The bulky tert-butyl group of the Boc protector and the isopropyl side chain of the valine residue are significant sources of hydrophobicity. These regions interact favorably with non-polar solvents through London dispersion forces.
-
Polar Moieties: The molecule contains two ester carbonyl groups (C=O) and an N-H group within the carbamate linkage. These groups are capable of dipole-dipole interactions and can act as hydrogen bond acceptors (the carbonyl oxygens) or a donor (the N-H).
This amphiphilic nature suggests that Boc-Val-OMe will not be highly soluble in extremely non-polar solvents like hexanes or in highly polar, protic solvents like water. Its optimal solubility is expected in solvents of intermediate polarity or in polar aprotic solvents that can engage in the necessary dipole-dipole interactions without the competing hydrogen bonding network of water.
Qualitative Solubility Predictions
Based on structural analysis and general principles for protected amino acids, a qualitative solubility profile can be predicted. This information is invaluable for initial solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility of Boc-Val-OMe | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Very High | These solvents effectively solvate the polar carbamate and ester groups via dipole-dipole interactions. Their inability to donate hydrogen bonds prevents them from strongly self-associating, making them available to interact with the solute. DMF and DMSO are particularly effective for peptide-related compounds.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and can effectively solvate both the polar and non-polar regions of the molecule. DCM is a very common solvent for peptide coupling reactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors. While they can interact with the polar groups of Boc-Val-OMe, their own hydrogen-bonding network must be disrupted. A product data sheet specifically notes solubility in methanol. |
| Non-polar Ethers | Diethyl Ether | Low to Moderate | The polarity is low, limiting favorable interactions with the ester and carbamate groups. |
| Non-polar Hydrocarbons | Hexanes, Toluene | Very Low | These solvents interact almost exclusively through weak London dispersion forces and cannot effectively solvate the polar functional groups of the molecule, leading to poor solubility. |
Advanced Predictive Models
For more quantitative predictions, computational models can be employed. While a deep dive into these methods is beyond the scope of this guide, it is important for the modern researcher to be aware of their existence and utility.
-
Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).[5] A solute is predicted to be soluble in a solvent if their HSP values are similar. Estimating the HSP for Boc-Val-OMe would allow for a more refined, quantitative screening of potential solvents.[6][7]
-
Group Contribution Methods: Approaches like the SAFT-γ Mie model can predict the solubility of amino acids and peptides by breaking the molecules down into functional groups and parameterizing their interactions.[8][9]
-
Machine Learning Models: Modern computational chemistry increasingly uses machine learning algorithms trained on large datasets to predict physical properties like solubility with high accuracy.[10]
These advanced methods represent the cutting edge of solubility science and can be powerful tools in a drug development setting for in silico process design.
A Field-Proven Protocol for Experimental Solubility Determination
The most reliable way to assess solubility for a specific application is through direct experimental measurement. The isothermal shake-flask method is the gold standard for determining the solubility of a solid in a liquid due to its simplicity and reliability. This protocol is designed to be self-validating, ensuring that true equilibrium solubility is measured.
Principle
A surplus of the solid solute (Boc-Val-OMe) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is quantified.
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (analytical grade or higher)
-
Analytical balance (± 0.1 mg precision)
-
Scintillation vials or other sealable glass vials
-
Orbital shaker or magnetic stirrer with temperature control (e.g., incubator shaker)
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or another suitable quantitative analytical instrument (e.g., Gas Chromatography, NMR with an internal standard).
Experimental Workflow Diagram
Caption: Isothermal shake-flask method workflow.
Step-by-Step Methodology
Part 1: Sample Preparation and Equilibration
-
Preparation: Add an excess amount of solid Boc-Val-OMe to several vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~50-100 mg of solid.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly seal the vials to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitation: Agitate the samples for a predetermined period. Causality Check: A period of 24 to 72 hours is typical. To ensure equilibrium has been reached (a self-validating step), you can take samples at different time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between the later time points, equilibrium has been achieved.
Part 2: Sampling and Quantification
-
Settling: After equilibration, cease agitation and allow the vials to remain undisturbed at the constant temperature for at least 2-4 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a portion of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Filtration: Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) and discard the first few drops. Filter the remaining solution into a clean, pre-weighed vial. Causality Check: This filtration step is critical to remove any microscopic, undissolved particles that would otherwise artificially inflate the measured solubility.
-
Mass Determination: Immediately seal the vial containing the filtered saturated solution and weigh it to determine the mass of the solution. The density of the solution can be calculated by dividing this mass by the volume of the aliquot.
-
Dilution: Accurately dilute a known mass or volume of the saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of your pre-established analytical calibration curve.
-
Analysis: Quantify the concentration of Boc-Val-OMe in the diluted sample using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units:
-
mg/mL: (Concentration from analysis) x (Dilution factor)
-
g/L: (mg/mL) x 1000
-
mol/L (Molarity): (g/L) / (Molecular Weight of Boc-Val-OMe, 231.29 g/mol )
-
Conclusion and Practical Recommendations
Key Takeaways:
-
High Solubility is Expected in polar aprotic solvents like DMF, DMSO, and DCM, making them excellent first choices for reaction media.
-
Moderate Solubility is Likely in alcohols such as methanol and ethanol.
-
Poor Solubility is Predicted in non-polar hydrocarbon solvents like hexanes.
-
Experimental Verification is Paramount. For process development, scale-up, and GMP manufacturing, the provided isothermal shake-flask protocol should be employed to determine the precise solubility in the specific solvent systems and temperatures to be used. This empirical data supersedes any prediction and is essential for building a robust and reproducible process.
By combining theoretical prediction for initial solvent screening with rigorous experimental verification, researchers and drug development professionals can harness the full potential of Boc-Val-OMe, ensuring efficient, reliable, and scalable synthetic outcomes.
References
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakagawa, H. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. [Link]
- Fallacara, D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19654. [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
- Dufal, S., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.
- Dufal, S., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed. [Link]
- The Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing.
- Tsolis, A., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
- Yamamoto, H. (n.d.). Consideration of Hansen Solubility Parameters. Part 3.
- The Chemistry Tutor. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine.
- Park, K. (n.d.). Hansen Solubility Parameters.
- Santos, C. M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Plants, 12(16), 3008. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. kinampark.com [kinampark.com]
- 6. rsc.org [rsc.org]
- 7. hansen-solubility.com [hansen-solubility.com]
- 8. researchgate.net [researchgate.net]
- 9. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectral data for Boc-L-valine methyl ester
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Boc-L-valine Methyl Ester
Executive Summary
Boc-L-valine methyl ester (systematically named methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate) is a pivotal intermediate in modern synthetic organic chemistry, particularly in the solid-phase and solution-phase synthesis of peptides. As a protected amino acid, the integrity of both the N-terminal tert-butoxycarbonyl (Boc) group and the C-terminal methyl ester is critical for successful downstream coupling reactions. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical technique for verifying the structure, assessing purity, and ensuring the lot-to-lot consistency of this essential building block. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra, offers field-proven insights into spectral interpretation, and outlines a robust protocol for data acquisition and processing, tailored for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Atom Numbering
To facilitate an unambiguous discussion of the NMR spectral data, the following structure and numbering scheme for Boc-L-valine methyl ester will be used throughout this guide. The molecule's chirality at the α-carbon (C2) is a key feature that influences its spectral appearance.
Caption: Molecular structure of Boc-L-valine methyl ester.
¹H NMR Spectral Data Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum provides a proton census of the molecule, offering definitive information on the chemical environment, connectivity, and relative abundance of each unique proton. The spectrum is typically recorded in deuterated chloroform (CDCl₃), a solvent that provides good solubility without introducing interfering signals.[1]
Data Presentation
The expected chemical shifts (δ) and coupling patterns for Boc-L-valine methyl ester are summarized below.
| Assignment | Structural Moiety | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| δ ~5.01 | NH | Amide Proton | d | ~8.4 | 1H |
| δ ~4.25 | H-α | C2-H | dd | ~8.4, ~4.6 | 1H |
| δ ~3.73 | OCH₃ | Ester Methyl | s | - | 3H |
| δ ~2.15 | H-β | Cβ-H | m | - | 1H |
| δ ~1.44 | C(CH₃)₃ | Boc Methyls | s | - | 9H |
| δ ~0.95 | CH(CH₃)₂ | Isopropyl Methyl | d | ~6.8 | 3H |
| δ ~0.89 | CH(CH₃)₂ | Isopropyl Methyl | d | ~6.8 | 3H |
Note: Data is referenced from authoritative spectral databases and is consistent with the known behavior of N-protected amino acid esters.[1]
Interpretation of Key Signals
-
Amide Proton (NH, δ ~5.01): This signal appears as a doublet due to coupling with the single proton on the α-carbon (H-α). Its downfield chemical shift is characteristic of an amide proton, and its presence confirms the integrity of the Boc-protecting group linkage. In some cases, this peak may be broadened due to quadrupole effects from the nitrogen atom or chemical exchange.
-
Alpha-Proton (H-α, δ ~4.25): This is a diagnostically critical signal. It appears as a doublet of doublets (dd). The larger coupling constant (~8.4 Hz) arises from its coupling to the amide proton (³J_HH), while the smaller coupling constant (~4.6 Hz) is due to coupling with the β-proton (³J_HH). The deshielding effect of the adjacent nitrogen and carbonyl group places this signal in the 4.2-4.3 ppm range.
-
Ester Methyl Protons (OCH₃, δ ~3.73): The sharp singlet integrating to three protons at ~3.73 ppm is definitive proof of the methyl ester functionality. Its chemical shift is characteristic of protons on a methyl group attached to an electronegative oxygen atom within an ester.
-
Beta-Proton (H-β, δ ~2.15): This proton is coupled to H-α and the six protons of the two isopropyl methyl groups, resulting in a complex multiplet (m).
-
Boc Protons (C(CH₃)₃, δ ~1.44): The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a sharp, intense singlet. This signal is an unmistakable signature of the Boc protecting group and its high integration value (9H) makes it an excellent reference for confirming the relative integrations of other signals.[2]
-
Isopropyl Methyl Protons (δ ~0.95 and ~0.89): A key feature of this molecule is the non-equivalence of the two methyl groups of the valine side chain. Due to the adjacent chiral center (C-α), these methyl groups are in different chemical environments and are therefore diastereotopic. This results in two distinct doublets rather than a single doublet integrating to 6H. Each doublet arises from coupling to the single β-proton (³J_HH).
¹³C NMR Spectral Data Analysis (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives rise to a single peak, providing complementary information to the ¹H NMR spectrum.
Data Presentation
| Assignment | Structural Moiety | Chemical Shift (δ, ppm) |
| δ ~172.8 | C=O (Ester) | Carbonyl Carbon (1) |
| δ ~155.6 | C=O (Boc) | Carbonyl Carbon (Boc) |
| δ ~79.9 | C (CH₃)₃ | Quaternary Carbon (Boc) |
| δ ~59.3 | C-α | C2 |
| δ ~52.0 | OC H₃ | Ester Methyl Carbon |
| δ ~31.4 | C-β | Cβ |
| δ ~28.3 | C(C H₃)₃ | Boc Methyl Carbons |
| δ ~19.1 | CH(C H₃)₂ | Isopropyl Methyl Carbon |
| δ ~17.6 | CH(C H₃)₂ | Isopropyl Methyl Carbon |
Note: Data is consistent with values reported for N-Boc protected amino acid derivatives.[3][4]
Interpretation of Key Signals
-
Carbonyl Carbons (δ ~172.8 and ~155.6): The two carbonyl carbons are the most deshielded in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atoms. The ester carbonyl (C1) typically appears further downfield than the carbamate (Boc) carbonyl. The presence of these two signals in the characteristic carbonyl region confirms the integrity of both functional groups.[4]
-
Boc Quaternary Carbon (δ ~79.9): The signal for the quaternary carbon of the tert-butyl group is a key identifier for the Boc group and is typically found around 80 ppm.
-
Alpha-Carbon (C-α, δ ~59.3): This is the chiral carbon, and its chemical shift is influenced by the attached nitrogen and carbonyl groups.
-
Ester and Boc Methyl Carbons (δ ~52.0 and ~28.3): The ester methyl carbon appears around 52 ppm, while the three equivalent methyl carbons of the Boc group resonate in a single peak around 28.3 ppm.
-
Valine Side-Chain Carbons (δ ~31.4, ~19.1, ~17.6): The β-carbon appears at ~31.4 ppm. Consistent with the ¹H NMR data, the diastereotopic nature of the isopropyl methyl groups can also be resolved in the ¹³C spectrum, giving rise to two distinct signals at ~19.1 and ~17.6 ppm.
Experimental Protocols
The following protocol outlines a self-validating system for acquiring high-quality NMR data for Boc-L-valine methyl ester.
Sample Preparation
-
Weighing: Accurately weigh 15-25 mg of Boc-L-valine methyl ester and transfer it to a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). It is critical to use a high-purity solvent from a sealed ampoule to avoid moisture and other impurities.
-
Internal Standard: Use a solvent that contains a known amount of tetramethylsilane (TMS) (e.g., 0.03% v/v) as an internal standard for accurate chemical shift referencing (δ = 0.00 ppm).
-
Dissolution: Cap the tube and gently invert it several times to ensure the sample dissolves completely. If necessary, use a vortex mixer or brief sonication.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or greater) is recommended to achieve optimal signal dispersion and resolution, which is particularly important for resolving the diastereotopic methyl groups and complex multiplets.[2]
-
Tuning and Shimming: Before acquisition, the probe must be tuned to the ¹H and ¹³C frequencies. The magnetic field homogeneity must then be optimized through an automated or manual shimming process to ensure sharp, symmetrical spectral lines.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Number of Scans: 16-32 scans are typically sufficient for a high signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of all protons.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems) to ensure each unique carbon appears as a singlet.
-
Spectral Width: ~220 ppm, centered around 100 ppm.
-
Number of Scans: ≥1024 scans are often required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve a pure absorption lineshape. Apply an automated polynomial baseline correction to ensure a flat baseline for accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify and label the chemical shifts of all peaks. For the ¹H spectrum, integrate all signals and normalize them relative to a known signal, such as the 9H singlet of the Boc group.
Caption: Experimental workflow for NMR analysis.
References
- SpectraBase. N-(tert-Butoxycarbonyl)-L-valine methyl ester - Spectrum. John Wiley & Sons, Inc. [Link]
- The Royal Society of Chemistry.
- PubChem. Boc-L-Valine.
- ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
- MDPI.
- Human Metabolome Database. 1 H-NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). [Link]
- PubMed.
- ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
- ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000883). [Link]
Sources
mass spectrometry analysis of N-(tert-Butoxycarbonyl)-L-valine methyl ester
An In-depth Technical Guide to the Mass Spectrometry Analysis of N-(tert-Butoxycarbonyl)-L-valine Methyl Ester
Introduction: Contextualizing the Analyte
This compound is a pivotal derivative of the amino acid L-valine, widely employed in peptide synthesis and drug discovery. The tert-Butoxycarbonyl (Boc) group serves as a temporary protecting shield for the amine functionality, while the methyl ester protects the carboxylic acid. This dual protection allows for controlled, sequential peptide bond formation.[1] Accurate characterization of this molecule is not merely an analytical exercise; it is a critical quality control step that ensures the integrity of subsequent synthesis stages. Mass spectrometry (MS) stands as the premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[2][3]
This guide provides a comprehensive exploration of the mass spectrometric analysis of Boc-L-valine methyl ester. We will delve into the rationale behind method selection, from sample preparation and ionization to fragmentation analysis, providing field-proven protocols and insights to empower researchers in their analytical workflows.
Pillar 1: Foundational Principles of Ionization & Analysis
The choice of analytical technique is dictated by the physicochemical properties of the analyte. Boc-L-valine methyl ester, with a molecular weight of 231.29 g/mol [4], possesses moderate polarity and, critically, a thermally labile Boc protecting group. This lability is the single most important factor governing the analytical strategy.
Electrospray Ionization (ESI): The Method of Choice
Electrospray Ionization (ESI) is the preferred method for this compound. As a "soft" ionization technique, it imparts minimal internal energy to the analyte during its transition from the liquid phase to the gas phase.[5] This preserves the intact molecular structure, including the fragile Boc group, allowing for the accurate determination of the molecular weight. ESI is seamlessly coupled with Liquid Chromatography (LC), enabling the separation of the target compound from reaction impurities, unreacted starting materials, or degradation products prior to MS detection.[2]
Gas Chromatography (GC-MS): A Conditional Approach
While amino acids themselves are non-volatile and require derivatization for GC-MS analysis[][7], Boc-L-valine methyl ester is significantly more volatile. However, the high temperatures of the GC inlet port (typically >200°C) can easily induce thermal decomposition of the Boc group, leading to in-source fragmentation.[5] This would result in the detection of fragments rather than the intact molecule, complicating data interpretation. Therefore, GC-MS is generally not recommended unless a specific analytical goal, such as analyzing for thermal degradation products, is intended.
Pillar 2: The Analytical Workflow: From Sample to Spectrum
A successful analysis is built upon a robust and logical workflow. Each step is designed to preserve the analyte's integrity and maximize the quality of the resulting data.
Pillar 3: Deciphering the Mass Spectrum: Fragmentation Analysis
The true power of mass spectrometry lies in tandem MS (MS/MS), where a specific ion is isolated and fragmented to reveal its underlying structure. The fragmentation of Boc-L-valine methyl ester is dominated by the predictable and characteristic behavior of the Boc group.
MS1 Spectrum: Identifying the Precursor Ion
In a typical ESI-MS full scan (MS1), the compound will be detected primarily as its protonated form, [M+H]⁺, and often as a sodium adduct, [M+Na]⁺.
| Ion Species | Description | Calculated m/z |
| [M+H]⁺ | Protonated Molecular Ion | 232.16 |
| [M+Na]⁺ | Sodium Adduct | 254.14 |
| [M+K]⁺ | Potassium Adduct | 270.12 |
Table 1: Expected Precursor Ions in the MS1 Spectrum.
The presence of both the protonated molecule and its adducts provides high confidence in the initial molecular weight assignment. The relative abundance of these species can be influenced by the purity of the solvents and the cleanliness of the system.
MS2 Spectrum: Characteristic Neutral Losses
Upon isolation and fragmentation of the [M+H]⁺ precursor ion (m/z 232.16) via Collision-Induced Dissociation (CID), the labile Boc group readily fragments through several key pathways.[5][8]
-
Loss of Isobutylene (C₄H₈, -56.06 Da): This is often the most prominent fragmentation pathway for Boc-protected amines. The tert-butyl group cleaves to form the stable isobutylene molecule, leaving behind a carbamic acid intermediate which can then lose CO₂. This results in a fragment ion at m/z 176.10 .[8]
-
Loss of the Entire Boc Group (-100.05 Da): Cleavage of the N-C bond results in the loss of the entire protecting group as C₅H₈O₂, leading to the protonated valine methyl ester at m/z 132.09 . This fragment is highly diagnostic for confirming the underlying amino acid ester structure.
-
Loss of the Carbomethoxy Group (-59.03 Da): Fragmentation can also occur at the ester linkage, with the loss of the •COOCH₃ radical, although this is typically less favored than the Boc group fragmentation. This pathway would yield a fragment at m/z 173.12 .
The relative intensities of these fragments can be tuned by adjusting the collision energy in the mass spectrometer. Higher energies will favor more extensive fragmentation, such as the complete loss of the Boc group.
Pillar 4: Experimental Protocols
The following protocols are provided as a robust starting point for analysis. Researchers should optimize parameters based on their specific instrumentation. All reagents should be of LC-MS grade.[9][10]
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid is crucial for promoting protonation in positive ion ESI.
-
Filtration (If Necessary): If any particulate matter is visible, filter the working solution through a 0.22 µm PTFE syringe filter before injection.
Protocol 2: LC-MS/MS Method Parameters
-
Liquid Chromatography System:
-
Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry System (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-500.
-
MS2 Acquisition: Data-Dependent Acquisition (DDA) or Targeted MS/MS.
-
Isolation Window: 1.0 m/z.
-
Precursor Ion for Fragmentation: m/z 232.16.
-
Collision Energy: Ramped from 10-30 eV to observe multiple fragmentation pathways.
-
-
Conclusion
The mass spectrometric analysis of this compound is a straightforward yet exacting process. By leveraging the soft ionization of ESI-LC/MS, analysts can confidently confirm the molecular weight of this labile molecule. Tandem mass spectrometry provides definitive structural confirmation through the predictable fragmentation patterns of the Boc protecting group. The protocols and insights detailed in this guide offer a validated framework for researchers, ensuring data of the highest integrity for applications in peptide synthesis, metabolomics, and drug development.
References
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- National Institute of Standards and Technology. (n.d.). l-Valine, N-butyryl-, methyl ester. In NIST Chemistry WebBook.
- National Institutes of Health. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
- ScienceOpen. (n.d.). Supporting Information.
- Malkov, A. V., Vranková, K., Cerný, M., & Kocovský, P. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425–8427.
- National Center for Biotechnology Information. (n.d.). Boc-L-Valine. In PubChem.
- By-Rao, D. S., & Sarma, K. D. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 912-922.
- Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
- Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate.
- Gross, J. H. (n.d.). Interpretation of mass spectra.
- By-Rao, D. S., & Sarma, K. D. (2009). Electrospray tandem mass spectrometry of alkali-cationized BocN-carbo-alpha,beta- and -beta,alpha-peptides: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 23(11), 1581–1590.
- Zampolli, T., et al. (2007). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. Journal of Chromatography A, 1150(1-2), 162-72.
- National Institute of Standards and Technology. (n.d.). l-Valine, N-pivaloyl-, methyl ester. In NIST Chemistry WebBook.
- Guo, Y., et al. (2010). L-valine assisted distinction between the stereo-isomers of D-hexoses by positive ion ESI tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(8), 1403-1409.
Sources
- 1. N-Boc-L-valine | 13734-41-3 [chemicalbook.com]
- 2. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. N-(叔丁氧基羰基)-L-缬氨酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comprehensive Technical Guide to N-(tert-Butoxycarbonyl)-L-valine Methyl Ester for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Boc-L-Valine Methyl Ester in Synthesis
N-(tert-Butoxycarbonyl)-L-valine methyl ester, commonly referred to as Boc-Val-OMe, is a cornerstone building block in modern peptide synthesis and the broader field of medicinal chemistry. Its structure, featuring a temporary tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl terminus of the L-valine amino acid, offers chemists precise control over peptide bond formation. This strategic protection is critical in the stepwise assembly of complex peptide chains, preventing unwanted side reactions and preserving the stereochemical integrity of the chiral center. Beyond traditional peptide synthesis, Boc-Val-OMe is a vital intermediate in the construction of peptidomimetics and complex small molecules, including key therapeutic agents. This guide provides an in-depth technical overview of Boc-L-Valine methyl ester, from sourcing and quality control to its practical application in the synthesis of cutting-edge pharmaceuticals.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in the laboratory. These properties dictate its solubility, reactivity, and appropriate analytical characterization methods.
| Property | Value |
| CAS Number | 58561-04-9 |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Appearance | Solid |
| Boiling Point | 194 °C (lit.) |
| Density | 1.004 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.44 (lit.) |
| Optical Activity | [α]20/D −22°, c = 1 in methanol |
Commercial Suppliers and Grade Selection
The quality of starting materials is paramount in drug development and peptide synthesis. This compound is available from a range of reputable chemical suppliers, with purity being a key differentiator. For research and development purposes, a purity of ≥98% is commonly offered and is suitable for most laboratory-scale syntheses. For applications in the synthesis of active pharmaceutical ingredients (APIs) under current Good Manufacturing Practices (cGMP), sourcing from a supplier that can provide lots with ≥99% purity and comprehensive documentation, including certificates of analysis with detailed impurity profiles, is essential.
| Supplier | Typical Purity | Available Grades |
| Sigma-Aldrich | ≥98% | Research Grade |
| Advent Chembio | 98% | MolBio Grade |
| TCI Chemicals | >98.0% (HPLC) | Research Grade |
| BOC Sciences | Industrial Grade | Industrial and Custom Synthesis |
| Ottokemi | ≥98% | For Biochemistry |
| NSR Laboratories | Custom Synthesis | Specialty Chemicals |
Quality Control and Analytical Methodologies
Ensuring the identity and purity of this compound is a critical step before its inclusion in a synthetic workflow. A multi-technique approach to quality control is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure of Boc-Val-OMe.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the valine side chain, the methoxy group of the ester, and the tert-butyl group of the Boc protecting group.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the valine residue.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC is the most common method for determining the purity of Boc-protected amino acid esters.
Detailed Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 15 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the expected [M+H]⁺ ion should be observed at m/z 232.3.
Applications in Research and Drug Development
The utility of this compound is best illustrated through its application in the synthesis of impactful therapeutic agents.
Case Study 1: Synthesis of Valacyclovir
Valacyclovir, an antiviral medication used to treat herpes virus infections, is the L-valyl ester prodrug of acyclovir. The synthesis of Valacyclovir often involves the coupling of a protected L-valine derivative with acyclovir. While many reported syntheses utilize N-Cbz-L-valine, the principles are directly applicable to a Boc-protected strategy, where Boc-L-valine would be the starting material. The use of Boc-L-valine as a starting material for Valacyclovir synthesis has been documented, highlighting the industrial relevance of this building block.
Illustrative Synthetic Workflow: Peptide Coupling
Caption: A typical solid-phase peptide synthesis (SPPS) cycle using Boc-Val-OMe.
Case Study 2: Intermediate for Boceprevir Synthesis
Boceprevir, a protease inhibitor used to treat hepatitis C, is a complex peptidomimetic. The synthesis of key fragments of Boceprevir involves intricate chiral building blocks. While direct use of Boc-Val-OMe in the final assembly may vary between different synthetic routes, derivatives of valine are central to its structure. The principles of using protected amino acids like Boc-Val-OMe are fundamental to constructing the complex stereocenters present in such drugs.
Troubleshooting and Synthetic Considerations
Potential Impurities
The most common impurities in this compound arise from the starting materials and the synthetic process. These can include:
-
Unreacted Starting Materials: Residual L-valine methyl ester or di-tert-butyl dicarbonate.
-
Di-Boc Species: Over-protection of the amine group.
-
Related Amino Acid Derivatives: If the starting L-valine is not pure, derivatives of other amino acids (e.g., Boc-Alanine-OMe) may be present.
Racemization: A Critical Challenge
A primary concern during peptide coupling is the racemization of the chiral center of the activated amino acid. For Boc-protected amino acids, racemization can occur via the formation of an oxazolone intermediate, especially in the presence of a strong base.
Mitigation Strategies for Racemization:
-
Choice of Coupling Reagents: Use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with carbodiimides (e.g., DCC, EDC) can suppress racemization.
-
Base Selection: Employing a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA) can minimize racemization.
-
Temperature Control: Performing the coupling reaction at lower temperatures (e.g., 0 °C) significantly reduces the rate of racemization.
-
Pre-activation Time: Minimizing the time the amino acid remains in its activated state before the addition of the amine component can also be beneficial.
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the quality and stability of this compound.
-
Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (-20°C) is recommended.
-
Stability: The Boc group is sensitive to strong acids and will be cleaved. The methyl ester is susceptible to hydrolysis under basic conditions. The compound is generally stable under neutral conditions.
Conclusion
This compound is a versatile and indispensable reagent for researchers and professionals in drug development. Its successful application hinges on a comprehensive understanding of its properties, the selection of high-quality material from reliable suppliers, and the implementation of robust analytical controls. By employing appropriate synthetic strategies to mitigate side reactions such as racemization, and by adhering to proper handling and storage protocols, the full potential of this key building block can be realized in the synthesis of novel peptides and complex therapeutics.
References
- Li, T., et al. (2012). Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization. J. Am. Chem. Soc., 134(15), 6467–6472.
- Google Patents. (n.d.). US20050192296A1 - Process for the preparation of valacyclovir hydrochloride.
- Prasada Raju, V. N., et al. (2006). An Efficient and Large Scale Process for Synthesis of Valacyclovir. Asian Journal of Chemistry, 18(4), 4091-4096.
- Bhalerao, D. S., et al. (2017). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Organic Process Research & Development, 21(11), 1796-1802.
- PubMed. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization.
- Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- ElectronicsAndBooks. (n.d.). BOCEPREVIR.
- C&EN Global Enterprise. (1979). Boc amino acid could, but doesn't, racemize.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (2006). An Efficient and Large Scale Process for Synthesis of Valacyclovir.
- The Pharma Innovation Journal. (2021). Synthesis of related substances of antiviral drug Valacyclovir.
- Breckland Scientific Supplies Ltd. (2018). Amino Acid Set - SAFETY DATA SHEET.
- PubChem. (n.d.). Boc-L-Valine.
- Ottokemi. (n.d.). Boc-L-valine methyl ester, 98%+, 58561-04-9 India.
- ScienceOpen. (n.d.). Supporting Information.
- Carl ROTH. (n.d.). *
storage and handling of Boc-L-valine methyl ester
An In-Depth Technical Guide to the Storage and Handling of Boc-L-valine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-Butoxycarbonyl)-L-valine methyl ester (Boc-L-valine methyl ester) is a pivotal amino acid derivative extensively utilized in peptide synthesis and various other applications within drug discovery and development. Its stability and purity are paramount to ensure the successful synthesis of target molecules and the reproducibility of experimental results. This guide provides a comprehensive overview of the optimal storage and handling procedures for Boc-L-valine methyl ester, grounded in its physicochemical properties. By elucidating the causality behind these recommendations, this document aims to equip researchers with the necessary knowledge to maintain the integrity of this critical reagent.
Physicochemical Properties and Their Implications for Storage and Handling
A thorough understanding of the chemical and physical properties of Boc-L-valine methyl ester is fundamental to establishing appropriate storage and handling protocols. These properties dictate the compound's susceptibility to degradation and inform the necessary precautions to mitigate such risks.
| Property | Value | Implication for Storage and Handling |
| CAS Number | 58561-04-9 | Unique identifier for accurate substance identification. |
| Molecular Formula | C11H21NO4 | Provides information on the elemental composition. |
| Molecular Weight | 231.29 g/mol [1][2] | Essential for accurate molar calculations in experimental setups. |
| Appearance | Colorless liquid or solid[1][3] | The physical state can vary; handling procedures should be adapted accordingly. |
| Boiling Point | 194 °C (lit.)[3] | Indicates low volatility at room temperature, minimizing inhalation risks under normal conditions. |
| Density | 1.004 g/mL at 25 °C (lit.)[3] | Useful for volume-to-mass conversions. |
| Refractive Index | n20/D 1.44 (lit.)[2] | A physical constant that can be used to assess purity. |
| Solubility | Soluble in methanol[1] | Informs the choice of appropriate solvents for preparing stock solutions. |
| Flash Point | 113 °C (235.4 °F) - closed cup[2] | Classifies the compound as a combustible liquid, requiring storage away from ignition sources.[2] |
Core Principles of Storage: Maintaining Chemical Integrity
The primary objective of a robust storage protocol for Boc-L-valine methyl ester is to prevent its chemical degradation. The two primary functional groups, the Boc-protecting group and the methyl ester, are susceptible to distinct degradation pathways.
Temperature Control: The First Line of Defense
Low-temperature storage is crucial for minimizing the rate of potential degradation reactions. For long-term storage, it is recommended to store Boc-L-valine methyl ester at 0-4°C (refrigerated) .[1] Some suppliers also suggest storage at room temperature for shorter periods. However, for maintaining the highest purity over extended durations, refrigeration is the preferred method.
Moisture Exclusion: Preventing Hydrolysis
Boc-L-valine methyl ester should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture. Water can facilitate the hydrolysis of the methyl ester group, particularly in the presence of acidic or basic contaminants, leading to the formation of Boc-L-valine.
Inert Atmosphere: Mitigating Oxidative and Other Reactions
For optimal long-term stability, especially for high-purity applications, storing Boc-L-valine methyl ester under an inert atmosphere (e.g., argon or nitrogen) is advisable. This displaces oxygen and moisture, further protecting the compound.
The following diagram illustrates the decision-making process for the appropriate storage of Boc-L-valine methyl ester:
Caption: Decision tree for the optimal storage of Boc-L-valine methyl ester.
Safe Handling Protocols: A Researcher's Guide
While Boc-L-valine methyl ester is not classified as a hazardous substance according to most safety data sheets, adherence to standard laboratory safety protocols is essential to minimize exposure and maintain a safe working environment.[4][5]
Personal Protective Equipment (PPE)
The following PPE should be worn when handling Boc-L-valine methyl ester:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect personal clothing.
Engineering Controls
It is recommended to handle Boc-L-valine methyl ester in a well-ventilated area. For procedures that may generate aerosols or involve heating, a chemical fume hood should be used.
Spill and Waste Management
In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.
The following workflow outlines the safe handling procedure for Boc-L-valine methyl ester in a laboratory setting:
Sources
chemical structure and stereochemistry of N-(tert-Butoxycarbonyl)-L-valine methyl ester
An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-L-valine methyl ester: Structure, Stereochemistry, and Synthetic Utility
Executive Summary
This compound, commonly abbreviated as Boc-L-Val-OMe, is a pivotal amino acid derivative extensively utilized in the fields of synthetic organic chemistry and drug development. As a dually protected form of the natural amino acid L-valine, it serves as a fundamental building block in the methodical construction of peptides and peptidomimetics. This guide provides a comprehensive examination of its chemical structure, the critical implications of its inherent stereochemistry, validated synthetic protocols, and its functional role in modern peptide synthesis. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as a technical resource for researchers, chemists, and professionals in pharmaceutical development.
Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducibility and safety in a research setting. Boc-L-Val-OMe is defined by a specific set of identifiers and physicochemical characteristics.
Nomenclature and Chemical Identifiers
-
Systematic Name: (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate
-
Common Names: this compound, Boc-L-valine methyl ester
Physicochemical Data
The physical properties of Boc-L-Val-OMe are essential for its handling, purification, and use in reactions. The data below represents typical values reported in the literature.
| Property | Value | Source(s) |
| Appearance | Colorless liquid or solid | [3][4] |
| Boiling Point | 194 °C | [3] |
| Density | 1.004 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.44 | [1] |
| Optical Activity ([α]20/D) | -22° (c = 1 in methanol) | [1] |
| Flash Point | 113 °C (closed cup) | [1] |
| Solubility | Soluble in methanol and other common organic solvents like chloroform and ethyl acetate. | [4][6][7] |
Elucidation of the Chemical Structure
The functionality of Boc-L-Val-OMe in synthesis is a direct consequence of its molecular architecture, which combines the L-valine backbone with two distinct protecting groups.
Core Structural Components
-
L-Valine Core: The foundation of the molecule is the amino acid L-valine, characterized by its isopropyl side chain. This bulky, hydrophobic side chain influences the conformational preferences of peptides into which it is incorporated.
-
N-terminus Protection (Boc Group): The amino group is protected as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is a cornerstone of modern peptide synthesis due to its stability under a wide range of conditions (including basic and nucleophilic environments) while being readily cleavable under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[8][]
-
C-terminus Protection (Methyl Ester): The carboxylic acid is protected as a methyl ester. This modification prevents the carboxylate from participating in undesired side reactions during peptide coupling. The methyl ester is stable to the acidic conditions used for Boc group removal but can be cleaved via saponification (hydrolysis with a base like NaOH).[8]
This differential stability of the two protecting groups is known as orthogonality , a critical principle that allows for the selective deprotection and sequential elongation of a peptide chain.
Structural Diagram
The following diagram illustrates the precise connectivity and key functional groups of the molecule.
Caption: Chemical structure of this compound.
The Critical Role of Stereochemistry
The (S)-Configuration at the α-Carbon
The "L" designation in the name refers to the stereochemistry at the alpha-carbon (Cα), the chiral center of the molecule. Following the Cahn-Ingold-Prelog (CIP) priority rules, the configuration of L-valine is (S). This specific three-dimensional arrangement is preserved during the protection reactions and is fundamental to the biological activity of the final peptide. The SMILES string COC(=O)OC(C)(C)C)C(C)C explicitly denotes this (S)-configuration with the [C@@H] notation.[1]
Chirality and Optical Activity
As a chiral molecule, Boc-L-Val-OMe rotates plane-polarized light. The specific rotation is a defining physical constant used to confirm its enantiomeric purity. A measured value of [α]20/D = -22° (c = 1 in methanol) confirms the presence of the L-enantiomer.[1] Any deviation from this value could indicate racemization or the presence of the D-enantiomer impurity, which would have a positive rotation.
Implications for Biological Systems
In drug development, maintaining stereochemical integrity is non-negotiable. Proteins, enzymes, and receptors within biological systems are themselves chiral. Consequently, they interact differently with enantiomers of a drug molecule. The synthesis of peptides for therapeutic use must, therefore, start with enantiomerically pure amino acid building blocks to ensure the final product has the correct 3D structure for its intended biological target. Using a racemic or incorrect starting material would lead to a mixture of diastereomeric peptides, drastically reducing efficacy and complicating purification and regulatory approval.
Synthetic Strategy and Rationale
The synthesis of Boc-L-Val-OMe from L-valine is a two-step process centered on the principle of orthogonal protection.
Synthesis Workflow
The overall transformation involves the sequential protection of the amine and carboxylic acid functionalities of L-valine. This workflow ensures that each group is selectively modified without affecting the other.
Sources
- 1. N-(tert-Butoxycarbonyl)- L -valine methyl ester 98 58561-04-9 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Boc-L-valine methyl ester, 98%+ 58561-04-9 India [ottokemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. N-Boc-L-valine | 13734-41-3 [amp.chemicalbook.com]
- 7. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
introduction to Boc-protected amino acids for peptide synthesis
An In-Depth Technical Guide to Boc-Protected Amino Acids for Solid-Phase Peptide Synthesis
Abstract
The tert-butyloxycarbonyl (Boc) protecting group represents a foundational technology in the chemical synthesis of peptides. Its development by Carpino and subsequent integration into the Solid-Phase Peptide Synthesis (SPPS) methodology by R.B. Merrifield revolutionized the field, enabling the efficient construction of complex peptide chains. This guide provides an in-depth technical overview of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the underlying chemical principles, detailed experimental protocols, and strategies for mitigating common side reactions. We will explore the causality behind experimental choices, providing a framework for robust and reproducible peptide synthesis.
Introduction: The Logic of Graduated Acid Lability
The success of stepwise peptide synthesis hinges on a crucial principle: the ability to selectively deprotect the Nα-amino group of the growing peptide chain without disturbing the "permanent" protecting groups on the amino acid side chains or the linkage to the solid support.[1][2] The Boc/Bzl strategy masterfully employs a principle of graduated acid lability to achieve this.[3]
This approach is considered "quasi-orthogonal" because both the temporary Nα-Boc group and the permanent benzyl-type side-chain protecting groups are removed by acid.[3][4] However, the critical difference lies in the strength of the acid required. The Boc group is highly labile and can be quantitatively removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more robust benzyl-based groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[4] This differential sensitivity is the cornerstone of the entire methodology, allowing for the iterative cycle of deprotection and coupling that defines SPPS.
Core Chemistry: Mechanisms of Protection and Deprotection
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthesis protocols.
Boc Group Installation
The Boc group is introduced onto the α-amino group of an amino acid via nucleophilic acyl substitution. The reaction typically involves treating the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[5] The base deprotonates the amino group, increasing its nucleophilicity to attack a carbonyl carbon of the anhydride. The resulting tetrahedral intermediate collapses, yielding the stable N-Boc protected amino acid, tert-butanol, and carbon dioxide, which drives the reaction to completion.[5][6][7]
Caption: Mechanism for Boc protection of an amino acid.
Boc Group Deprotection: The Key to Elongation
The selective removal of the Boc group is the repetitive, pivotal step of the synthesis cycle. It is an acid-catalyzed process that generates a highly stable tert-butyl carbocation.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[7][8]
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, releasing the stable tert-butyl cation and a transient carbamic acid intermediate.[6][8]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, liberating the free Nα-amino group (as a TFA salt) and carbon dioxide gas.[6]
The generation of the electrophilic tert-butyl cation is a critical event. This cation can alkylate nucleophilic side chains, particularly Tryptophan (Trp) and Methionine (Met), necessitating the use of "scavengers" in cleavage cocktails to prevent side reactions.[4][9]
Caption: Acid-catalyzed mechanism for Boc group removal.
The Boc-SPPS Workflow: A Self-Validating System
The Boc-SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain. A properly executed workflow incorporates in-process controls to validate the completion of each critical step.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol for a Single SPPS Cycle
This protocol outlines a standard manual workflow for one cycle of amino acid addition.
A. Resin Preparation & Swelling
-
Place the required amount of peptide-resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
-
Add dichloromethane (DCM) to cover the resin.
-
Agitate gently for 30-60 minutes to allow for complete swelling of the resin beads.
-
Drain the solvent by filtration.
B. Step 1: Nα-Boc Deprotection
-
Perform a brief pre-wash by adding a solution of 50% TFA in DCM to the resin and agitating for 1-2 minutes.[10]
-
Drain the pre-wash solution.
-
Add a fresh portion of 50% TFA in DCM (approx. 10 mL per gram of resin) and agitate for 20-30 minutes to ensure complete Boc removal.[10][11]
-
Drain the deprotection solution.
C. Step 2: Washing
-
Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Perform two washes with isopropanol (IPA) to help shrink the resin and remove trapped acid, followed by 2-3 more DCM washes.[11]
D. Step 3: Neutralization
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain. Repeat this step once more to ensure the Nα-amino group is fully converted from its TFA salt to the free amine.[10]
E. Step 4: Washing
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base before coupling.
F. Step 5: Amino Acid Coupling
-
In a separate vessel, dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in N,N-Dimethylformamide (DMF) or a DCM/DMF mixture.[10]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.
-
Agitate the mixture at room temperature for 1-2 hours.
G. Step 6: In-Process Control - The Kaiser Test
-
After the coupling reaction, withdraw a small sample of resin beads (10-15 beads) and wash them thoroughly with ethanol.
-
Perform the Kaiser test (see Protocol 3.2) to check for the presence of free primary amines.
-
Interpretation: A negative result (yellow/colorless beads and solution) indicates complete coupling.[12][13] A positive result (blue beads) signifies incomplete coupling, requiring a second coupling step ("recouple").[14]
H. Step 7: Washing
-
Once coupling is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next cycle, starting again at Step 1 (Deprotection).
Protocol: The Kaiser (Ninhydrin) Test
The Kaiser test is a highly sensitive colorimetric assay used to detect free primary amines on the solid support, providing a qualitative assessment of coupling completion.[14]
Reagent Preparation:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[14]
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[14]
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[14]
Procedure:
-
Place a small sample of washed and dried resin beads (10-15) into a small glass test tube.
-
Add 2-3 drops of each Reagent (A, B, and C) to the test tube.
-
Observe the color of the beads and the solution.
Side-Chain Protection: The Benzyl Group Family
In the classic Boc/Bzl strategy, side-chain functional groups are protected with derivatives of benzyl alcohol. These groups are stable to the repetitive TFA treatments used for Nα-Boc removal but are cleaved by strong acids like HF.[2][15] The specific choice of protecting group is critical for preventing side reactions.
| Amino Acid | Functionality | Common Boc/Bzl Protecting Group | Rationale & Causality |
| Asp, Glu | Carboxylic Acid | Benzyl ester (OBzl), Cyclohexyl ester (OcHex) | Prevents side-chain acylation. OcHex is often preferred for Asp to minimize aspartimide formation.[15] |
| Ser, Thr, Tyr | Hydroxyl | Benzyl ether (Bzl) | Prevents O-acylation during coupling. The Bzl group is stable to TFA.[6] |
| Lys | ε-Amino | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | The electron-withdrawing chlorine atom enhances the acid stability of the Z (benzyloxycarbonyl) group, preventing premature deprotection during TFA steps.[15] |
| Arg | Guanidinium | Tosyl (Tos) | The Tosyl group is highly stable to TFA but is readily cleaved by HF. It effectively masks the nucleophilicity of the guanidinium group.[8][16] |
| His | Imidazole | Dinitrophenyl (DNP), Tosyl (Tos), Benzyloxymethyl (Bom) | The imidazole ring is prone to racemization and side-chain acylation. DNP is very stable but requires a separate thiolysis step for removal before final cleavage.[6] Tos and Bom are also used and are cleaved by HF. |
| Cys | Thiol | 4-Methylbenzyl (MeBzl), Acetamidomethyl (Acm) | The highly nucleophilic thiol group must be protected to prevent oxidation and side reactions. MeBzl is cleaved by HF. Acm is stable to HF and requires a separate deprotection step (e.g., with mercury(II) acetate), allowing for selective disulfide bond formation.[6][13] |
| Trp | Indole | Formyl (For) | The indole ring is highly susceptible to alkylation by carbocations generated during deprotection and cleavage. The electron-withdrawing formyl group deactivates the ring. It must be removed (e.g., with piperidine) before HF cleavage.[6][17] |
Final Cleavage and Deprotection: Releasing the Peptide
The final step of Boc-SPPS is the simultaneous cleavage of the peptide from the resin and removal of all benzyl-type side-chain protecting groups. This requires treatment with a very strong acid, most commonly anhydrous hydrogen fluoride (HF).
The Challenge of Cationic Species
The strong acid cleavage (via an SN1 mechanism) generates a host of highly reactive carbocations from the cleaved protecting groups (e.g., benzyl, tosyl, and tert-butyl cations from any remaining Boc groups).[2] These electrophiles will readily and irreversibly modify sensitive amino acid residues, particularly Trp and Met. To prevent this, the cleavage is performed in the presence of a "cleavage cocktail" containing scavengers.
Cleavage Cocktails: Formulations and Rationale
The choice of cocktail is dictated by the peptide sequence.
| Reagent Name | Composition (v/v or w/v) | Primary Application | Rationale for Scavengers |
| Standard HF Cocktail | HF:Anisole (9:1) | Peptides without highly sensitive residues. | Anisole is a standard carbocation scavenger. |
| Reagent K | TFA:Phenol:H₂O:Thioanisole:EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides with Trp, Met, Cys, Arg, Tyr.[6][18][19] | Phenol/Thioanisole: Protect Trp and Tyr. Thioanisole: Also protects Met. EDT (1,2-ethanedithiol): A reducing agent that protects Cys and helps scavenge cations.[20] Water: Aids in hydrolysis. |
| Reagent B | TFA:Phenol:H₂O:TIS (88:5:5:2) | "Odorless" cocktail, good for Trp-containing peptides.[10][18][21] | TIS (Triisopropylsilane): A very effective carbocation scavenger that works via hydride transfer. It replaces the malodorous thiols like EDT and thioanisole. Does not protect Met from oxidation.[10][21] |
| Reagent H | TFA:Phenol:Thioanisole:EDT:H₂O:DMS:NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent oxidation of Methionine residues.[10][22] | DMS (Dimethyl sulfide) & NH₄I (Ammonium Iodide): Work synergistically to create a reducing environment that protects Met from oxidation to its sulfoxide form. |
General Protocol for HF Cleavage
WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe, slow-healing burns. It must only be handled in a dedicated, HF-resistant apparatus (Teflon/Kel-F) within a specialized fume hood by trained personnel with appropriate personal protective equipment and an antidote (calcium gluconate) readily available.[2]
-
Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the resin and appropriate scavengers (e.g., anisole) in the HF-resistant reaction vessel.
-
Cooling: Cool the reaction vessel to approximately -5 to 0°C using a dry ice/methanol bath.
-
HF Distillation: Carefully distill anhydrous HF gas from a cylinder into the cooled reaction vessel. Typically, 10 mL of liquid HF is used per gram of resin.[2]
-
Reaction: Stir the mixture at 0°C for 1 hour. Peptides containing Arg(Tos) may require longer reaction times.[23]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum, trapping the volatile acid in a calcium oxide or soda lime trap.
-
Workup: Once all HF is removed, the crude peptide and resin mixture is washed multiple times with cold diethyl ether to precipitate the peptide and remove the scavengers.
-
Extraction & Lyophilization: The crude peptide is then dissolved in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilized to yield a dry powder ready for purification.
Common Side Reactions and Mitigation Strategies
While robust, Boc-SPPS is not without potential pitfalls. Understanding the causality of common side reactions is key to their prevention.
-
Diketopiperazine (DKP) Formation: This side reaction can occur after the second amino acid has been coupled. The deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving a cyclic dipeptide (a diketopiperazine) from the support and terminating the chain.
-
Causality & Mitigation: DKP formation is less problematic in Boc chemistry than in Fmoc chemistry.[24] After TFA deprotection, the N-terminal amine exists as a protonated, non-nucleophilic ammonium salt. Using an in situ neutralization protocol, where the neutralization base is added simultaneously with the activated amino acid, minimizes the time the free amine is exposed, thus suppressing DKP formation.[24][25][26]
-
-
Aspartimide Formation: The backbone amide nitrogen can attack the side-chain ester of an aspartic acid residue, forming a five-membered succinimide ring (aspartimide). This intermediate can reopen to form a mixture of the correct α-linked peptide and an incorrect β-linked peptide.
-
Causality & Mitigation: This side reaction is less prevalent in Boc-SPPS compared to Fmoc-SPPS, especially when using the sterically hindered cyclohexyl (OcHex) protecting group for the Asp side chain, which disfavors the required transition state for cyclization.[27]
-
-
Alkylation of Sensitive Residues: As discussed, this is caused by carbocations generated during cleavage.
Purification and Analysis
The final step is to purify the crude peptide product.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful method for peptide purification.
-
Stationary Phase: A C18-modified silica column is most common, separating peptides based on their hydrophobicity.[26]
-
Mobile Phase: A gradient system is used. Mobile Phase A is typically 0.1% TFA in water, and Mobile Phase B is 0.1% TFA in acetonitrile.[25]
-
Procedure: The crude peptide is dissolved in Mobile Phase A and loaded onto the column. The percentage of Mobile Phase B is gradually increased, eluting peptides in order of increasing hydrophobicity. Fractions are collected and analyzed for purity.
-
-
Analysis: The purity of the final product is confirmed by analytical RP-HPLC, and its identity is verified by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Conclusion: The Enduring Role of Boc Chemistry
While Fmoc-based strategies have become dominant due to their milder deprotection conditions, Boc-SPPS remains an indispensable tool in the peptide chemist's arsenal. Its key advantage lies in the acidic deprotection step, which protonates the N-terminus of the growing peptide chain. This positive charge helps to disrupt inter-chain hydrogen bonding and aggregation, which can be a significant problem for hydrophobic or "difficult" sequences in the more neutral environment of Fmoc chemistry. A thorough understanding of the principles, protocols, and potential pitfalls outlined in this guide will enable researchers to leverage the power of Boc-protected amino acids for the successful synthesis of challenging and therapeutically relevant peptides.
References
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec.
- Aapptec. (n.d.). Technical Support Information Bulletin 1192 “Odorless” TIS Cleavage Cocktail (Reagent B)1. Aapptec.
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Aapptec.
- Coin, I., et al. (2012). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Johnson, E. C. B., et al. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 2103, 41-57.
- Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Aapptec Peptides.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides.
- Moodle@Units. (n.d.). solid phase peptide. Moodle@Units.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Slideshare. (n.d.). Hf cleavage and deprotection from resins. Slideshare.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Fields, G. B., et al. (1991). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Peptides, 12(6), 1389-1393.
- Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Yang, Y., et al. (2022).
- Palasek, S. A., et al. (2007). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 13(3), 143-148.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 5. researchgate.net [researchgate.net]
- 6. langene.com [langene.com]
- 7. peptide.com [peptide.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 20. peptide.com [peptide.com]
- 21. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 23. peptide.com [peptide.com]
- 24. researchgate.net [researchgate.net]
- 25. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. merckmillipore.com [merckmillipore.com]
- 27. chempep.com [chempep.com]
The Strategic Role of Methyl Ester Protection in the Application of Boc-L-Valine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. N-α-tert-butoxycarbonyl-L-valine (Boc-L-valine) is a cornerstone building block, prized for its bulky side chain and the reliable, acid-labile protection of its amino group. However, the strategic protection of its C-terminal carboxylic acid is equally critical for successful and high-fidelity peptide coupling. This technical guide provides an in-depth exploration of the role of the methyl ester as a C-terminal protecting group for Boc-L-valine. We will dissect the causal reasoning behind its selection, detailing its impact on solubility, reactivity, and handling. This guide furnishes field-proven, step-by-step protocols for the synthesis of Boc-L-valine methyl ester and its subsequent application in a classic peptide coupling reaction. Accompanied by detailed analytical data, mechanistic diagrams, and a curated list of authoritative references, this document serves as a comprehensive resource for researchers aiming to leverage this essential derivative in their synthetic workflows.
Introduction: The Imperative of Orthogonal Protection in Peptide Synthesis
The synthesis of peptides, whether in solution or on a solid phase, is a systematic process of forming amide bonds in a specific sequence. The challenge lies in the bifunctional nature of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group. Uncontrolled, this leads to random polymerization and a complex mixture of products. The solution is the strategic use of "protecting groups" to temporarily mask one functional group while another reacts.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function. Its key advantage is its stability to a wide range of reaction conditions, yet its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), which leaves other protecting groups and the newly formed peptide bond intact[1][2]. This principle, known as orthogonal protection , is fundamental to modern peptide synthesis, allowing for the selective deprotection of one functional group in the presence of others[3].
While the Boc group addresses the N-terminus, the C-terminal carboxylic acid of the incoming amino acid must also be managed. It can either be activated directly for coupling or protected to serve as the C-terminal residue of a growing peptide chain. The choice of the carboxyl protecting group is a critical decision that influences the entire synthetic strategy.
The Methyl Ester: A Strategic Choice for Carboxyl Protection
The carboxylic acid of Boc-L-valine can be protected as a simple alkyl ester, most commonly a methyl or benzyl ester[4]. While both are effective, the methyl ester offers a distinct set of advantages and is introduced through straightforward esterification methods[4].
Causality Behind the Choice: Why Use a Methyl Ester?
The decision to use Boc-L-valine methyl ester over its free acid counterpart (Boc-L-valine-OH) is driven by several key factors:
-
Enhanced Solubility: N-protected amino acids, including Boc-L-valine, can exhibit limited solubility in common organic solvents used for peptide coupling, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF)[5][6]. Conversion to the methyl ester increases the compound's lipophilicity and disrupts the hydrogen bonding network of the carboxylic acid, significantly improving its solubility in these non-polar and polar aprotic solvents[7][8]. This ensures homogeneous reaction conditions, which are critical for efficient and predictable coupling kinetics.
-
Prevention of Self-Condensation: When activating the carboxylic acid of a C-terminally unprotected Boc-amino acid for coupling, there is a risk of self-condensation, where two molecules of the activated amino acid react with each other. By protecting the carboxylic acid as a methyl ester, this pathway is completely blocked, ensuring that the N-protected amino acid can only act as the nucleophile (after Boc deprotection) in a subsequent step.
-
Simplified Workup and Purification: Amino acid methyl esters are generally less polar and more volatile than their corresponding carboxylic acids. This often facilitates easier purification by standard techniques like silica gel chromatography and can simplify the removal of excess reagents and byproducts during workup.
-
Predictable Reactivity: The methyl ester is a stable, non-reactive group under the conditions of N-terminal Boc deprotection (acidic) and peptide coupling (typically neutral to slightly basic). This stability is crucial for its role as a "permanent" protecting group for the C-terminus of a di- or tripeptide segment, which can then be deprotected and used in fragment condensation strategies.
The following diagram illustrates the strategic positioning of the Boc and methyl ester protecting groups on the L-valine core, setting the stage for controlled peptide synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Boc-L-valine (1.0 eq.) in anhydrous methanol (approx. 5-10 mL per gram of amino acid). Cool the suspension to 0 °C in an ice bath.
-
Causality: Methanol serves as both the solvent and the reactant. Cooling is essential to control the initial exothermic reaction upon addition of thionyl chloride.
-
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq.) to the stirred suspension dropwise via a syringe over 15-20 minutes. Ensure the temperature remains below 10 °C.
-
Causality: Thionyl chloride reacts with methanol to form the esterifying agent. A slow, controlled addition prevents a dangerous temperature spike and the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and maintain for 6-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Causality: Heating to reflux provides the necessary activation energy to drive the esterification to completion.
-
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol and excess thionyl chloride.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.
-
Causality: The aqueous washes remove any remaining methanol, salts, and acidic impurities. The NaHCO₃ wash is crucial to ensure all acidic components are removed, preventing potential hydrolysis of the ester during storage.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Boc-L-valine methyl ester, typically as a colorless oil or low-melting solid.
-
Purification: If necessary, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry to measure the optical rotation.
Peptide Coupling: Synthesis of Boc-L-Val-Gly-OMe
This protocol details a solution-phase peptide coupling of Boc-L-valine with glycine methyl ester hydrochloride using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This combination is a classic and effective method for minimizing racemization and promoting efficient amide bond formation.
Reaction Scheme:
Methodology:
-
Reaction Setup: Dissolve Boc-L-valine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C in an ice bath.
-
Amine Preparation: In a separate flask, suspend glycine methyl ester hydrochloride (1.0 eq.) in DMF or DCM and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) to neutralize the salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Causality: The starting amine is a hydrochloride salt and must be neutralized to its free base form to be nucleophilic. DIPEA is a non-nucleophilic base, preventing it from competing with the desired amine in the coupling reaction.
-
-
Coupling: Add the neutralized glycine methyl ester solution to the cooled Boc-L-valine/HOBt mixture. Then, add EDC hydrochloride (1.1 eq.) to the reaction mixture in one portion.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude dipeptide by silica gel column chromatography.
Deprotection: Regenerating the Functional Groups
The utility of the methyl ester lies not only in its protective capacity but also in its selective removal.
-
Boc Group Removal: The N-terminal Boc group is reliably cleaved using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 30-60 minutes at room temperature.[12] This condition leaves the methyl ester and most side-chain protecting groups intact.
-
Methyl Ester Hydrolysis: The C-terminal methyl ester is typically removed by saponification, using a mild base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent (like THF or methanol) and water.[4] This basic condition is orthogonal to the acid-labile Boc group.
Conclusion
The use of a methyl ester to protect the carboxylic acid of Boc-L-valine is a strategic and enabling choice in peptide synthesis. It addresses key challenges of solubility and unwanted side reactions, providing a stable and reliable handle for the C-terminus. The straightforward methods for its introduction and subsequent selective removal make Boc-L-valine methyl ester a versatile and indispensable tool for researchers in peptide chemistry and drug development. By understanding the underlying chemical principles and employing validated protocols, scientists can confidently incorporate this valuable building block into their synthetic strategies to construct complex and biologically important molecules with high fidelity.
References
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- Carbodiimide - Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Fengchen Group. (n.d.). BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- Ottokemi. (n.d.). Boc-L-valine methyl ester, 98%+ 58561-04-9 India.
- PrepChem.com. (n.d.). Synthesis of Boc-valine.
- Tang, X., Tang, G., & Wan, H. (n.d.). A CONVENIENT AND HIGHLY EFFICIENT SYNTHESIS OF ONE KIND OF PEPTIDE NUCLEIC ACID MONOMER. Semantic Scholar.
- National Center for Biotechnology Information. (n.d.). Boc-L-Valine. PubChem Compound Database.
- SpectraBase. (n.d.). N-(tert-Butoxycarbonyl)-L-valine methyl ester.
- CD Formulation. (n.d.). BOC-L-Valine.
- MDPI. (2007). A Convenient Synthesis of Amino Acid Methyl Esters.
- Google Patents. (n.d.). CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
- SpectraBase. (n.d.). N-tert-Butoxycarbonyl-L-valine.
- G. C. Stelakatos, A. Paganou and L. Zervas, J. Chem. Soc. C, 1966, 1191.
- Fairwell, T., & Brewer, J. M. (1989). Isolation and identification of free amino acids as crystalline N-t-butyloxycarbonyl, O-phenacyl derivatives.
- Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in enzymology, 289, 104-126.
- Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC-L-Valine - CD Formulation [formulationbio.com]
- 6. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. L-VALINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. ias.ac.in [ias.ac.in]
- 9. peptide.com [peptide.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
An In-Depth Technical Guide to the Application of Boc-L-Valine Methyl Ester in Research
Introduction: The Strategic Role of Protected Amino Acids
In the precise world of peptide synthesis and drug development, controlling reactivity is paramount. The stepwise assembly of amino acids into a defined peptide sequence necessitates a strategy to prevent unwanted side reactions, such as self-polymerization. This control is achieved through the use of protecting groups, temporary chemical modifications that "shield" a reactive functional group, rendering it inert until its participation is required.[1]
Among the arsenal of protective strategies, the tert-butoxycarbonyl (Boc) group is a foundational tool for shielding the α-amino group of an amino acid.[1][] Its robustness under various conditions, coupled with its facile removal under specific acidic environments, has made it indispensable.[1][3]
Overview of Boc-L-Valine Methyl Ester
This guide focuses on a specific and highly useful building block: Boc-L-valine methyl ester . This compound incorporates two key protective features:
-
N-α-Boc Protection: The amino group of L-valine is protected by the acid-labile Boc group.
-
C-Terminal Methyl Ester: The carboxylic acid group is protected as a methyl ester, which is stable to the acidic conditions used for Boc removal but can be cleaved later under basic (saponification) conditions.[4]
This dual protection makes Boc-L-valine methyl ester an excellent starting point for solution-phase peptide synthesis, allowing for controlled, sequential peptide bond formation.
Chemical Structure and Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁NO₄ | [5] |
| Molecular Weight | 231.29 g/mol | [5][6] |
| Appearance | Colorless liquid or solid | [5][6] |
| Density | ~1.004 g/mL at 25 °C | [6][7] |
| Boiling Point | ~194 °C | [6][7] |
| Solubility | Soluble in organic solvents like ethanol, ether, chloroform; slightly soluble in water. | [8] |
Core Principles: The Chemistry of the Boc Group
The utility of the Boc group hinges on its unique chemical stability and reactivity profile. It is stable in basic and nucleophilic environments but is readily cleaved under mild acidic conditions.[1][3] This orthogonality is crucial for complex syntheses where other protecting groups, such as base-labile Fmoc or hydrogenolysis-cleaved Cbz groups, are used.[3]
Mechanism of Boc Protection
While Boc-L-valine methyl ester is a commercially available starting material, understanding its formation provides critical context. The Boc group is typically installed by reacting the free amine of an amino acid with di-tert-butyl dicarbonate (Boc₂O). The amine acts as a nucleophile, attacking a carbonyl carbon of the Boc anhydride.[3][9] The intermediate then collapses, releasing carbon dioxide and tert-butanol as byproducts, which drives the reaction to completion.[1][9]
Mechanism of Acid-Catalyzed Deprotection
The removal of the Boc group is the key step where Boc-L-valine methyl ester is prepared for coupling. This is most commonly achieved with trifluoroacetic acid (TFA).[1][10] The process is a clean, acid-catalyzed cleavage that proceeds via a stable carbocation intermediate.
The mechanism unfolds in four key steps:[10][11][12]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA). This makes the carbonyl carbon more electrophilic.
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and cleaves, leading to the loss of a highly stable tertiary carbocation (tert-butyl cation).
-
Decarboxylation: This cleavage results in an unstable carbamic acid intermediate, which rapidly decarboxylates, releasing carbon dioxide gas.[11][13] This irreversible step drives the reaction forward.
-
Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid in the reaction mixture, forming a stable amine salt (e.g., a trifluoroacetate salt).
Step 1: Boc Deprotection of Boc-L-Valine Methyl Ester
Principle: To cleave the Boc group to expose the free amine of the valine residue, preparing it for peptide bond formation. The product will be the trifluoroacetate salt of L-valine methyl ester.
Protocol:
-
Dissolve Boc-L-valine methyl ester (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution. Note: This reaction is exothermic and releases gas (CO₂ and isobutylene). Ensure the system is not closed. [11]4. Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
In-Process Control (IPC): Monitor the reaction progress using Thin-Layer Chromatography (TLC). [14]Spot the starting material, the reaction mixture, and a co-spot. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) at the baseline indicates reaction completion.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting oil or solid is the L-valine methyl ester trifluoroacetate salt, which can often be used in the next step without further purification.
Step 2: Peptide Bond Formation (Coupling)
Principle: To form a peptide bond between the newly deprotected L-valine methyl ester and a second N-Boc protected amino acid (e.g., Boc-L-alanine). This requires activation of the carboxylic acid group of Boc-L-alanine. Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent used for this purpose, often with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions like racemization. [15][16] Mechanism of DCC/HOBt Coupling:
-
DCC activates the carboxylic acid of Boc-L-alanine to form a highly reactive O-acylisourea intermediate.
-
This intermediate is prone to racemization. HOBt rapidly reacts with the O-acylisourea to form a less reactive but still potent HOBt-active ester. [17]3. The free amine of L-valine methyl ester then attacks the active ester, forming the desired peptide bond and releasing HOBt.
-
The DCC is consumed, forming the byproduct dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and precipitates out. [15] Protocol:
-
Dissolve Boc-L-alanine (1.0 eq) and HOBt (1.1 eq) in a suitable solvent like DCM or DMF.
-
Cool the solution to 0 °C.
-
Add DCC (1.1 eq) dissolved in a small amount of the reaction solvent. Stir for 15-20 minutes to pre-activate.
-
In a separate flask, dissolve the L-valine methyl ester TFA salt from the previous step in the same solvent and neutralize it by adding a non-nucleophilic base like diisopropylethylamine (DIPEA) until the pH is ~8.
-
Add the neutralized L-valine methyl ester solution to the activated Boc-L-alanine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
IPC: Monitor the reaction by TLC. The goal is to see the consumption of the two starting amino acids and the formation of a new, less polar product spot. [18]
Characterization and Purification
A protocol is only trustworthy if it includes methods for validation and purification.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is an indispensable tool for qualitatively tracking the progress of a synthesis. [19][20] Self-Validating System:
-
Reactant Lane: A spot of the starting material (e.g., Boc-L-Val-OMe).
-
Reaction Lane: A spot of the reaction mixture.
-
Co-Spot Lane: Spotting the reaction mixture directly on top of the starting material. [19]* Interpretation: The reaction is complete when the starting material spot has completely disappeared from the reaction lane. The co-spot helps to confirm if a new product spot has a very similar Rf value to the starting material. [14]
TLC Analysis of Coupling Reaction Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate). A common starting point is 7:3 Hexane:EtOAc. Visualization 1. UV light (if compounds are UV-active). 2. Staining with a solution like potassium permanganate or ninhydrin (to detect free amines). | Expected Result | Starting materials (Boc-L-Ala-OH and H-Val-OMe) will have distinct Rf values. The product dipeptide (Boc-L-Ala-L-Val-OMe) will appear as a new spot. |
Purification by Column Chromatography
After the reaction, the crude product must be purified to remove unreacted starting materials, coupling reagents, and byproducts.
-
Removal of DCU: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with dilute acid (e.g., 1M HCl) to remove any remaining base, then with a saturated sodium bicarbonate solution to remove unreacted Boc-L-alanine and HOBt, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Column Chromatography: Concentrate the dried organic layer and purify the residue using silica gel flash column chromatography. [21]The peptide is eluted using a gradient of a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). [22][23]Fractions are collected and analyzed by TLC to identify those containing the pure product.
Safety and Handling
Professional researchers must treat all reagents with respect and appropriate caution.
| Reagent | Key Hazards | Recommended Precautions | Source(s) |
| Boc-L-valine methyl ester | Generally considered low hazard. | Standard lab PPE (gloves, safety glasses). | [24][25] |
| Trifluoroacetic Acid (TFA) | Highly Corrosive. Causes severe skin and eye burns, which may be delayed. [26]Vapors are toxic and irritate the respiratory tract. [27][28][29][30] | Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile for low volumes), a lab coat, and chemical splash goggles. [26] | [26][27][28][29][30] |
| Dicyclohexylcarbodiimide (DCC) | Toxic in contact with skin. Potent skin sensitizer and allergen; can cause severe rashes. [31][32]Harmful if swallowed. [32][33] | Wear gloves and handle with care to avoid skin contact. Minimize dust generation. Wash hands thoroughly after handling. [34] | [31][32][33][34] |
Conclusion
Boc-L-valine methyl ester is a versatile and valuable building block in the field of peptide chemistry. Its strategic N-Boc and C-ester protection scheme allows for precise, controlled elongation of peptide chains in solution-phase synthesis. A thorough understanding of the mechanisms of deprotection and coupling, coupled with robust, self-validating protocols for reaction monitoring and purification, empowers researchers to utilize this reagent effectively and safely. The principles outlined in this guide provide a foundational framework for the successful application of Boc-L-valine methyl ester in the development of novel peptides and complex organic molecules.
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
- N,N′-Dicyclohexylcarbodiimide. Wikipedia. [Link]
- Trifluoroacetic acid. Wikipedia. [Link]
- Diazetidine By-Product Formation With DCC + HOBt Mechanism. Organic Chemistry. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- BOC Protection and Deprotection. J&K Scientific LLC. [Link]
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- ICSC 1673 - TRIFLUOROACETIC ACID. ILO. [Link]
- Boc Protecting Group for Amines. Chemistry Steps. [Link]
- TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. [Link]
- REAL-TIME REACTION MONITORING OF A SOLUTION-PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. Advion, Inc. [Link]
- Trifluoroacetic Acid SOP. University of California, Santa Barbara. [Link]
- DCC Coupling With HOBt Activation Mechanism. Organic Chemistry. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Mechanism of peptide bond formation through carbodiimide.
- Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Cole-Parmer. [Link]
- Safety Data Sheet: Boc-L-Valine. Carl ROTH. [Link]
- How To: Monitor by TLC. University of Rochester. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
- BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. Fengchen. [Link]
- Boc-L-valine methyl ester, 98%+. Ottokemi. [Link]
- 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
- Chromatography and Detection Methods for Peptide Purific
- Silica Gel |Purification of Peptides.
- 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]
- Peptide Isolation & Purification Techniques.
- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]
- Aspects of industrial purification of peptides using large-scale chrom
- Monitoring Reactions by TLC.
- Peptide purification with flash column chromatography - a beginner's experience. Biotage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Boc-L-valine methyl ester, 98%+ 58561-04-9 India [ottokemi.com]
- 7. N-(tert-ブトキシカルボニル)-L-バリンメチルエステル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. jk-sci.com [jk-sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. youtube.com [youtube.com]
- 18. advion.com [advion.com]
- 19. How To [chem.rochester.edu]
- 20. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 21. biotage.com [biotage.com]
- 22. column-chromatography.com [column-chromatography.com]
- 23. polypeptide.com [polypeptide.com]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. carlroth.com [carlroth.com]
- 26. ehs.washington.edu [ehs.washington.edu]
- 27. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]
- 28. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 29. ICSC 1673 - TRIFLUOROACETIC ACID [chemicalsafety.ilo.org]
- 30. nj.gov [nj.gov]
- 31. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 32. datasheets.scbt.com [datasheets.scbt.com]
- 33. cdhfinechemical.com [cdhfinechemical.com]
- 34. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to Exploratory Studies Involving N-(tert-Butoxycarbonyl)-L-valine Methyl Ester
Introduction: The Strategic Importance of N-(tert-Butoxycarbonyl)-L-valine Methyl Ester in Synthetic Chemistry
This compound, commonly referred to as Boc-Val-OMe, is a cornerstone building block in modern organic and medicinal chemistry. This derivative of the essential amino acid L-valine is strategically modified with two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and a methyl ester on the carboxylic acid. This dual protection renders it a versatile and highly valuable tool for researchers, particularly in the realm of peptide synthesis and the development of novel therapeutics.[1][2] The Boc group provides robust protection under a variety of reaction conditions, yet it can be selectively removed under acidic conditions, allowing for controlled, stepwise peptide chain elongation.[2] The methyl ester, on the other hand, protects the carboxylic acid from unwanted side reactions and can be selectively cleaved when needed. The inherent chirality of the L-valine core makes this compound an excellent starting material for asymmetric synthesis, where precise control of stereochemistry is paramount. This guide provides an in-depth exploration of the properties, synthesis, and strategic applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in the laboratory. The compound is typically a colorless liquid or a white to off-white solid, soluble in organic solvents like methanol.[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | [2] |
| Molecular Weight | 231.29 g/mol | [2] |
| Appearance | Colorless liquid or white to off-white solid | [3] |
| Melting Point | Not available (liquid at room temperature) | |
| Boiling Point | 194 °C | [3] |
| Optical Rotation | [α]²⁰/D ≈ -22° (c=1 in methanol) | [3] |
| CAS Number | 58561-04-9 | [3] |
Spectroscopic Data:
-
¹H NMR (in CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its structure. Key resonances include a singlet for the nine protons of the Boc group at approximately 1.45 ppm, a singlet for the three protons of the methyl ester at around 3.74 ppm, and distinct signals for the valine side chain protons. The α-proton typically appears as a doublet of doublets around 4.2 ppm.[4]
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum provides further confirmation of the structure, with characteristic peaks for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the Boc group, the methoxy carbon of the ester, and the carbons of the valine residue.[5]
-
Mass Spectrometry (EI): The mass spectrum of the unesterified N-Boc-L-valine shows a characteristic fragmentation pattern with a base peak at m/z 57, corresponding to the tert-butyl cation.[4] For the methyl ester, the molecular ion peak or related fragments would be expected.
Core Synthetic Protocols
The utility of this compound is best illustrated through its synthesis and subsequent application in peptide coupling reactions. The following protocols provide detailed, step-by-step methodologies that have been validated in the field.
Synthesis of this compound
The most common and efficient synthesis of Boc-Val-OMe starts from the commercially available L-valine methyl ester hydrochloride. The reaction involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Protocol:
-
Dissolution: Dissolve L-valine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Basification: Cool the solution to 0 °C and add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (2-3 equivalents), to neutralize the hydrochloride and create the free amine.
-
Boc Protection: While maintaining the temperature at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid solution (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a crude product, which can be further purified by column chromatography if necessary.
Caption: Workflow for the synthesis of this compound.
Application in Dipeptide Synthesis: A Case Study
A primary application of this compound is in the solution-phase synthesis of dipeptides. This involves the saponification of the methyl ester to the free carboxylic acid, followed by coupling with another amino acid ester.
Experimental Protocol: Synthesis of Boc-Val-Phe-OMe
-
Saponification of Boc-Val-OMe:
-
Dissolve this compound (1 equivalent) in a mixture of methanol and water.
-
Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 equivalents) and stir at room temperature until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture with a weak acid (e.g., 1M HCl) to pH 3-4 and extract the product, N-(tert-Butoxycarbonyl)-L-valine, with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the free acid.
-
-
Peptide Coupling:
-
Dissolve N-(tert-Butoxycarbonyl)-L-valine (1 equivalent) and L-phenylalanine methyl ester hydrochloride (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to minimize racemization.
-
Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) to neutralize the hydrochloride and facilitate the coupling.
-
Stir the reaction at room temperature until completion.
-
Filter off any precipitated urea byproduct (if DCC is used) and wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the resulting dipeptide, Boc-Val-Phe-OMe, by column chromatography.
-
Caption: Logical workflow for the synthesis of a dipeptide using Boc-Val-OMe.
Strategic Considerations in Exploratory Studies
The choice of this compound in a synthetic campaign is often driven by several strategic considerations:
-
Steric Hindrance and Conformational Control: The bulky isopropyl side chain of valine can influence the conformation of peptides, which is crucial for their biological activity. In exploratory studies, incorporating valine can help probe the spatial requirements of a binding pocket.
-
Orthogonal Protection Strategy: The Boc and methyl ester protecting groups are orthogonal, meaning one can be removed without affecting the other. The Boc group is acid-labile, while the methyl ester is typically removed by saponification under basic conditions. This allows for versatile synthetic planning, such as chain elongation at the N-terminus followed by C-terminal modification.
-
Chiral Integrity: The use of Boc protection is known to minimize racemization during peptide coupling, especially when combined with additives like HOBt. This is critical for maintaining the stereochemical purity of the final product, which is essential for its intended biological function.
Selective Deprotection
The ability to selectively deprotect either the N-terminus or the C-terminus is a key advantage of using this compound.
-
Boc Deprotection: The Boc group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) in DCM, or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. This exposes the free amine for subsequent peptide coupling.[6]
-
Methyl Ester Deprotection (Saponification): The methyl ester is stable to the acidic conditions used for Boc removal but can be hydrolyzed using a base like lithium hydroxide or sodium hydroxide in a mixture of an organic solvent and water. This yields the free carboxylic acid, which can then be activated for coupling or other modifications.[7][8]
Advanced Applications and Future Directions
Beyond its use in linear peptide synthesis, this compound serves as a precursor for more complex and specialized building blocks:
-
N-Methylated Amino Acids: N-methylation of the valine residue can enhance the metabolic stability and cell permeability of peptides. This compound can be N-methylated, although this often requires the prior saponification to the free acid to avoid competing reactions.[9]
-
Beta-Amino Acids: Homologation of α-amino acids to their β-analogs is a valuable strategy in drug discovery. This compound can be converted to N-Boc-β³-amino acid methyl esters through multi-step synthetic sequences.[10][11]
-
Macrocyclic Peptides: The conformational constraints imposed by macrocyclization can lead to peptides with improved biological activity and stability. This compound can be incorporated into linear precursors that are subsequently cyclized.[12][13][14]
Conclusion
This compound is a versatile and indispensable tool in the arsenal of the synthetic chemist. Its well-defined physicochemical properties, coupled with straightforward synthetic and deprotection protocols, make it an ideal building block for a wide range of exploratory studies. From the synthesis of simple dipeptides to the construction of complex macrocycles and modified amino acids, the strategic use of this compound enables the efficient and controlled assembly of molecules with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its key features and applications, empowering researchers to leverage its full potential in their synthetic endeavors.
References
- RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N.
- RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
- PubChem. (n.d.). Boc-L-Valine.
- PubMed. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline.
- Organic Chemistry Portal. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H20-NaI System in Acetonitrile*.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a.
- ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide.
- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.
- PrepChem.com. (n.d.). Synthesis of Boc-valine.
- Houben-Weyl. (2002). Synthesis of Peptides. In Methods of Organic Chemistry (Houben-Weyl) (Vol. E 22a).
- Machado, E., & Rivas, L. (2004). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 3(1), 29-49.
- RSC Publishing. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
- NIH. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors.
- NIH. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics.
- Diva-portal.org. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1.
- NIST. (n.d.). L-Valine, 2TBDMS derivative.
- NIH. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
- RSC Publishing. (2024). Recent advances in peptide macrocyclization strategies.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Strategic Solid-Phase Synthesis of Peptides with C-Terminal L-Valine Methyl Ester via Boc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Carboxylic Acid Terminus
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids into complex chains on an insoluble resin support.[1][2] The classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the first robust methodology developed for SPPS, utilizes the acid-labile Boc group for temporary Nα-amino protection and strong acids like anhydrous hydrogen fluoride (HF) for final cleavage.[3][4] This standard procedure typically yields a peptide with a C-terminal carboxylic acid.
However, a growing number of applications in drug discovery, protein engineering, and structural biology necessitate peptides with a modified C-terminus, such as a methyl ester. C-terminal esters can enhance membrane permeability for improved drug delivery, act as prodrugs, or serve as crucial intermediates for fragment condensation in the synthesis of larger proteins.[5][6]
This guide provides a detailed technical overview and a field-proven protocol for the synthesis of peptides terminating in an L-valine methyl ester using a modified Boc-SPPS strategy. Standard attachment to Merrifield or PAM resins is unsuitable for this objective.[3] Instead, we will focus on a strategic approach utilizing a specialized resin that permits nucleophilic cleavage, allowing for the direct formation of the desired peptide methyl ester. We will also address the specific challenges associated with the coupling of L-valine, a sterically hindered amino acid.[7]
The Strategic Imperative: Why Standard Boc-SPPS Falls Short
The foundational principle of Merrifield's Boc-SPPS involves anchoring the first amino acid to a chloromethylated polystyrene resin (Merrifield resin) via a benzyl ester linkage.[2] This bond is stable to the moderately acidic conditions required for Boc group removal (typically 25-50% Trifluoroacetic Acid in Dichloromethane) but is cleaved under the harsh conditions of the final step (e.g., anhydrous HF), which regenerates the C-terminal carboxylic acid.[3][4]
Therefore, to synthesize a peptide methyl ester, a fundamental shift in strategy is required. The covalent link between the peptide and the resin must be susceptible to cleavage by an alcohol, like methanol, rather than just strong acid. This is achieved by employing specialized linkers and resins, such as the Oxime resin.[8][9]
Causality of the Chosen Strategy: The Oxime resin anchors the C-terminal amino acid via an acyl-oxime ester bond. This linkage is stable to the cyclical TFA treatments of Boc-SPPS but can be efficiently cleaved by various nucleophiles. By using methanol in the presence of a non-nucleophilic base during the final cleavage step, a transesterification reaction occurs, releasing the peptide from the resin as its methyl ester.[8]
Workflow for Boc-SPPS Yielding a C-Terminal Methyl Ester
The synthesis follows the core cyclical logic of Boc-SPPS (Deprotection, Neutralization, Coupling) but culminates in a specialized nucleophilic cleavage step.
Caption: Boc-SPPS workflow for C-terminal methyl ester synthesis.
Detailed Protocols
This protocol describes the manual synthesis of a model dipeptide, Phenylalanyl-Valine methyl ester (Phe-Val-OMe), to illustrate the process.
PART I: Resin Loading - Attachment of Boc-L-Valine to Oxime Resin
-
Resin Swelling: Swell Oxime resin (1.0 g, e.g., 0.8 mmol/g substitution) in Dichloromethane (DCM, 15 mL) for 1 hour in a peptide synthesis vessel. Drain the solvent.
-
Amino Acid Activation: In a separate flask, dissolve Boc-L-Valine (4 equivalents, 3.2 mmol, 695 mg) and 1-Hydroxybenzotriazole (HOBt) (4 eq., 3.2 mmol, 487 mg) in a minimal amount of N,N-Dimethylformamide (DMF, ~5 mL). Cool the solution to 0°C in an ice bath.
-
Coupling Initiation: Add N,N'-Diisopropylcarbodiimide (DIC) (4 eq., 3.2 mmol, 500 µL) to the amino acid solution. Stir at 0°C for 10 minutes, then at room temperature for 15 minutes.
-
Resin Loading: Add the activated Boc-L-Valine solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring and Capping:
-
Monitor the loading efficiency by taking a few resin beads and performing a Kaiser test (should be negative).
-
After coupling, drain the solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
To cap any unreacted oxime sites, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 1 hour.
-
-
Final Wash: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) before drying under vacuum.
PART II: Peptide Elongation Cycle (Addition of Boc-L-Phenylalanine)
-
Resin Preparation: Swell the Boc-Val-Oxime-Resin in DCM (15 mL) for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM (10 mL) for 2 minutes. Repeat this step once.[10]
-
Wash the resin thoroughly with DCM (3x) followed by DMF (3x) to prepare for coupling.
-
-
Coupling of Boc-L-Phe (Addressing Steric Hindrance):
-
Rationale: Coupling onto Valine is sterically demanding.[11] Therefore, a more potent coupling reagent like HBTU is recommended over DCC/DIC alone for this step to ensure high efficiency and prevent deletion sequence formation.[12]
-
Activation: In a separate vial, dissolve Boc-L-Phenylalanine (3 eq., 2.4 mmol, 637 mg) and HBTU (2.9 eq., 2.32 mmol, 880 mg) in DMF (~8 mL).
-
Coupling: Add DIEA (6 eq., 4.8 mmol, 835 µL) to the activated amino acid solution. Immediately add this solution to the neutralized H-Val-Oxime-Resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser (ninhydrin) test on a few beads. A negative result (yellow/clear beads) indicates complete coupling.
-
Troubleshooting: If the test is positive (blue beads), indicating incomplete coupling, a "double coupling" is necessary. Drain the reaction mixture, wash with DMF, and repeat step 4 with freshly activated Boc-L-Phe.
-
Once coupling is complete, drain the solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the peptidyl-resin under vacuum.
-
PART III: Cleavage and C-Terminal Methyl Ester Formation
-
Resin Preparation: Swell the dried Phe-Val-Oxime-Resin in DMF (10 mL) for 1 hour.
-
Cleavage Reaction:
-
Prepare the cleavage cocktail: DIEA/Methanol/DMF (1:5:5 v/v/v).[10]
-
Drain the swelling solvent from the resin.
-
Add the cleavage cocktail (15 mL) to the resin.
-
Agitate the slurry at room temperature. The reaction is typically complete within 12-24 hours. Monitor the cleavage progress by taking a small aliquot of the solution, removing the solvent, and analyzing by HPLC/MS.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide methyl ester.
-
Wash the resin with a small amount of fresh DMF and combine the filtrates.
-
Remove the solvents from the combined filtrate under reduced pressure (rotary evaporation).
-
-
Purification:
-
The resulting crude oil or solid contains the desired Phe-Val-OMe.
-
Purify the crude product using standard techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain the final, high-purity peptide methyl ester.
-
Data Summary and Reagent Specifications
| Parameter | Loading Step (Boc-L-Valine) | Elongation Step (Boc-L-Phe) | Cleavage Step |
| Resin | Oxime Resin (~0.8 mmol/g) | Peptidyl-Resin | Peptidyl-Resin |
| Amino Acid | Boc-L-Valine (4 eq.) | Boc-L-Phe (3 eq.) | - |
| Coupling Reagent | DIC (4 eq.) / HOBt (4 eq.) | HBTU (2.9 eq.) | - |
| Base | - | DIEA (6 eq.) | DIEA (1 part) |
| Solvent | DMF / DCM | DMF | Methanol (5 parts), DMF (5 parts) |
| Reaction Time | 4-6 hours | 1-2 hours (per coupling) | 12-24 hours |
| Monitoring | Kaiser Test | Kaiser Test | HPLC/MS |
Conclusion
The synthesis of peptides with a C-terminal methyl ester via Boc-SPPS is a powerful technique that expands the repertoire of peptide chemists. While it deviates from the standard Merrifield approach, the use of specialized supports like Oxime resin provides a robust and reliable pathway to these valuable molecules. By understanding the underlying chemical principles—specifically, the need for a nucleophile-labile linker—and by employing optimized coupling strategies to overcome challenges like the steric hindrance of valine, researchers can successfully generate high-purity peptide methyl esters for a wide array of applications in chemical biology and drug development.
References
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Naidoo, J., & Rautenbach, M. (2012). Solid-Phase Peptide Synthesis. In Peptide-based Drug Design. Methods in Molecular Biology.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- OpenStax. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts.
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical reviews, 100(6), 2091-2158.
- Vágner, J., Bitan, G., & Barany, G. (2001). Solid-phase synthesis of C-terminal peptide aldehydes. In Solid-Phase Synthesis (pp. 97-111). Humana Press.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in solid-phase peptide synthesis. In Peptide Revolution: Genomics, Proteomics & Therapeutics: Proceedings of the Twentieth American Peptide Symposium (p. 20). American Peptide Society.
- Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The “difficult sequence” concept in solid-phase peptide synthesis. Chemistry–A European Journal, 22(21), 7064-7078.
- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
- Miranda, L. P., & Alewood, P. F. (1999). Challenges for solid-phase peptide synthesis: a current perspective. Biopolymers: Original Research on Biomolecules, 51(4), 297-313.
- Bacsa, B., Bősze, S., & Kappe, C. O. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC advances, 9(54), 31631-31639.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Merrifield, R. B. (1986). Solid phase synthesis. Science, 232(4748), 341-347.
- Han, Y., & Kim, Y. A. (2004). An overview of the peptide discovery process. Methods in molecular biology, 267, 3-21.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Fields, G. B. (Ed.). (2002). Solid-phase peptide synthesis. Academic Press.
- Law, M. P., & McMillan, K. (2013). Native chemical ligation: a boon to peptide science.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
Sources
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Solution-Phase Synthesis of Dipeptides Featuring Boc-L-Valine Methyl Ester: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Relevance of Solution-Phase Peptide Synthesis
In the landscape of modern peptide science, solid-phase peptide synthesis (SPPS) often takes center stage for its efficiency in creating long polypeptide chains. However, solution-phase synthesis remains a powerful and indispensable tool, particularly for the large-scale production of short peptides and for syntheses where purification and characterization of intermediates are critical.[1][2] This application note provides a comprehensive guide to the solution-phase synthesis of a dipeptide using N-tert-butyloxycarbonyl (Boc)-L-valine methyl ester as a model starting material. We will delve into the strategic use of protecting groups, the mechanism of peptide bond formation, and provide detailed, field-proven protocols for synthesis, purification, and characterization.
The choice of L-valine introduces a noteworthy challenge due to the steric hindrance from its bulky isopropyl side chain, making this a robust model for demonstrating the efficacy of the described coupling methodologies.[3] This guide is designed to equip researchers with the foundational knowledge and practical steps to confidently execute solution-phase dipeptide syntheses.
The Strategic Imperative of Protecting Groups
The selective formation of a peptide bond between two amino acids necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions.[4] In our model synthesis, we employ two orthogonal protecting groups: the Boc group for the N-terminus and a methyl ester for the C-terminus.
-
The N-α-Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids.[5][6] Its bulkiness provides steric hindrance that prevents unwanted reactions at the N-terminus. The Boc group is stable under a variety of reaction conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (DCM).[7][8] This deprotection proceeds through protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine.[7]
-
The C-α-Methyl Ester: The carboxyl group is protected as a methyl ester. This is a simple yet effective strategy to prevent the carboxyl group from participating in the coupling reaction.[9] The methyl ester can be removed by saponification (base-promoted hydrolysis) under mild conditions.[10]
The strategic use of these two protecting groups allows for the selective formation of the desired peptide bond.
The Heart of the Matter: Peptide Bond Formation
The formation of an amide linkage between two amino acids requires the activation of the carboxylic acid of the N-protected amino acid. One of the most common and cost-effective methods for this activation in solution-phase synthesis involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[11][12]
The mechanism proceeds as follows:
-
The carboxylic acid of the N-protected amino acid attacks the DCC to form a highly reactive O-acylisourea intermediate.
-
This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to form a stable N-acylurea byproduct, which can complicate purification.
-
The addition of HOBt mitigates this side reaction. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[13][14]
-
The free amino group of the C-protected amino acid then attacks the active ester, forming the desired peptide bond and regenerating HOBt.
The byproduct of DCC activation, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be easily removed by filtration.[11]
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Boc-L-Valine | Reagent Grade |
| Methanol | Anhydrous |
| Thionyl Chloride | Reagent Grade |
| Amino Acid Methyl Ester HCl | (e.g., L-Alanine methyl ester hydrochloride) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Reagent Grade |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade |
| Dichloromethane (DCM) | Anhydrous |
| Ethyl Acetate | Reagent Grade |
| Saturated Sodium Bicarbonate Solution | |
| 1M Hydrochloric Acid | |
| Brine | |
| Anhydrous Magnesium Sulfate | |
| Trifluoroacetic Acid (TFA) | Reagent Grade |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 |
| Column Chromatography Supplies | Silica Gel |
| Rotary Evaporator | |
| Magnetic Stirrer and Stir Bars | |
| Standard Glassware | |
| NMR Spectrometer |
Protocol 1: Synthesis of Boc-L-Valine Methyl Ester
This protocol details the esterification of Boc-L-Valine.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve Boc-L-Valine (1 equivalent) in anhydrous methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Esterification: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Valine methyl ester.
-
Protocol 2: Dipeptide Synthesis via DCC/HOBt Coupling
This protocol describes the coupling of Boc-L-Valine methyl ester with another amino acid methyl ester.
Step-by-Step Methodology:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the second amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride, 1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15 minutes.
-
-
Coupling Reagent Preparation:
-
In a separate flask, dissolve Boc-L-Valine (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add DCC (1.1 equivalents) to this solution and stir for 15 minutes at 0 °C. A white precipitate of DCU will begin to form.[3]
-
-
Coupling Reaction:
-
Add the solution containing the activated Boc-L-Valine to the flask containing the free amine of the second amino acid methyl ester.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
-
Protocol 3: N-terminal Boc Deprotection
This protocol details the removal of the Boc protecting group to yield the dipeptide with a free N-terminus.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified Boc-dipeptide methyl ester in DCM.
-
Deprotection: Add an equal volume of TFA to the solution. Caution: TFA is corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the deprotection by TLC.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure.
-
Co-evaporate with toluene several times to ensure complete removal of residual TFA.
-
The resulting dipeptide methyl ester trifluoroacetate salt can be used directly for further reactions or purified as needed.
-
Workflow and Characterization
The overall workflow for the solution-phase synthesis of a dipeptide is depicted in the following diagram:
Caption: Solution-phase dipeptide synthesis workflow.
Characterization
The identity and purity of the synthesized dipeptide should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: Will show characteristic peaks for the amino acid residues, including the α-protons, side-chain protons, and amide protons. The chemical shifts of the α-protons can be influenced by the sequence of the amino acids.[15][16]
-
¹³C NMR Spectroscopy: Provides information on the carbon framework of the dipeptide.
-
2D NMR (e.g., COSY, TOCSY): Can be used to assign all proton resonances and confirm the connectivity of the amino acid residues.[16][17][18]
-
Mass Spectrometry (e.g., ESI-MS): Will confirm the molecular weight of the final product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Yield | Incomplete activation of the carboxylic acid. | Ensure anhydrous conditions. Increase reaction time or consider a more potent coupling reagent. |
| Steric hindrance from the valine side chain. | Allow for longer reaction times. | |
| Incomplete neutralization of the amine hydrochloride. | Ensure sufficient DIPEA is added. | |
| Presence of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate. | Ensure HOBt is used. Purify carefully by column chromatography. |
| Incomplete Boc Deprotection | Insufficient reaction time or TFA concentration. | Increase reaction time or use a higher concentration of TFA. |
| Racemization | Over-activation or prolonged exposure to basic conditions. | Minimize reaction times and use HOBt. Avoid strong bases for neutralization. |
Conclusion
Solution-phase peptide synthesis offers a robust and scalable method for the preparation of dipeptides and other short peptides. By understanding the principles of protecting group strategy, coupling chemistry, and purification techniques, researchers can successfully synthesize a wide range of peptide targets. The protocols and insights provided in this application note serve as a comprehensive guide for the synthesis of a dipeptide using Boc-L-valine methyl ester, a process that is both instructive and applicable to a variety of research and development endeavors in the fields of chemistry and drug discovery.
References
- Marchetti, L., & DeBoef, B. (n.d.). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. Journal of Chemical Education.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube.
- (2023, February 8). Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry. YouTube.
- (2024, September 30). 26.7: Peptide Synthesis. Chemistry LibreTexts.
- (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Institutes of Health.
- (n.d.). Mechanism of peptide bond formation through carbodiimide. ResearchGate.
- (n.d.). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education.
- (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- (n.d.). Protecting group. Wikipedia.
- (2025, December 3). Peptide Synthesis and Protecting Groups. Coconote.
- (2014, October 2). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education.
- (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications (RSC Publishing).
- (n.d.). Coupling Reagents. Aapptec Peptides.
- (n.d.). Synthesis of Boc-valine. PrepChem.com.
- (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- (n.d.). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Request PDF. ResearchGate.
- (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Semantic Scholar.
- (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
- (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- (n.d.). the preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. Organic Syntheses Procedure.
- (2025, August 10). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids.
- (n.d.). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
- (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Biological and Medicinal Chemistry. ChemRxiv. Cambridge Open Engage.
- (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube.
- (n.d.). Planning a Peptide Synthesis. AAPPTec.
Sources
- 1. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. coconote.app [coconote.app]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 18. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Coupling Reagents in Sterically Hindered Amide Bond Formation: The Case of Boc-L-Valine Methyl Ester
Abstract
The synthesis of peptides and complex organic molecules often encounters significant challenges when incorporating sterically hindered amino acids, such as those with β-branched side chains like valine. Standard coupling procedures frequently result in low yields, slow reaction kinetics, and an increased risk of epimerization. This technical guide provides an in-depth analysis of modern coupling reagents designed to overcome these hurdles, with a specific focus on the solution-phase coupling of N-(tert-butoxycarbonyl)-L-valine (Boc-L-Valine) with an amino acid methyl ester. We will explore the mechanistic underpinnings of carbodiimide, phosphonium, and uronium/aminium-based reagents, offering field-proven insights and detailed, step-by-step protocols to guide researchers toward successful, high-fidelity synthesis.
The Challenge of Steric Hindrance in Peptide Synthesis
Amide bond formation, the cornerstone of peptide synthesis, is a condensation reaction between a carboxylic acid and an amine. For this reaction to proceed efficiently, the amine's lone pair of electrons must be able to attack the activated carboxyl carbon. Sterically hindered amino acids, such as valine, isoleucine, and N-methylated residues, present a significant physical barrier to this crucial step.
Valine, a β-branched amino acid, possesses a bulky isopropyl group attached to the β-carbon, directly adjacent to the α-amino group. This conformation physically obstructs the trajectory of the incoming activated carboxyl group, dramatically slowing down the reaction kinetics.[1] This sluggish reaction not only leads to incomplete coupling and the formation of deletion-sequence byproducts but also provides a larger window of opportunity for side reactions, most notably the racemization of the activated amino acid.[2][3]
To overcome this, the field has moved beyond simple dehydrating agents to sophisticated coupling reagents that generate highly reactive intermediates, thereby lowering the activation energy of the reaction and accelerating the rate of amide bond formation even in crowded environments.[4]
A Mechanistic Overview of Key Coupling Reagent Classes
The selection of a coupling reagent is the most critical parameter in overcoming steric hindrance. The efficacy of these reagents is determined by their ability to rapidly and efficiently convert the carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by the hindered amine.
Carbodiimides (e.g., DCC, DIC, EDC)
Carbodiimides were among the first reagents used for peptide synthesis and remain relevant, particularly for their cost-effectiveness.[5] Their mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate can then be attacked by the amine.
However, the O-acylisourea is unstable and prone to two significant side reactions:
-
Rearrangement: It can rearrange into an unreactive N-acylurea, terminating the reaction for that molecule.[5]
-
Symmetrical Anhydride Formation: It can react with a second molecule of the carboxylic acid to form a symmetrical anhydride, which then acts as the acylating species.[5][7]
To mitigate these issues and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential. These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, active ester (OBt or Oxyma ester), which minimizes side reactions.[8]
Sources
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
detailed protocol for coupling Boc-L-valine methyl ester with HBTU/HATU
Application Note & Protocol Guide
Topic: Detailed Protocol for the Amide Coupling of Boc-L-Valine with an Amino Acid Methyl Ester using HBTU and HATU
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Art and Science of Peptide Bond Formation
The synthesis of peptides, the fundamental building blocks of proteins and vital components in numerous biological processes, is a cornerstone of modern drug discovery and biochemical research. The creation of a stable amide bond between two amino acids is the critical step in this process. While seemingly straightforward, the reality of peptide coupling is nuanced, requiring precise control to ensure high yields, prevent unwanted side reactions, and maintain the stereochemical integrity of the chiral amino acid centers.
This application note serves as a comprehensive guide to one of the most common and critical reactions in peptide synthesis: the coupling of an N-terminally protected amino acid, specifically Boc-L-valine, with an amino acid methyl ester. We will delve into the use of two highly efficient uronium-based coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). As a Senior Application Scientist, this guide is crafted not merely as a set of instructions, but as an in-depth exploration of the underlying chemical principles, providing the rationale behind each step to empower researchers to optimize their synthetic strategies.
Chemical Principles: The Mechanism of Uronium Salt-Mediated Coupling
HBTU and HATU are indispensable tools in the peptide chemist's arsenal, prized for their ability to facilitate rapid and clean amide bond formation under mild conditions.[1] Their efficacy stems from their ability to activate the carboxylic acid of the N-protected amino acid, converting it into a highly reactive intermediate that is readily attacked by the amine group of the incoming amino acid ester.
The general mechanism proceeds in several key steps:
-
Deprotonation: A non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid of Boc-L-valine to form a carboxylate anion.[2][3]
-
Activation: The carboxylate anion attacks the electrophilic carbon of the uronium salt (HBTU or HATU), leading to the formation of a highly reactive O-acylisouronium intermediate.
-
Active Ester Formation: This unstable intermediate rapidly rearranges to form a more stable active ester. In the case of HBTU, this is an HOBt (1-hydroxybenzotriazole) ester.[4][5] For HATU, a more reactive HOAt (1-hydroxy-7-azabenzotriazole) ester is formed.[6][7][8] This step releases a water-soluble byproduct, tetramethylurea.
-
Nucleophilic Attack: The amino group of the amino acid methyl ester then attacks the carbonyl carbon of the active ester, forming the desired peptide bond and releasing HOBt or HOAt.
The superiority of HATU in many applications, especially for sterically hindered amino acids or sequences prone to racemization, is attributed to the HOAt moiety.[6][9] The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the resulting OAt-ester more reactive and susceptible to nucleophilic attack.[6] This enhanced reactivity often translates to faster reaction times, higher yields, and reduced risk of epimerization.[6][10]
Visualizing the Activation Pathway
The following diagram illustrates the general mechanism of carboxylic acid activation by HBTU and HATU.
Caption: General mechanism of carboxylic acid activation and peptide bond formation.
Comparative Analysis: HBTU vs. HATU
While both reagents are highly effective, the choice between HBTU and HATU can significantly impact the outcome of a peptide coupling reaction, particularly with challenging sequences. The table below provides a comparative summary to guide your selection.
| Parameter | HBTU | HATU | Rationale & Field Insights |
| Reactivity | High | Very High | HATU's OAt-ester is more reactive than HBTU's OBt-ester, leading to faster couplings.[6] |
| Efficiency | Good to Excellent | Excellent | HATU often provides higher yields, especially for hindered couplings or complex peptides.[6] |
| Racemization Risk | Low | Very Low | The enhanced reactivity of the OAt-ester minimizes contact time, reducing the window for epimerization.[6] |
| Side Reactions | Low | Very Low | Both are generally clean, but excess uronium salt can lead to guanidinylation of the N-terminus.[4] |
| Cost | Less Expensive | More Expensive | HBTU is a more cost-effective choice for routine, non-challenging couplings. |
| Ideal Use Case | Routine peptide synthesis, less sterically hindered amino acids. | "Difficult" sequences, sterically hindered amino acids, rapid protocols, cyclizations.[10] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the solution-phase coupling of Boc-L-valine with L-valine methyl ester hydrochloride using both HBTU and HATU.
Materials and Reagents
-
Boc-L-valine
-
L-valine methyl ester hydrochloride
-
HBTU (CAS: 128625-52-5)
-
HATU (CAS: 148893-10-1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Protocol 1: HBTU-Mediated Coupling
Objective: To synthesize Boc-L-Val-L-Val-OMe using HBTU.
-
Reactant Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-valine (1.0 eq.) in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Add L-valine methyl ester hydrochloride (1.0 eq.) to the solution. Note: The hydrochloride salt is used; the base added in the next step will neutralize the HCl and deprotonate the carboxylic acid.
-
-
Reagent Addition:
-
To the stirred solution, add HBTU (1.05 eq.). A slight excess of the coupling reagent ensures complete activation of the carboxylic acid.
-
Cool the flask to 0 °C using an ice bath. This is a crucial step to minimize potential side reactions, including racemization, especially at the start of the reaction.
-
Slowly add DIPEA (2.5 eq.) dropwise to the reaction mixture. Causality: The first equivalent of DIPEA neutralizes the HCl salt of the amino ester. The second equivalent deprotonates the carboxylic acid of Boc-L-valine. A slight excess helps to drive the reaction to completion.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting materials (visualized with ninhydrin for the amine and a suitable stain for the Boc-amino acid) indicates reaction completion.
-
-
Work-up Procedure:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2x) to remove unreacted amine and excess DIPEA.
-
Saturated NaHCO₃ (2x) to remove unreacted carboxylic acid and HOBt.
-
Brine (1x) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified further by column chromatography on silica gel if necessary to yield the pure dipeptide, Boc-L-Val-L-Val-OMe.
-
Protocol 2: HATU-Mediated Coupling
Objective: To synthesize Boc-L-Val-L-Val-OMe using HATU, a preferred method for sterically hindered couplings.
The procedure is nearly identical to the HBTU protocol, with minor adjustments reflecting the higher reactivity of HATU.
-
Reactant Preparation:
-
Follow Step 1 from the HBTU protocol.
-
-
Reagent Addition:
-
To the stirred solution, add HATU (1.05 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq.) dropwise. Expertise Note: Due to HATU's higher reactivity, the reaction is often faster. Pre-activation, where the Boc-amino acid, HATU, and base are stirred for a few minutes before adding the amine component, can also be an effective strategy.[11]
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. HATU-mediated couplings are typically faster than those with HBTU.[6]
-
Monitor the reaction progress by TLC as described previously.
-
-
Work-up and Purification:
-
Follow Steps 4 and 5 from the HBTU protocol. The work-up procedure is identical, designed to remove the same types of impurities and byproducts.
-
Experimental Workflow Visualization
Caption: Solution-phase peptide coupling workflow.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or solvents. 2. Insufficient base. 3. Incomplete activation. | 1. Ensure all reagents are anhydrous. Use freshly distilled solvents. 2. Verify the equivalents of DIPEA. 3. Consider a pre-activation step: stir the acid, coupling reagent, and base for 5-15 minutes before adding the amine.[4] |
| Incomplete Reaction | 1. Steric hindrance. 2. Short reaction time. | 1. Switch from HBTU to the more reactive HATU.[11] 2. Extend the reaction time and continue monitoring by TLC. |
| Presence of Side Products | 1. Racemization. 2. Guanidinylation of the amine. | 1. Ensure the reaction is started at 0 °C. Use the minimum effective amount of base. 2. Avoid using a large excess of the uronium reagent. Use slightly less than 1.0 eq relative to the carboxylic acid if this is a persistent issue. |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
Safety Precautions
-
HBTU/HATU: These reagents are potentially explosive under thermal stress and are classified as skin sensitizers.[5] Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
DIPEA: Corrosive and flammable. Avoid inhalation and contact with skin.
-
DCM: A suspected carcinogen. Handle with care in a fume hood.
Conclusion
The selection of an appropriate coupling reagent and the meticulous execution of the reaction protocol are paramount for the successful synthesis of peptides. Both HBTU and HATU are powerful activating agents that facilitate efficient amide bond formation. While HBTU serves as a reliable workhorse for many standard applications, HATU offers a distinct advantage in terms of speed and efficiency, particularly for challenging couplings involving sterically hindered amino acids like valine. By understanding the mechanistic principles behind these reagents and adhering to the detailed protocols and best practices outlined in this guide, researchers can confidently and effectively synthesize the peptide bonds that are crucial to their scientific endeavors.
References
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 10, 2026.
- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube.
- Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
- ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Diagram].
- Wikipedia. (n.d.). HATU.
- Wikipedia. (n.d.). HBTU.
- Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- PrepChem.com. (n.d.). Synthesis of Boc-valine.
- Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
- Fengchen Group. (n.d.). BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3.
- ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide.
- National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- Organic Syntheses. (n.d.). The preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts.
- Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction.
Sources
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HBTU - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of Boc-L-Valine Derivatives in Bioactive Peptide Synthesis
Abstract
The incorporation of sterically hindered amino acids like L-valine is a critical step in the synthesis of numerous bioactive peptides, influencing their structure, function, and proteolytic stability. N-(tert-butoxycarbonyl)-L-valine (Boc-L-Valine) and its methyl ester derivative are foundational building blocks in these synthetic endeavors. However, the β-branched side chain of valine presents significant challenges, primarily sluggish coupling kinetics, which can lead to deletion sequences and diminished yields. This comprehensive guide provides an in-depth analysis of the strategic considerations and field-proven protocols for effectively utilizing Boc-L-valine derivatives in both solid-phase and solution-phase peptide synthesis. We will explore the causality behind optimized protocols, compare the efficacy of modern coupling reagents, and provide detailed, step-by-step methodologies designed to ensure trustworthy and reproducible outcomes for researchers and drug development professionals.
The Valine Challenge: Understanding Steric Hindrance in Peptide Synthesis
Valine, a β-branched amino acid, possesses a bulky isopropyl side chain that physically obstructs the approach of an activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This steric hindrance is a primary cause of incomplete coupling reactions, especially when multiple hydrophobic residues are present, which can lead to peptide aggregation on the solid-phase support.[1] Consequently, standard coupling protocols are often insufficient for achieving high efficiency.[2]
The Boc (tert-butyloxycarbonyl) protection strategy offers some advantages in this context.[3][4] In Boc-based Solid-Phase Peptide Synthesis (SPPS), the temporary Nα-Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA).[5][6][7] This process leaves the newly exposed N-terminal amine in a protonated state, which can help reduce its participation in hydrogen bonding and minimize aggregation, thereby increasing its availability for the subsequent coupling step.[3] Nevertheless, overcoming the kinetic barrier imposed by valine's structure requires a multi-faceted approach involving optimized reagents and reaction conditions.
Core Compound Data: Boc-L-Valine & its Methyl Ester
For clarity, it is essential to distinguish between the two primary forms of this reagent discussed herein.
-
Boc-L-Valine (Boc-Val-OH): The carboxylic acid form, used for extending a peptide chain during SPPS or solution-phase synthesis.
-
Boc-L-Valine Methyl Ester (Boc-Val-OMe): The methyl ester form. In this state, the carboxyl group is protected and generally unreactive for direct amide bond formation. Its primary utility is as a precursor to L-valine methyl ester, which serves as the C-terminal amine component in a solution-phase coupling reaction.
| Property | Boc-L-Valine | Boc-L-Valine Methyl Ester |
| CAS Number | 13734-41-3[6] | 15557-71-8 |
| Molecular Formula | C₁₀H₁₉NO₄[6] | C₁₁H₂₁NO₄[8] |
| Molecular Weight | 217.26 g/mol [6] | 231.29 g/mol |
| Appearance | White to off-white crystalline powder[6] | White powder |
| Solubility | Freely soluble in ethanol, ether, chloroform; slightly soluble in water.[6][8] | Soluble in organic solvents like DCM, DMF, and alcohols. |
Application I: Solid-Phase Peptide Synthesis (SPPS) of Valine-Containing Peptides
The most common application for incorporating valine residues is via Boc-SPPS using Boc-L-Valine. The strategy hinges on using highly efficient coupling reagents and often requires a "double coupling" approach to drive the reaction to completion.
The Boc-SPPS Workflow for Difficult Couplings
The iterative cycle of Boc-SPPS involves deprotection, neutralization, and coupling. For a sterically hindered residue like valine, each step must be meticulously executed.
Caption: Workflow for Boc-SPPS incorporating a sterically hindered amino acid like valine.
Protocol 1: Optimized Double Coupling of Boc-L-Valine in SPPS
This protocol assumes the synthesis is proceeding on a pre-loaded resin (e.g., Merrifield or PAM resin) and the N-terminal Boc group of the preceding amino acid has just been removed.
1. Resin Preparation & Deprotection: a. Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes. b. Perform Boc deprotection by treating the resin with a 50% solution of Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[5][9] A short pre-wash of 2-5 minutes followed by a longer treatment is common practice.[5] c. Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and N,N-Dimethylformamide (DMF) (3x) to remove residual acid and byproducts.[9]
2. Neutralization: a. Treat the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DMF for 5-10 minutes to neutralize the trifluoroacetate salt and free the N-terminal amine.[9] b. Repeat the neutralization step to ensure completeness. c. Wash the resin thoroughly with DMF (5x).
3. First Coupling: a. Pre-activation: In a separate vessel, dissolve Boc-L-Valine (3-5 eq. relative to resin loading), a potent coupling reagent (e.g., HATU, 3-5 eq.), and DIEA (6-10 eq.) in DMF.[9] Allow the mixture to pre-activate for 5-10 minutes.[10] b. Coupling: Add the activated amino acid solution to the neutralized resin. c. Agitate the mixture for 1-4 hours at room temperature.[9][10] For particularly difficult sequences, microwave-assisted synthesis can significantly improve efficiency.[9] d. Wash the resin with DMF (3x).
4. Monitoring & Second Coupling: a. Perform a Kaiser test to check for the presence of free primary amines. A positive result (blue beads) indicates an incomplete reaction. b. If the Kaiser test is positive, a second coupling is mandatory. Repeat step 3 (First Coupling) with a fresh solution of activated Boc-L-Valine. c. After the second coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).[9]
5. Capping (Optional but Recommended): a. To prevent the formation of deletion sequences, any unreacted N-terminal amines should be "capped." b. Treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.[9] This acetylates the free amines, rendering them unreactive for subsequent cycles.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is paramount for overcoming the steric barrier of valine. Uronium/aminium and phosphonium salt-based reagents are highly recommended over standard carbodiimides.[2]
| Coupling Reagent | Class | Typical Yield (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Highly efficient for hindered couplings; very fast reaction rate. Should be used with a non-nucleophilic base like DIEA. |
| HBTU | Aminium/Uronium Salt | 90-95 | A cost-effective and reliable option for both routine and challenging couplings. |
| PyBOP | Phosphonium Salt | 90-95 | Byproducts are generally less problematic than those from older phosphonium reagents. Effective for hindered residues. |
| COMU | Aminium/Uronium Salt | >95 | A third-generation uronium reagent with high reactivity and low risk of racemization. |
Application II: Solution-Phase Synthesis Using Boc-L-Valine Methyl Ester
Boc-L-Valine methyl ester (Boc-Val-OMe) is an ideal starting material for synthesizing dipeptides or peptide fragments in solution. The process involves deprotecting the Boc group to expose the amine, which then acts as a nucleophile in a coupling reaction with an activated N-protected amino acid.
Solution-Phase Dipeptide Synthesis Workflow
Caption: General workflow for synthesizing a dipeptide using L-valine methyl ester derived from Boc-Val-OMe.
Protocol 2: Synthesis of Boc-Phe-Val-OMe Dipeptide
This protocol details the synthesis of a model dipeptide, Boc-Phe-Val-OMe, using Boc-L-valine methyl ester as a precursor.
Part A: Deprotection of Boc-L-Valine Methyl Ester
Causality: The Boc group is acid-labile and must be removed to free the amine for nucleophilic attack. Using gaseous HCl or a solution of HCl in an anhydrous solvent like dioxane is a standard method that yields the hydrochloride salt of the amino ester, which is stable and easily handled.
-
Dissolve Boc-L-valine methyl ester (1.0 eq.) in anhydrous 1,4-dioxane or ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous HCl gas through the solution for 15-30 minutes, or add a 4M solution of HCl in dioxane (1.5-2.0 eq.).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain L-valine methyl ester hydrochloride (H-Val-OMe·HCl) as a solid. This product can often be used in the next step without further purification.
Part B: Coupling with N-Boc-L-Phenylalanine
Causality: The carboxylic acid of Boc-L-phenylalanine must be activated to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine of H-Val-OMe. Coupling reagents like EDC (a carbodiimide) in the presence of an additive like HOBt (which minimizes racemization) or a uronium salt like HBTU achieve this activation. A tertiary amine base (NMM or DIEA) is required to neutralize the hydrochloride salt of the valine ester, liberating the free amine in situ for the coupling reaction.
-
In a round-bottom flask under an inert atmosphere, dissolve N-Boc-L-phenylalanine (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.
-
Add DIEA (2.5 eq.) to the mixture and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the H-Val-OMe·HCl (1.1 eq.) from Part A in anhydrous DMF.
-
Add the solution of H-Val-OMe·HCl to the activated Boc-Phe-OH solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-Phe-Val-OMe dipeptide.[10]
Conclusion
The successful synthesis of bioactive peptides containing valine is a testament to the power of chemical strategy. While the steric bulk of Boc-L-valine and its derivatives presents a formidable challenge, it can be reliably overcome through the judicious application of optimized protocols. For solid-phase synthesis, the use of potent uronium or phosphonium coupling reagents combined with a double coupling strategy is essential for achieving high yields and purity.[1][9] For solution-phase applications, Boc-L-valine methyl ester serves as a valuable precursor, enabling the clean synthesis of peptide fragments following a straightforward deprotection and coupling sequence. By understanding the chemical principles behind these choices, researchers can confidently incorporate this critical amino acid, paving the way for the development of novel and effective peptide-based therapeutics.
References
- Danishefsky, S. J., & Lee, J. Y. (Year). Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. BenchChem Technical Library.
- BenchChem. (2025). Technical Support Center: Synthesis of Peptides Containing Multiple D-Valine Residues. BenchChem Technical Library.
- BenchChem. (2025). Application Note: A Detailed Guide to Boc-L-Valine Coupling Reactions. BenchChem Technical Library.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ. AAPPTEC Technical Support.
- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem Technical Library.
- (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. SpringerLink.
- BenchChem. (2025). A Comparative Guide to the Efficiency of Boc-L-Valine Coupling Reactions. BenchChem Technical Library.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep Technical Resources.
- Fengchen Group Co., Ltd. (n.d.). BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. Product Information.
- Subiros-Funosas, R., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
- BenchChem. (2025). Boc-L-Valine: A Comprehensive Technical Guide for Advanced Research. BenchChem Technical Library.
- Rivas, L., & Andreu, D. (2012). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of N-(tert-Butoxycarbonyl)-L-valine Methyl Ester in Modern Medicinal Chemistry
Introduction: A Versatile Chiral Building Block
N-(tert-Butoxycarbonyl)-L-valine methyl ester, commonly referred to as Boc-L-Val-OMe, is a cornerstone chiral building block in the arsenal of medicinal chemists. This derivative of the essential amino acid L-valine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl terminus, offers a unique combination of steric bulk, hydrophobicity, and chemical stability. These attributes make it an invaluable intermediate in the multi-step synthesis of complex therapeutic agents, particularly in the realm of peptide-based pharmaceuticals and protease inhibitors. The strategic placement of the Boc and methyl ester protecting groups allows for controlled, sequential bond formation, a critical aspect of modern drug development.[1][2] This application note provides an in-depth technical guide on the applications of this compound, complete with detailed protocols and the scientific rationale behind its use.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe implementation in any synthetic workflow.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₁NO₄ | |
| Molecular Weight | 231.29 g/mol | |
| Appearance | Colorless to light yellow liquid/solid | [3] |
| Boiling Point | 194 °C (lit.) | |
| Density | 1.004 g/mL at 25 °C (lit.) | |
| Optical Rotation | [α]20/D −22°, c = 1 in methanol | |
| CAS Number | 58561-04-9 |
Safety and Handling: this compound is a combustible liquid. Standard laboratory safety protocols should be strictly adhered to, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).[4]
Core Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry is primarily centered on its role as a precursor for the synthesis of more complex molecular entities. Its dual-protected nature allows for selective manipulation at either the N-terminus (after Boc deprotection) or the C-terminus (after ester hydrolysis or aminolysis).
Application 1: Synthesis of Dipeptide Building Blocks for Antiviral Agents
A prominent application of Boc-L-Val-OMe is in the synthesis of dipeptide fragments that form the backbone of various antiviral drugs. The valine residue itself is often crucial for the drug's interaction with its biological target, particularly in protease inhibitors where the bulky, hydrophobic side chain can occupy specific pockets in the enzyme's active site.[5][6]
Nirmatrelvir, the active protease inhibitor component of the COVID-19 therapeutic Paxlovid™, incorporates a valine-derived residue. While some synthetic routes to Nirmatrelvir utilize N-Boc-L-tert-leucine, the analogous coupling reactions involving valine derivatives are fundamental in peptide-based drug discovery. The following protocol outlines a general procedure for the coupling of Boc-L-Val-OMe with a chiral amine, a key step in the formation of a dipeptide intermediate.
Protocol 1: Synthesis of a Dipeptide Intermediate via Amide Coupling
This protocol describes the coupling of N-(tert-Butoxycarbonyl)-L-valine (obtained from the hydrolysis of the methyl ester) with a chiral amine, a common step in the synthesis of complex peptide-based drugs.
Materials:
-
N-(tert-Butoxycarbonyl)-L-valine
-
Chiral amine hydrochloride (e.g., (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester hydrochloride)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrolysis of Methyl Ester (if starting from Boc-L-Val-OMe): To a solution of this compound (1.0 eq) in a mixture of THF and water, add lithium hydroxide (1.5 eq). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain N-(tert-Butoxycarbonyl)-L-valine.
-
Amide Coupling: To a solution of N-(tert-Butoxycarbonyl)-L-valine (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the chiral amine hydrochloride (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dipeptide.
Causality Behind Experimental Choices:
-
Boc Protection: The Boc group is stable under the basic conditions of the coupling reaction but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), allowing for further elongation of the peptide chain at the N-terminus.[2][4]
-
Methyl Ester Protection: While this protocol starts with the hydrolyzed acid, the methyl ester serves as a stable protecting group for the carboxylic acid during storage and can be selectively hydrolyzed or converted to an amide.[7]
-
HATU as Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization of the chiral center of the amino acid, a critical factor in the synthesis of stereochemically pure pharmaceuticals.[8]
-
DIPEA as Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine component and to facilitate the activation of the carboxylic acid by HATU.
dot digraph "Dipeptide Synthesis Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
BocValOMe [label="this compound"]; BocValOH [label="N-(tert-Butoxycarbonyl)-L-valine"]; ChiralAmine [label="Chiral Amine"]; ActivatedEster [label="Activated Ester Intermediate"]; Dipeptide [label="Dipeptide Product"];
BocValOMe -> BocValOH [label="Hydrolysis (e.g., LiOH)"]; BocValOH -> ActivatedEster [label="Activation (HATU, DIPEA)"]; ChiralAmine -> ActivatedEster [label="Coupling"]; ActivatedEster -> Dipeptide; } Caption: Workflow for dipeptide synthesis.
Application 2: Synthesis of Prodrugs - The Case of Valacyclovir
While this compound itself is not directly used in the synthesis of the antiviral prodrug Valacyclovir, its corresponding carboxylic acid, N-Boc-L-valine, is a key intermediate.[9][10][11] This distinction is crucial for researchers to understand. The synthesis involves the coupling of N-protected L-valine with the antiviral drug acyclovir to enhance its oral bioavailability.
The general strategy involves:
-
Protection of L-valine: The amino group of L-valine is protected with a Boc or Cbz group.
-
Coupling with Acyclovir: The protected L-valine is coupled to the primary hydroxyl group of acyclovir using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[5][11]
-
Deprotection: The protecting group is removed to yield Valacyclovir, which is then typically isolated as a hydrochloride salt.[9]
dot digraph "Valacyclovir Synthesis Logic" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
BocValOH [label="N-Boc-L-valine"]; Acyclovir [label="Acyclovir"]; Coupling [label="Coupling (DCC, DMAP)"]; ProtectedValacyclovir [label="Protected Valacyclovir"]; Deprotection [label="Deprotection (e.g., HCl)"]; Valacyclovir [label="Valacyclovir"];
BocValOH -> Coupling; Acyclovir -> Coupling; Coupling -> ProtectedValacyclovir; ProtectedValacyclovir -> Deprotection; Deprotection -> Valacyclovir; } Caption: Logical flow for Valacyclovir synthesis.
Conclusion and Future Perspectives
This compound remains a vital and versatile chiral building block in medicinal chemistry. Its application in the synthesis of complex peptide-based therapeutics, exemplified by its role as a precursor in the synthesis of key intermediates for drugs like Nirmatrelvir, underscores its importance. The strategic use of its protecting groups allows for precise and controlled synthetic routes, enabling the construction of molecules with high stereochemical purity. As the demand for novel peptide and peptidomimetic drugs continues to grow, the strategic application of well-defined chiral building blocks like Boc-L-Val-OMe will undoubtedly continue to be a cornerstone of successful drug discovery and development programs.
References
- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]
- Google Patents. (n.d.).
- Gupta, P., & Saxena, A. (2021). Synthesis of related substances of antiviral drug Valacyclovir.
- Des-Bel, F., & Mammano, F. (2013). Role of Gag in HIV Resistance to Protease Inhibitors. Viruses, 5(6), 1534–1553. [Link]
- ResearchGate. (2022, November 26). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. [Link]
- Chongqing Chemdad Co., Ltd. (n.d.). BOC-VAL-OME. [Link]
- Zhang, et al. (2023). Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. Journal of Student Research. [Link]
- Fengchen Group. (n.d.). BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. [Link]
- GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. [Link]
Sources
- 1. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. genscript.com [genscript.com]
- 3. BOC-VAL-OME One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. fishersci.com [fishersci.com]
- 5. asianpubs.org [asianpubs.org]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]
- 11. thepharmajournal.com [thepharmajournal.com]
Application Notes & Protocols: Strategic Use of Boc-L-Valine Derivatives in Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Imperative of Fragment Condensation
In the synthesis of long or complex polypeptides, the linear, one-by-one addition of amino acids in standard Solid-Phase Peptide Synthesis (SPPS) can lead to diminishing returns.[1] Cumulative inefficiencies, such as incomplete coupling or deprotection, result in a final crude product containing a challenging mixture of deletion and truncated sequences.[1] Fragment condensation offers a powerful alternative: smaller, protected peptide fragments are synthesized and purified independently (often via SPPS) and then strategically joined together in solution or on a solid support.[1][2] This convergent approach simplifies purification, allows for parallel synthesis, and is often the only viable path for producing proteins or highly modified peptides.[3]
This guide focuses on the application of N-terminally protected L-valine derivatives, such as Boc-L-valine, as the C-terminal residue of a peptide fragment. Valine, a sterically hindered amino acid, presents unique challenges that necessitate optimized protocols. Furthermore, the C-terminal activation required for fragment coupling creates a significant risk of epimerization, which can compromise the biological activity of the final peptide.[4][5] Understanding and controlling these factors is paramount for success.
Core Scientific Principles & Causality
The success of fragment condensation hinges on two critical transformations: the activation of the C-terminal carboxyl group of one fragment and its subsequent nucleophilic attack by the N-terminal amino group of another. When the C-terminal residue is Boc-L-valine, specific considerations come into play.
The Activation of the Carboxyl Group
To form a peptide bond, the carboxylic acid of the C-terminal fragment (the "carboxyl component") must be converted into a better electrophile.[6] This is achieved by using coupling reagents that transform the hydroxyl group into a good leaving group, forming a highly reactive "active ester" or similar intermediate.[4][7]
Common classes of activating agents include:
-
Carbodiimides (e.g., DCC, DIC): These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate.[1][6] To enhance efficiency and, crucially, to suppress epimerization, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1]
-
Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These are highly efficient pre-formed coupling reagents that generate active esters with minimal side reactions.[1][7] They are particularly effective for hindered couplings, such as those involving valine.[8]
Caption: Workflow for fragment condensation showing activation and coupling steps.
The Specter of Epimerization: A Mechanistic View
Epimerization, the inversion of stereochemistry at the α-carbon of the C-terminal amino acid, is the most significant side reaction in fragment condensation.[3][4] This process erodes the chiral integrity of the synthetic peptide, leading to diastereomeric impurities that are often difficult to separate and can drastically alter biological function.[5]
The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[4][9] The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the preceding peptide bond. The resulting oxazolone has an acidic proton at the Cα position, which can be readily abstracted by base present in the reaction mixture. Tautomerization and subsequent re-protonation can occur from either face, leading to a racemic or epimerized mixture.
Caption: Mechanism of epimerization via a 5(4H)-oxazolone intermediate.
Strategies for Epimerization Suppression:
-
Urethane Protecting Groups: The N-terminal Boc group is a urethane-type protecting group. Its electronic structure helps to suppress oxazolone formation, making it superior to many other N-protecting groups in this context.[10]
-
Coupling Additives: Additives like HOBt and HOAt react with the initial activated intermediate to form active esters that are less prone to cyclizing into an oxazolone but are still reactive enough to couple with the amine component.[1]
-
Solvent Choice: Less polar solvents can significantly suppress epimerization.[11] Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are common, but careful optimization is required.
-
Copper(II) Additives: The addition of copper(II) chloride has been shown to be a strong suppressor of racemization when using the carbodiimide method.[9]
Experimental Protocols & Methodologies
This section details a generalized protocol for the solution-phase condensation of two fragments: Fragment A (Boc-Peptide-Val-OH) and Fragment B (H-Val-Peptide'-OMe) . Fragment B is presented as a valine methyl ester derivative, a common building block.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| Fragment A (Boc-Peptide-Val-OH) | Purified (>95%) | C-terminal carboxyl component |
| Fragment B (H-Val-Peptide'-OMe) | Purified (>95%) | N-terminal amino component |
| HATU | Peptide Synthesis Grade | Coupling Reagent |
| HOBt | Peptide Synthesis Grade | Additive/Suppressor |
| DIC | Peptide Synthesis Grade | Coupling Reagent |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Non-nucleophilic base |
| Dichloromethane (DCM) | Anhydrous | Reaction Solvent |
| Dimethylformamide (DMF) | Anhydrous | Reaction Solvent |
| Diethyl Ether | ACS Grade | Precipitation |
| HPLC System | Analytical & Prep | Purification & Analysis |
Step-by-Step Coupling Protocol (HATU Activation)
This protocol utilizes HATU, a highly efficient coupling reagent suitable for sterically hindered residues like valine.
-
Preparation:
-
Dissolve Fragment A (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (to a concentration of approx. 0.1 M).
-
In a separate vessel, dissolve Fragment B (1.2 eq.) in anhydrous DMF.
-
Cool both solutions to 0°C in an ice bath.
-
-
Activation of Carboxyl Component (Fragment A):
-
To the solution of Fragment A and HATU, add DIEA (2.5 eq.) dropwise while stirring.
-
Rationale: DIEA acts as a base to abstract a proton from the carboxylic acid and facilitate the formation of the active HOBt ester by HATU.
-
Allow the activation to proceed for 10-15 minutes at 0°C. The solution may change color.
-
-
Coupling Reaction:
-
Slowly add the solution of Fragment B to the activated Fragment A solution.
-
Maintain the temperature at 0°C for 2 hours, then allow the reaction to warm to room temperature.
-
Rationale: Starting at a lower temperature minimizes potential side reactions, including epimerization.
-
Monitor the reaction progress by analytical HPLC until consumption of the limiting fragment is complete (typically 4-24 hours). The steric hindrance of the valine residue may necessitate longer reaction times.[8]
-
-
Work-up and Precipitation:
-
Once the reaction is complete, concentrate the DMF solution under reduced pressure.
-
Re-dissolve the residue in a minimal amount of a solvent like DCM.
-
Add the solution dropwise to a stirred beaker of cold diethyl ether to precipitate the crude protected peptide.
-
Rationale: This step removes a significant portion of the coupling byproducts (e.g., tetramethylurea) which are soluble in ether.
-
Centrifuge or filter to collect the precipitate. Wash the solid with cold ether and dry under vacuum.[8]
-
-
Purification and Final Deprotection:
-
Purify the crude protected peptide using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final protected peptide.
-
The N-terminal Boc group and any acid-labile side-chain protecting groups can be removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[12][13] For example, a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane can be used.
-
Comparative Data: Coupling Reagent Selection
The choice of coupling reagent is a critical parameter that influences reaction time, yield, cost, and the risk of epimerization.
| Coupling System | Relative Speed | Epimerization Risk | Key Considerations |
| DIC/HOBt | Moderate | Low to Moderate | Cost-effective. Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove; DIC is preferred as its urea is more soluble. |
| HBTU/DIEA | Fast | Low | Highly efficient, but can cause guanidinylation of the free N-terminus if pre-activation is not performed correctly. |
| HATU/DIEA | Very Fast | Very Low | Generally considered one of the most effective systems for suppressing epimerization and coupling hindered amino acids.[1] |
| PyBOP/DIEA | Fast | Low | Phosphonium-based reagent; byproducts are generally easy to remove. |
Troubleshooting Common Issues
-
Low Coupling Yield:
-
Cause: Steric hindrance from the valine residue.
-
Solution: Increase reaction time, switch to a more potent coupling reagent like HATU[8], or consider a double coupling where a second charge of activated acid is added.
-
-
Significant Epimerization Detected:
-
Cause: Oxazolone formation.
-
Solution: Ensure the reaction temperature is kept low (start at 0°C). Use a less polar solvent if possible.[11] Confirm the use of an appropriate additive (e.g., HOBt, HOAt).
-
-
Difficulty Dissolving Fragments:
-
Cause: Protected peptide fragments are often poorly soluble.[14]
-
Solution: Use strong, aprotic solvents like DMF or NMP. Gentle warming may be required, but cool the solution before adding coupling reagents. In extreme cases, a solvent mixture (e.g., DCM/DMF) may be beneficial.
-
References
- BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. BenchChem.
- Kiso, Y., et al. (2012). Epimerization in peptide thioester condensation. PubMed.
- Fairlie, D.P., et al. (2012). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PubMed Central.
- Miyazawa, T., et al. (1992). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. Semantic Scholar.
- ChemPep Inc. (n.d.). Overview of Peptide Synthesis. ChemPep.
- Hasegawa, K., et al. (2025). Peptide Bond Formation through Fragment Condensation with Silylating Reagents. National Library of Medicine.
- The Organic Chemistry Tutor. (2019). Activation Substitution of Carboxylic Acids. YouTube.
- Omizzolo, M. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. LinkedIn.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- PrepChem. (n.d.). Synthesis of Boc-valine. PrepChem.com.
- Vimala, S., et al. (2020). Epimerisation in Peptide Synthesis. PubMed Central.
- Vimala, S., et al. (2020). (PDF) Epimerisation in Peptide Synthesis. ResearchGate.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
- Singh, T.P., et al. (1993). Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3. PubMed.
- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature.
- aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). aapptec.
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Peptide Bond Formation through Fragment Condensation with Silylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [PDF] Peptide synthesis via fragment condensation. | Semantic Scholar [semanticscholar.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Epimerization in peptide thioester condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Solution-Phase Synthesis of a Tripeptide Utilizing Boc-L-Valine Methyl Ester
Introduction: The Strategic Assembly of Peptides
The chemical synthesis of peptides is a cornerstone of drug discovery and biochemical research, enabling the precise construction of amino acid sequences that mimic or modulate biological processes. Among the various strategies, solution-phase synthesis, while often more labor-intensive than solid-phase methods for longer peptides, offers significant advantages for the production of shorter peptides like tripeptides. This approach allows for the purification of intermediates at each step, ensuring a high-purity final product.
This document provides a detailed protocol for the synthesis of a model tripeptide, using Boc-L-valine methyl ester as the starting C-terminal residue. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids, and its strategic use is fundamental to controlling the stepwise assembly of the peptide chain.[1][] The methyl ester serves as a simple and effective protecting group for the C-terminal carboxylic acid.[3] This protocol will detail the iterative process of deprotection and coupling to build the tripeptide sequence.
Core Principles: The Logic of Boc-Based Peptide Synthesis
The synthesis of a tripeptide from Boc-L-valine methyl ester involves a cyclical process of Nα-deprotection followed by peptide bond formation. The Boc group's sensitivity to acid allows for its selective removal without disturbing the peptide bonds or the C-terminal methyl ester.[][4] Following deprotection, a new Nα-Boc-protected amino acid is introduced and coupled to the newly liberated amino group of the preceding residue using a coupling reagent.[5] This cycle is repeated to elongate the peptide chain.
Experimental Workflow: A Visual Overview
The following diagram illustrates the overall workflow for the synthesis of a tripeptide starting from Boc-L-valine methyl ester.
Caption: Workflow for tripeptide synthesis.
Materials and Reagents
Ensure all reagents are of high purity and solvents are anhydrous where specified.
| Reagent/Material | Grade | Supplier | Notes |
| Boc-L-Valine methyl ester | ≥98% | Commercially Available | Starting Material |
| Boc-L-Alanine | ≥98% | Commercially Available | Example Second Amino Acid (AA2) |
| Boc-L-Leucine | ≥98% | Commercially Available | Example Third Amino Acid (AA3) |
| Trifluoroacetic acid (TFA) | Reagent Grade | Commercially Available | For Boc deprotection |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |
| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Commercially Available | Base for neutralization |
| HBTU | ≥98% | Commercially Available | Coupling Reagent |
| HOBt | ≥98% | Commercially Available | Coupling Additive |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Solvent |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available | Extraction Solvent |
| Saturated aq. NaHCO₃ | Prepared in-house | For washing | |
| Brine | Prepared in-house | For washing | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | For drying organic phases | |
| Diethyl ether | Reagent Grade | Commercially Available | For precipitation |
Detailed Synthesis Protocol
This protocol outlines the synthesis of a model tripeptide, Leu-Ala-Val-OMe.
Part 1: Synthesis of the Dipeptide (Boc-Ala-Val-OMe)
1.1. Boc Deprotection of Boc-L-Valine Methyl Ester
-
Rationale: The first step is the removal of the Nα-Boc protecting group from the starting amino acid to expose the free amine for the subsequent coupling reaction. Trifluoroacetic acid (TFA) is a moderately strong acid that effectively cleaves the Boc group without affecting the methyl ester.[1][6]
-
Procedure:
-
Dissolve Boc-L-valine methyl ester (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10 eq.) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is the L-valine methyl ester trifluoroacetate salt, which can be used directly in the next step.
-
1.2. Coupling of Boc-L-Alanine
-
Rationale: The newly exposed amine of L-valine methyl ester is coupled with the carboxyl group of the next amino acid, Boc-L-Alanine. A coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of an additive like HOBt (Hydroxybenzotriazole), is used to activate the carboxylic acid, facilitating amide bond formation and minimizing racemization.[7][8] DIEA is used as a non-nucleophilic base to neutralize the TFA salt and facilitate the coupling reaction.[9]
-
Procedure:
-
Dissolve Boc-L-alanine (1.1 eq.), HBTU (1.1 eq.), and HOBt (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
In a separate flask, dissolve the L-valine methyl ester TFA salt from step 1.1 in anhydrous DMF.
-
Cool the solution of the TFA salt to 0 °C and add N,N-diisopropylethylamine (DIEA, 2.5 eq.) dropwise to neutralize the salt.
-
Add the activated Boc-L-alanine solution to the neutralized L-valine methyl ester solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
1.3. Work-up and Purification of Boc-Ala-Val-OMe
-
Procedure:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain pure Boc-Ala-Val-OMe.
-
Part 2: Synthesis of the Tripeptide (Boc-Leu-Ala-Val-OMe)
The process of deprotection and coupling is repeated to add the third amino acid.
2.1. Boc Deprotection of Boc-Ala-Val-OMe
-
Procedure:
-
Follow the same deprotection procedure as in step 1.1, using the purified Boc-Ala-Val-OMe as the starting material.
-
The product will be the dipeptide (H-Ala-Val-OMe) trifluoroacetate salt.
-
2.2. Coupling of Boc-L-Leucine
-
Procedure:
-
Follow the same coupling procedure as in step 1.2, using Boc-L-leucine as the N-protected amino acid and the H-Ala-Val-OMe TFA salt as the amine component.
-
2.3. Work-up and Purification of Boc-Leu-Ala-Val-OMe
-
Procedure:
-
Follow the same work-up and purification procedure as in step 1.3 to obtain the pure, protected tripeptide, Boc-Leu-Ala-Val-OMe.
-
Final Deprotection (Optional)
If the final tripeptide with a free N-terminus is desired, a final Boc deprotection step can be performed as described in step 1.1. If the methyl ester also needs to be removed (saponification), this would typically be done under basic conditions (e.g., with NaOH in a methanol/water mixture), but this step is outside the primary scope of this protocol.
Purification and Characterization
High-performance liquid chromatography (HPLC) is the standard method for purifying the final peptide to a high degree of purity (>95%).[10] The purified tripeptide should be characterized to confirm its identity and purity.
Caption: Purification and characterization workflow.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized tripeptide.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the tripeptide and the presence of the individual amino acid residues.[12][13][14]
Conclusion
This protocol provides a comprehensive guide for the rational, stepwise synthesis of a tripeptide in solution-phase, starting from a C-terminally protected amino acid ester. The principles of Boc protection, deprotection, and peptide coupling are central to this methodology. By following these steps and employing rigorous purification and characterization techniques, researchers can confidently synthesize short peptides for a wide range of applications in drug development and scientific research.
References
- 26.7: Peptide Synthesis - Chemistry LibreTexts. (2024).
- Efficient Purification of Synthetic Peptides at High and Low pH. (n.d.). Agilent.
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (n.d.). PMC - NIH.
- Purification of Synthetic Peptides Using a Catching Full-Length Sequence by Polymerization Approach. (2014). ACS Publications.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Peptide Coupling Reagents, More than a Letter Soup. (2011).
- Synthetic Peptide Purification Using Preparative LC-MS. (n.d.). Gilson.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.).
- Coupling Reagents for Solid Phase Peptide Synthesis Archives. (n.d.). AAPPTEC.
- Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
- Conformational Properties of a Peptidic Catalyst: Insights from NMR Spectroscopic Studies. (2018). Journal of the American Chemical Society.
- Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. (2024). ResearchGate.
- Peptide Synthesis with the Boc Protecting Group. (2020). YouTube.
- Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. (2012). NIH.
- Synthesis and NMR Spectroscopy of Tripeptide Derived Biomolecules for Site Specific Radiopharmaceuticals. (1997). MacSphere.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. (n.d.). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Incorporation of Isotopically Labeled Boc-L-Valine for Advanced Peptide Analysis
Introduction: The Analytical Power of "Heavy" Peptides
In the landscape of proteomics, drug discovery, and structural biology, the ability to precisely track and quantify peptides is paramount. Isotopic labeling, the practice of replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), provides an indispensable tool for this purpose. When an isotopically labeled amino acid is incorporated into a peptide sequence, it creates a "heavy" analog of the native peptide. This heavy version is chemically identical to its "light" counterpart but is readily distinguishable by mass spectrometry (MS), making it an ideal internal standard for highly accurate quantification.
This guide provides a detailed protocol and the underlying scientific principles for incorporating an isotopically labeled Boc-L-valine methyl ester into a target peptide using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will address a critical prerequisite—the conversion of the methyl ester to a free carboxylic acid—and detail the subsequent synthesis, cleavage, and analytical verification steps. This document is intended for researchers and drug development professionals seeking to leverage isotopic labeling for quantitative proteomics, metabolic flux analysis, and NMR-based structural studies.
Reagent Focus: Isotopically Labeled Boc-L-Valine
The reagent at the core of this protocol is Boc-L-valine, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. The isotopic label can be incorporated at various positions within the valine molecule.
-
Common Labeling Patterns:
-
Uniform Labeling: ¹³C₅, ¹⁵N₁ - All carbon and nitrogen atoms are replaced.
-
Selective Labeling: ¹³C₁ (at the carbonyl carbon), ²H (deuterated), etc.
-
The choice of label depends on the application. For MS-based quantification, a mass shift of +4 Da or more is desirable to ensure clear separation from the natural isotope envelope of the light peptide.
Table 1: Mass Shifts for Common Isotopically Labeled Valine Residues
| Isotopic Label | Position(s) | Mass of L-Valine (Monoisotopic) | Mass of Labeled Valine | Mass Shift (Δm/z) |
| Natural Abundance | - | 117.07898 u | 117.07898 u | 0 |
| ¹³C₅, ¹⁵N₁ | Uniform | 117.07898 u | 123.09594 u | +6.01696 |
| ²H₈ (D8) | Side chain & α-H | 117.07898 u | 125.12928 u | +8.05030 |
| ¹⁵N₁ | Amine Nitrogen | 117.07898 u | 118.07603 u | +0.99705 |
Critical Note on the Methyl Ester: The commercially available labeled amino acid is often supplied as a methyl ester (-OCH₃) for stability and purification purposes. However, for use in standard carbodiimide-mediated SPPS, the carboxyl group must be a free carboxylic acid (-OH) to be activated and form a peptide bond. Therefore, a preliminary saponification (ester hydrolysis) step is mandatory.
Synthesis Workflow: From Ester to Labeled Peptide
The overall process involves converting the starting material to a usable form, incorporating it into the peptide chain on a solid support, and finally, cleaving and purifying the finished product.
The Versatile Chiral Building Block: A Guide to N-(tert-Butoxycarbonyl)-L-valine Methyl Ester in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of chiral building blocks is paramount for the efficient construction of complex, stereochemically defined molecules. Among these essential reagents, N-(tert-Butoxycarbonyl)-L-valine methyl ester, commonly referred to as Boc-L-Val-OMe, stands out as a versatile and widely utilized intermediate. Its unique combination of a protected amine and a protected carboxylic acid on a chiral scaffold makes it an invaluable tool in peptide synthesis and the development of novel therapeutics. This guide provides an in-depth exploration of Boc-L-Val-OMe, from its fundamental properties to detailed application protocols, offering field-proven insights for researchers and drug development professionals.
Foundational Concepts: Structure and Physicochemical Properties
This compound is a derivative of the natural amino acid L-valine. It features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and a methyl ester on the carboxyl group.[1] This dual protection strategy renders the molecule stable under a variety of reaction conditions, allowing for selective manipulation of other functional groups within a larger synthetic scheme.[2]
The Boc group is a widely employed amine protecting group in peptide synthesis due to its stability to a range of reagents and its facile removal under acidic conditions.[3][4] The methyl ester serves to protect the carboxylic acid, preventing its participation in unwanted side reactions, and can be readily hydrolyzed under basic conditions.[4] The inherent chirality of the L-valine core is preserved throughout these transformations, making Boc-L-Val-OMe an excellent choice for introducing a specific stereocenter into a target molecule.
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 58561-04-9 | [5][6][7] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][5][6] |
| Molecular Weight | 231.29 g/mol | [5][6][7] |
| Appearance | Colorless liquid or white to off-white solid | [1][8] |
| Boiling Point | 194 °C (lit.) | [5][7] |
| Density | 1.004 g/mL at 25 °C (lit.) | [5][7] |
| Refractive Index (n20/D) | 1.44 (lit.) | [5][7] |
| Optical Activity ([α]20/D) | -22°, c = 1 in methanol | [5][7] |
| Solubility | Soluble in methanol, chloroform, DMF, DMSO | [8][9] |
Synthesis and Handling
Synthesis of this compound
The synthesis of Boc-L-Val-OMe is a straightforward procedure, typically starting from L-valine methyl ester hydrochloride. The protection of the amine group is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10]
Caption: General synthesis scheme for this compound.
Protocol 1: Synthesis of this compound [10]
-
Dissolution: Dissolve L-valine methyl ester hydrochloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, chloroform).
-
Basification: Add a base, such as triethylamine (2.2 eq), to the solution and stir until the starting material is fully dissolved.
-
Boc Protection: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Wash the reaction mixture with aqueous solutions of dilute acid (e.g., 1M HCl) and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which can be further purified by chromatography if necessary.
Handling and Storage
This compound is a combustible liquid and should be handled with appropriate safety precautions.[5][7] It is sensitive to moisture and light and should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, refrigeration (0-4 °C) is recommended.[8] Always consult the Safety Data Sheet (SDS) before handling this compound.[11][12][13]
Applications in Synthesis
The primary utility of Boc-L-Val-OMe lies in its application as a chiral building block in multi-step syntheses, particularly in peptide chemistry and the development of pharmaceuticals.
Solution-Phase Peptide Synthesis
While not directly applicable to standard solid-phase peptide synthesis (SPPS) due to the protected carboxyl group, Boc-L-Val-OMe is a valuable component in solution-phase peptide synthesis.[2] In this approach, peptide fragments are synthesized in solution and then coupled together. Boc-L-Val-OMe can serve as a C-terminal starting material. The Boc group can be removed under acidic conditions, and the resulting free amine can be coupled with another N-protected amino acid to form a dipeptide.[2]
Caption: Workflow for Boc deprotection and subsequent peptide coupling.
Protocol 2: Boc Deprotection of this compound [14][15]
-
Dissolution: Dissolve Boc-L-Val-OMe (1.0 eq) in a suitable solvent such as dichloromethane or methanol.
-
Acidification: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane), to the solution.[16][17] The reaction is typically performed at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product, the hydrochloride or trifluoroacetate salt of L-valine methyl ester, can often be used in the next step without further purification.
Chiral Building Block in Drug Development
The stereochemically defined nature of Boc-L-Val-OMe makes it an attractive starting material or intermediate in the synthesis of various pharmaceuticals. Its incorporation can influence the biological activity, metabolic stability, and pharmacokinetic properties of the final drug molecule.[18][19]
Case Study: Synthesis of Antiviral Drugs
N-(tert-Butoxycarbonyl)-L-valine and its derivatives are key components in the synthesis of several antiviral drugs. For instance, in the synthesis of valacyclovir, a prodrug of acyclovir, N-protected valine is condensed with acyclovir.[20][21] Similarly, derivatives of N-Boc-L-valine are utilized in the synthesis of protease inhibitors like Boceprevir, which is used to treat Hepatitis C.[22][23][24] The valine moiety in these drugs often plays a crucial role in binding to the active site of viral enzymes.[25][26]
Case Study: Synthesis of Boceprevir Intermediate
N-Boc-3-hydroxy-L-valine, a derivative that can be synthesized from Boc-L-Val-OMe, is a key reagent in the preparation of Boceprevir.[22] This highlights the utility of the Boc-L-valine scaffold in accessing more complex and functionalized chiral building blocks.
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis. Its well-defined stereochemistry, coupled with the orthogonal protection of its amine and carboxyl groups, provides chemists with a reliable and versatile tool for the construction of complex molecules. From its fundamental role in solution-phase peptide synthesis to its application in the development of life-saving antiviral drugs, the importance of Boc-L-Val-OMe in the scientific community is undeniable. The protocols and insights provided in this guide aim to empower researchers to effectively harness the synthetic potential of this valuable reagent.
References
- PrepChem.com. Synthesis of N-(tert.-butyloxycarbonyl)-L-valine methyl ester (4b). [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 83693, Boc-L-Valine. [Link]
- Semantic Scholar. L-Valine Ester of Cyclopropavir: A New Antiviral Prodrug. [Link]
- AAPPTec.
- ResearchGate.
- Springer Nature. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
- Springer Nature Experiments. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
- National Center for Biotechnology Inform
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7010608, Boc-N-methyl-L-valine. [Link]
- ResearchGate. A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. [Link]
- Royal Society of Chemistry. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- MDPI. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. [Link]
- National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- The Pharma Innovation Journal. Synthesis of related substances of antiviral drug Valacyclovir. [Link]
- Google Patents.
- National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]
- Google Patents.
- Chemistry LibreTexts. Peptide Synthesis. [Link]
- National Center for Biotechnology Information. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. [Link]
- Organic Syntheses. SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. [Link]
- MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
- PubMed. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.
Sources
- 1. CAS 58561-04-9: N-(tert-butoxycarbonyl)-L-valine methyl es… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-(tert-Butoxycarbonyl)- L -valine methyl ester 98 58561-04-9 [sigmaaldrich.com]
- 6. N-(叔丁氧基羰基)-L-缬氨酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. N-(叔丁氧基羰基)-L-缬氨酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. N-Boc-L-valine | 13734-41-3 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. peptide.com [peptide.com]
- 12. fishersci.com [fishersci.com]
- 13. N-Boc-L-valine - Safety Data Sheet [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
- 18. chemimpex.com [chemimpex.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]
- 22. dev.usbio.net [dev.usbio.net]
- 23. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 24. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. L-Valine Ester of Cyclopropavir: A New Antiviral Prodrug | Semantic Scholar [semanticscholar.org]
- 26. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Peptide Synthesis Involving Boc-L-valine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Enzymatic Peptide Synthesis
The synthesis of peptides is a cornerstone of modern drug discovery and development, providing access to a vast chemical space of therapeutics with high specificity and biological activity.[1][2] Traditional chemical methods, such as solid-phase peptide synthesis (SPPS), have been instrumental but are often associated with the use of harsh reagents, potential for racemization, and complex protection/deprotection steps.[3][4] Chemoenzymatic peptide synthesis has emerged as a powerful alternative, leveraging the inherent stereoselectivity and mild reaction conditions of enzymes to overcome these limitations.[3][5] This approach aligns with the principles of green chemistry and offers a more sustainable and efficient route to peptide manufacturing.[3][6]
This guide provides a comprehensive overview and detailed protocols for the enzymatic synthesis of peptides utilizing N-α-(tert-butoxycarbonyl)-L-valine methyl ester (Boc-L-valine methyl ester) as a key building block. We will delve into the mechanistic principles, protocol optimization, and analytical validation of this process, offering field-proven insights to guide your research and development efforts.
Core Principles: Kinetic vs. Thermodynamic Control in Enzymatic Peptide Synthesis
Protease-catalyzed peptide synthesis can be governed by two distinct mechanistic pathways: thermodynamic control and kinetic control.[7][8][9] Understanding this dichotomy is crucial for designing and optimizing synthetic strategies.
-
Thermodynamic Control: This equilibrium-controlled approach utilizes proteases to catalyze the direct condensation of a carboxyl-protected amino acid with a free amino group.[3] The reaction equilibrium is shifted towards synthesis by manipulating reaction conditions, such as reducing water activity.[7] However, this method is often characterized by slow reaction rates and lower yields.[3]
-
Kinetic Control: This is the preferred method for many applications and is the focus of this guide.[7] It involves the use of an activated acyl donor, such as an amino acid ester (e.g., Boc-L-valine methyl ester).[8] The enzyme forms a reactive acyl-enzyme intermediate, which is then subjected to a nucleophilic attack by the amine component of another amino acid or peptide.[3] This process is a competition between aminolysis (peptide bond formation) and hydrolysis (reaction with water).[3] By optimizing reaction conditions, aminolysis can be favored, leading to rapid and high-yield peptide synthesis.[8]
Below is a diagram illustrating the fundamental difference between these two control mechanisms.
Caption: Thermodynamic vs. Kinetic Control in Enzymatic Peptide Synthesis.
Selecting the Right Biocatalyst: Papain and Thermolysin
The choice of enzyme is critical and depends on the specific amino acid residues involved in the desired peptide bond. For the coupling of Boc-L-valine methyl ester, proteases with a preference for hydrophobic residues at the P1 position (the amino acid residue contributing the carboxyl group) are ideal. Two excellent candidates are papain and thermolysin.
-
Papain: A cysteine protease with broad substrate specificity, making it a versatile tool for peptide synthesis.[10][11] It is known to catalyze the polymerization of various amino acid esters.[10]
-
Thermolysin: A thermostable metalloproteinase that preferentially cleaves peptide bonds on the N-terminal side of hydrophobic amino acids, making it highly suitable for reactions involving valine.[12][13][14][15]
Experimental Protocol: Papain-Catalyzed Synthesis of a Dipeptide using Boc-L-valine methyl ester
This protocol details a representative procedure for the synthesis of a dipeptide, for example, Boc-Val-Gly-OMe, using papain.
Materials:
-
Boc-L-valine methyl ester (Acyl Donor) [Properties: Solid, Boiling Point ~194°C, Density ~1.004 g/mL][16]
-
Glycine methyl ester hydrochloride (Amine Nucleophile)
-
Papain (lyophilized powder)
-
Phosphate Buffer (1 M, pH 8.0)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Organic Solvents (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Reagents for analysis (e.g., HPLC grade solvents, ninhydrin solution)
Instrumentation:
-
Magnetic stirrer with temperature control
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Step-by-Step Methodology:
-
Preparation of the Amine Nucleophile:
-
In a suitable reaction vessel, dissolve glycine methyl ester hydrochloride (1 equivalent) in a minimal amount of the chosen organic solvent (e.g., DCM or DMF).
-
Add DIPEA or TEA (1.2 equivalents) to neutralize the hydrochloride salt, forming the free amine.[17]
-
Stir the solution at room temperature for 15-20 minutes.
-
-
Enzymatic Coupling Reaction:
-
In a separate vessel, prepare the reaction buffer. For a 10 mL reaction volume, combine the appropriate volume of 1 M phosphate buffer (pH 8.0) with any necessary co-solvents.
-
Dissolve Boc-L-valine methyl ester (1 equivalent) in the buffered solution.
-
Add the neutralized glycine methyl ester solution from Step 1 to the reaction mixture.
-
Initiate the reaction by adding papain (e.g., 20-50 mg/mL).[18]
-
Stir the reaction mixture at a controlled temperature (e.g., 37-40°C) for a defined period (e.g., 2-12 hours).[10]
-
-
Monitoring the Reaction:
-
Periodically withdraw small aliquots from the reaction mixture.
-
Quench the enzymatic reaction in the aliquot (e.g., by adding a strong acid like trifluoroacetic acid).
-
Analyze the progress of the reaction by HPLC to monitor the consumption of starting materials and the formation of the dipeptide product.[12][19] Qualitative monitoring for the presence of free amino groups can also be performed using a ninhydrin test on small samples.[19][20]
-
-
Work-up and Purification:
-
Once the reaction has reached completion (as determined by HPLC), terminate the reaction. This can be achieved by heating to denature the enzyme or by adding an organic solvent to precipitate the enzyme.
-
Filter the reaction mixture to remove the precipitated enzyme.
-
The resulting solution containing the dipeptide can be purified using techniques such as flash chromatography or preparative HPLC.
-
-
Product Characterization:
-
Confirm the identity and purity of the synthesized dipeptide using analytical HPLC and Mass Spectrometry.[21]
-
Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The following diagram outlines the general workflow for this enzymatic peptide synthesis.
Caption: Experimental Workflow for Enzymatic Dipeptide Synthesis.
Optimization of Reaction Parameters
To maximize the yield and purity of the desired peptide, several key parameters should be optimized:
| Parameter | Rationale and Considerations | Typical Range |
| pH | The pH affects the ionization state of the amino acids and the catalytic activity of the enzyme. The optimal pH for many proteases in synthesis is slightly alkaline.[3] | 7.0 - 9.0 |
| Temperature | Higher temperatures can increase the reaction rate, but excessive heat can lead to enzyme denaturation.[3] Thermostable enzymes like thermolysin can operate at higher temperatures.[15] | 30 - 50 °C |
| Enzyme Concentration | A higher enzyme concentration will generally lead to a faster reaction rate. However, this needs to be balanced with the cost of the enzyme. | 10 - 100 mg/mL |
| Substrate Concentration | High substrate concentrations can favor aminolysis over hydrolysis.[3] However, solubility limitations must be considered. | 0.05 - 0.5 M |
| Organic Co-solvent | The addition of a water-miscible organic solvent can reduce water activity, thereby suppressing the competing hydrolysis reaction.[3] | 10 - 50% (v/v) |
| Reaction Time | The optimal reaction time should be determined by monitoring the reaction to maximize product formation and minimize potential side reactions or product degradation. | 1 - 24 hours |
Advanced Considerations: Immobilized Enzymes
For industrial applications and process scalability, the use of immobilized enzymes offers significant advantages.[22] Immobilizing the enzyme (e.g., papain or thermolysin) on a solid support allows for:
-
Easy separation of the enzyme from the reaction mixture. [23]
-
Enzyme reuse, which significantly reduces costs. [23]
-
Enhanced enzyme stability in some cases. [23]
Common immobilization strategies include covalent attachment to a support matrix (e.g., agarose or polystyrene resins) or entrapment within a polymer gel.[24][25][26]
Analytical Methods for Quality Control
Rigorous analytical monitoring is essential for successful peptide synthesis.[20][27]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing reaction progress, final product purity, and for purification (preparative HPLC).[12][21]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired peptide product.[21]
-
Amino Acid Analysis (AAA): Can be used to determine the net peptide content and confirm the amino acid composition of the final product.[21]
-
Ninhydrin Test: A rapid, qualitative colorimetric assay to detect the presence of free primary amines, useful for monitoring the completion of coupling reactions.[20]
Conclusion
Enzymatic peptide synthesis using Boc-L-valine methyl ester represents a robust and efficient methodology for the production of peptides. By carefully selecting the appropriate enzyme and optimizing key reaction parameters, researchers can achieve high yields of pure product under mild, environmentally friendly conditions. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this powerful technology in both academic research and industrial drug development.
References
- Analytical Methods for Solid Phase Peptide Synthesis. (URL: )
- Thermolysin-catalyzed peptide bond synthesis. (URL: [Link])
- Analytical Methods for Solid Phase Peptide Synthesis. (URL: [Link])
- Thermodynamic and kinetic control of peptide bond synthesis with protease c
- Role of Thermolysin in Catalytic-Controlled Self-Assembly of Fmoc-Dipeptides. (URL: [Link])
- Peptide bond synthesis c
- Recent Advances in Chemoenzym
- Engineering and Exploiting Immobilized Peptide Organocatalysts for Modern Synthesis. (URL: [Link])
- A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. (URL: [Link])
- Analytical Methods for Solid Phase Peptide Synthesis | Request PDF. (URL: [Link])
- Serine protease - Wikipedia. (URL: [Link])
- Papain-Catalyzed Synthesis of Polyglutamate Containing a Nylon Monomer Unit. (URL: [Link])
- Mechanism of Serine Proteases. (URL: [Link])
- The kinetically controlled synthesis of peptides.
- Protease-catalysed synthesis/hydrolysis of dipeptides in solution and on solid support. (URL: [Link])
- How to Optimize Peptide Synthesis?. (URL: [Link])
- Peptide synthesis catalysed by papain immobilised on polymer supports. (URL: [Link])
- Enzymatic synthesis of peptides on a solid support. (URL: [Link])
- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modific
- Enzyme Immobilization Technologies and Industrial Applic
- Recombinant Thermolysin | Limited proteolysis for peptide mapping. (URL: [Link])
- Boc-L-valine methyl ester, 98%+. (URL: [Link])
- Serine proteases. (URL: [Link])
- Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. (URL: [Link])
- Peptide synthesis catalyzed by the serine proteinases chymotrypsin and trypsin. (URL: [Link])
- Peptide synthesis: Chemical or enzym
- Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters. (URL: [Link])
- Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. (URL: [Link])
- The Use of Immobilised Enzymes for Lipid and Dairy Processing and Their Waste Products: A Review of Current Progress. (URL: [Link])
- Peptide Synthesis Methods for Drug Development: The Future of Therapeutics. (URL: [Link])
- Advances in Peptide Synthesis: From Fundamentals to Innovative Str
- Reaction scheme of the papain-catalyzed synthesis of peptides with a nylon unit. (URL: [Link])
- Why peptide drug discovery is experiencing a resurgence. (URL: [Link])
- Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])
- IMPROVING PEPTIDE SYNTHESIS. (URL: [Link])
- A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. (URL: [Link])
- Synthesis of Peptides. (URL: [Link])
- Kinetic Control Versus Thermodynamic Control Of A Reaction. (URL: [Link])
- Kinetic vs. Thermodynamic Control of Reactions. (URL: [Link])
- L-Valine, methyl ester. (URL: [Link])
Sources
- 1. Peptide Synthesis Methods for Drug Development [numaferm.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recombinant Thermolysin | Limited proteolysis for peptide mapping [laurus.bio]
- 16. Boc-L-valine methyl ester, 98%+ 58561-04-9 India [ottokemi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 21. Analytical methods and Quality Control for peptide products [biosynth.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ias.ac.in [ias.ac.in]
- 27. benthamdirect.com [benthamdirect.com]
Automated Solid-Phase Peptide Synthesis: A Detailed Guide to Boc-Amino Acid Protocols
For researchers, chemists, and professionals in the field of drug development, the synthesis of peptides remains a cornerstone of innovation. While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry has become a dominant strategy in solid-phase peptide synthesis (SPPS), the classic tert-butyloxycarbonyl (Boc) approach continues to be a robust and indispensable tool, particularly for the synthesis of long or challenging sequences and for the production of peptide thioesters.[1][2] This guide provides an in-depth exploration of automated SPPS protocols utilizing Boc-amino acids, grounded in the principles of chemical causality and supported by established methodologies.
The Enduring Relevance of Boc-SPPS: A Strategic Overview
The fundamental principle of Boc-SPPS lies in a graduated acid lability protection scheme.[2][3] The temporary Nα-Boc protecting group is cleaved by a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the resin linkage require a much stronger acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[3][4] This differential stability is the bedrock upon which the entire synthetic strategy is built.
One of the key advantages of Boc chemistry, particularly in the context of difficult or aggregation-prone sequences, is the nature of the deprotection step. The use of TFA results in the protonation of the newly liberated N-terminal amine, creating a positively charged ammonium salt. This charge can disrupt inter-chain hydrogen bonding, which is a primary cause of peptide aggregation on the solid support, thereby improving solvation and reagent accessibility for the subsequent coupling step.[5]
Core Components of Automated Boc-SPPS
A successful automated Boc-SPPS run is a cyclical process, with each cycle extending the peptide chain by one amino acid. This cycle can be broken down into four critical stages: Deprotection, Neutralization, Coupling, and Washing.
Resin Selection and Preparation
The choice of solid support is dictated by the desired C-terminal functionality of the final peptide.
-
Merrifield Resin (Chloromethylated Polystyrene-Divinylbenzene): The classic resin for generating C-terminal peptide acids.[6][7]
-
PAM (Phenylacetamidomethyl) Resin: Offers greater stability of the peptide-resin linkage to the repetitive TFA deprotection steps compared to Merrifield resin, reducing premature chain loss.[7]
-
MBHA (Methylbenzhydrylamine) and BHA (Benzhydrylamine) Resins: Utilized for the synthesis of C-terminal peptide amides.[7]
Before initiating the synthesis, the resin must be adequately swollen to ensure optimal reagent diffusion and accessibility of the reactive sites.[8][9]
| Resin Type | Recommended Solvents | Typical Swelling Time | Swelling Factor (mL/g) |
| Polystyrene (1% DVB) | Dichloromethane (DCM), Toluene, N,N-Dimethylformamide (DMF) | 30-60 minutes | 4-6 (in DCM)[8] |
| PAM Resin | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | 30-60 minutes | Similar to Polystyrene |
| MBHA/BHA Resin | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | 30-60 minutes | Similar to Polystyrene |
Protocol 1: Resin Swelling
-
Place the desired amount of resin into the synthesizer's reaction vessel.
-
Add a suitable solvent (typically DCM for polystyrene-based resins) to fully immerse the resin.
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Drain the solvent by filtration before initiating the first deprotection cycle.
The Automated Boc-SPPS Cycle: A Step-by-Step Dissection
The following diagram illustrates the workflow of a single cycle in automated Boc-SPPS.
Caption: Automated Boc-SPPS Cycle Workflow.
Step 1: Nα-Boc Deprotection
The purpose of this step is to remove the temporary Boc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.
-
Causality: The Boc group is an acid-labile carbamate.[10] Treatment with TFA protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine.[10]
-
Side Reaction Alert: The generated tert-butyl cations are reactive electrophiles that can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[10][11] To prevent this, scavengers such as dithiothreitol (DTE) or thioanisole are often included in the deprotection solution.[6][10]
Protocol 2: Automated Boc Deprotection
-
Pre-wash: A 1-2 minute wash with the deprotection solution (e.g., 50% TFA in DCM).[12]
-
Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with agitation.[6][12]
-
Washing: Perform a series of washes with DCM and then Isopropanol (IPA) to thoroughly remove residual TFA.[6]
Step 2: Neutralization
The TFA deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which is not nucleophilic and thus incapable of participating in the coupling reaction.[10] Neutralization converts this salt back to the free amine.
-
Standard Neutralization: This involves treating the resin with a solution of a hindered tertiary amine, such as diisopropylethylamine (DIEA), in DCM.[10] This is followed by extensive washing to remove the excess base and its salt.
-
In Situ Neutralization: A more efficient approach where the neutralization and coupling steps are combined.[10][13] The Boc-amino acid, coupling reagent, and a sufficient excess of base (to neutralize both the incoming amino acid's carboxyl group and the resin-bound ammonium salt) are added simultaneously. This method saves time, reduces solvent consumption, and can suppress side reactions like diketopiperazine formation.[13]
Protocol 3: Automated Standard Neutralization
-
Add a neutralization solution (e.g., 5-10% DIEA in DCM) to the resin and agitate for 1-2 minutes.
-
Drain the solution.
-
Repeat the neutralization step to ensure completeness.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
Step 3: Amino Acid Coupling
This is the core peptide bond-forming step. A protected Boc-amino acid is activated and then reacted with the free N-terminal amine of the resin-bound peptide.
-
Activation Chemistry: The carboxylic acid of the incoming Boc-amino acid is converted into a more reactive species to facilitate acylation of the peptide's N-terminus. Several classes of activating reagents are commonly used.
-
Carbodiimides (e.g., DIC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. In SPPS, this intermediate is thought to rapidly react with a second molecule of the carboxylic acid to form a symmetric anhydride, which is the primary acylating agent.[14][15]
-
Phosphonium Salts (e.g., PyBOP, BOP): These reagents, in the presence of a base, react with the Boc-amino acid to form an activated ester (typically with HOBt or a derivative), which then acylates the amine.[16][17]
-
Aminium/Uronium Salts (e.g., HBTU, HATU): Mechanistically similar to phosphonium salts, these reagents form active esters that are highly efficient at promoting peptide bond formation.[18][19]
-
The following diagram illustrates the general mechanism of carbodiimide-mediated activation.
Caption: Carbodiimide Activation Mechanism.
Protocol 4: Automated Coupling (In Situ Neutralization Example)
-
In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Transfer the activation solution to the reaction vessel containing the deprotected peptide-resin.
-
Add the base (e.g., DIEA, 4-8 equivalents) to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 30-120 minutes.
-
Monitoring: The completion of the coupling reaction is crucial. Automated synthesizers can incorporate a monitoring step. The most common method is the qualitative Kaiser (ninhydrin) test, which detects primary amines.[20] A negative result (yellow/brown beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies the presence of unreacted amines, necessitating a second "double coupling" step.[20]
-
Washing: Following a successful coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts (like dicyclohexylurea if DCC is used).
| Coupling Reagent | Class | Relative Speed | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective; soluble urea byproduct. Standard for minimizing racemization.[21] |
| HBTU/HATU | Aminium/Uronium | Fast to Very Fast | Highly efficient, especially for sterically hindered couplings.[18] Risk of guanidinylation side reaction if used in excess.[11] |
| PyBOP | Phosphonium | Fast | Very effective; avoids the formation of the carcinogenic byproduct HMPA associated with the original BOP reagent.[17] |
Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the final and most critical step is to cleave the peptide from the resin support and simultaneously remove all the side-chain protecting groups. This is achieved using a strong acid.
-
Anhydrous Hydrogen Fluoride (HF): The gold standard for Boc-SPPS cleavage.[1][22] HF is highly effective but also extremely toxic and corrosive, requiring a specialized Teflon/Kel-F apparatus.[1][23] The cleavage occurs via an SN1 mechanism, generating carbocations from the protecting groups that must be trapped by scavengers.[1]
-
Trifluoromethanesulfonic Acid (TFMSA): A strong acid alternative to HF that does not require a specialized apparatus.[6][24] However, cleavage can be slower, and it may not be as effective for all resin linkages or protecting groups.[24][25]
Cleavage Cocktail: A mixture of the strong acid and various "scavengers" is used to prevent the reactive carbocations generated during deprotection from modifying sensitive amino acid residues like Trp, Met, Tyr, and Cys.[1][6]
| Scavenger | Target Residue(s) | Typical Concentration |
| Anisole | Tyr, general carbocation scavenger | 5-10% |
| Thioanisole | Trp, Arg(Tos), general scavenger | 5-10% |
| Ethanedithiol (EDT) | Trp, Cys | 1-5% |
| p-Cresol | Tyr, general scavenger | 5-10% |
The following diagram shows the general mechanism of HF cleavage.
Caption: General Mechanism of HF Cleavage.
Protocol 5: General HF Cleavage Procedure (Low-High Method)
Caution: Anhydrous HF is extremely hazardous. This procedure must only be performed by trained personnel using a dedicated, properly maintained HF cleavage apparatus in a specialized fume hood.
-
Pre-Cleavage: The N-terminal Boc group must be removed with TFA prior to HF cleavage to prevent t-butylation of sensitive residues.
-
Low HF Step: Treat the peptide-resin with a mixture of HF/DMS/p-cresol (e.g., 25:65:10 v/v) at 0°C for 2 hours. This SN2 step removes most benzyl-type protecting groups under milder conditions.[23]
-
HF Evaporation: Remove the "low HF" mixture by evaporation under vacuum.
-
High HF Step: Treat the resin with HF/anisole (e.g., 90:10 v/v) at 0°C for 1 hour. This SN1 step cleaves the peptide from the resin and removes more resistant protecting groups like Arg(Tos).[23]
-
Work-up: After evaporating the HF, the crude peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, washed, and dried under vacuum.[3]
Conclusion: Trustworthy Synthesis through Methodical Control
Automated solid-phase peptide synthesis using Boc-amino acids is a powerful and reliable methodology. Its success hinges on a deep understanding of the underlying chemical principles of each step—from resin swelling to the final cleavage. By carefully selecting reagents, optimizing reaction times, and implementing appropriate monitoring and troubleshooting strategies, researchers can confidently and efficiently produce high-quality peptides for a vast array of scientific applications. Every protocol described herein represents a self-validating system, where the logic of graduated acid lability ensures the integrity of the growing peptide chain until the final, decisive cleavage step.
References
- BenchChem. (2025). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA. BenchChem.
- National Center for Biotechnology Information. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PubMed Central.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
- ChemPep. (2025). Boc Solid Phase Peptide Synthesis. ChemPep Inc.
- ResearchGate. (n.d.). a General structure and selected common phosphonium salts. b Proposed...
- National Center for Biotechnology Information. (n.d.). Automated Peptide Synthesizers and Glycoprotein Synthesis. PubMed Central.
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
- BenchChem. (2025).
- Aapptec. (n.d.). SYNTHESIS NOTES. Aapptec.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Aapptec. (2021). Carbodiimides and Additives. Aapptec.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Thieme. (n.d.). 3.7 Phosphonium Salts.
- Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Aapptec.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec.
- National Center for Biotechnology Information. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. PubMed Central.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Aapptec.
- Khadse, S. (2014).
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.
- Luxembourg Bio Technologies. (n.d.). Automated Solid-Phase Peptide Synthesis: Use of Z- (1 H-Benzotriazol-1.
- ResearchGate. (2025). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis | Request PDF.
- Wikipedia. (n.d.). Carbodiimide. Wikipedia.
- AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTEC.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
- CSBio. (2023). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. CSBio.
- ResearchGate. (2025). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis.
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS. Biosynth.
- ResearchGate. (2025). Swellographic Study of Peptide Resin Swelling Behavior during Solid Phase Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
- ResearchGate. (n.d.). Suggested mechanism for the uronium side product formation.
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
- ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt.
- Góngora-Benítez, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- ResearchGate. (2022). (PDF) Automated Peptide Synthesizers and Glycoprotein Synthesis.
- ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- BOC Sciences. (n.d.).
- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio.
- National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PubMed Central.
- IU Indianapolis ScholarWorks. (n.d.).
- BenchChem. (n.d.). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
Sources
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csbio.com [csbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. peptide.com [peptide.com]
- 15. Carbodiimide - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chempep.com [chempep.com]
- 18. people.uniurb.it [people.uniurb.it]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. csbiochina.com [csbiochina.com]
- 22. researchgate.net [researchgate.net]
- 23. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 24. peptide.com [peptide.com]
- 25. researchgate.net [researchgate.net]
The Strategic Application of Boc-L-valine Methyl Ester in the Synthesis of Diverse Peptide Libraries
Introduction: Navigating the Landscape of Peptide Library Synthesis
The synthesis of peptide libraries is a cornerstone of modern drug discovery and proteomics research, enabling the high-throughput screening of vast chemical space to identify novel therapeutic leads, enzyme substrates, and protein-protein interaction modulators.[1] The choice of building blocks and synthetic strategy is paramount to the successful construction of these libraries, dictating not only the efficiency of synthesis but also the diversity of the final compounds. Among the repertoire of protected amino acids, Boc-L-valine methyl ester emerges as a strategic tool, offering a unique combination of N-terminal protection and a C-terminal modification handle that can be exploited to generate libraries with diverse C-terminal functionalities.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of Boc-L-valine methyl ester in solid-phase peptide synthesis (SPPS) for the creation of peptide libraries. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical considerations for overcoming the inherent challenges associated with the sterically hindered nature of valine.
The Orthogonal Nature of Boc and Methyl Ester Protecting Groups
The strategic utility of Boc-L-valine methyl ester lies in the orthogonality of its protecting groups.[2] The N-terminal tert-butyloxycarbonyl (Boc) group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), while the C-terminal methyl ester is stable under these conditions.[3][4] This differential reactivity allows for the selective removal of the Boc group during the iterative cycle of peptide chain elongation without affecting the C-terminal ester. The methyl ester can then be either retained in the final peptide or serve as a reactive handle for on-resin diversification.
Physicochemical Properties of Boc-L-valine
A thorough understanding of the physicochemical properties of the building block is essential for optimizing reaction conditions.
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₄ |
| Molecular Weight | 217.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 54-58 °C |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol. |
Core Synthetic Workflow: From Single Building Block to Diverse Library
The synthesis of a peptide library using Boc-L-valine methyl ester can be envisioned as a multi-stage process, starting with the immobilization of the first amino acid and culminating in the generation of a diverse set of peptide analogues.
Caption: A high-level overview of the synthetic workflow.
Part 1: Solid-Phase Peptide Synthesis (SPPS) with Boc-L-valine Methyl Ester
This section details the protocols for the assembly of the peptide chain on a solid support using Boc chemistry.
Protocol 1.1: Attachment of the First Amino Acid (Boc-L-valine) to Merrifield Resin
The initial step involves the covalent attachment of the C-terminal amino acid to the solid support. For generating a peptide library with a C-terminal carboxylic acid, a standard Boc-L-valine would be attached to a resin like Merrifield resin. The resulting benzyl ester linkage is then cleaved in the final step with strong acid (e.g., HF or TFMSA) to yield the free acid.[3][5]
Causality Behind Experimental Choices: The use of the cesium salt of the Boc-amino acid in DMF at an elevated temperature promotes the nucleophilic substitution reaction with the chloromethyl groups on the Merrifield resin, leading to the formation of a stable ester linkage.[6]
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)
-
Boc-L-valine
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dioxane
-
Dimethylformamide (DMF)
-
Potassium iodide (KI, optional catalyst)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Preparation of the Boc-L-valine Cesium Salt:
-
Dissolve Boc-L-valine (1.2 eq. relative to resin substitution) in a minimal amount of EtOH and H₂O (4:1 v/v).
-
Adjust the pH to 7.0 by the dropwise addition of a 2 M aqueous solution of Cs₂CO₃.
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate the residue with anhydrous dioxane twice to ensure complete removal of water.
-
-
Resin Swelling and Amino Acid Coupling:
-
Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
Wash the swollen resin with DMF (3 x resin volume).
-
Dissolve the dried Boc-L-valine cesium salt in a minimal amount of DMF and add it to the resin.
-
Add a catalytic amount of KI (0.1 eq., optional).
-
Heat the reaction mixture to 50°C and agitate for 12-24 hours.
-
-
Washing and Drying:
-
Filter the resin and wash sequentially with DMF (3x), DMF/H₂O (1:1, 3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under high vacuum to a constant weight.
-
Protocol 1.2: Iterative Peptide Chain Elongation (Boc-SPPS Cycle)
The following steps are repeated for the addition of each subsequent amino acid.
Caption: The iterative four-step cycle of Boc-SPPS.
1. Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).[3]
-
Filter and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[7]
-
Rationale: The strong acid (TFA) cleaves the acid-labile Boc group, exposing the N-terminal amine for the next coupling reaction.
2. Neutralization:
-
Wash the resin thoroughly with DCM (3x) and then with isopropanol (IPA) (2x) to remove residual TFA.
-
Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 5 minutes.[8]
-
Wash the resin with DCM (3x).
-
Rationale: The hindered tertiary amine base (DIEA) deprotonates the N-terminal ammonium salt to the free amine, which is necessary for the subsequent nucleophilic attack during the coupling step.
3. Coupling:
-
Challenge of Valine: Valine is a β-branched amino acid, which presents significant steric hindrance, potentially leading to incomplete coupling reactions.[6] To overcome this, the use of a highly efficient coupling reagent and potentially a double coupling strategy is recommended.
-
Recommended Coupling Reagents for Sterically Hindered Residues:
-
HBTU/HATU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective uronium-based coupling reagents.[6]
-
-
Procedure (HBTU/HATU activation):
-
In a separate vessel, pre-activate Boc-L-amino acid (3 eq.) with HBTU or HATU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Double Coupling (if necessary): For difficult couplings like valine, after the initial 1-2 hour coupling, filter the resin, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
-
-
Monitoring Coupling Completion: The Kaiser test can be used to detect the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.
4. Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed after coupling.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
Part 2: C-Terminal Diversification of the Peptide Library
This section focuses on the key advantage of using a C-terminal methyl ester: the ability to perform on-resin modifications to generate a library of compounds with diverse C-terminal functionalities.
Protocol 2.1: On-Resin Aminolysis of the C-Terminal Methyl Ester to Generate a Peptide Amide Library
This protocol describes the conversion of the resin-bound peptide methyl ester to a library of C-terminal amides by treatment with a diverse set of primary or secondary amines.
Causality Behind Experimental Choices: The aminolysis of an ester is a nucleophilic acyl substitution reaction. By using a large excess of the amine nucleophile, the equilibrium can be driven towards the formation of the more stable amide bond. The choice of solvent and temperature can influence the reaction rate.
Materials:
-
Fully assembled peptide-resin with a C-terminal methyl ester
-
Library of diverse primary and secondary amines
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Split-and-pool synthesis apparatus or multi-well reaction block
Procedure:
-
Resin Preparation:
-
After the final Boc-deprotection and neutralization of the fully assembled peptide, wash the resin thoroughly with DCM and then with the reaction solvent (DMSO or NMP).
-
-
Library Synthesis (Split-and-Pool or Parallel Synthesis):
-
Split-and-Pool: Divide the resin into equal portions. To each portion, add a solution of a unique amine (e.g., 1 M solution in DMSO, large excess) and agitate at room temperature or elevated temperature (e.g., 50°C) for 24-48 hours. The progress of the reaction can be monitored by cleaving a small sample of resin and analyzing the product by LC-MS.
-
Parallel Synthesis: Distribute the resin into a multi-well reaction block. Add a different amine solution to each well and react under the same conditions.
-
-
Washing:
-
After the reaction is complete, filter the resin portions and wash them extensively with the reaction solvent, followed by DCM and MeOH to remove excess amine and byproducts.
-
Part 3: Final Cleavage and Deprotection
The final step involves the cleavage of the peptide from the solid support and the removal of any side-chain protecting groups.
Protocol 3.1: Cleavage of Peptides with C-Terminal Amides (from Aminolysis)
For peptides that have undergone on-resin aminolysis, the cleavage cocktail must be chosen to efficiently remove the side-chain protecting groups without affecting the newly formed C-terminal amide.
Materials:
-
Peptide-resin with C-terminal amide
-
Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Ethanedithiol (EDT, scavenger)
-
Cold diethyl ether
Procedure (TFMSA Cleavage):
-
Caution: TFMSA and HF are highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Swell the dried peptide-resin in DCM.
-
Prepare the cleavage cocktail: For every 100 mg of resin, mix 1.0 mL of TFA, 100 µL of TFMSA, 200 µL of thioanisole, and 100 µL of EDT.[9]
-
Cool the resin in an ice bath and add the cleavage cocktail.
-
Stir the mixture at room temperature for 1.5-2 hours.
-
Filter the resin and wash with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Collect the peptide precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum.
Protocol 3.2: Cleavage to Retain the C-Terminal Methyl Ester
In cases where the final library is intended to have a C-terminal methyl ester, a milder cleavage method that preserves this functionality is required. This is often achieved using highly acid-labile resins.
Materials:
-
Peptide synthesized on a 2-chlorotrityl chloride resin
-
Anhydrous HCl in methanol (e.g., 0.2-1 M)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of anhydrous HCl in methanol for 2-5 hours at room temperature.[5]
-
The concentration of HCl can be adjusted to control the cleavage of acid-sensitive side-chain protecting groups.[5]
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the crude peptide methyl ester.
Troubleshooting and Key Considerations
-
Incomplete Coupling of Valine: As mentioned, due to steric hindrance, incomplete coupling is a major concern. Always monitor coupling reactions involving valine carefully (e.g., with the Kaiser test) and be prepared to perform a double coupling.
-
Racemization: While less of a concern with uronium/aminium-based coupling reagents, racemization can occur, especially during the activation of the carboxylic acid. Pre-activation times should be kept to a minimum.
-
Incomplete Aminolysis: The aminolysis of the methyl ester can be slow. Reaction times may need to be extended, or the temperature increased. Screening a small set of amines to optimize conditions is recommended before committing to a large library synthesis.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent the modification of sensitive amino acid side chains (e.g., Trp, Met, Cys, Tyr) by reactive cations generated during deprotection.
Conclusion
Boc-L-valine methyl ester is a versatile and strategic building block for the synthesis of peptide libraries. Its orthogonal protecting groups allow for the construction of peptide chains using standard Boc-SPPS, followed by the diversification of the C-terminus through on-resin modifications of the methyl ester. While the steric hindrance of the valine residue requires careful optimization of coupling conditions, the ability to generate libraries of C-terminal amides or to retain the methyl ester in the final products provides a powerful tool for exploring structure-activity relationships and discovering novel peptide-based therapeutics. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of this valuable synthetic strategy.
References
- Chemical Communications. Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry. [Link]
- Aapptec Peptides. Technical Support Information Bulletin 1048 - Merrifield Resin. [Link]
- Aapptec Peptides. Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
- Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]
- Glycopep Chemicals Inc. Merrifield resin. [Link]
- National Institutes of Health. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. [Link]
- National Institutes of Health. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. [Link]
- ResearchGate. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. [Link]
- ResearchGate. (PDF)
- Indian Academy of Sciences. Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. [Link]
- AAPPTEC. Planning a Peptide Synthesis. [Link]
- Nobel Prize. Bruce Merrifield - Nobel Lecture. [Link]
- Wikipedia. Peptide synthesis. [Link]
- PubMed.
- ACS Publications. Cleavage of single amino acid residues from Merrifield resin with hydrogen chloride and hydrogen fluoride. [Link]
- National Institutes of Health. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. [Link]
- National Institutes of Health. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. [Link]
- UCI Department of Chemistry.
- Organic Letters.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
- ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]
- Springer Nature Experiments. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Boc-L-valine Methyl Ester Coupling Reactions
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide coupling reactions, specifically addressing the challenges posed by sterically hindered amino acids like Boc-L-valine methyl ester. Our goal is to provide you with in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the underlying chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding the coupling of sterically hindered amino acids.
Q1: Why is the coupling of Boc-L-valine methyl ester notoriously difficult?
The primary challenge in coupling Boc-L-valine methyl ester lies in its significant steric hindrance. Valine is a β-branched amino acid, meaning its bulky isopropyl side chain is in close proximity to the α-amino group.[1] This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction kinetics and often leading to incomplete coupling under standard conditions.[1] Furthermore, the Boc (tert-butoxycarbonyl) protecting group on the valine residue also contributes to the steric bulk.[2]
Q2: What are the tell-tale signs of a failed or incomplete coupling reaction with Boc-L-valine methyl ester?
In solid-phase peptide synthesis (SPPS), the most common indicator of an incomplete coupling reaction is a positive Kaiser test (or another amine test like the chloranil test). A positive result, typically a blue or purple color on the resin beads, signifies the presence of unreacted free amines.[1] In solution-phase synthesis, monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) will show the persistence of the starting amine, indicating a stalled reaction. Ultimately, a low yield of the desired peptide product is a clear sign of coupling inefficiency.[2]
Q3: Which coupling reagents are most effective for sterically hindered amino acids like valine?
For challenging couplings involving sterically hindered amino acids, high-reactivity coupling reagents are strongly recommended. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient on their own.[3][4][5] More potent uronium/aminium salts or phosphonium salts are generally more effective.[3][4]
-
Uronium/Aminium Reagents: HATU, HBTU, and COMU are excellent choices.[3][6][7] HATU is often considered one of the most efficient as it forms highly reactive OAt esters.[6][8][9]
-
Phosphonium Reagents: PyAOP and PyBOP are also highly effective.[3][6][8] PyAOP, like HATU, generates the more reactive OAt esters.[8][9]
These reagents rapidly form the activated species, which can more effectively overcome the steric barrier presented by the valine residue.[3]
Q4: What is racemization and how can I minimize it during the coupling of Boc-L-valine?
Racemization is the conversion of a chiral amino acid from one enantiomer (L-form) to its mirror image (D-form) during the coupling reaction.[4] This is a significant side reaction as it introduces impurities that can be difficult to separate and can alter the biological activity of the final peptide.[10]
To minimize racemization:
-
Use Additives: Always use an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide coupling reagents.[2][11] These additives form active esters that are less prone to racemization.[12] HOAt is generally considered superior to HOBt in suppressing epimerization.[12]
-
Choose the Right Reagent: Uronium/aminium and phosphonium reagents are generally preferred as they have a lower tendency to cause racemization compared to carbodiimides alone.[12]
-
Control the Temperature: Perform the reaction at a lower temperature (e.g., 0°C) to reduce the rate of racemization.[2][12]
-
Limit Activation Time: Prolonged pre-activation of the amino acid can increase the risk of racemization.[12][13] It is best to add the activated amino acid to the amine component as soon as possible.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the coupling of Boc-L-valine methyl ester.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Steric Hindrance: The bulky nature of the valine side chain and the Boc protecting group is impeding the reaction.[1][3] 2. Peptide Aggregation: The growing peptide chain is folding on the solid support, blocking reactive sites.[1] 3. Insufficient Reagent Reactivity: The chosen coupling reagent is not potent enough for this difficult coupling.[3][4] 4. Incomplete Deprotection: The protecting group from the previous amino acid was not fully removed, leaving no free amine to react.[3] | 1. Switch to a more potent coupling reagent: Use HATU, HBTU, COMU, PyAOP, or PyBOP.[3][4] 2. Perform a "double couple": After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[3][14] 3. Increase reaction time and/or temperature: Extend the coupling time (e.g., 2-4 hours or overnight) or gently heat the reaction (e.g., to 40-50°C), though be mindful of potential side reactions.[3][14] 4. Use a more effective solvent: N-Methyl-2-pyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) and can help disrupt aggregation.[9][14] 5. Ensure complete deprotection: Extend the deprotection time or repeat the deprotection step.[3] |
| Incomplete Reaction (Positive Kaiser Test in SPPS) | 1. Steric Hindrance: As above, the bulky nature of valine is slowing the reaction.[1] 2. Insufficient Equivalents: The amount of amino acid and coupling reagent is not enough to drive the reaction to completion. | 1. Repeat the coupling step: Use fresh reagents to push the reaction forward.[2] 2. Increase the equivalents of Boc-L-valine and coupling reagents: For difficult couplings, using a higher ratio of reagents can be beneficial.[2][15] |
| Presence of Deletion Sequences in Final Product | 1. Failed Coupling: A failed coupling at the valine residue will result in a peptide that is missing that amino acid. | 1. Implement a capping step: After the coupling reaction, treat the resin with acetic anhydride to cap any unreacted amines. This will prevent the formation of deletion sequences and make purification of the desired product easier. |
| Epimerization (Presence of Diastereomers) | 1. Inappropriate Coupling Reagent/Conditions: Use of carbodiimides without additives, high temperatures, or prolonged activation times can lead to racemization.[2][12] | 1. Use a racemization-suppressing additive: Add HOBt or HOAt to your coupling reaction.[2] 2. Lower the reaction temperature: Perform the coupling at 0°C.[2] 3. Minimize pre-activation time: Add the activated amino acid to the amine immediately after activation.[13] |
Experimental Protocols
The following are detailed, step-by-step protocols for the successful coupling of Boc-L-valine methyl ester in both solid-phase and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is optimized for difficult couplings and aims to maximize yield while minimizing side reactions.
Workflow Diagram:
Caption: Solution-phase coupling workflow.
Materials:
-
Boc-L-valine
-
Amine component (e.g., an amino acid methyl ester)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M HCl, saturated NaHCO₃, and brine for work-up
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve Boc-L-valine (1.0 equivalent), the amine component (1.0 equivalent), and HOAt (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Initiation: Slowly add DIC (1.1 equivalents) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed. [2]6. Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [2] * Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product. [2]
References
- Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications.
- Peptide synthesis. Wikipedia.
- Epimerisation in Peptide Synthesis. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.globalso.com [file.globalso.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jpt.com [jpt.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Peptide Synthesis
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge in solid-phase peptide synthesis (SPPS): incomplete removal of the Nα-tert-butyloxycarbonyl (Boc) protecting group. As your dedicated support partner, we provide not just solutions, but the underlying scientific principles to empower your peptide synthesis endeavors.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding incomplete Boc deprotection.
Q1: What are the primary indicators of incomplete Boc deprotection?
Incomplete Boc deprotection can manifest in several ways. The most direct evidence is the presence of deletion sequences in your final crude peptide, specifically peptides lacking one or more amino acids. This is often observed as unexpected peaks in your HPLC chromatogram or as masses corresponding to these shorter peptides in your mass spectrometry (MS) analysis.[1] During the synthesis process, a failed or weak positive result in a qualitative test for free amines, such as the Kaiser (ninhydrin) test, after the deprotection step is a strong indicator that the Boc group is still attached.[1]
Q2: What are the most common root causes of incomplete Boc deprotection?
Incomplete Boc deprotection is rarely due to a single factor. It's often a combination of issues related to your reagents, reaction conditions, or the inherent properties of your peptide sequence. The most frequent culprits include:
-
Insufficient Acid Strength or Concentration: The acidic environment, typically provided by trifluoroacetic acid (TFA), may not be potent enough to fully drive the deprotection reaction.[1]
-
Inadequate Reaction Time: The deprotection step may be too brief for the specific amino acid or peptide sequence. While 30 minutes is often sufficient, more challenging sequences may require longer exposure to the acid.[1][2]
-
Poor Resin Swelling: In SPPS, if the resin is not adequately swollen, the deprotection reagents cannot efficiently access all the peptide chains, leading to incomplete reactions.[1]
-
Steric Hindrance: Amino acids with bulky side chains can physically block the acid from reaching the Boc group, thereby slowing down the cleavage reaction.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, which can hinder reagent diffusion and access to the N-terminus.[1]
-
Resistant Amino Acid Residues: Certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to cleavage under standard TFA conditions.[1][3]
-
Degraded Reagents: The quality of your reagents is paramount. For instance, TFA is hygroscopic, and water contamination can reduce its effective acidity.[1]
In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common problems and their solutions.
Issue 1: My Kaiser test is negative or weak after the deprotection step.
A negative or weak Kaiser test result indicates a lack of free primary amines on the resin, suggesting the Boc group has not been removed.
Underlying Causes and Solutions:
-
Cause: Insufficient acid concentration or reaction time.
-
Expert Insight: The kinetics of Boc deprotection are highly dependent on the acid concentration. For some sterically hindered amino acids or "difficult" sequences, a standard 25-50% TFA in dichloromethane (DCM) for 30 minutes may not be sufficient.
-
Recommended Action:
-
Increase Reaction Time: Extend the deprotection time to 45-60 minutes and repeat the Kaiser test.
-
Increase TFA Concentration: If extending the time is ineffective, consider increasing the TFA concentration. However, be mindful that prolonged exposure to high concentrations of TFA can lead to side reactions on sensitive residues.
-
Perform a Double Deprotection: Drain the initial deprotection solution and add a fresh solution for a second deprotection step of 30 minutes.
-
Issue 2: My final peptide analysis shows significant deletion sequences.
The presence of peptides missing one or more amino acids is a classic sign of incomplete deprotection at one or more cycles of your synthesis.
Underlying Causes and Solutions:
-
Cause: Peptide aggregation or difficult coupling sequences.
-
Expert Insight: Certain peptide sequences are prone to forming stable secondary structures on the resin, which can physically block access to the N-terminus. This is particularly common in sequences rich in hydrophobic residues.
-
Recommended Actions:
-
Incorporate "Chaotropic" Agents: During the deprotection and coupling steps for problematic regions, consider adding chaotropic agents like a small percentage of dimethyl sulfoxide (DMSO) to the solvent to disrupt secondary structures.
-
Elevated Temperature: Performing the deprotection and coupling steps at a slightly elevated temperature (e.g., 35-40°C) can help to break up aggregates.
-
Use of Pseudoprolines: For sequences containing Ser or Thr, consider incorporating pseudoproline dipeptides to disrupt aggregation.
-
Issue 3: I'm working with a known "difficult" amino acid like Boc-His(pi-Bom) and observing incomplete deprotection.
Underlying Causes and Solutions:
-
Cause: The inherent chemical stability of the protecting groups on certain amino acids.
-
Expert Insight: The Boc group on some derivatives, like Boc-His(pi-Bom), is more resistant to acid cleavage than on other amino acids.[3]
-
Recommended Actions:
-
Prolonged Deprotection: For these specific residues, a longer deprotection time (e.g., 60 minutes or more) is often necessary.[3]
-
Increased TFA Concentration: A higher concentration of TFA may be required to efficiently remove the Boc group from these resistant residues.[3]
-
Alternative Protecting Group Strategy: If the problem persists, consider using an alternative side-chain protecting group for histidine that is more compatible with your synthesis strategy.
-
Experimental Protocols
Here are detailed, step-by-step protocols for key procedures mentioned in this guide.
Protocol 1: Standard Boc Deprotection Cycle
This protocol outlines a general procedure for the removal of the Nα-Boc group in solid-phase peptide synthesis.
Reagents:
-
Deprotection Solution: 50% TFA in DCM (v/v)
-
Washing Solvent: Dichloromethane (DCM)
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes.
-
Pre-wash the resin with the deprotection solution for 1-2 minutes.
-
Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralize the resin with the neutralization solution for 1-2 minutes.
-
Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.
Protocol 2: The Kaiser (Ninhydrin) Test
This is a qualitative colorimetric test to detect the presence of free primary amines on the peptide-resin.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine
Procedure:
-
Take a small sample of the peptide-resin (a few beads) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Positive (Blue/Purple): Indicates the presence of free primary amines (successful deprotection).
-
Negative (Yellow/Colorless): Indicates the absence of free primary amines (incomplete deprotection).
Data Presentation
The choice of deprotection conditions can significantly impact the success of your synthesis. The following table summarizes common acidic conditions for Boc deprotection.
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | Room Temp | 30-60 min | Highly effective and volatile, making it easy to remove.[2][4] |
| 4M HCl in Dioxane | 4 M | 1,4-Dioxane | 0°C to Room Temp | 30-120 min | A common and effective alternative to TFA.[2][5] |
| Aqueous Phosphoric Acid | 85% | Water | Reflux (100°C) | ~15 min | An environmentally benign option with good selectivity.[2] |
Visualization of Workflows
To further clarify the troubleshooting process, the following diagrams illustrate the logical steps involved.
Caption: Mechanism of Boc deprotection and the role of scavengers.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem.
- BenchChem Technical Support Team. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Boc Deprotection Efficiency. BenchChem.
- Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
- Carter, J. (2020, November 3). Re: I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?
- Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.).
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
- Boc Removals with TFA in Peptide Synthesis. (2013, March 15). Reddit.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014, October 16).
- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
- Boc deprotection conditions tested. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- How do you deprotect the NHBoc group in the presence of the OTBS group? (2014, September 30).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Racemization of Boc-L-Valine Methyl Ester During Peptide Coupling
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting strategies to address a critical challenge in peptide synthesis: the racemization of sterically hindered amino acids, specifically focusing on Boc-L-valine methyl ester, during amide bond formation. Our goal is to provide you with the expert insights and practical protocols necessary to maintain the stereochemical integrity of your peptides, ensuring the validity and efficacy of your research.
Understanding the Challenge: Racemization in Valine Coupling
The coupling of Boc-L-valine, a sterically hindered amino acid, presents a significant risk of racemization—the loss of chiral integrity at the α-carbon, leading to the formation of the undesired D-diastereomer. This epimerization can have profound consequences, as the biological activity of a peptide is critically dependent on its precise three-dimensional structure.[1] Even minor diastereomeric impurities can be challenging to separate and may drastically alter the therapeutic efficacy and safety profile of a synthetic peptide.
The primary mechanism responsible for racemization during peptide bond formation is the base-catalyzed formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3][4] The activated carboxyl group of the N-protected amino acid cyclizes, and the resulting oxazolone possesses an acidic proton at the chiral α-carbon. In the presence of a base, this proton is abstracted, forming a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine component can then occur from either face of this planar intermediate, yielding a mixture of the desired L-L and the undesired L-D peptide products.[5][6]
Urethane-based protecting groups like Boc are designed to suppress racemization by reducing the acidity of the α-proton compared to acyl groups.[7] However, the steric bulk of the valine side chain can slow down the desired coupling reaction, allowing more time for the competing racemization pathway to occur, especially under non-optimized conditions.[8][9]
Frequently Asked Questions (FAQs)
Q1: Why is Boc-L-valine particularly susceptible to racemization?
A1: The steric hindrance from the bulky isopropyl side chain of valine can significantly slow down the rate of the desired peptide bond formation.[9] This kinetic impediment provides a larger window of opportunity for the activated Boc-L-valine to undergo intramolecular cyclization to the oxazolone intermediate, which is the key precursor to racemization.[10]
Q2: I detected a significant amount of the D-isomer in my final product. What is the most likely cause?
A2: The most common culprits are an inappropriate choice of base and/or coupling reagent. The use of a strong, sterically unhindered base like triethylamine (TEA) or even diisopropylethylamine (DIPEA) can aggressively promote the abstraction of the α-proton from the oxazolone intermediate, leading to high levels of racemization.[5][11] Similarly, using a carbodiimide coupling reagent (e.g., DCC, DIC) without a racemization-suppressing additive is a frequent cause of epimerization.[7][8]
Q3: Are there "racemization-free" coupling reagents?
A3: While no coupling method is entirely free of racemization risk, modern onium salt-based reagents (uronium/aminium and phosphonium salts) are designed for high coupling efficiency and low racemization.[6][12] Reagents like HATU, HBTU, and PyBOP, especially when used with appropriate bases, significantly reduce the lifetime of the reactive intermediates that lead to oxazolone formation, thereby minimizing epimerization.[8][13]
Q4: Can I just lower the reaction temperature to 0°C to solve the problem?
A4: Lowering the reaction temperature is a highly effective strategy to reduce the rate of racemization.[4][7] For many standard couplings, performing the reaction at 0°C is a recommended starting point. However, for a particularly difficult, sterically hindered coupling, a lower temperature might also slow the desired amide bond formation to an impractical rate. Therefore, temperature optimization should be considered in conjunction with the selection of an efficient coupling reagent and an appropriate base.
Q5: How critical is the pre-activation time?
A5: Very critical. Allowing the Boc-L-valine to sit in the presence of the coupling reagent and base for an extended period before the amine component is introduced is detrimental. This prolonged pre-activation time maximizes the opportunity for the formation and subsequent racemization of the oxazolone intermediate.[4][6] It is best to add the activated amino acid solution to the amine component immediately or with minimal delay.
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Racemization
If you are experiencing unacceptable levels of racemization, this logical workflow will help you diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting high racemization levels.
Data-Driven Reagent Selection
The choice of coupling reagent, additive, and base has a quantifiable impact on the degree of racemization. The following tables summarize the relative performance of common reagents to guide your experimental design.
Table 1: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU/HOAt | Aminium Salt / Additive | Very Fast | Low | Highly efficient for hindered couplings; HOAt actively suppresses racemization.[3][8][13] |
| HBTU/HOBt | Aminium Salt / Additive | Fast | Low | A reliable and cost-effective option, though less potent than HATU for very difficult couplings.[8][12] |
| PyBOP | Phosphonium Salt | Fast | Low | Byproducts are generally water-soluble, simplifying workup. Effective for hindered residues.[8] |
| COMU | Aminium Salt | Very Fast | Low | A third-generation uronium reagent incorporating Oxyma, offering high efficiency and a better safety profile.[8][12] |
| DIC/Oxyma | Carbodiimide / Additive | Moderate | Low-Moderate | Oxyma is a highly effective and non-explosive alternative to HOBt/HOAt.[6][14] |
| DIC/HOBt | Carbodiimide / Additive | Moderate | Moderate | A classic, economical choice. The presence of HOBt is essential to suppress racemization.[8][14] |
| DIC alone | Carbodiimide | Slow-Moderate | High | Not recommended for coupling protected amino acids due to high risk of racemization.[7] |
Data adapted from comparative studies and supplier technical notes.[6][8]
Table 2: Influence of Base on Racemization
| Base | Class | Basicity (pKa of conjugate acid) | Steric Hindrance | Racemization Potential |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Low | High |
| DIPEA (Hünig's base) | Tertiary Amine | ~10.7 | Moderate | Moderate-High |
| N-Methylmorpholine (NMM) | Tertiary Amine | ~7.4 | Moderate | Low |
| 2,4,6-Collidine | Hindered Pyridine | ~7.4 | High | Very Low |
The use of sterically hindered and weaker bases like NMM and Collidine is strongly recommended to minimize racemization.[2][11][15]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Boc-L-Valine using HATU and Collidine
This protocol is optimized for solution-phase synthesis where racemization is a significant concern.
Materials:
-
Boc-L-valine (1.0 equiv)
-
Amine component (e.g., H-Gly-OMe·HCl, 1.0 equiv)
-
HATU (1.05 equiv)
-
2,4,6-Collidine (2.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine component and Boc-L-valine in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Base Addition: Add 2,4,6-Collidine to the stirred solution. If the amine component is a hydrochloride salt, the first equivalent of base will form the free amine.
-
Activator Addition: Add HATU to the reaction mixture in one portion.
-
Reaction: Stir the reaction at 0°C and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is often complete within 1-4 hours.
-
Work-up: Once the reaction is complete, quench by adding water or a mild aqueous acid (e.g., 10% citric acid). Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Low-Racemization Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-L-Valine
This protocol is designed for manual solid-phase synthesis.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 equiv)
-
Boc-L-valine (3.0 equiv)
-
HBTU (2.9 equiv)
-
HOBt (3.0 equiv)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equiv) or N-Methylmorpholine (NMM) (6.0 equiv)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Activation Mixture: In a separate reaction vessel, dissolve Boc-L-valine, HBTU, and HOBt (or use DIC/HOBt) in DMF. Add DIPEA or NMM to the solution. Note: For maximum racemization suppression, use NMM instead of DIPEA.
-
Pre-activation: Allow the activation mixture to stand for no more than 2-5 minutes at room temperature.
-
Coupling: Add the activation mixture to the swelled resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and then methanol, and perform a Kaiser test to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete reaction.
-
Washing: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Visualizing the Racemization Pathway
To better understand the chemical transformations leading to racemization, the following diagram illustrates the critical oxazolone formation pathway.
Caption: Primary Mechanism of Racemization via Oxazolone Formation.
By understanding these mechanisms and implementing the strategies outlined in this guide, researchers can confidently minimize racemization and ensure the stereochemical purity of their synthetic peptides.
References
- Technical Support Information Bulletin 1205 - HATU. (n.d.). AAPPTec.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.
- Al-Blewi, F. F., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8539.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. AMB Express, 11(1), 26.
- Racemization in peptide synthesis. (2015). SlideShare.
- Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2007). ResearchGate.
- Ye, Y. H., et al. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of the American Chemical Society, 123(15), 3451-3452.
- Coupling Reagents. (n.d.). AAPPTec.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions of Boc-L-Valine Methyl Ester in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the specific challenges associated with the use of Boc-L-valine methyl ester. As a sterically hindered amino acid derivative, Boc-L-valine, particularly with a C-terminal methyl ester, presents a unique set of potential side reactions that can impact peptide purity and yield. This resource provides in-depth, experience-driven insights and actionable protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with Boc-L-valine methyl ester in SPPS?
A1: The use of Boc-L-valine methyl ester in SPPS is primarily complicated by three main side reactions:
-
Incomplete Coupling: Due to the steric bulk of the valine side chain in close proximity to the alpha-amino group, coupling reactions can be sluggish and incomplete.[1]
-
Racemization: The chiral integrity of the L-valine residue can be compromised during the activation and coupling steps, leading to the formation of the D-epimer. This is a significant concern for maintaining the biological activity of the final peptide.[2]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, the deprotected N-terminal amino group of the second amino acid can intramolecularly attack the C-terminal methyl ester of the valine, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine.[3][4]
Q2: Why is diketopiperazine (DKP) formation a significant issue with a C-terminal methyl ester?
A2: Diketopiperazine formation is a prevalent side reaction at the dipeptide stage in SPPS.[5] The use of a C-terminal methyl ester, as opposed to a more sterically hindered resin linkage, can exacerbate this issue. The methyl ester is a relatively good leaving group, and the dipeptide-ester is more susceptible to intramolecular cyclization. This is particularly problematic when the second amino acid is proline or another residue that facilitates the necessary cis-amide bond conformation for cyclization.[6]
Q3: How does the Boc protecting group influence these side reactions compared to the Fmoc group?
A3: The Boc (tert-butyloxycarbonyl) protecting group strategy has distinct characteristics that influence side reactions. For DKP formation, Boc-SPPS can sometimes be advantageous over Fmoc-SPPS. The acidic conditions used for Boc deprotection (e.g., TFA) protonate the newly exposed N-terminal amine, rendering it less nucleophilic and thus less prone to intramolecular attack on the C-terminal ester.[3] However, this protection is temporary, and DKP formation can still occur during the subsequent neutralization step.[3] Regarding racemization, urethane-type protecting groups like Boc are generally known to suppress this side reaction better than acyl groups because they make the alpha-proton less acidic.[2]
Q4: Which coupling reagents are most effective for the sterically hindered Boc-L-valine?
A4: For sterically hindered amino acids like Boc-L-valine, standard coupling reagents may be inefficient. More potent activating agents are recommended to achieve high coupling yields and minimize racemization. Uronium/aminium-based reagents such as HBTU, HATU, and HCTU, are generally preferred over carbodiimides (e.g., DCC, DIC) for such challenging couplings.[1]
Troubleshooting Guides
Issue 1: Incomplete Coupling of Boc-L-Valine
Symptom: Positive ninhydrin test (blue/purple beads) after the coupling step, indicating the presence of unreacted free amines.
Root Cause Analysis: The primary cause of incomplete coupling is the steric hindrance imposed by the bulky isopropyl side chain of valine, which impedes the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.[1]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting incomplete coupling.
Detailed Protocols:
-
Double Coupling:
-
After the initial coupling reaction, wash the resin thoroughly with DMF.
-
Prepare a fresh solution of activated Boc-L-valine using your chosen coupling reagent.
-
Add the fresh solution to the resin and allow the coupling reaction to proceed for the standard duration.
-
Perform a ninhydrin test to check for completion.
-
-
Changing Coupling Reagent:
-
If using a carbodiimide-based reagent (e.g., DIC/HOBt), switch to a uronium/aminium salt-based reagent like HATU or HBTU, which are known to be more effective for sterically hindered couplings.[1]
-
-
Increasing Reaction Time and Temperature:
-
Extend the coupling time from the standard 1-2 hours to 4-6 hours.
-
If using a thermally stable coupling reagent, consider increasing the reaction temperature to 30-40°C to help overcome the activation energy barrier.
-
-
Capping:
-
If coupling remains incomplete after the above steps, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin thoroughly before proceeding to the next deprotection step.
-
Issue 2: Racemization of the L-Valine Residue
Symptom: Presence of a diastereomeric impurity in the final peptide, detectable by chiral HPLC or LC-MS.
Root Cause Analysis: Racemization occurs via the formation of a 5(4H)-oxazolone intermediate during the activation of the carboxylic acid. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[2]
Mitigation Strategies:
| Strategy | Rationale |
| Use Additives | Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming an active ester that is less prone to oxazolone formation.[2] |
| Control Base Concentration | Use the minimum amount of a non-nucleophilic base (e.g., DIPEA) required for the reaction. Excess base can promote the abstraction of the alpha-proton.[2] |
| Lower Reaction Temperature | Performing the coupling reaction at a lower temperature (e.g., 0°C) can significantly reduce the rate of racemization.[2] |
Experimental Protocol for Minimizing Racemization:
-
Pre-activation at Low Temperature: In a separate reaction vessel, dissolve Boc-L-valine (3 eq) and HOBt (3 eq) in DMF. Cool the solution to 0°C in an ice bath.
-
Activator Addition: Add your coupling reagent (e.g., DIC, 3 eq) to the cooled solution and stir for 10-15 minutes to allow for the formation of the active ester.
-
Coupling: Add the pre-activated solution to the resin-bound peptide and allow the coupling to proceed at 0°C for 30 minutes, then let it slowly warm to room temperature.
Issue 3: Diketopiperazine (DKP) Formation
Symptom: Significant loss of peptide from the resin, especially after the coupling of the second amino acid, and the presence of a cyclic dipeptide byproduct in the cleavage solution.
Root Cause Analysis: The deprotected N-terminal amine of the second amino acid performs an intramolecular nucleophilic attack on the C-terminal methyl ester of the valine, leading to the formation of a stable six-membered ring and cleavage from the resin.[3][4]
Mechanism of Diketopiperazine Formation:
Caption: Mechanism of Diketopiperazine Formation.
Prevention and Mitigation Strategies:
-
In Situ Neutralization/Coupling: This is a highly effective strategy. Instead of a separate neutralization step after TFA deprotection, the protonated dipeptide-methyl ester is added directly to the pre-activated Boc-amino acid solution, which also contains the necessary base. This minimizes the time the free amine is available for intramolecular cyclization.[3]
-
Use of Bulky Second Amino Acid: If the sequence allows, having a sterically hindered amino acid at the second position can disfavor the conformation required for cyclization.
-
Coupling of a Protected Dipeptide: Synthesize a protected dipeptide (e.g., Boc-AA3-AA2-OH) in solution and couple it to the valine methyl ester. This bypasses the vulnerable dipeptide stage on the solid support.
References
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). acs.org.
- DKP formation mechanism. | Download Scientific Diagram. (n.d.). ResearchGate.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. (2025). The Journal of Organic Chemistry.
- Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. (2025). PubMed.
- Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. (1993). PubMed.
- Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. (2012). PubMed.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). Europe PMC.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). PubMed.
- Solid-Phase Synthesis of C-Terminal Modified Peptides. (2025). ResearchGate.
- Racemization in amino acids?. (2017). ResearchGate.
- Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (n.d.). LSU Scholarly Repository.
Sources
Technical Support Center: Prevention of Diketopiperazine Formation with N-Terminal Valine
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of diketopiperazine (DKP) byproducts, with a specific focus on sequences containing an N-terminal valine residue. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?
Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct during the initial stages of Solid-Phase Peptide Synthesis (SPPS).[1][2] The reaction is an intramolecular cyclization of the N-terminal dipeptide, which attacks the ester linkage to the resin. This results in the cleavage of the dipeptide from the solid support.[1][3]
This side reaction is problematic for two primary reasons:
-
Reduced Yield and Impurity: The formation of DKP consumes the growing peptide chain, significantly reducing the yield of the desired full-length peptide. The DKP itself can also be a difficult-to-remove impurity during purification.[1]
-
"Traceless" DKP Formation: A particularly challenging issue arises when using sterically hindered resins like 2-chlorotrityl chloride (2-CTC). While these resins are designed to suppress DKP formation, it can still occur during the Fmoc-deprotection step.[2][4] In this scenario, the cleaved DKP is washed away during synthesis. The final crude product may appear highly pure by HPLC, but the overall yield will be unexpectedly low, leaving no trace of the cause in the final analysis—hence the term "traceless".[1][5]
Q2: What is the chemical mechanism of DKP formation?
DKP formation is an intramolecular aminolysis reaction. After the Fmoc protecting group is removed from the second amino acid, the newly exposed N-terminal primary amine acts as a nucleophile. It attacks the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin, forming a stable six-membered ring and cleaving the dipeptide from the support.[3] The basic conditions used for Fmoc deprotection (e.g., piperidine) significantly accelerate this process by ensuring the N-terminal amine is in its more nucleophilic, unprotonated state.[1][6]
Q3: Which amino acid sequences are most prone to DKP formation, and where does Valine fit in?
The susceptibility to DKP formation is highly sequence-dependent.
-
Most Susceptible: Peptides with Proline (Pro) at the second position (from the C-terminus) are exceptionally prone to DKP formation.[1][5][7][8] The unique cyclic structure of proline favors the cis-amide bond conformation, which is geometrically pre-disposed for cyclization.[1] Other secondary amino acids like sarcosine also increase susceptibility.[1]
-
Sterically Unhindered Residues: A sterically unhindered N-terminal amino acid like Glycine (Gly) followed by Pro can be particularly problematic.[8]
-
N-Terminal Valine (Val): Valine presents a more complex scenario. While not as inherently prone to DKP formation as Proline, the steric hindrance from its β-branched side chain can significantly slow down the coupling of the third amino acid.[9][10] This extended coupling time leaves the deprotected dipeptide (H₂N-Val-Xaa-Resin) vulnerable to cyclization for a longer period, thereby increasing the risk of DKP formation. The dissociation rate for Val-Pro sequences is noted to be relatively slow compared to polar or aromatic N-terminal residues.[11]
| N-Terminal Amino Acid (Xaa¹) | Second Amino Acid (Xaa²) | Relative Risk of DKP Formation | Rationale |
| Any | Proline | Very High | Proline's structure favors the required cis-amide bond conformation.[1][8] |
| Glycine | Proline | Very High | Lack of steric hindrance from Glycine allows for easy cyclization.[8] |
| Valine | Any | Moderate to High | Steric hindrance from Valine can slow the subsequent coupling reaction, increasing the time for cyclization to occur.[10] |
| Polar/Charged (Gln, Glu, Ser, Lys) | Proline | High | These residues can stabilize the transition state, leading to faster kinetics.[11] |
| Aromatic (Phe, Tyr) | Proline | Moderate | The reaction rate is intermediate between polar and nonpolar N-terminal residues.[11] |
Q4: What are the key experimental factors that promote DKP formation?
Several factors in your experimental setup can catalyze DKP formation:
-
Deprotection Conditions: The standard 20% piperidine in DMF for Fmoc-group removal is a strong base and a known catalyst for DKP formation.[1][3]
-
Resin Type: Resins that link the peptide via an ester bond, such as Wang resin, are more susceptible to nucleophilic attack and subsequent cleavage.[1][5][12]
-
Temperature: Elevated temperatures during coupling or deprotection steps will accelerate the rate of the intramolecular cyclization reaction.[1][5][13]
-
Solvent: The choice of solvent can influence reaction rates. Self-deprotection and subsequent DKP formation have been observed to proceed faster in solvents like DMSO and DMF compared to NMP or ACN.[5][8][14]
Troubleshooting Guide
Problem 1: My crude peptide yield is unexpectedly low, but the HPLC purity looks good. What could be the cause?
Possible Cause: You are likely observing "traceless" DKP formation . The Val-Xaa dipeptide has cyclized, cleaved from the resin, and been washed away during the synthesis cycles. This leaves unreacted resin sites that are capped in subsequent steps, leading to a pure but low-yielding final product.[1][5]
Solution Workflow:
-
Confirm the Issue: Re-run a small-scale synthesis of the initial dipeptide. After the Fmoc deprotection of the valine residue, collect the deprotection solution (the piperidine/DMF wash). Analyze this solution by LC-MS to detect the mass of the cleaved cyclo(Val-Xaa) DKP.[3]
-
Implement Preventative Measures:
-
Switch to a More Stable Resin: The most effective single change is to use a 2-chlorotrityl chloride (2-CTC) resin. The extreme steric hindrance of the trityl group physically shields the ester linkage from intramolecular attack, significantly suppressing DKP formation.[4][15][16]
-
Optimize Deprotection: If you must use a more sensitive resin, switch from 20% piperidine/DMF to a milder, more efficient deprotection cocktail. A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation while enhancing Fmoc-removal kinetics.[2][4][17]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermally-induced formation of taste-active 2,5-diketopiperazines from short-chain peptide precursors in cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Amide Bond Formation with Boc-L-Valine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the coupling of N-(tert-butoxycarbonyl)-L-valine (Boc-L-Valine). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this critical, yet often troublesome, peptide synthesis step. The inherent steric hindrance of the valine side chain, positioned adjacent to the reaction center, necessitates careful optimization of coupling reagents, time, and temperature to achieve high yields and maintain chiral purity.[1]
This guide provides in-depth troubleshooting advice, validated protocols, and a comparative analysis of reaction parameters to empower you to overcome common obstacles in both solution-phase and solid-phase peptide synthesis (SPPS).
Troubleshooting & Optimization Guide
This section addresses the most common issues encountered during Boc-L-Valine coupling reactions in a question-and-answer format, providing both causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My coupling reaction with Boc-L-Valine resulted in a very low yield. What are the primary causes and how can I fix this?
A: Low yield is the most frequent problem and typically stems from incomplete activation of the carboxylic acid or a slow coupling rate, both consequences of steric hindrance.[1]
-
Causality — The Steric Challenge: The bulky isopropyl group of valine and the Boc protecting group impede the approach of the coupling reagents and the incoming amine nucleophile. This slows the reaction, and if conditions are not optimal, the reaction may stall before completion.
-
Immediate Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the coupling agent and solvents like DMF, are anhydrous. Water will hydrolyze activated intermediates and quench coupling reagents.[2]
-
Increase Equivalents: For difficult couplings, increasing the equivalents of Boc-L-Valine and the coupling reagent (from a standard 1.5 eq. to 3.0 eq. or more) can drive the reaction to completion.[2][3]
-
Extend Reaction Time: A standard 1-2 hour coupling time may be insufficient. Extend the reaction to 4 hours or even overnight.[2][3] Monitor progress using a suitable method (TLC for solution-phase, Kaiser test for SPPS).[2][4]
-
Perform a "Double Coupling": After the initial coupling period, wash the resin (for SPPS) or work-up a small aliquot (for solution-phase) to test for completion. If incomplete, simply repeat the coupling step with fresh reagents.[1][3]
-
-
Advanced Optimization:
-
Switch to a More Potent Coupling Reagent: If using a classic carbodiimide like DIC, switching to a uronium/aminium salt-based reagent such as HATU or HBTU is highly recommended.[1][3] These reagents form highly reactive intermediates that are more effective at overcoming the steric barrier.[3][5]
-
Increase Temperature (with caution): Gently heating the reaction to 40-50°C can increase the rate. However, this must be done carefully as it also increases the risk of racemization (see Issue 2).[1][6] This is a trade-off; prioritize other methods first.
-
Issue 2: Racemization of the Valine Residue
Q: I've achieved a good yield, but chiral analysis shows significant epimerization (formation of the D-Valine diastereomer). Why does this happen and how can it be prevented?
A: Racemization, or epimerization, is a significant side reaction where the chiral center of the amino acid inverts. This occurs when the activated carboxylic acid forms a symmetric oxazolone intermediate, which can be protonated from either face.[7][8]
-
Causality — The Oxazolone Pathway: The risk of racemization is highest with highly activated amino acid derivatives. The longer this activated intermediate exists before coupling, the more opportunity it has to tautomerize into the planar, achiral oxazolone ring, losing its stereochemical integrity.[7] Basic conditions can accelerate this process by abstracting the alpha-proton.[7]
-
Prevention Strategies:
-
Use Racemization-Suppressing Additives: When using carbodiimide reagents (DCC, DIC), it is essential to include an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[5][9] These additives form active esters that are more stable and less prone to oxazolone formation than the initial O-acylisourea intermediate.[8] For particularly challenging cases, 1-hydroxy-7-azabenzotriazole (HOAt), often found in HATU, is superior to HOBt in suppressing racemization.[10]
-
Control the Temperature: Perform the coupling at a lower temperature (e.g., 0°C).[2] This slows down the rate of oxazolone formation more significantly than it slows the desired coupling reaction, tipping the kinetic balance in your favor.
-
Choose the Right Base: The choice and amount of base are critical. Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5] Avoid using an excess of base, as it can promote racemization. In some cases, a weaker base like sym-collidine may be beneficial.[5]
-
Minimize Pre-activation Time: Do not let the activated Boc-L-Valine solution sit for an extended period before adding it to the amine component. A pre-activation time of 2-5 minutes is generally sufficient for uronium/aminium reagents.[3][10]
-
Issue 3: Incomplete Reaction in Solid-Phase Synthesis
Q: My Kaiser test remains positive (blue beads) after coupling Boc-L-Valine on the resin, even after extending the time. What's going wrong?
A: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[4]
-
Causality — Resin-Based Factors: In SPPS, poor reaction outcomes can be related to the solid support itself. Peptide chain aggregation on the resin can physically block reactive sites, preventing the activated amino acid from reaching the N-terminus.[6] Inadequate swelling of the resin can also severely limit the accessibility of reaction sites.
-
Troubleshooting Steps for SPPS:
-
Ensure Proper Resin Swelling: Before the first deprotection step, ensure the resin is fully swollen in the reaction solvent (e.g., DMF for 30-60 minutes).[2]
-
Re-evaluate Your Coupling Reagent: As mentioned, for a sterically hindered residue like valine, HBTU or HATU are more robust choices than DIC/HOBt.[2][3]
-
Perform a Second Coupling: This is the most common solution. After the first coupling attempt, drain the vessel, wash the resin thoroughly with DMF, and repeat the coupling procedure with a fresh solution of activated Boc-L-Valine.[3]
-
Consider "Capping": If the Kaiser test is still positive after a second coupling, it's often best to "cap" the unreacted amines to prevent the formation of deletion sequences in your final peptide. This is done by acetylating the free amines with a reagent like acetic anhydride and DIPEA in DMF.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for coupling Boc-L-Valine?
There is no single "optimal" temperature; it is a balance between reaction rate and racemization risk. A standard starting point is room temperature (20-25°C).[2] If the reaction is slow or incomplete, you can consider raising the temperature to 40°C. If racemization is a concern, especially during segment coupling, performing the reaction at 0°C is highly recommended.[2][10]
Q2: How long should the coupling reaction run?
For sterically hindered amino acids like valine, a minimum of 2 hours is recommended.[3] It is common to extend this to 4 hours or even let it proceed overnight, particularly if using less potent coupling reagents or if the reaction is performed at a lower temperature.[2] Always monitor the reaction for completion.
Q3: Which coupling reagent is best for Boc-L-Valine?
For routine and challenging couplings, uronium/aminium salt reagents like HATU and HBTU generally provide the best performance, offering high yields and low racemization risk.[3][9] Phosphonium salts like PyBOP are also very effective.[3] While the classic and economical DIC/HOBt combination can work, it is often slower and carries a higher risk of side reactions if not carefully controlled.[3]
Q4: Can I use solvents other than DMF?
N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling. N-Methyl-2-pyrrolidone (NMP) can sometimes be a superior solvent, especially for disrupting peptide aggregation on a solid support.[4][6] In some solution-phase applications, Dichloromethane (DCM) may be used, but ensure all reagents are soluble.
Data Summary & Reagent Comparison
The selection of a coupling reagent is a critical parameter. The following table summarizes the performance of common reagents for sterically hindered couplings.
| Coupling Reagent | Class | Typical Yield (%) | Relative Rate | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium | >95 | Very Fast | Low | Highly efficient for hindered couplings. Contains HOAt to actively suppress racemization.[3][9] |
| HBTU | Aminium/Uronium | 90-95 | Fast | Low | A reliable and cost-effective choice for both routine and challenging couplings.[3][9] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally considered less problematic than those from its predecessor, BOP.[3][9] |
| DIC/HOBt | Carbodiimide | 85-90 | Moderate | Moderate | An economical choice. The use of HOBt is absolutely crucial to suppress racemization.[3][5] |
Visualized Workflows and Relationships
General Coupling Workflow
This diagram outlines the critical decision points and steps for a successful Boc-L-Valine coupling reaction.
Caption: Troubleshooting logic for low-yield reactions.
Experimental Protocols
Protocol 1: Standard SPPS Coupling of Boc-L-Valine using HBTU
This protocol details a robust method for coupling Boc-L-Valine onto a resin-bound free amine during solid-phase peptide synthesis.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq. of free amine)
-
Boc-L-Valine (3.0 eq.)
-
HBTU (3.0 eq.)
-
DIPEA (6.0 eq.)
-
Anhydrous DMF
-
SPPS reaction vessel with shaker
-
Kaiser test kit
Procedure:
-
Resin Preparation: If starting after a deprotection step, ensure the resin is thoroughly washed with DMF (at least 5 times) to remove all residual piperidine.
-
Pre-activation of Amino Acid:
-
Coupling Reaction:
-
Drain the DMF from the swollen peptide-resin in the reaction vessel.
-
Immediately add the pre-activated Boc-L-Valine solution to the resin. [2] * Agitate the mixture at room temperature for a minimum of 2 hours. [2][3]4. Monitoring:
-
Temporarily stop agitation and take a small sample of resin beads (approx. 5-10 mg).
-
Wash the beads thoroughly with DMF, then DCM, and perform a Kaiser test. [2][4] * A negative Kaiser test (yellow beads) indicates the reaction is complete. [3] * If the test is positive (blue beads), continue agitating for another 1-2 hours and re-test. If it remains positive, proceed to a double coupling (Step 6). [3]5. Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove all unreacted reagents and byproducts. [2]6. (Optional) Double Coupling: If monitoring indicates an incomplete reaction, drain the vessel, wash with DMF (3 times), and repeat steps 2 and 3 with fresh reagents.
-
Protocol 2: Solution-Phase Coupling of Boc-L-Valine to an Amine Methyl Ester
This protocol is suitable for coupling Boc-L-Valine to a soluble amine, such as an amino acid methyl ester hydrochloride salt.
Materials:
-
Boc-L-Valine (1.1 eq.)
-
Amine methyl ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF or DCM
-
Standard laboratory glassware
-
TLC plates and appropriate mobile phase
Procedure:
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine methyl ester hydrochloride (1.0 eq.) and dissolve/suspend it in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
-
Reagent Addition:
-
Add Boc-L-Valine (1.1 eq.) and HATU (1.1 eq.) to the flask.
-
Slowly add DIPEA (2.5 eq.) dropwise to the stirred mixture. The initial 1.0 eq. of DIPEA will neutralize the hydrochloride salt, and the subsequent 1.5 eq. will facilitate the coupling.
-
-
Coupling Reaction:
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.
-
Let the reaction proceed for 2-4 hours.
-
-
Monitoring: Monitor the consumption of the starting amine by TLC. A co-spotted lane of the starting amine is essential for comparison.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DMF.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted Boc-L-Valine), and finally with brine. [2] * Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.
References
- BenchChem. (2025). Application Note: A Detailed Guide to Boc-L-Valine Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Efficiency of Boc-L-Valine Coupling Reactions.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Subir, M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017. [Link]
- AAPPTec. (n.d.). Coupling Reagents.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- BenchChem. (2025). Troubleshooting Low Yield in N-Boc-MeVal Peptide Synthesis.
- Lund, M. B., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3749. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Strieker, M., & Marahiel, M. A. (1994). Epimerization of the D-Valine Portion in the Biosynthesis of Actinomycin D. Biochemistry, 33(44), 13326-13333. [Link]
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Peptide Science, 13(4), 225-234. [Link]
- Collins, J., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(4), 940-943.
- BenchChem. (2025). Preventing Racemization of N,N-Dimethyl-L-Valine during Coupling.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Carpino, L. A., et al. (2005). Amino acid fluorides in peptide synthesis. ARKIVOC, 2005(14), 87-95. [Link]
- Chegg. (2020). In the lab, I determined my amino acid is boc-valine and alanine methyl ester. [Link]
- BenchChem. (2025). Technical Support Center: Managing Epimerization of N,N-Dimethyl-L-Valine in Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
improving the yield of peptide synthesis with Boc-protected amino acids
Welcome to the Technical Support Center dedicated to enhancing the efficiency and yield of your solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protected amino acids. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental designs.
I. Frequently Asked Questions (FAQs)
This section addresses common queries encountered during Boc-SPPS, providing concise and actionable answers.
Q1: What are the primary drivers of low peptide yield in Boc-SPPS?
A1: Low peptide yield in Boc-SPPS can typically be attributed to one or a combination of the following factors: incomplete removal of the Nα-Boc protecting group, inefficient coupling of the subsequent amino acid, on-resin peptide aggregation, and side reactions occurring during synthesis or the final cleavage step. Each of these issues can lead to the formation of deletion sequences or truncated peptides, which are often challenging to separate from the desired product.[1][2]
Q2: How do I choose the appropriate resin for my peptide sequence?
A2: The choice of resin is critical and depends on whether you are synthesizing a peptide acid or a peptide amide.
-
For Peptide Acids: Merrifield or PAM resins are the classical choices. PAM (phenylacetamidomethyl) resins offer greater stability to the repetitive acid treatments for Boc deprotection compared to Merrifield resins, thus minimizing premature peptide cleavage.[3]
-
For Peptide Amides: MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) resins are used. MBHA resin is generally preferred due to its optimized cleavage characteristics.[3]
The initial loading of the resin is also a key parameter. For longer or more aggregation-prone sequences, a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) is advisable to reduce inter-chain interactions.[4]
Q3: What are scavengers, and why are they essential during Boc deprotection and final cleavage?
A3: Scavengers are nucleophilic reagents added to the acidic deprotection or cleavage cocktails to trap reactive electrophiles, most notably the tert-butyl cation generated during the cleavage of Boc and other tert-butyl-based protecting groups.[5][6] Without scavengers, these carbocations can alkylate sensitive amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.[5][7] The choice of scavenger depends on the amino acids present in your peptide sequence.[5][8]
Q4: What is peptide aggregation, and how can I mitigate it?
A4: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures like β-sheets, which physically obstruct reagent access to the reactive N-terminus, resulting in incomplete deprotection and coupling.[9][10][11][12] Aggregation is a major cause of failed syntheses, especially for hydrophobic sequences.[13]
Mitigation strategies include:
-
Using lower-loaded resins.[4]
-
Employing structure-disrupting solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[13][14]
-
Incorporating chaotropic salts such as LiCl in wash steps.[12][13]
-
In some cases, utilizing specialized backbone-protected amino acid derivatives like pseudoprolines or Dmb-dipeptides can be highly effective.[9][13]
II. Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting common problems encountered during Boc-SPPS.
Issue 1: Incomplete Coupling
Symptom: A positive Kaiser test (blue or purple beads) after a coupling step, indicating the presence of unreacted primary amines.[15][16][17]
Possible Causes & Solutions:
| Possible Cause | Underlying Rationale | Recommended Action |
| Steric Hindrance | Bulky side chains of amino acids like Val, Ile, or N-methylated residues can slow down the coupling reaction.[1][14] | 1. Double Couple: Repeat the coupling step with fresh reagents.[1][14] 2. Use a More Potent Coupling Reagent: Switch from standard carbodiimides (DCC/DIC) to more powerful uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) reagents.[1][15][18][19] 3. Increase Reaction Time and/or Temperature: Allow more time for the reaction to proceed to completion or gently heat the reaction vessel (e.g., to 40-50°C).[1] |
| Peptide Aggregation | The growing peptide chains are self-associating, preventing the activated amino acid from reaching the N-terminus.[9][12][13] | 1. Solvent Exchange: Switch to or incorporate NMP or DMSO in the coupling solvent.[13][14] 2. Chaotropic Salt Wash: Perform a wash with a solution of LiCl in DMF before coupling.[12] |
| Suboptimal Amino Acid Activation | The carboxylic acid of the incoming amino acid is not being efficiently activated by the coupling reagent. | 1. Pre-activation: For uronium/aminium reagents like HATU, pre-activate the amino acid with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin.[15][17] 2. Check Reagent Quality: Ensure that your coupling reagents and solvents are fresh and anhydrous. |
Issue 2: Incomplete Boc Deprotection
Symptom: The presence of deletion sequences (missing one amino acid) in the final product, as identified by mass spectrometry. This can also be detected on-resin if a Kaiser test performed after deprotection and neutralization is negative (yellow beads), indicating a lack of free amines.[20]
Possible Causes & Solutions:
| Possible Cause | Underlying Rationale | Recommended Action |
| Insufficient Deprotection Time/Acid Strength | The standard deprotection time may not be sufficient for certain sequences, or the TFA concentration may be too low.[20] | 1. Extend Deprotection Time: Increase the incubation time with the TFA solution (e.g., from 20 minutes to 30-40 minutes).[1][20] 2. Repeat Deprotection: After the initial deprotection step, wash the resin and repeat the TFA treatment.[1] |
| Poor Resin Swelling | If the resin is not properly swollen, the TFA solution cannot efficiently access all the peptide chains.[5][20] | Ensure the resin is fully swollen in an appropriate solvent like DCM before the deprotection step. |
| Peptide Aggregation | Aggregated peptide chains can physically block the N-terminal Boc group from the TFA.[13][20] | Employ aggregation-disrupting strategies as outlined in the "Incomplete Coupling" section. In situ neutralization protocols can also be beneficial as they minimize the time the peptide is in a neutral, aggregation-prone state.[7][13][21] |
Issue 3: Side Reactions During Synthesis and Cleavage
Symptom: Unexpected peaks in the HPLC or mass spectrum of the crude peptide, often corresponding to specific mass additions or losses.
Possible Causes & Solutions:
| Side Reaction | Affected Residues | Description | Prevention & Mitigation |
| t-Butylation | Trp, Met, Cys, Tyr | Alkylation of nucleophilic side chains by the tert-butyl cation generated during Boc deprotection or final cleavage.[5][7] A common indicator is a +56 Da mass shift.[5][8] | Use Scavengers: Always include an appropriate scavenger cocktail in your TFA deprotection and final cleavage solutions.[5][6][8] See the scavenger table below for recommendations. |
| Aspartimide Formation | Asp | Intramolecular cyclization of the Asp side-chain carboxyl group with the backbone amide, particularly at Asp-Gly, Asp-Ala, or Asp-Ser sequences.[4] This can lead to chain termination and the formation of difficult-to-separate β-aspartyl peptides.[4] | For future syntheses, consider using a bulkier side-chain protecting group for Asp, such as cyclohexyl ester (OcHx), which sterically hinders the cyclization.[4] During final cleavage, perform the reaction at a lower temperature (0-5 °C).[4] |
| Oxidation | Met, Cys, Trp | The thioether of Met can be oxidized to a sulfoxide (+16 Da). The thiol of Cys can form disulfide bonds. The indole ring of Trp is also susceptible to oxidation.[5] | Use Reducing Scavengers: Include scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail to maintain a reducing environment.[5][14] |
| Premature Chain Loss from Resin | C-terminal amino acid | The benzyl ester linkage of a standard Merrifield resin can be partially cleaved by the repetitive TFA treatments for Boc deprotection, leading to loss of peptide from the support.[3] | Use a more acid-stable linker, such as the PAM linker.[3] |
III. Key Experimental Protocols & Data
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines the fundamental steps for one cycle of amino acid addition in Boc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with Isopropanol (IPA) (1x) to shrink the resin and help remove residual TFA.[3]
-
Wash the resin with DCM (3x).
-
Neutralize the resin-bound amine salt with 10% Diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).[3][7]
-
Wash the resin with DCM (3x) and then with DMF (3x) to prepare for coupling.
-
-
Amino Acid Coupling (HBTU/DIPEA method):
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to activate for 2-5 minutes.[1][15]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
Protocol 2: Final Cleavage from the Resin (HF Cleavage)
This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training. [22]
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: In a specialized HF cleavage apparatus, cool the reaction vessel containing the dried peptide-resin and a Teflon-coated stir bar in a dry ice/methanol bath.[3]
-
Scavenger Addition: Add the appropriate scavenger cocktail to the reaction vessel.[3] A common general-purpose scavenger mixture is anisole. For peptides with sensitive residues, a more complex mixture is required.
-
HF Distillation: Distill anhydrous HF into the reaction vessel (typically 10 mL HF per gram of peptide-resin).[3]
-
Cleavage Reaction: Stir the reaction mixture in an ice bath for 45-60 minutes.[3] For peptides containing Arg(Tos), the reaction time may need to be extended.
-
HF Evaporation: After the reaction is complete, evaporate the HF under a vacuum.
-
Peptide Precipitation and Washing:
-
Suspend the resin and cleaved peptide in cold diethyl ether and wash thoroughly.[3]
-
Filter to separate the resin.
-
Dissolve the peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize, or proceed directly to purification.
-
Table 1: Recommended Scavenger Cocktails for Final Cleavage
The choice of scavenger is critical for preventing side reactions during the final cleavage step.[5][8]
| Sensitive Residue(s) in Peptide | Recommended Scavenger(s) | Rationale |
| None (or only Tyr) | Anisole | Acts as a decoy for carbocations.[5][23] A standard ratio is HF/anisole 9:1.[3] |
| Trp, Met, Cys | Anisole, Dimethyl sulfide (DMS), p-Thiocresol | DMS and p-thiocresol are sulfur-containing scavengers that are highly effective at protecting Met and Cys residues.[3] |
| Trp | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | TIS is a very efficient carbocation scavenger.[5] EDT is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[5] |
| Arg(Tos) | Thioanisole | Helps to promote the cleavage of the tosyl group from Arginine. |
| General Purpose ("Reagent K") | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) | A robust cocktail for peptides containing multiple sensitive residues.[6][8] |
IV. Visual Workflows and Diagrams
Diagram 1: The Boc-SPPS Cycle
This diagram illustrates the key steps in a single cycle of amino acid addition using Boc chemistry.
Caption: Workflow of a single amino acid addition cycle in Boc-SPPS.
Diagram 2: Troubleshooting Low Yield
This decision tree provides a logical workflow for diagnosing the cause of low peptide yield.
Caption: A decision tree for troubleshooting the root cause of low peptide yield.
V. References
-
Boc Solid Phase Peptide Synthesis.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis.
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences.
-
An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS).
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences.
-
Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS).
-
Side reactions of Boc deprotection with scavengers.
-
Navigating Boc Deprotection: A Guide to Minimizing Side Products.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
-
Troubleshooting low yield in peptide synthesis with Z-Asp-OBzl.
-
Overview of Solid Phase Peptide Synthesis (SPPS).
-
Minimal Protection Strategies for SPPS.
-
Why Fmoc-Protected Amino Acids Dominate SPPS?
-
Protecting Groups in Peptide Synthesis.
-
Common side reactions with Boc-protected amino acids and how to avoid them.
-
Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS.
-
Monitoring Peptide Synthesis.
-
Scavengers for Boc deprotection to prevent side-product formation.
-
Technical Support Center: Optimizing Coupling of Boc-Arg-OMe in SPPS.
-
Boc Resin Cleavage Protocol.
-
Monitoring of Peptide Coupling and Capping; Coupling Tests.
-
Mastering Solid Phase Peptide Synthesis (SPPS).
-
Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
-
Peptide Purity & Yield Optimizing in SPPS.
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
-
Basic Peptides synthesis introduction.
-
Peptide Synthesis - FAQ.
-
BOC Protection and Deprotection.
-
Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis.
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
-
BOC deprotection.
-
Boc-Protected Amino Groups.
-
Advice on N-boc deprotection in the presence of acid sensitive groups.
-
Solid Phase Peptide Synthesis (SPPS) explained.
-
BOC Protection and Deprotection.
-
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
-
Optimizing Peptide Coupling: Key Techniques.
-
SPPS Tips For Success Handout.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jpt.com [jpt.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. peptide.com [peptide.com]
- 22. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Peptides Containing Boc-L-valine Methyl Ester
Welcome to the technical support center for the purification of peptides containing N-tert-butyloxycarbonyl-L-valine methyl ester (Boc-L-Val-OMe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you navigate the challenges associated with purifying these specific peptides.
The incorporation of Boc-L-valine methyl ester into a peptide sequence introduces a bulky, hydrophobic moiety that can significantly impact the physicochemical properties of the target molecule.[1] This often leads to challenges in purification, such as poor solubility and a tendency for aggregation.[1] This guide will provide you with the necessary strategies to overcome these obstacles and achieve high-purity peptide products.
Troubleshooting Guide
This section addresses common problems encountered during the purification of peptides containing Boc-L-valine methyl ester in a question-and-answer format.
Problem: My peptide has poor solubility in the initial mobile phase for reverse-phase chromatography (RPC).
Possible Causes:
-
The high hydrophobicity of the Boc group and the valine side chain can lead to poor solubility in aqueous solutions.[1]
-
Peptide aggregation, driven by hydrophobic interactions, can further reduce solubility.
Solutions:
-
Initial Dissolution in Strong Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase. This will help to break up aggregates.
-
Use of a Higher Percentage of Organic Modifier in the Initial Mobile Phase: Start your RPC gradient with a higher initial concentration of acetonitrile (ACN) or methanol. However, be cautious as this may result in the loss of more polar impurities in the void volume.
-
Elevated Temperature: Performing the purification at a slightly elevated temperature (e.g., 30-40°C) can help to disrupt aggregates and improve solubility.[2]
Problem: I am observing broad or tailing peaks in my chromatogram.
Possible Causes:
-
Peptide Aggregation: As mentioned, aggregation is a common issue with hydrophobic peptides and can lead to poor peak shape.[2]
-
Secondary Interactions: Ionic interactions between the peptide and residual silanols on the silica-based stationary phase of the HPLC column can cause peak tailing.[2]
-
Column Overload: Injecting too much sample for the column's capacity will result in poor peak shape.[2]
Solutions:
-
Modify the Mobile Phase: Ensure that an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), is present in both mobile phases (A and B).[2][3] TFA helps to minimize secondary interactions with the stationary phase and improves peak shape.[4]
-
Reduce Sample Load: Dilute your sample and inject a smaller volume onto the column.[2]
-
Optimize the Gradient: A shallower gradient can sometimes improve peak shape by allowing more time for the peptide to interact with the stationary phase.
-
Chaotropic Agents: In challenging cases of aggregation, consider adding chaotropic salts like guanidinium chloride to the sample solvent, but be aware of their compatibility with your HPLC system.
Problem: My chromatogram shows multiple peaks, and I'm unsure which is my target peptide.
Possible Causes:
-
Synthesis-Related Impurities: Solid-phase peptide synthesis (SPPS) can generate a variety of impurities, including deletion sequences (missing an amino acid), truncated sequences (incomplete synthesis), and peptides with incompletely removed side-chain protecting groups.[3]
-
Racemization: The chiral integrity of the amino acids can be compromised during synthesis, leading to the formation of diastereomers.[1][5][6]
-
Oxidation: If other sensitive amino acids like methionine or tryptophan are present, they may have become oxidized.[1]
Solutions:
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify your target peptide is to couple your HPLC system to a mass spectrometer (LC-MS). This will allow you to determine the molecular weight of the species in each peak and compare it to the expected mass of your product.
-
Analytical HPLC of Starting Materials: If possible, run analytical HPLCs of your starting materials and any intermediates to help identify impurity profiles.
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peaks and analyze them individually by MS to confirm their identity.
Problem: I am struggling to separate my target peptide from a closely eluting impurity.
Possible Causes:
-
The impurity may have very similar physicochemical properties to your target peptide, such as a deletion sequence or a diastereomer.
-
The chosen chromatographic conditions may not be optimal for resolving these specific species.
Solutions:
-
Optimize the RPC Gradient: A shallower gradient over a longer run time can often improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Change the Stationary Phase: Different C18 columns from various manufacturers can have different selectivities. Alternatively, trying a different stationary phase chemistry, such as phenyl-hexyl, may provide the necessary resolution.[7]
-
Employ an Orthogonal Purification Strategy: If optimizing RPC is insufficient, a second purification step using a different separation mechanism is highly recommended.[8] Ion-exchange chromatography (IEX) is an excellent orthogonal technique to RPC because it separates molecules based on charge rather than hydrophobicity.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the best initial strategy for purifying a novel peptide containing Boc-L-valine methyl ester?
A1: The recommended starting point is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase.[3] A good initial mobile phase system is 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B).[3] Start with a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of your peptide. Based on this, you can then optimize a shallower, more focused gradient to improve resolution.
Q2: How does the Boc-L-valine methyl ester moiety affect the choice of purification strategy?
A2: The Boc group significantly increases the hydrophobicity of the peptide.[1] This means it will be more strongly retained on a reverse-phase column, requiring a higher concentration of organic solvent for elution.[1] The bulky nature of the Boc and valine groups can also promote aggregation, making solubility a key consideration. The methyl ester on the C-terminus also adds to the overall hydrophobicity.
Q3: When should I consider using an orthogonal purification technique?
A3: An orthogonal purification technique should be considered when you are unable to achieve the desired purity with a single RPC step, especially when dealing with closely eluting impurities.[8] It is also a good strategy for ensuring the removal of a wider range of potential impurities.[8][9] Combining a hydrophobicity-based separation (RPC) with a charge-based separation (IEX) is a powerful approach to achieving high purity.[8]
Q4: Can I use flash chromatography for purifying these peptides?
A4: Yes, reverse-phase flash chromatography can be a viable option for purifying larger quantities of crude peptides or for an initial clean-up step before a final polishing step by HPLC.[10][11] The principles are the same as HPLC, but it is a lower-pressure, lower-resolution technique. Normal-phase chromatography can also be an alternative for highly hydrophobic, fully protected peptides.[10]
Q5: How can I confirm the chiral purity of my final peptide product?
A5: The chiral purity of your peptide should be assessed using a specialized analytical technique. Chiral HPLC, using a chiral stationary phase, is a common method for separating enantiomers or diastereomers.[5][12] Alternatively, after acid hydrolysis of the peptide, the resulting amino acids can be derivatized and analyzed by gas chromatography (GC) on a chiral column. LC-MS/MS methods are also being developed for this purpose.[6]
Experimental Protocols
Protocol 1: Standard Reverse-Phase HPLC Purification
-
Materials:
-
Crude peptide containing Boc-L-valine methyl ester
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column (e.g., 5 µm particle size, 100-300 Å pore size)
-
0.22 µm syringe filters
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water (Add 1 mL of TFA to 1 L of water). Degas the solution.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (Add 1 mL of TFA to 1 L of ACN). Degas the solution.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the crude peptide.
-
Dissolve the peptide in a minimal volume of a strong solvent like DMSO, then dilute with Mobile Phase A to a suitable concentration (e.g., 1-5 mg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.[2]
-
-
HPLC Method:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or a larger preparative column.
-
Flow Rate: 1.0 mL/min for analytical, adjust accordingly for preparative.
-
Detection: 220 nm (for the peptide backbone).[2]
-
Gradient (Example):
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B (linear gradient)
-
35-40 min: 80% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 20% B (return to initial conditions)
-
50-60 min: 20% B (re-equilibration)
-
This gradient should be optimized based on the results of a scouting run.
-
-
-
Purification and Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject the prepared sample.
-
Collect fractions corresponding to the target peak.
-
Analyze the collected fractions by analytical HPLC and/or LC-MS to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Data Presentation
Table 1: Representative HPLC Parameters for Peptides with Boc-L-Valine Methyl Ester
| Parameter | Recommended Setting/Value | Rationale |
| Stationary Phase | C18, 5 µm, 100-300 Å | Good retention and resolution for hydrophobic peptides.[3] |
| Mobile Phase A | 0.1% TFA in Water | Provides protons for good ionization and acts as an ion-pairing agent to improve peak shape.[2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Detection Wavelength | 220 nm | Optimal for detecting the peptide backbone amide bonds.[2] |
| Gradient Slope | 1-2% B per minute | A shallow gradient is often required to resolve closely eluting impurities. |
| Column Temperature | 30-40 °C | Can improve peak shape and reduce aggregation.[2] |
Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 7. Reversed-phase fused-core HPLC modeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xtalks.com [xtalks.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Alternative strategies for purification of fully protected peptides using flash chromatography [morressier.com]
- 11. reddit.com [reddit.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Kaiser Test for Boc-L-Valine Methyl Ester Coupling
As a Senior Application Scientist, this guide provides in-depth technical support for utilizing the Kaiser test to monitor the coupling efficiency of Boc-L-valine methyl ester in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical analytical step, ensuring the integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and application of the Kaiser test in the context of Boc-SPPS.
Q1: What is the fundamental chemical principle of the Kaiser test?
The Kaiser test is a highly sensitive colorimetric method for detecting primary amines.[1][2] The test relies on the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with a primary amine at elevated temperatures.[3] This reaction proceeds through a series of steps involving the formation of a Schiff base, followed by decarboxylation and condensation with a second ninhydrin molecule.[3][4] The final product is a deep purple chromophore known as Ruhemann's purple, which has a strong absorbance around 570 nm.[3][5] The intensity of this blue-purple color is indicative of the presence and quantity of free primary amines on the solid-phase resin.[6]
Q2: Why is the Kaiser test essential for monitoring Boc-L-valine coupling in SPPS?
In Boc-based Solid-Phase Peptide Synthesis (SPPS), the goal of the coupling step is to form an amide bond between the C-terminus of a new Boc-protected amino acid (like Boc-L-valine) and the deprotected N-terminal primary amine of the growing peptide chain on the resin.[7] The Kaiser test is performed after the coupling reaction to verify its completion.
-
A negative test (yellow/colorless) indicates that all the free primary amines have reacted, signifying a successful coupling.[8][9]
-
A positive test (blue/purple) reveals the presence of unreacted primary amines, indicating an incomplete or failed coupling reaction.[1][6]
This is particularly critical for sterically hindered amino acids like L-valine, where coupling can be challenging and may require optimization.[10] Monitoring with the Kaiser test prevents the accumulation of deletion sequences, which are difficult to remove during final purification.
Q3: How do I interpret the different color results from a Kaiser test?
The visual interpretation of the test is a critical skill in SPPS. The results provide direct feedback on the status of your coupling reaction.
| Color of Resin Beads & Solution | Interpretation | Recommended Action |
| Yellow to Colorless | Coupling Complete: No significant amount of free primary amine is present. | Proceed to the next deprotection step in your synthesis cycle. |
| Intense Blue/Purple | Coupling Incomplete/Failed: A significant number of free primary amines remain unreacted. | Recouple the amino acid. Consider extending the reaction time or using a more potent coupling reagent.[1] |
| Slightly Blue Beads/Solution | Nearly Complete Coupling: Most, but not all, primary amines have reacted. | Extend the current coupling time or perform a second coupling to drive the reaction to completion.[1][8] |
| Brownish-Red | Ambiguous Result: This can occur with N-terminal secondary amines like proline, but may also indicate side reactions or reagent degradation.[11] | For proline, use an alternative test like the Isatin or Chloranil test.[2] If not proline, investigate potential issues in the troubleshooting guide. |
Q4: Are there any inherent limitations or potential pitfalls with the Kaiser test?
Yes, while powerful, the Kaiser test is not infallible. Awareness of its limitations is key to accurate interpretation:
-
Secondary Amines: The test is unreliable for N-terminal secondary amines like proline, which yield a less distinct reddish-brown color that can be difficult to interpret.[1][2][12]
-
False Positives: A blue color may appear even after a successful coupling. This can be caused by the breakdown of certain protecting groups under the test conditions or by the presence of other primary amines from reagents that were not thoroughly washed from the resin.[13][14]
-
False Negatives: A yellow result might be misleading if the peptide chain has aggregated on the resin, physically blocking the ninhydrin reagent from accessing the unreacted amines.[6][15]
-
Amino Acid Dependence: The color intensity can vary with certain N-terminal amino acids like asparagine or serine, which may yield a less intense color.[8][11]
Part 2: Detailed Experimental Protocol
This section provides a standardized, step-by-step protocol for performing the Kaiser test.
Reagent Preparation
Accurate results depend on properly prepared and stored reagents.
| Reagent | Preparation Instructions |
| Solution A (Ninhydrin) | Dissolve 5 g of ninhydrin in 100 mL of absolute ethanol. Store in a dark bottle.[11] |
| Solution B (Phenol) | Dissolve 40 g of phenol in 20 mL of n-butanol. Handle phenol with extreme care under a fume hood.[1] |
| Solution C (Pyridine/KCN) | 1. Dissolve 16.5 mg of KCN in 25 mL of distilled water to create a stock solution. 2. Dilute 1.0 mL of the KCN stock solution with 49 mL of pyridine. Caution: KCN is highly toxic. [1] |
Testing Procedure
-
Sample Collection: Carefully remove 10-15 beads of the peptide-resin from your reaction vessel after the coupling step and subsequent washes.
-
Washing: Place the beads in a small, clean glass test tube and wash them three times with ethanol to remove any residual DMF or other solvents.[8]
-
Reagent Addition: To the washed beads, add 2-3 drops of each Kaiser test solution in order: Solution A, Solution B, and Solution C.[1][16]
-
Heating: Place the test tube in a heating block or oven preheated to 100-110°C for 5 minutes.[1][6]
-
Observation: Remove the tube, allow it to cool slightly, and observe the color of the beads and the solution against a white background.
-
Controls: It is highly recommended to run a positive control (resin beads after deprotection) and a negative control (fully protected resin) alongside your test sample to ensure the reagents are working correctly.[6]
Part 3: Visual Workflow & Mechanism
Kaiser Test in the Boc-SPPS Workflow
Caption: Workflow of Boc-SPPS incorporating the Kaiser test for quality control.
Chemical Reaction of Ninhydrin
Caption: Simplified mechanism of the ninhydrin reaction with a primary amine.
Part 4: Troubleshooting Guide
This guide addresses specific issues you may encounter when using the Kaiser test for Boc-L-valine coupling.
| Problem Encountered | Potential Cause(s) | Recommended Solution & Rationale |
| False Positive: Test is blue after coupling, but subsequent analysis shows the peptide is correct. | 1. Inadequate Washing: Residual primary amines from coupling activators (e.g., HOBt if contaminated) or other reagents remain on the resin.[14] 2. Protecting Group Lability: The heating and pyridine in the test can prematurely cleave certain sensitive side-chain protecting groups, exposing a primary amine.[13] 3. Resin Degradation: Some resin types, particularly PEG-based resins, can degrade slightly under harsh conditions, exposing amine-like functional groups.[14] | Solution: 1. Implement a more rigorous washing protocol after the coupling step (e.g., additional DMF and DCM/IPA washes). 2. For sensitive sequences, consider reducing the heating time for the test to the minimum required (e.g., 3-4 minutes) and observe. 3. Ensure your resin is compatible with your synthesis strategy and has been stored correctly. |
| False Negative: Test is yellow, but final peptide analysis reveals a valine deletion. | 1. Peptide Aggregation: The growing peptide chain, especially with hydrophobic residues like valine, can aggregate on the resin, sterically hindering the ninhydrin reagent from accessing unreacted N-terminal amines.[6] 2. Old/Degraded Reagents: The Kaiser test reagents, particularly the KCN/pyridine solution, have a limited shelf life. 3. Improper Test Execution: Insufficient heating (time or temperature) can prevent the color-forming reaction from proceeding to completion. | Solution: 1. If aggregation is suspected, perform a test cleavage on a small amount of resin and analyze via mass spectrometry to confirm the sequence. For future syntheses with this sequence, consider using aggregation-disrupting additives. 2. Prepare fresh Kaiser test reagents, especially Solution C, if they are more than a few weeks old.[14] 3. Verify your heating block temperature is accurate and ensure the full 5-minute heating time is observed.[1] |
| Inconsistent or Weak Blue Color with Boc-L-Valine Coupling | 1. Steric Hindrance: Valine is a β-branched, sterically hindered amino acid. Standard coupling conditions may be insufficient, leading to a low level of unreacted amines that gives a weak positive result.[10] 2. Low Resin Loading: If the initial loading of the first amino acid onto the resin is very low, the total number of amine sites is small, leading to a less intense color even if the coupling is incomplete. | Solution: 1. For Boc-L-valine, routinely perform a double coupling . After the first coupling and a positive Kaiser test, drain the reagents, wash, and repeat the coupling step with fresh reagents.[10] 2. Consider using a more powerful coupling reagent like HATU, which is highly effective for hindered amino acids.[10] 3. Always run positive and negative controls to benchmark what a "strong positive" and "true negative" look like for your specific resin and loading level. |
| All Tests are Positive (Blue), Even Negative Controls | 1. Contaminated Solvents/Reagents: A primary amine contaminant in your DMF, DCM, or other common solvents can coat the resin beads. 2. Systematic Washing Failure: A clogged filter or improper draining in an automated synthesizer can lead to reagents being carried over between steps. | Solution: 1. Use fresh, peptide-synthesis-grade solvents. Test your solvents directly with the Kaiser reagents to rule out contamination. 2. Manually inspect your synthesis vessel and lines. Perform a thorough system wash. Run a blank cycle with only resin and solvents to ensure the system is clean. |
References
- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides. [Link]
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
- THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIV
- Understanding Lab Test Results. Kaiser Permanente. [Link]
- Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. [Link]
- What are the possible reasons for false positive results in Kaiser test?
- Learning About Abnormal Lab Results. Kaiser Permanente. [Link]
- ON THE MECHANISM OF THE REACTION OF NINHYDRIN WITH α-AMINO ACIDS. Journal of Biological Chemistry. [Link]
- Ninhydrin – Knowledge and References. Taylor & Francis Online. [Link]
- INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Semantic Scholar. [Link]
- Mechanism of the ninhydrin reaction. Missouri S&T Chemistry Department. [Link]
- Ninhydrin Test (Kaiser Test). Peptide Synthesis Blog. [Link]
- Recent applications of ninhydrin in multicomponent reactions. RSC Publishing. [Link]
- Solid phase peptide synthesis. Moodle@Units. [Link]
- Boc-L-Valine. PubChem. [Link]
- Kaiser Lab System Problem Creates Massive COVID Test Result Backup. Health IT Answers. [Link]
- Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. PMC - NIH. [Link]
- BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. Fengchen. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
- Kaiser Permanente Regional Laboratory Testing and Diagnostic Error
- Technical support. Kaiser Permanente. [Link]
- What are the possible reasons to get a false negative result in Kaiser test for solid phase peptide synthesis?
- Solid Phase Peptide Synthesis (SPPS): A Review. University of Rochester. [Link]
- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. [Link]
- Learning About Lab Tests. Kaiser Permanente. [Link]
- Help with MyChart. Kaiser Permanente. [Link]
- My last straw, please help : r/KaiserPermanente. Reddit. [Link]
- L-Valine, methyl ester. Cheméo. [Link]
- Synthesis of Boc-valine. PrepChem.com. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.mst.edu [chem.mst.edu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. uncpeptides.wordpress.com [uncpeptides.wordpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [scholarshare.temple.edu]
Technical Support Center: Optimizing Boc-L-valine Methyl Ester Coupling Efficiency
Welcome to our dedicated technical support center for optimizing the coupling of Boc-L-valine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this sterically hindered amino acid derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success.
Introduction: The Challenge of Steric Hindrance
The coupling of Boc-L-valine, and its methyl ester derivative, presents a common yet significant challenge in peptide synthesis. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the isopropyl side chain of valine, creates substantial steric hindrance around the carboxylic acid and the alpha-carbon. This hindrance can impede the approach of the amine nucleophile, leading to sluggish reaction rates, incomplete couplings, and an increased risk of side reactions, most notably epimerization.
The choice of solvent is a critical parameter that directly influences the outcome of the coupling reaction. A suitable solvent must not only dissolve the reactants but also effectively solvate the growing peptide chain (in solid-phase peptide synthesis) to minimize aggregation and ensure the accessibility of reactive sites.[1][2] This guide will delve into the nuances of solvent selection and other key experimental variables to help you overcome these challenges.
Troubleshooting Guide: Addressing Common Coupling Failures
This section addresses specific problems you might encounter during the coupling of Boc-L-valine methyl ester, providing explanations of the underlying causes and actionable solutions.
Question 1: My coupling reaction is incomplete, as indicated by a positive Kaiser test (in SPPS) or unconsumed starting amine (in solution-phase). What should I do?
Underlying Causes & Solutions:
-
Insufficient Reagent Potency: The steric hindrance of Boc-L-valine often requires more powerful activating reagents than standard carbodiimides like DCC or DIC.[1]
-
Solution: Switch to a more potent uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP).[1][3] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[1] For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1]
-
-
Suboptimal Solvent Choice & Poor Solvation: Inadequate solvation of the reactants or the peptide-resin complex can lead to aggregation, further hindering the reaction.[1][4]
-
Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for hydrophobic and aggregation-prone sequences.[1][2][5] For particularly challenging couplings, consider using a solvent mixture such as DCM/DMF or a mixture of DCM and DMF.[6] In some cases, the addition of chaotropic salts or the use of "magic mixtures" containing ethylene carbonate can help disrupt aggregation.[4]
-
-
Inadequate Reaction Time or Temperature: Steric hindrance slows down the reaction kinetics.
-
Solution: Increase the reaction time, for example, from 1-2 hours to overnight.[1] Gentle heating can also be beneficial, but must be approached with caution to minimize the risk of racemization.[1][7] Microwave-assisted peptide synthesis is a highly effective technique to drive difficult couplings to completion rapidly.[1]
-
-
Procedural Recommendation:
Question 2: I'm observing a significant amount of epimerization (racemization) in my product. How can I minimize this?
Underlying Causes & Solutions:
-
Base-Catalyzed Epimerization: The base used in the coupling reaction can abstract the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[9]
-
Prolonged Activation Time: The longer the Boc-L-valine methyl ester remains in its activated state before reacting with the amine, the greater the opportunity for epimerization.[7]
-
Solution: Minimize the pre-activation time. Add the coupling reagents to the Boc-L-valine methyl ester solution immediately before adding it to the amine component.
-
-
Solvent Polarity: Polar aprotic solvents like DMF can promote epimerization.[7]
-
Coupling Reagent Choice: Some coupling reagents are more prone to causing racemization than others.
-
Solution: The use of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimide reagents can suppress epimerization by forming active esters that are less susceptible to racemization.[7][8] Uronium/aminium and phosphonium reagents, especially those based on HOAt or Oxyma, generally result in lower levels of epimerization.[7][11]
-
-
Temperature: Higher temperatures can accelerate the rate of epimerization.[7]
Question 3: My reaction yields are consistently low, even when the coupling appears to be complete. What other factors could be at play?
Underlying Causes & Solutions:
-
Moisture Contamination: Water can hydrolyze the activated amino acid intermediate, leading to the regeneration of the carboxylic acid and preventing amide bond formation.
-
Solution: Ensure all solvents and reagents are anhydrous.[8] Use freshly opened, high-purity solvents and store them over molecular sieves.
-
-
Side Reactions of Coupling Reagents: Uronium/aminium-based coupling reagents can react with the N-terminal amine of the peptide to form a guanidinium group, which terminates the peptide chain.[4]
-
Solution: This can be avoided by pre-activating the Boc-L-valine methyl ester with a stoichiometric amount of the coupling reagent before adding the solution to the peptide-resin.[4]
-
-
Poor Resin Swelling (for SPPS): If the resin does not swell adequately in the chosen solvent, the reactive sites within the resin beads will be inaccessible.[12]
-
Solution: NMP generally provides excellent swelling for polystyrene-based resins.[6] Ensure the resin is allowed to swell completely before initiating the coupling reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is definitively the best for Boc-L-valine methyl ester coupling?
There is no single "best" solvent, as the optimal choice depends on the specific reaction conditions (solid-phase vs. solution-phase), the nature of the peptide sequence, and the coupling reagents used. However, here is a general comparison:
| Solvent | Advantages | Disadvantages |
| N-Methylpyrrolidone (NMP) | Excellent solvating properties for both reagents and peptide chains, good resin swelling.[1][6] Often improves coupling yields for difficult sequences.[6] | More expensive than DMF. Can cause decomposition of Fmoc-amino acids over extended periods (less relevant for Boc chemistry).[6] |
| N,N-Dimethylformamide (DMF) | Good solvent for most coupling reagents and amino acids.[13][14] Widely used and cost-effective.[6] | Can break down to form dimethylamine, which can be problematic in Fmoc synthesis.[6] May not be as effective as NMP for solvating aggregating peptide sequences.[1] Can promote epimerization.[7] |
| Dichloromethane (DCM) | Good solvent for Boc-protected amino acids and swells polystyrene resins well.[6][10] Less polar, which can help reduce epimerization.[7] | May not efficiently solvate longer or more polar peptide chains, potentially leading to incomplete couplings.[6] |
| Solvent Mixtures (e.g., DCM/DMF) | Can offer a balance of properties, improving solubility while potentially mitigating some of the disadvantages of a single solvent system.[6] | The optimal ratio may need to be determined empirically. |
| "Green" Solvents (e.g., 2-MeTHF, Ethyl Acetate) | More environmentally friendly alternatives to traditional polar aprotic solvents. | Their compatibility with a wide range of coupling reagents and peptide sequences is still under investigation, though some promising results have been reported.[15] |
Q2: How does the choice of coupling reagent interact with the solvent selection?
The solubility of the coupling reagent and its byproducts in the chosen solvent is a key consideration. For instance, the urea byproduct of DCC is insoluble in DCM, which can be advantageous in solution-phase synthesis for easy removal by filtration, but problematic in solid-phase synthesis. The urea from DIC, however, is more soluble.[16] Modern coupling reagents like HATU, HBTU, and COMU are generally soluble in common peptide synthesis solvents like DMF and NMP.[15]
Q3: Can I use microwave energy to improve the coupling efficiency of Boc-L-valine methyl ester?
Yes, microwave-assisted peptide synthesis can be highly effective for difficult couplings, including those involving sterically hindered amino acids.[1] The microwave energy accelerates the reaction, often leading to higher yields and purities in a much shorter time frame. However, it is important to carefully control the temperature to avoid an increased risk of epimerization.
Experimental Protocols & Visualizations
Protocol: Optimized Coupling of Boc-L-Valine Methyl Ester in SPPS
This protocol is designed for a standard solid-phase synthesis scenario and incorporates best practices for sterically hindered amino acids.
Materials:
-
Amine-functionalized resin (e.g., Rink Amide or Merrifield resin)
-
Boc-L-valine
-
HATU (or another potent coupling reagent)
-
DIPEA (N,N-Diisopropylethylamine)
-
NMP (N-Methylpyrrolidone, peptide synthesis grade)
-
DCM (Dichloromethane, peptide synthesis grade)
-
TFA (Trifluoroacetic acid) for Boc deprotection
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in NMP for at least 30-60 minutes in the reaction vessel.
-
Boc Deprotection: If the resin-bound amine is protected with a Boc group, treat it with a solution of TFA in DCM (typically 25-50%) for 20-30 minutes. Wash the resin thoroughly with DCM, followed by NMP.
-
Neutralization: Neutralize the resulting ammonium salt by washing the resin with a solution of 5-10% DIPEA in NMP, followed by extensive washing with NMP.
-
Pre-activation of Boc-L-valine: In a separate vial, dissolve Boc-L-valine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in NMP. Add DIPEA (6 equivalents) to the solution. Allow this pre-activation to proceed for no more than 1-2 minutes.[7]
-
Coupling: Drain the NMP from the resin and immediately add the pre-activated Boc-L-valine solution.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40°C) with careful monitoring for epimerization.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Recoupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with NMP, and repeat steps 4-7 with fresh reagents.
-
Washing: Once the coupling is complete, thoroughly wash the resin with NMP, followed by DCM, to remove any unreacted reagents and byproducts. The resin is now ready for the next synthesis cycle.
Decision-Making Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a challenging Boc-L-valine methyl ester coupling.
Caption: Solvent selection workflow for Boc-L-valine methyl ester coupling.
References
- Solvents for Solid Phase Peptide Synthesis.
- The Indispensable Role of DMF in Pharmaceutical and Pesticide Synthesis.
- Beyond a solvent: triple roles of dimethylformamide in organic chemistry. National Institutes of Health.
- Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed.
- Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? ResearchGate.
- How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage.
- Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
- Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
- Epimerization of the D-valine portion in the biosynthesis of actinomycin D. PubMed.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT.
- Epimerization of the D-Valine Portion in the Biosynthesis of Actinomycin D. Biochemistry.
- Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
- Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?
- Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. ResearchGate.
- Measurement and Correlation of the Solubilities of L-Valine in Water, Ethanol, N,N-Dimethylformamide, Acetone, and Isopropyl Alcohol between (293.15 and 343.15) K. ResearchGate.
- (PDF) Acetyl Chloride—Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides, B) Carboxylate Ester Formation, C) Mild Removal of N-Boc-Protective Group. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Atom Scientific Ltd | Product | Dichloromethane for Peptide Synthesis [atomscientific.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chempep.com [chempep.com]
Technical Support Center: Managing Acid-Labile Side Chains During Boc Deprotection
Introduction
Welcome to the Technical Support Center for managing acid-labile side chains during the deprotection of the tert-butoxycarbonyl (Boc) group. As researchers, scientists, and drug development professionals, you are aware that the removal of the Boc group, while a cornerstone of modern chemical synthesis, is not without its challenges. The generation of the highly reactive tert-butyl cation intermediate can lead to a host of unwanted side reactions, compromising yield, purity, and the integrity of your target molecule.[1][2][3][4]
This guide is designed to provide you with in-depth, field-proven insights into navigating these complexities. We will delve into the mechanistic underpinnings of common side reactions, offer robust troubleshooting strategies, and present detailed protocols to ensure the successful deprotection of your compounds, even those containing the most sensitive acid-labile functionalities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS, Often with a +56 Da Mass Shift
Symptoms: Your analytical data shows new peaks that are difficult to separate from the desired product. Mass spectrometry reveals adducts with a mass increase of 56 Da corresponding to the addition of a tert-butyl group.[1][4]
Probable Cause: The primary culprit is the electrophilic tert-butyl cation generated during the acidic cleavage of the Boc group.[2][3][4][5] This carbocation can alkylate nucleophilic residues within your molecule, a side reaction known as t-butylation.[3]
Vulnerable Residues:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a +56 Da modification.[1][3][4] Methionine is also prone to oxidation (+16 Da).[1][4]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for alkylation, leading to S-tert-butylated Cys residues.[1][3][4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][3][4]
Solution: Employing Scavengers
Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation at a faster rate than the sensitive residues of your substrate.[1][2][4] The choice of scavenger is critical and depends on the specific residues present in your molecule.
Table 1: Scavenger Selection Guide for Sensitive Amino Acids
| Sensitive Residue | Recommended Scavengers | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers.[1][4] EDT is particularly useful in preventing the acid-catalyzed oxidation of tryptophan.[4] |
| Methionine (Met) | Thioanisole | The thioether in thioanisole acts as a scavenger, preventing the alkylation of the methionine side chain. |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | These thiol-containing scavengers protect the free thiol group of cysteine from alkylation and can also help prevent disulfide bond formation. |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation, protecting the tyrosine side chain.[4] |
Experimental Protocol: Solution-Phase Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[2][4]
-
Scavenger Addition: Add the appropriate scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[1][4]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture at 0 °C.[1][2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[3] Monitor the progress by TLC or LC-MS.[2][3]
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA. The crude product is often obtained as the TFA salt and can be further purified.[3] A common work-up procedure involves precipitation from cold diethyl ether.[1][2]
Issue 2: Incomplete Deprotection
Symptoms: Analytical data indicates the presence of a significant amount of starting material even after an extended reaction time.
Probable Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The Boc group is generally sensitive to acids, but highly stable compounds may require stronger conditions.[6]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing down the reaction rate.[2][4]
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the resin is not adequately swollen, the acid cannot efficiently access all the peptide chains.[4]
-
Solution: Ensure the use of a good swelling solvent like DCM or DMF. Allow the resin to swell completely before initiating the deprotection step.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection and why does it generate side products?
A1: The Boc group is cleaved under acidic conditions. The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid, which subsequently decomposes into the free amine and carbon dioxide.[4][7] The primary cause of side reactions is this highly reactive tert-butyl cation intermediate, which is a potent electrophile that can attack any nucleophilic sites on the deprotected molecule or other molecules in the reaction mixture.[3][4][5]
Q2: What is an orthogonal protection strategy and how does the Boc group fit in?
A2: An orthogonal protection strategy involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of specific sites within a molecule.[8][9] The Boc group is a cornerstone of such strategies due to its acid lability. It is orthogonal to:
-
Fmoc (9-fluorenylmethoxycarbonyl): Removed with a base (e.g., piperidine).[5][10]
-
Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenation.[5][10]
-
Alloc (Allyloxycarbonyl): Cleaved using palladium catalysis.[5][10]
This orthogonality allows for complex synthetic routes, such as in solid-phase peptide synthesis (SPPS), where the N-terminal Boc group can be removed without affecting side-chain protecting groups like Fmoc or Cbz.[8][9]
Q3: Are there milder alternatives to TFA for Boc deprotection, especially for substrates with multiple acid-sensitive groups?
A3: Yes, several milder reagents can be employed when TFA is too harsh:
-
Aqueous Phosphoric Acid: A less aggressive protic acid.[10][11]
-
Oxalyl Chloride in Methanol: A mild method for deprotection at room temperature.[10][11]
-
Lewis Acids: Zinc bromide (ZnBr₂) in DCM can selectively deprotect Boc groups.[10][12][13]
-
Thermal Deprotection: In some cases, heating in a suitable solvent can effect deprotection.[10][14]
Q4: Can I selectively deprotect a Boc group in the presence of a tert-butyl ester?
A4: This is a significant challenge as both groups are acid-labile. Generally, the N-Boc group is more sensitive to acid than a tert-butyl ester.[6] Selective deprotection can sometimes be achieved by carefully controlling the reaction conditions, such as using a weaker acid or a shorter reaction time. However, achieving high selectivity can be difficult. Some Lewis acid conditions, like using ZnBr₂ in DCM, have been reported to offer some level of chemoselectivity.[12][13]
Visualizing the Chemistry: Diagrams
To further clarify the processes involved, the following diagrams illustrate the key chemical transformations and logical workflows.
Caption: Boc deprotection mechanism and competing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
References
- BenchChem. (2025).
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.
- BenchChem. (2025).
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- Fiveable. Orthogonal Protection Definition.
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Wu, Y., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry.
- BenchChem. (2025). Chemoselective Boc deprotection in the presence of other protecting groups.
- Biosynth. Protecting Groups in Peptide Synthesis.
- PubMed. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.
- BenchChem. (2025). Stability of the Tfa protecting group in Fmoc chemistry.
- Katritzky, A. R., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters.
- PubMed. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- The Journal of Organic Chemistry. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.
- PubMed. (1996).
- ResearchGate. (2025).
- Fisher Scientific. Amine Protection / Deprotection.
- Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Difficult Couplings Involving Boc-L-Valine Methyl Ester
Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, I've compiled this guide to address the specific challenges researchers encounter when working with sterically hindered amino acids, particularly Boc-L-valine methyl ester. This guide is designed to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-L-valine methyl ester considered a "difficult" coupling partner?
A1: The primary challenge stems from steric hindrance. Valine is a β-branched amino acid, meaning its bulky isopropyl side chain is very close to the alpha-carbon and the reacting carboxyl group. This bulkiness physically obstructs the approach of the incoming amine, slowing down the kinetics of amide bond formation and often leading to incomplete reactions under standard conditions.[1][2][3]
Q2: What are the main side reactions I should be concerned about during these couplings?
A2: The two most significant side reactions are:
-
Incomplete Coupling: This leads to the formation of deletion sequences (peptides missing the valine residue), which can be difficult to separate from the target peptide.[2][4]
-
Epimerization/Racemization: During the activation of the carboxylic acid, there is a risk of abstracting the alpha-proton, which can lead to a loss of stereochemical integrity (epimerization). This is a critical concern as it results in diastereomeric impurities that can be nearly impossible to separate and can alter the biological activity of the final peptide.[5][6][7][8] Using additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to suppress this side reaction.[6][9]
Q3: Is there a "best" coupling reagent for Boc-L-valine?
A3: There is no single "best" reagent for all scenarios, as the optimal choice depends on the specific sequence, scale, and context (solid-phase vs. solution-phase). However, for sterically hindered couplings like those involving valine, high-potency in-situ activating reagents are strongly recommended over standard carbodiimides alone.[10] Uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyBOP, are generally more effective because they form highly reactive activated esters that can overcome the steric barrier more efficiently.[10][11]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Peptide | 1. Incomplete Coupling: Steric hindrance is preventing the reaction from going to completion.[1][2] 2. Peptide Aggregation: Hydrophobic sequences, especially those rich in valine, can aggregate on the resin, making the reactive N-terminus inaccessible.[2] 3. Suboptimal Reagents/Conditions: The chosen coupling reagent may not be potent enough.[10] | 1. Switch to a stronger coupling reagent (e.g., HATU, HCTU, COMU, PyBOP).[5][10] 2. Perform a "double coupling" : After the first coupling, wash the resin and repeat the step with fresh reagents.[1] 3. Increase reaction time : Extend the coupling from 1-2 hours to overnight, but monitor for racemization.[10] 4. Improve solvation : Switch from DMF to NMP, or use a solvent mixture like DCM/DMF/NMP (1:1:1).[10][12][13] |
| Presence of Deletion Sequences in Mass Spec Analysis | Failed Coupling: The Boc-L-valine methyl ester did not couple to the growing peptide chain. Subsequent amino acids then couple to the unreacted amine. | 1. Monitor the coupling reaction closely : Use a qualitative test like the Kaiser test (for primary amines) to check for free amines before proceeding to the next step. A positive (blue) result indicates incomplete coupling.[2][4][7] 2. Implement a capping step : If a double coupling fails, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[4] |
| Diastereomeric Impurities Detected by HPLC | Epimerization/Racemization: The chiral center of the valine residue has inverted during the activation/coupling step.[8] This is more likely with extended reaction times, higher temperatures, or overly strong bases. | 1. Always use an additive : Incorporate HOBt or, for more difficult couplings, the more acidic and effective HOAt or OxymaPure with your coupling reagent.[5][9][14][15] 2. Control the temperature : Perform the coupling at 0°C or room temperature. Avoid excessive heating unless absolutely necessary and validated.[7][16] 3. Use a weaker base : If racemization is a persistent issue, consider replacing a strong base like DIPEA with a weaker, more sterically hindered base like sym-collidine.[5][17] |
| Reaction Stalls (Positive Kaiser Test Even After Double Coupling) | 1. Extreme Steric Hindrance: The coupling site is exceptionally crowded. 2. Severe Aggregation: The peptide has collapsed on the resin, blocking access to the reactive site.[2] | 1. Switch to an Acyl Fluoride Strategy: Convert the Boc-L-valine to its corresponding acyl fluoride using a reagent like TFFH. Acyl fluorides are small, highly reactive intermediates that can overcome severe steric hindrance.[10][18] 2. Utilize Microwave-Assisted Peptide Synthesis (MASPS): Microwave energy can efficiently heat the reaction, disrupt aggregation, and drive difficult couplings to completion much faster than conventional methods.[10] |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process when encountering a difficult Boc-L-valine coupling.
Caption: A decision tree for troubleshooting difficult Boc-L-valine couplings.
In-Depth Protocol Guides
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is recommended as a first-line approach for sterically hindered residues. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt that utilizes the additive HOAt for activation, which provides enhanced reactivity and racemization suppression.[15]
Materials:
-
Fmoc-deprotected peptide-resin
-
Boc-L-valine methyl ester (3.0 equiv)
-
HATU (2.9 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equiv)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected and the resin is thoroughly washed with DMF. Swell the resin in DMF for at least 30 minutes.[7]
-
Pre-activation: In a separate vessel, dissolve Boc-L-valine methyl ester and HATU in DMF. Add DIPEA to the solution. Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.[7][10]
-
Coupling: Drain the DMF from the swollen resin. Immediately add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 45-90 minutes. For particularly difficult sequences, this time can be extended.[7]
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete.[4]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts and unreacted reagents.
Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings
When even potent uronium reagents fail, converting the carboxylic acid to a small, highly reactive acyl fluoride can be a powerful strategy.[10][18] This protocol uses TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
Materials:
-
Fmoc-deprotected peptide-resin
-
Boc-L-valine methyl ester (2.0 equiv)
-
TFFH (1.9 equiv)
-
DIPEA (4.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Resin Preparation: As described in Protocol 1.
-
Acyl Fluoride Formation: In a separate, dry glass vessel, dissolve Boc-L-valine methyl ester in anhydrous DCM. Add TFFH and DIPEA. Stir the mixture for 10-15 minutes at room temperature to form the acyl fluoride in situ.
-
Coupling: Add the acyl fluoride solution directly to the deprotected, resin-bound amine.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.
Key Reagent Selection Guide
The choice of coupling reagent is critical. The table below compares common options for difficult couplings. Phosphonium reagents (e.g., PyBOP) are often lauded for "cleaner" reactions with a lower risk of side reactions like guanidinylation, which can be an issue with uronium reagents if used in large excess.[11]
| Reagent Class | Example(s) | Activated Intermediate | Relative Reactivity | Risk of Racemization | Key Considerations |
| Carbodiimide | DCC, DIC | O-acylisourea | Low-Moderate | High (without additive) | Inexpensive but often insufficient for hindered couplings. Requires an additive (HOBt, HOAt) to boost reactivity and suppress racemization.[5][6][9] |
| Aminium/Uronium (HOBt-based) | HBTU, TBTU | OBt ester | High | Low | Cost-effective workhorses. Byproducts are generally water-soluble. Can cause guanidinylation of the free amine if used in excess.[11] |
| Aminium/Uronium (HOAt-based) | HATU | OAt ester | Very High | Very Low | More reactive than HBTU due to the electronic properties of HOAt.[15] Excellent choice for hindered residues. |
| Aminium/Uronium (Oxyma-based) | COMU | Oxyma ester | Very High | Very Low | A modern reagent with reactivity comparable to HATU but avoids the potentially explosive HOBt/HOAt moieties, offering a better safety profile.[5][15] |
| Phosphonium | PyBOP, PyAOP | OBt/OAt ester | High | Low | Does not pose a risk of guanidinylation, making it ideal for segment condensations or cyclizations.[11] Byproducts from PyBOP are less hazardous than from the original BOP reagent.[19] |
| Acyl Fluoride Forming | TFFH | Acyl Fluoride | Extremely High | Very Low | Best for the most sterically demanding couplings (e.g., α,α-disubstituted amino acids). The small fluoride leaving group minimizes steric clash.[10][18] |
Mechanism Spotlight: Uronium vs. Phosphonium Activation
Understanding the mechanism helps in reagent selection. Both reagent classes aim to create a highly reactive ester intermediate that is readily attacked by the peptide's N-terminal amine.
Caption: Simplified activation pathways for uronium and phosphonium reagents.
References
- Kuroda, N., et al. (n.d.). Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols. PubMed. [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Tinnis, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
- Namiki, T. (n.d.).
- Breipohl, G., et al. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
- PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. [Link]
- Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted N-Boc N-Sulfonyl-α-amino Aldehyde. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- MDPI. (n.d.).
- Wiley Online Library. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. [Link]
- Request PDF. (2025). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
- Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
- Request PDF. (2025). Procedures to Improve Difficult Couplings. [Link]
- Request PDF. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- CDN. (n.d.). Strategies for Peptide Synthesis: An Overview. [Link]
- PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
- Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. [Link]
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]
- ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis. [Link]
- Organic Syntheses Procedure. (n.d.). Preparation of N-(Boc)
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. [Link]
- Canadian Science Publishing. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 19. peptide.com [peptide.com]
identifying and characterizing byproducts in peptide synthesis with Boc-L-valine
A Guide to Identifying and Characterizing Byproducts for Researchers, Scientists, and Drug Development Professionals.
Welcome to the Technical Support Center for peptide synthesis utilizing Boc-L-valine. As Senior Application Scientists, we understand the nuances and challenges that can arise during solid-phase peptide synthesis (SPPS). This guide is structured to provide you with in-depth, field-proven insights to troubleshoot common and complex issues, ensuring the integrity and purity of your synthetic peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My HPLC analysis shows a significant peak with a mass corresponding to a deletion of Valine (-99.1 Da). What is the likely cause and how can I resolve this?
A1: The most probable cause of a valine deletion is incomplete coupling due to its sterically hindered side chain. The β-branched isopropyl group of valine physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1][2] This is a well-documented challenge in SPPS.[3]
Troubleshooting Incomplete Valine Coupling:
-
Initial Diagnosis: A positive Kaiser test after the coupling step (blue or purple beads) confirms the presence of unreacted primary amines, indicating incomplete coupling.[4]
-
Immediate Corrective Action: Double Coupling If the initial coupling is found to be incomplete, a second coupling step should be performed immediately. This involves repeating the coupling procedure with a fresh solution of activated Boc-L-valine.
-
Optimization of Coupling Protocol: If double coupling is insufficient or to prevent the issue in future syntheses, consider the following optimizations:
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High (>95%) | Highly effective for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[4] |
| HBTU | Aminium/Uronium Salt | High (90-95%) | A reliable and cost-effective choice for challenging couplings.[4] |
| PyBOP | Phosphonium Salt | High (90-95%) | Byproducts are generally less problematic than those from BOP.[4] |
| DIC/HOBt | Carbodiimide/Additive | Moderate (85-90%) | A classic and economical choice. The use of HOBt is crucial to suppress racemization.[2] |
Experimental Protocol: Optimized Coupling of Boc-L-Valine in SPPS
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a 20-minute reaction.[4]
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x).[4]
-
Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 5 minutes). Wash with DMF (5x).[4]
-
Amino Acid Activation: In a separate vessel, dissolve Boc-L-Valine (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes.[4]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If positive, repeat steps 5 and 6.
-
Capping (Optional but Recommended): If the Kaiser test remains positive after a second coupling, cap the unreacted amines with a solution of acetic anhydride and pyridine in DMF to prevent the formation of deletion sequences.[4]
Workflow for Mitigating Valine Deletion Peptides
Caption: Optimized workflow for Boc-L-valine coupling.
Q2: I have identified a byproduct with the same mass as my target peptide but with a different retention time on RP-HPLC. Could this be a result of racemization of the valine residue?
A2: Yes, racemization of the activated amino acid is a known side reaction in peptide synthesis, leading to the formation of a diastereomeric peptide with different chromatographic properties. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated Boc-L-valine. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[5]
Strategies to Minimize Racemization of Boc-L-Valine:
-
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or its more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt), can suppress racemization by forming an active ester that is less prone to oxazolone formation.[5][6]
-
Choice of Base: Use a weaker, non-nucleophilic base for activation, such as N-methylmorpholine (NMM) or sym-collidine, instead of stronger bases like DIPEA, especially if racemization is a concern.[5]
-
Pre-activation Time: Minimize the pre-activation time of the Boc-L-valine before adding it to the resin. Prolonged exposure of the activated amino acid to basic conditions increases the likelihood of racemization.
-
Low Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can reduce the rate of racemization.
Characterization of Diastereomers:
-
RP-HPLC: Diastereomers often have slightly different hydrophobicities and can frequently be separated by high-resolution reverse-phase HPLC, typically with the D-epimer eluting close to the desired L-L-L peptide.
-
Chiral Amino Acid Analysis: To confirm racemization, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized and analyzed by chiral gas chromatography or HPLC.
Q3: My mass spectrometry analysis shows a peak with a mass of +56 Da compared to the expected mass of my peptide, particularly in sequences containing Trp or Met. What could be the cause?
A3: This mass shift is characteristic of tert-butylation, a side reaction that occurs during the acid-mediated deprotection of the Boc group. The deprotection process generates reactive tert-butyl cations.[7][8] These electrophiles can then alkylate nucleophilic side chains of certain amino acids.
-
Tryptophan: The indole ring of tryptophan is highly susceptible to alkylation by tert-butyl cations, leading to the addition of one or more tert-butyl groups (+56 Da each).[9]
-
Methionine: The thioether side chain of methionine can also be alkylated, forming a sulfonium ion.[10][11]
Mechanism of Tert-Butylation
Caption: Formation and scavenging of tert-butyl cations.
Prevention of Tert-Butylation:
The most effective way to prevent this side reaction is to use "scavengers" in the deprotection and final cleavage cocktails. Scavengers are nucleophiles that are more reactive towards the tert-butyl cations than the amino acid side chains.[12][]
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | Trp, general carbocation scavenger | 2.5 - 5% |
| Ethanedithiol (EDT) | Trp, Met, Cys | 2.5% |
| Thioanisole | Trp, Met | 5% |
Protocol: Boc Deprotection with Scavengers
-
Deprotection Solution: Prepare a solution of 50% TFA in DCM containing 2.5% TIS and 2.5% water.
-
Procedure:
-
Pre-wash the resin with the deprotection solution for 1-2 minutes.
-
Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times).
-
Summary of Common Byproducts and Their Characterization
| Byproduct | Cause | Mass Shift (Da) | Characterization Notes |
| Valine Deletion | Incomplete coupling | -99.1 | Identified by LC-MS. Confirm with MS/MS sequencing, which will show a gap in the b- or y-ion series. |
| Diastereomer (D-Val) | Racemization during coupling | 0 | Separable from the target peptide by high-resolution RP-HPLC. Requires chiral amino acid analysis for confirmation. |
| tert-Butylated Peptide | Alkylation by tert-butyl cations during deprotection | +56.1 | Detected by LC-MS. Location of modification can be determined by MS/MS fragmentation. |
| Diketopiperazine (DKP) | Intramolecular cyclization at the dipeptide stage | Cleavage of the N-terminal dipeptide | More common in Fmoc-SPPS but can occur in Boc-SPPS.[6] The truncated peptide is observed. |
References
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Chait, B. T., & Kent, S. B. (1992). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. PubMed. [Link]
- Lukas, T. J., et al. (1981). Distribution of Leu-Ala-Gly-Val and deletion peptides after continuous-flow synthesis.
- Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]
- Juhász, M., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Coin, I., et al. (2013). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. [Link]
- Crich, D., & Banerjee, A. (2007). Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis. PubMed. [Link]
- Bofill, R., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. [Link]
- Fred, C., et al. (2008). Quantitative analysis of N-terminal valine peptide adducts specific for 1,2-epoxy-3-butene. ScienceDirect. [Link]
- Roy, S., & Tripathy, S. (2013).
- Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. [Link]
- Wright, T. H., et al. (2022). Selectivity and stability of N-terminal targeting protein modification chemistries. RSC Publishing. [Link]
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. [Link]
- Teshima, T., et al. (1991). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Semantic Scholar. [Link]
- Miranda, M. T. M., & Lages, E. B. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- Wang, P., et al. (2012). Modification of N-Terminal α-Amino Groups of Peptides and Proteins Using Ketenes. Journal of the American Chemical Society. [Link]
- Jakschitz, T., et al. (2018). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization.
- Jaeger, E., et al. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. PubMed. [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
- de la Torre, B. G., & Albericio, F. (2020). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.
- Li, W., et al. (2019).
- CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]
- Kent, S. B., & Clark-Lewis, I. (1985). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]
- Pira, S. L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
- Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategy
Introduction: The Foundation of Synthetic Peptides
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, forms the bedrock of modern peptide science. It enables the creation of custom peptide sequences for a vast array of applications, from fundamental biological research to the development of novel therapeutics. The core principle of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin.[1] This solid support simplifies the entire process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing, a stark contrast to the laborious purification steps required in traditional solution-phase synthesis.
The success of SPPS is critically dependent on a robust protecting group strategy. This involves the use of temporary protecting groups for the α-amino group of the incoming amino acid and more permanent protecting groups for the reactive side chains of the amino acids.[2] An ideal protecting group strategy is "orthogonal," meaning that the different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other protected functionalities.[3][4]
Over the decades, two primary strategies have dominated the landscape of SPPS: the tert-butyloxycarbonyl (Boc) strategy and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. Each is defined by the nature of the temporary α-amino protecting group and, consequently, the chemical environment used throughout the synthesis. This guide provides an in-depth, objective comparison of these two cornerstone methodologies, grounded in their chemical principles and supported by experimental insights to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
Core Principles: A Tale of Two Orthogonalities
The fundamental difference between the Boc and Fmoc strategies lies in their distinct and mutually exclusive chemical approaches to deprotection, a concept known as orthogonality. This dictates the reagents, solvents, and conditions used in every cycle of peptide elongation.
The Boc/Bzl Strategy: This classic approach, foundational to the development of SPPS, employs the acid-labile Boc group for the temporary protection of the α-amino group.[5] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). The "permanent" side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. This graduated acid lability, where different strengths of acid are used for selective deprotection, is referred to as a "quasi-orthogonal" system.[2]
The Fmoc/tBu Strategy: Developed as a milder alternative, the Fmoc strategy utilizes the base-labile Fmoc protecting group for the α-amino terminus.[5] This group is readily cleaved by a secondary amine, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[6] The side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group, allowing for their simultaneous removal with the cleavage of the peptide from the resin using TFA.[5] This represents a truly orthogonal protection scheme, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), a key advantage of the Fmoc approach.[7]
At a Glance: Key Differences Between Boc and Fmoc Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| α-Amino Deprotection | Acid-labile (e.g., 50% TFA in DCM) | Base-labile (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Strong acid-labile (e.g., Benzyl, Tosyl) | Acid-labile (e.g., tert-Butyl, Trityl) |
| Final Cleavage | Very strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal | Fully orthogonal |
| Chemistry | Repeated strong acid treatments | Milder base deprotection, final acid cleavage |
| Key Advantage | Effective for long or aggregation-prone sequences.[5] | Milder conditions suitable for sensitive modifications.[8] |
| Key Disadvantage | Harsh final cleavage can degrade sensitive residues. | Potential for aspartimide formation.[9] |
| Automation | More complex due to corrosive reagents. | Readily automated. |
Visualizing the Synthesis Cycles
The cyclical nature of both SPPS strategies is best understood visually. The following diagrams, rendered in Graphviz DOT language, illustrate the key steps in each cycle of amino acid addition for both the Boc and Fmoc methodologies.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
Sources
- 1. Rapid Flow-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 6. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accelerated chemical synthesis of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Boc-L-Valine Methyl Ester in Specialized Peptide Synthesis
An In-Depth Technical Guide to Protecting Group Strategy:
For researchers, scientists, and professionals in drug development, the selection of an Nα-protecting group is a foundational decision that dictates the pathway and ultimate success of peptide synthesis. While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the predominant choice for automated solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) strategy, particularly with derivatives like Boc-L-valine methyl ester, retains critical advantages in specific, often challenging, synthetic contexts.
This guide provides an objective, data-driven comparison of Boc-L-valine methyl ester and Fmoc-L-valine methyl ester. We will move beyond a simple list of pros and cons to explore the underlying chemical principles and provide field-proven insights into why the ostensibly older Boc chemistry is not only relevant but often superior for certain applications, especially in solution-phase synthesis and the assembly of difficult peptide sequences.
Core Chemical Philosophies: Acid vs. Base Lability
The fundamental difference between the Boc and Fmoc protecting groups lies in the conditions required for their removal, a distinction that has profound consequences for the entire synthetic strategy.[1]
-
Boc (tert-butyloxycarbonyl): This group is acid-labile, typically cleaved using moderately strong acids like trifluoroacetic acid (TFA).[1] The resulting N-terminal amine is protonated, yielding an ammonium salt.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile, removed by a β-elimination reaction triggered by a secondary amine, most commonly piperidine.[][3] This leaves a neutral, free N-terminal amine.
This core difference in deprotection chemistry dictates the orthogonality of the entire protection scheme, influencing the choice of side-chain protecting groups and the overall process flow. The Fmoc/tBu (tert-butyl) strategy is fully orthogonal, as the base-labile Fmoc group is removed under conditions that leave acid-labile side-chain protecting groups intact.[] In contrast, the traditional Boc/Bzl (benzyl) strategy is considered "quasi-orthogonal" because both the Nα-Boc group and the benzyl-based side-chain protecting groups are removed by acid, albeit of differing strengths.[1]
Deprotection Mechanisms Visualized
The choice of deprotection reagent is not arbitrary; it is a direct consequence of the protecting group's inherent chemical stability. The following diagrams illustrate the distinct pathways for the removal of Boc and Fmoc groups.
Head-to-Head Comparison: Boc-L-Valine Methyl Ester vs. Fmoc-L-Valine Methyl Ester
While general comparisons of Boc and Fmoc strategies are common, the specific use of their C-terminal methyl esters is most relevant in the context of solution-phase fragment condensation. Here, the ester provides temporary C-terminal protection while protected peptide fragments are built, which are then coupled to form a larger peptide. The following table provides a direct comparison based on key performance indicators in this context.
| Feature | Boc-L-Valine Methyl Ester | Fmoc-L-Valine Methyl Ester | Rationale & Causality |
| Deprotection Condition | Strong Acid (e.g., TFA)[1] | Mild Base (e.g., 20% Piperidine in DMF)[] | The core chemical difference. Boc requires harsh acidic conditions, while Fmoc uses milder basic conditions, impacting compatibility with sensitive residues.[] |
| Aggregation Tendency | Lower | Higher | The repetitive acidolysis in Boc chemistry protonates the N-terminus, creating positive charge repulsion that disrupts inter-chain hydrogen bonding and secondary structure formation (e.g., β-sheets), which are common causes of aggregation.[6][7] This is a significant advantage for hydrophobic sequences containing valine. |
| Solubility of Protected Peptides | Generally Higher | Lower | Boc-protected peptide fragments often exhibit better solubility in a wider range of organic solvents, which is a major advantage for purification and handling during multi-step solution-phase synthesis.[1][6] |
| Side Reaction Profile | Minimal aggregation-related byproducts. | Prone to aspartimide formation if Asp is present in the sequence due to the basic deprotection conditions.[1][8] | The choice of strategy must consider the entire peptide sequence. Fmoc's basic conditions can be detrimental to sequences containing Asp, Ser(tBu), or Cys(Trt) near an Asp residue. |
| Steric Hindrance | Lower | Higher | The Boc group is sterically smaller than the bulky, aromatic Fmoc group. This can lead to more efficient coupling reactions, especially when coupling to or from a sterically hindered amino acid like valine. |
| Cost of Starting Material | Lower | Higher | The synthesis of Fmoc-amino acids is generally more complex and therefore more expensive than their Boc counterparts.[1][] This is a critical factor in large-scale synthesis. |
| Orthogonality | Quasi-orthogonal (Boc/Bzl) | Fully orthogonal (Fmoc/tBu)[] | Fmoc/tBu offers superior orthogonality, simplifying the deprotection strategy. However, in solution-phase synthesis, the step-wise nature often makes the quasi-orthogonality of Boc/Bzl manageable. |
Application Focus: The Case for Boc-L-Valine Methyl Ester
While Fmoc chemistry is the workhorse for routine SPPS, Boc chemistry, and specifically the use of Boc-L-valine methyl ester, excels in several critical areas:
-
Synthesis of Hydrophobic and Aggregation-Prone Peptides: This is the most significant advantage. Valine is a highly hydrophobic residue. Sequences rich in valine, leucine, and other nonpolar amino acids are notoriously difficult to synthesize due to their tendency to aggregate via β-sheet formation. The repeated TFA deprotection steps in Boc chemistry act as a "chaotropic" treatment in every cycle, disrupting these secondary structures and keeping the peptide chain solvated and accessible for the next coupling reaction.[6][9] In contrast, the neutral state of the peptide-resin in Fmoc chemistry can exacerbate aggregation issues.[7]
-
Long Peptide Sequences: For the synthesis of very long peptides (>50 amino acids), the cumulative effect of even minor aggregation can lead to failed synthesis. The anti-aggregation properties of the Boc strategy make it a more robust choice for these challenging targets.[1]
-
Solution-Phase Fragment Condensation: The superior solubility of Boc-protected peptide fragments in organic solvents makes them easier to purify and handle in solution-phase strategies.[1][] This facilitates the preparation of high-purity fragments for subsequent ligation.
-
Cost-Effectiveness for Large-Scale Production: For industrial-scale synthesis where cost of goods is a major driver, the significantly lower price of Boc-protected amino acids presents a compelling economic advantage.[]
Experimental Protocols
To provide a practical framework, we describe standardized protocols for the deprotection of Boc- and Fmoc-protected valine methyl esters and a representative coupling reaction.
Protocol 1: Deprotection of Boc-L-Valine Methyl Ester
-
Objective: To remove the Nα-Boc group to prepare the amine for the subsequent coupling step.
-
Materials:
-
Boc-L-valine methyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-L-valine methyl ester (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10 eq) dropwise to the stirred solution. Caution: Reaction is exothermic and evolves CO₂ gas. Ensure adequate ventilation and do not seal the vessel.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ to neutralize the TFA salt.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield L-valine methyl ester as its free amine (often as the TFA salt if neutralization is incomplete, which can be used directly in the next step after neutralization in situ).[11]
-
Protocol 2: Deprotection of Fmoc-L-Valine Methyl Ester
-
Objective: To remove the Nα-Fmoc group.
-
Materials:
-
Fmoc-L-valine methyl ester
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-L-valine methyl ester (1.0 eq) in DMF.
-
Add piperidine to create a 20% (v/v) solution.[12]
-
Stir the mixture at room temperature. The deprotection is typically rapid, often completing within 10-30 minutes. Monitor by TLC.[13]
-
Once the reaction is complete, concentrate the mixture under high vacuum to remove DMF and piperidine.
-
The resulting crude product containing the free amine and the DBF-piperidine adduct can be purified by silica gel chromatography to isolate the desired L-valine methyl ester.[4]
-
Workflow: Comparative Solution-Phase Coupling Cycle
The following diagram illustrates the key differences in a typical workflow for one cycle of deprotection and coupling in a solution-phase synthesis.
Conclusion
While the Fmoc strategy offers milder conditions and has become the standard for automated solid-phase synthesis, it is not a universal solution. The Boc strategy, particularly with derivatives like Boc-L-valine methyl ester, provides a powerful and often superior alternative for specific and demanding applications. Its key advantages lie in mitigating peptide aggregation, enhancing the solubility of protected fragments, and offering a more cost-effective solution for large-scale production.[1][][6] For researchers tackling hydrophobic sequences, long peptides, or engaging in solution-phase fragment condensation, a thorough understanding and judicious application of Boc chemistry are indispensable tools for achieving synthetic success. The choice between Boc and Fmoc is not merely a matter of tradition versus modernity; it is a strategic decision based on the specific chemical challenges posed by the target peptide.
References
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022-01-07).
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.
- Master Organic Chemistry. Amine Protection and Deprotection.
- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 24(19), 3545.
- Slideshare. T boc fmoc protocols in peptide synthesis.
- Ottokemi. Boc-L-valine methyl ester, 98%+ 58561-04-9 India.
- LookChem. Cas 68858-20-8,FMOC-L-Valine.
- Lindberg, J. H., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13866–13874.
- Springer. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022-12-14).
- AAPPTEC. Peptide Synthesis - FAQ.
- D'Andrea, L. D., et al. (1995). Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods. International journal of peptide and protein research, 45(5), 411–419.
- Fengchen. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3.
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.
- AAPPtec. Planning a Peptide Synthesis.
- Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356–365.
- PubChem - NIH. FMOC-L-valine.
- ACS Omega. Predicting the Success of Fmoc-Based Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. rsc.org [rsc.org]
- 12. peptide.com [peptide.com]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Alternative N-Protecting Groups for L-Valine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids like L-valine presents a significant challenge. The bulky isopropyl side chain of valine can impede coupling reactions, leading to lower yields and an increased risk of racemization. While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the workhorses of solid-phase peptide synthesis (SPPS), a nuanced understanding of alternative N-protecting groups is crucial for optimizing the synthesis of complex or aggregation-prone valine-containing peptides.[1][2]
This guide provides an in-depth comparison of key alternative N-protecting groups for L-valine, moving beyond the standard Boc and Fmoc strategies. We will explore the chemical properties, strategic advantages, and practical considerations for the benzyloxycarbonyl (Cbz), allyloxycarbonyl (Alloc), and 2-(trimethylsilyl)ethoxycarbonyl (Teoc) groups. This analysis is grounded in established chemical principles and supported by experimental protocols to empower you to make informed decisions for your next challenging synthesis.
The Challenge of L-Valine: Steric Hindrance and Racemization
The primary obstacle in incorporating L-valine into a peptide sequence is the steric bulk of its isopropyl side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of amide bond formation. This sluggish reaction provides a larger window of opportunity for a detrimental side reaction: racemization.[2][3]
Racemization, the conversion of the L-amino acid to its D-enantiomer, primarily occurs through the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid.[3] The acidity of the α-proton in this intermediate allows for its abstraction by a base, leading to a loss of stereochemical integrity. The choice of N-protecting group directly influences the propensity for oxazolone formation and, consequently, the degree of racemization.[4]
A Comparative Analysis of Alternative N-Protecting Groups
While Boc and Fmoc are widely used, certain synthetic strategies or downstream modifications may necessitate the use of orthogonal protecting groups. The Cbz, Alloc, and Teoc groups offer distinct advantages in terms of their deprotection conditions, making them valuable tools for complex peptide synthesis.[5][6]
| Feature | Benzyloxycarbonyl (Cbz) | Allyloxycarbonyl (Alloc) | 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) |
| Structure | Benzyl-O-(C=O)- | Allyl-O-(C=O)- | (CH₃)₃Si-CH₂-CH₂-O-(C=O)- |
| Primary Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) | Pd(0)-catalyzed allylic cleavage | Fluoride ion (e.g., TBAF) |
| Orthogonality | Orthogonal to Fmoc and some acid-labile groups. Not orthogonal to many benzyl-based side-chain protecting groups. | Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups. | Orthogonal to acid-labile, base-labile, and hydrogenolysis-labile groups. |
| Racemization Risk | Generally low, especially in solution-phase synthesis.[4] | Low, due to mild deprotection conditions. | Low, due to mild deprotection conditions. |
| Key Advantages | Well-established, crystalline derivatives, suppresses racemization.[7] | Excellent orthogonality, mild deprotection.[6] | Highly orthogonal, stable to a wide range of conditions.[8] |
| Key Disadvantages | Harsh deprotection conditions (strong acid or catalytic hydrogenation) can be incompatible with sensitive residues or solid-phase synthesis.[9] | Requires a palladium catalyst which must be thoroughly removed. | Deprotection reagent (fluoride) can have compatibility issues with silica-based supports. |
Strategic Application and Experimental Protocols
The choice of an alternative protecting group is dictated by the overall synthetic strategy, including the nature of other protecting groups in the molecule and the desired final product.
Benzyloxycarbonyl (Cbz): The Classic Choice for Racemization Suppression
The Cbz group is one of the oldest and most reliable N-protecting groups. Its rigid urethane structure is known to suppress the formation of the oxazolone intermediate, thereby minimizing racemization.[7] While its removal by catalytic hydrogenolysis is not always compatible with SPPS, it remains an excellent choice for solution-phase synthesis and the preparation of peptide fragments.
-
Dissolution: Dissolve L-valine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-L-valine.
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Workflow for Cbz protection and deprotection of L-valine.
Allyloxycarbonyl (Alloc): The Orthogonal Tool for Complex Syntheses
The Alloc group is prized for its orthogonality to both acid- and base-labile protecting groups.[6] Its removal under mild, palladium(0)-catalyzed conditions makes it an ideal choice for the synthesis of complex peptides, such as those containing post-translational modifications or for the on-resin cyclization of peptides.[10]
-
Reaction Setup: In a suitable flask, mix the amine (1.0 equivalent), sodium bicarbonate (6 equivalents), THF, and water at room temperature.
-
Addition of Alloc-Cl: Add allyl chloroformate (3 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous NaCl, dry over sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the product by column chromatography.
-
Reaction Setup: Dissolve the Alloc-protected compound (1.0 equivalent) in dichloromethane at 0°C under an argon atmosphere.
-
Addition of Reagents: Add phenylsilane (7.0 equivalents) followed by tetrakis(triphenylphosphine)palladium(0) (10 mol%).
-
Reaction: Stir the reaction mixture at 0°C for 1 hour.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the product by column chromatography.
Alloc protecting group strategy and its orthogonality.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Robust and Highly Orthogonal
The Teoc group offers exceptional stability to a wide range of reaction conditions, including acidic, basic, and hydrogenolytic environments.[8] Its removal is effected by a source of fluoride ions, providing a highly orthogonal deprotection strategy. This makes the Teoc group particularly useful in syntheses where multiple, distinct protecting groups are required.
-
Reaction Setup: Dissolve the amino acid derivative (1.0 equivalent) in dichloromethane, followed by the addition of triethylamine (2.6 equivalents).
-
Addition of Teoc-OBt: Add Teoc-OBt (1.1 equivalents) and maintain the temperature at 20-25°C.
-
Reaction: Monitor the reaction until the starting material is completely consumed.
-
Work-up: Add saturated potassium hydrogensulfate solution, separate the organic phase, and wash with saturated brine.
-
Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain the product.
-
Reaction Setup: Dissolve the Teoc-protected compound in a suitable solvent such as THF.
-
Addition of Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Reaction: Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography.
Mitigating Racemization: The Critical Role of the Coupling Reagent
While the N-protecting group plays a significant role in preventing racemization, the choice of coupling reagent is equally, if not more, critical, especially for sterically hindered amino acids like L-valine.[2] Modern uronium/aminium salt-based reagents such as HATU and HBTU are highly effective at promoting rapid amide bond formation, thereby minimizing the time the activated amino acid spends in a racemization-prone state.[2][11]
Performance of Coupling Reagents with Boc-L-Valine [2]
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues. |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization. |
Conclusion
The successful incorporation of L-valine into complex peptides requires a thoughtful approach that extends beyond the standard Boc and Fmoc strategies. The Cbz, Alloc, and Teoc protecting groups offer a versatile toolkit for the modern peptide chemist, each with a unique set of properties that can be leveraged to overcome specific synthetic challenges. The Cbz group provides excellent racemization suppression, particularly in solution-phase synthesis. The Alloc group offers superb orthogonality for complex, multi-step syntheses. The Teoc group affords a highly robust and orthogonal protection strategy.
By understanding the interplay between the N-protecting group, the inherent steric challenges of L-valine, and the kinetics of the coupling reaction, researchers can devise robust synthetic strategies that deliver high-purity peptides for a wide range of applications in research, diagnostics, and therapeutics.
References
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
- Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate.
- Comparative study of methods to couple hindered peptides - PubMed.
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – - Total Synthesis.
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis - Luxembourg Bio Technologies.
- Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks.
- Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed.
- Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group.
- Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF - ResearchGate.
- Epimerisation in Peptide Synthesis - MDPI.
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH.
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - ResearchGate.
- Amino Acid Derivatives for Peptide Synthesis.
- Teoc Protecting Group | Chem-Station Int. Ed.
- A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
Sources
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Application of Teoc Protecting Group [en.highfine.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of coupling reagents for Boc-L-valine methyl ester
<Comparative Study of Coupling Reagents for the Synthesis of Boc-L-valine Methyl Ester
A Guide for Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the realm of peptide chemistry. The selection of an appropriate coupling reagent is paramount, especially when dealing with sterically hindered amino acids like Boc-L-valine.[1] In such cases, the bulky nature of the valine side chain and the Boc-protecting group can impede the reaction, leading to lower yields and potential side reactions.[1][2] This guide provides a comprehensive comparative analysis of commonly employed coupling reagents for the synthesis of Boc-L-valine methyl ester, offering valuable insights for researchers in peptide synthesis and drug development.
The Challenge of Steric Hindrance
Sterically hindered amino acids, such as valine, present a significant challenge in peptide synthesis. The bulky isopropyl side chain can sterically block the approach of the incoming amine, slowing down the rate of amide bond formation. This can lead to incomplete reactions and the formation of deletion sequences in solid-phase peptide synthesis (SPPS).[3] Furthermore, the prolonged reaction times and forcing conditions sometimes required can increase the risk of racemization at the chiral center of the amino acid.[2][4] The choice of a highly efficient coupling reagent is therefore critical to overcome these hurdles and ensure a high-yielding and pure product.
A Comparative Look at Common Coupling Reagents
To provide a clear comparison, this guide focuses on a selection of widely used coupling reagents from different classes: carbodiimides, aminium/uronium salts, and phosphonium salts.
Mechanism of Action: A Generalized View
The fundamental principle behind most coupling reagents is the activation of the carboxylic acid group of the N-protected amino acid (in this case, Boc-L-valine) to make it more susceptible to nucleophilic attack by the amine component (methylamine, in the synthesis of the methyl ester).[5] This activation typically involves the formation of a highly reactive intermediate, such as an O-acylisourea for carbodiimides or an active ester for aminium/uronium and phosphonium salts.[4]
Caption: Generalized workflow of amide bond formation using a coupling reagent.
Performance Comparison
The following table summarizes the performance of several common coupling reagents in the context of coupling sterically hindered amino acids, based on literature data.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings.[1][6] Should be used with a non-nucleophilic base like DIPEA.[1] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[1][4] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP.[7] Effective for hindered residues. |
| EDC/HOBt | Carbodiimide/Additive | 85-95 | Moderate | Low (with HOBt) | A classic and cost-effective combination. HOBt is crucial to suppress racemization.[4] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with byproducts that are water-soluble, simplifying purification.[4][8] |
Note: Yields and reaction rates are relative and can be influenced by specific reaction conditions.
Experimental Protocols
To ensure a fair and objective comparison, a standardized experimental protocol is essential. The following outlines a general procedure for the solution-phase synthesis of Boc-L-valine methyl ester.
General Experimental Workflow
Caption: Step-by-step workflow for the synthesis and analysis of Boc-L-valine methyl ester.
Detailed Step-by-Step Methodology (Example using HATU)
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-valine (1.0 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: To the stirred solution, add HATU (1.05 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.
-
Coupling: In a separate flask, prepare a solution of methylamine hydrochloride (1.2 equivalents) and DIPEA (1.2 equivalents) in DCM or DMF. Add this solution to the activated Boc-L-valine mixture.
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The purity of the final product, Boc-L-valine methyl ester, should be assessed by analytical methods such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][9]
Discussion of Results and Recommendations
Based on the comparative data, aminium/uronium salt-based coupling reagents such as HATU and COMU consistently demonstrate superior performance for the coupling of sterically hindered amino acids like Boc-L-valine.[1][8] Their high reactivity leads to faster reaction times and higher yields, which is particularly advantageous in minimizing potential side reactions.[10]
-
For maximum efficiency and yield , especially in difficult couplings, HATU and COMU are the recommended choices. The water-soluble byproducts of COMU can offer a significant advantage in simplifying the purification process.[4][8]
-
For routine and cost-effective synthesis , HBTU remains a robust and reliable option, providing a good balance between reactivity and cost.[1]
-
The classic EDC/HOBt system is a viable and economical choice, but may require longer reaction times and careful monitoring to ensure complete reaction and minimize racemization.[4] The inclusion of HOBt is critical for suppressing this side reaction.[4]
-
Phosphonium salts like PyBOP are also highly effective and their byproducts are often considered less problematic than those of some older reagents.[1]
Ultimately, the choice of coupling reagent will depend on the specific requirements of the synthesis, including the scale of the reaction, the desired purity of the final product, and cost considerations. For challenging couplings involving sterically hindered amino acids, investing in a more powerful reagent like HATU or COMU can often save time and improve the overall success of the synthesis.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
- Chen, S., & Xu, J. (1992). A comparative study of selected coupling reagents in dipeptide synthesis. Chinese Chemical Letters, 3(1), 13-16.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Recent advances in the development of peptide coupling reagents. Aldrichimica Acta, 42(2), 39-49.
- Almac Group.
- National College of Ireland. Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
- AAPPTec. Coupling Reagents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. almacgroup.com [almacgroup.com]
- 10. bachem.com [bachem.com]
A Comparative Guide to Chiral Purity Analysis of Synthesized Peptides: An In-Depth Look at Derivatization Strategies and a Hypothetical Exploration of Boc-L-valine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of synthesized peptides is a critical quality attribute with profound implications for their therapeutic efficacy and safety. The presence of even minute quantities of unintended D-amino acid isomers can lead to altered biological activity, increased immunogenicity, or unforeseen toxicity. Consequently, robust and reliable analytical methods for the determination of chiral purity are indispensable in peptide research and pharmaceutical development.
This guide provides a comprehensive comparison of established methodologies for chiral purity analysis of synthesized peptides, with a focus on pre-column derivatization techniques. We will delve into the principles and practical applications of widely used methods, supported by experimental data. Furthermore, we will explore the theoretical application of N-protected amino acid esters, specifically Boc-L-valine methyl ester, as a chiral derivatizing agent—a concept rooted in fundamental peptide chemistry, though less documented in dedicated analytical protocols.
The Imperative of Chiral Purity in Peptide Therapeutics
The biological machinery of living organisms is exquisitely stereospecific. Receptors, enzymes, and other biological targets are themselves chiral, leading to differential interactions with the enantiomers of a chiral peptide. An undesired enantiomer may exhibit reduced or no biological activity, act as an antagonist, or have a completely different and potentially harmful pharmacological profile. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization and control of stereoisomeric composition in new drug substances[1].
Overview of Analytical Approaches for Chiral Purity Determination
The determination of the enantiomeric composition of amino acids within a peptide first requires the hydrolysis of the peptide bond to liberate the constituent amino acids. A significant challenge in this process is the potential for acid-catalyzed racemization, which can artificially alter the true chiral purity of the original peptide. To address this, hydrolysis is often performed in deuterated acid (e.g., DCl/D₂O), which labels the α-carbon of any amino acid that undergoes racemization, allowing for their differentiation by mass spectrometry[2].
Following hydrolysis, several analytical strategies can be employed to separate and quantify the D- and L-amino acid enantiomers. These can be broadly categorized as direct and indirect methods.
-
Direct Methods: These methods utilize a chiral environment to separate the enantiomers directly. The most common approach is High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP)[3].
-
Indirect Methods: This strategy involves the derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase[4].
This guide will focus on the comparison of indirect methods, as they offer flexibility and can be implemented on standard HPLC systems.
Established Methodologies for Chiral Derivatization
Marfey's Reagent: The Gold Standard
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely adopted CDA for the chiral analysis of amino acids[5]. It reacts with the primary amine of amino acids to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV absorbance[2][5].
Mechanism of Action: The L-alanine amide moiety of Marfey's reagent provides the chiral center for the formation of diastereomers. The reaction of L-FDAA with an L-amino acid results in an L-L diastereomer, while reaction with a D-amino acid yields an L-D diastereomer. These diastereomers exhibit different retention times on a C18 column.
Experimental Protocol: Chiral Purity Analysis using Marfey's Reagent
-
Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the synthesized peptide into a hydrolysis tube.
-
Add 500 µL of 6N DCl in D₂O.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the acid to dryness.
-
Reconstitute the amino acid hydrolysate in 200 µL of water.
-
-
Derivatization with Marfey's Reagent:
-
To 50 µL of the amino acid hydrolysate solution, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and quench the reaction by adding 10 µL of 2 M HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Other Notable Chiral Derivatizing Agents
Several other CDAs are available, each with its own advantages and disadvantages. A brief comparison is provided in the table below.
| Feature | Marfey's Reagent (FDAA) | OPA with Chiral Thiols (e.g., NAC, IBLC) | Chloroformates (e.g., FLEC) |
| Principle | Forms stable diastereomeric amides. | Forms fluorescent diastereomeric isoindoles. | Forms stable diastereomeric carbamates. |
| Detection | UV (340 nm) | Fluorescence | Fluorescence |
| Advantages | Well-established, commercially available, good resolution for many amino acids. | High sensitivity due to fluorescence detection, rapid reaction. | Reacts with both primary and secondary amines (e.g., proline). |
| Disadvantages | Lower sensitivity compared to fluorescent methods, may not resolve all amino acids equally well. | Derivatives can be less stable, requires a chiral thiol co-reagent. | Can be moisture-sensitive, may require optimization of reaction conditions. |
A Hypothetical Exploration: Boc-L-valine Methyl Ester as a Chiral Derivatizing Agent
The fundamental principle of indirect chiral analysis lies in the formation of diastereomers. In peptide chemistry, the coupling of two chiral amino acids results in the formation of a dipeptide, which is a diastereomer if the constituent amino acids have different stereochemistries (e.g., L-D or D-L). This same principle can be theoretically applied to chiral purity analysis.
Boc-L-valine methyl ester, a commercially available N-protected amino acid ester, possesses a chiral center and a reactive C-terminal methyl ester that can be coupled to the free amino group of an amino acid from a peptide hydrolysate. This would form a diastereomeric dipeptide that could potentially be separated by reversed-phase HPLC.
Theoretical Mechanism:
Caption: Formation of diastereomeric dipeptides using Boc-L-valine methyl ester.
Hypothetical Experimental Protocol: Chiral Purity Analysis using Boc-L-valine Methyl Ester
Note: The following protocol is a generalized procedure based on standard peptide coupling techniques and has not been validated with specific experimental data for this application. Optimization would be required.
-
Peptide Hydrolysis: Follow the same procedure as described for the Marfey's reagent method.
-
Derivatization with Boc-L-valine Methyl Ester:
-
To the dried amino acid hydrolysate, add a solution of Boc-L-valine methyl ester (1.2 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a peptide coupling reagent (e.g., HBTU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and work up the sample to remove excess reagents. This may involve aqueous washes and extraction into an organic solvent.
-
Evaporate the solvent and reconstitute the sample in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, likely with an additive like TFA.
-
Detection: Given the lack of a strong chromophore in the Boc-Val-AA dipeptide, detection could be challenging. UV detection at low wavelengths (e.g., 214 nm) or the use of a mass spectrometer (LC-MS) would be necessary.
-
Comparison of Methodologies
| Feature | Marfey's Reagent (FDAA) | Boc-L-valine Methyl Ester (Hypothetical) | Direct Chiral HPLC |
| Principle | Indirect (Diastereomer formation) | Indirect (Diastereomer formation) | Direct (Enantiomer separation) |
| Stationary Phase | Achiral (e.g., C18) | Achiral (e.g., C18) | Chiral (CSP) |
| Detection | UV (340 nm) | UV (low wavelength) or MS | UV or MS |
| Advantages | Well-established, reliable, good resolution. | Potentially uses readily available peptide synthesis reagents. | No derivatization required, simpler sample preparation. |
| Disadvantages | Derivatization step required. | Not a validated method, detection may be challenging, potential for side reactions during coupling. | Requires specialized and often expensive chiral columns, method development can be extensive. |
| Data Availability | Extensive literature with quantitative data. | Limited to no published analytical data. | Significant literature for various CSPs. |
Data Presentation: Representative Chiral Purity Data
The following table presents hypothetical data that could be obtained from a chiral purity analysis of a synthesized peptide.
| Amino Acid Residue | L-Isomer Area (%) | D-Isomer Area (%) | Enantiomeric Excess (% ee) |
| Alanine | 99.85 | 0.15 | 99.70 |
| Valine | 99.92 | 0.08 | 99.84 |
| Leucine | 99.75 | 0.25 | 99.50 |
| Phenylalanine | 99.80 | 0.20 | 99.60 |
Conclusion and Recommendations
The determination of chiral purity is a non-negotiable aspect of synthetic peptide characterization for research and therapeutic applications. The use of Marfey's reagent followed by reversed-phase HPLC is a robust and well-validated method that provides reliable quantification of D-amino acid impurities. While direct analysis on chiral stationary phases offers the advantage of eliminating the derivatization step, it requires specialized columns and can involve more complex method development.
The exploration of Boc-L-valine methyl ester as a chiral derivatizing agent presents an interesting academic exercise rooted in the principles of peptide chemistry. However, the lack of established protocols and validation data makes it an investigational approach rather than a routine analytical method at present. For researchers requiring accurate and defensible chiral purity data, adherence to established and validated methods such as the Marfey's reagent protocol is strongly recommended. Future research may explore and validate the use of N-protected amino acid esters for this application, potentially expanding the toolkit of the analytical chemist.
References
- U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. [Link]
- Cohen, S. A., & Michaud, D. P. (1995). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry.
- Chen, Y., et al. (2019). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
Sources
- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 2. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Peptides Synthesized with Boc-L-valine Methyl Ester
For researchers and drug development professionals, the absolute structural integrity of a synthetic peptide is non-negotiable. When a synthesis campaign concludes, particularly one initiated with a modified C-terminal residue like Boc-L-valine methyl ester, the resulting product is not merely a sequence of amino acids but a precision-engineered molecule. The validation process must, therefore, be equally precise, confirming not only the amino acid sequence but also the integrity of the C-terminal methyl ester, a modification that can profoundly influence the peptide's bioactivity, stability, and pharmacokinetic profile.
This guide provides an in-depth comparison of the primary analytical methodologies for this specific validation challenge. We will move beyond simple protocol recitation to explore the causality behind our instrumental choices, establishing a self-validating system that ensures the highest degree of confidence in your final product.
The Analytical Gauntlet: Choosing the Right Tool for Sequence and C-Terminal Validation
The core challenge lies in selecting a technique that can answer two questions with certainty: 1) Is the amino acid sequence correct? and 2) Is the C-terminal valine present as a methyl ester? Let's compare the principal contenders.
Mass Spectrometry (MS): The Definitive Tool for Sequence and Mass Confirmation
Mass spectrometry, particularly when coupled with liquid chromatography and tandem capabilities (LC-MS/MS), stands as the gold standard for the comprehensive validation of synthetic peptides.[1] Its power lies in its ability to provide two orthogonal pieces of evidence in a single analysis: the precise mass of the intact peptide and the fragmentation pattern that confirms the sequence.
-
Expertise & Experience: The initial step in the analysis is a full MS1 scan to determine the molecular weight of the intact peptide. The high resolution and mass accuracy of modern instruments, like an Orbitrap or Q-TOF, allow for the confident differentiation between the intended C-terminal methyl ester (-OCH₃) and a potential, undesired hydrolysis product, the free carboxylic acid (-OH). This mass difference, while small, is easily resolved and serves as the first critical checkpoint.
-
Trustworthiness through Tandem MS (MS/MS): The true power of MS for sequence validation is realized in the MS/MS experiment.[2][3] The instrument isolates the peptide ion of interest (the precursor ion) and fragments it, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This fragmentation occurs predictably along the peptide backbone, generating two main series of ions: b-ions , which contain the N-terminus, and y-ions , which contain the C-terminus.
For a peptide ending in valine methyl ester, the y-ion series is the definitive proof of the C-terminal modification . The smallest y-ion, the y₁-ion, will consist of the C-terminal valine methyl ester residue. Its measured mass-to-charge ratio (m/z) will be unique and readily distinguishable from the y₁-ion of a peptide with a free acid C-terminus. This provides unambiguous confirmation of both the C-terminal residue and its esterification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Complementary Structural Arbiter
While not a primary sequencing tool for peptides of significant length, NMR spectroscopy is an exceptionally powerful, non-destructive technique for confirming the presence of specific chemical functionalities.[4][5]
-
Expertise & Experience: For validating a peptide ending in a valine methyl ester, ¹H NMR is particularly insightful. The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet in a region of the spectrum (typically around 3.7 ppm) where few other signals from standard amino acids reside. The presence of this distinct singlet provides strong, direct evidence of the methyl ester. Furthermore, 2D NMR experiments like COSY and TOCSY can be used to confirm the spin system of the C-terminal valine residue, verifying its identity and attachment to the methyl ester.[6]
-
Trustworthiness: NMR serves as an excellent orthogonal technique to MS. While MS confirms the mass and sequence through fragmentation, NMR confirms the chemical structure in solution. If both MS and NMR data are consistent with the proposed structure, the level of confidence in the peptide's identity is exceptionally high. However, its significantly lower sensitivity compared to MS means it is often reserved for final product characterization where more sample is available.
Edman Degradation: The N-Terminal Sequencer
Edman degradation is a classic chemical method for sequencing peptides.[7] It involves the sequential cleavage and identification of amino acids one at a time from the N-terminus of the peptide.[8][9]
-
Expertise & Experience: While highly accurate for determining the N-terminal sequence, Edman degradation is fundamentally unsuited for the primary goal of validating a C-terminal modification.[10] The entire chemistry of the process is focused on the N-terminus, and the C-terminal residue is never directly analyzed. Therefore, it cannot provide any information about whether the C-terminal valine is a free acid or a methyl ester. Its use in this context would be limited to confirming the N-terminal portion of the sequence, making it an inefficient and incomplete choice compared to MS/MS.
Comparative Overview of Validation Techniques
The following table summarizes the key performance aspects of each technique for the specific task of validating a peptide synthesized with Boc-L-valine methyl ester.
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy | Edman Degradation |
| Primary Principle | Measures mass-to-charge ratio of intact peptide and its fragments. | Measures the magnetic properties of atomic nuclei to elucidate chemical structure. | Sequential chemical cleavage and identification of N-terminal amino acids. |
| Sequence Confirmation | Yes, via MS/MS fragmentation (b- and y-ion series).[2][3] | Limited to short peptides; primarily for structural confirmation.[4] | Yes, but only from the N-terminus.[7] |
| C-Terminal Ester Validation | Yes , definitive via accurate mass and y₁-ion analysis. | Yes , confirms presence of the -OCH₃ functional group.[6] | No , provides no C-terminal information.[10] |
| Sensitivity | High (femtomole to low picomole). | Low (micromole to millimole). | Moderate (low to mid picomole). |
| Throughput | High, especially with LC automation. | Low, requires longer acquisition times. | Low, sequential by-residue analysis. |
| Sample Requirement | Minimal (sub-microgram). | High (milligram quantities). | Moderate (microgram quantities). |
| Key Advantage for this Topic | Provides comprehensive sequence and C-terminal validation in a single, high-sensitivity analysis. | Provides unambiguous structural confirmation of the methyl ester functional group. | High accuracy for N-terminal sequence. |
| Key Limitation for this Topic | Indirect structural information; relies on fragmentation interpretation. | Low sensitivity and throughput; not a primary sequencing tool. | Incapable of analyzing the C-terminus. |
Visualizing the Validation Strategy
To better illustrate the workflow and the core analytical principle, the following diagrams are provided.
Caption: Workflow for validating a peptide with a C-terminal methyl ester.
Caption: MS/MS fragmentation of a peptide with a C-terminal methyl ester.
Experimental Protocol: LC-MS/MS Validation
This protocol outlines a robust method for the definitive validation of a synthetic peptide with a C-terminal valine methyl ester.
1. Sample Preparation
-
Accurately weigh approximately 1 mg of the lyophilized crude peptide.
-
Dissolve the peptide in 1 mL of HPLC-grade water to create a 1 mg/mL stock solution. If solubility is an issue, add a minimal amount of acetonitrile or DMSO (not to exceed 10%).
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare a working solution by diluting the stock solution to 10-50 µg/mL with the initial mobile phase (e.g., 95% Mobile Phase A).
2. Liquid Chromatography (LC) Parameters
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size) is suitable for most peptides.[3]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0.0 2 2.0 2 22.0 45 25.0 95 28.0 95 28.1 2 | 35.0 | 2 |
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS1 Full Scan:
-
Scan Range: m/z 300–2000.
-
Resolution: >60,000 (to ensure accurate mass measurement).
-
-
Data-Dependent MS/MS:
-
Activation Type: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).
-
Isolation Window: 1.5–2.0 m/z.
-
Collision Energy: Use a stepped or normalized collision energy (e.g., 25-35%).
-
Detection: Set the instrument to fragment the top 3-5 most intense ions from the MS1 scan.
-
4. Data Analysis
-
Intact Mass Confirmation: In the MS1 spectrum, locate the isotopic cluster corresponding to your peptide. Deconvolute the spectrum to determine the monoisotopic mass. Compare this experimental mass to the theoretical mass calculated for the peptide with the C-terminal methyl ester. The mass error should be less than 5 ppm.
-
Sequence Verification: Analyze the MS/MS spectrum of the precursor ion. Use peptide sequencing software to automatically assign fragment ions or perform manual interpretation.
-
Identify a contiguous series of at least 4-5 b- and/or y-ions to confirm the main sequence.
-
Crucially, identify the y₁-ion. Calculate its theoretical m/z ([Mass of Valine + Mass of -OCH₃ + Mass of Proton]) and confirm its presence in the spectrum. This validates the C-terminal residue and its modification.
-
Conclusion
While several techniques can provide pieces of the puzzle, LC-MS/MS offers the most comprehensive, sensitive, and efficient solution for validating the sequence of peptides synthesized with Boc-L-valine methyl ester . It uniquely provides both intact mass confirmation and unambiguous sequence information, including definitive proof of the C-terminal modification, in a single experiment. NMR serves as an excellent, albeit lower-throughput, orthogonal method for direct structural confirmation. By employing these advanced analytical strategies, researchers and developers can ensure the absolute structural fidelity of their synthetic peptides, a critical step in advancing both basic research and therapeutic development.
References
- Scilit. "Amino‐acid sequence study in peptides by mass spectometry—III Investigation of ethyoxycarbonyl‐peptide methyl esters." Accessed January 10, 2026. [Link].
- Waters Corporation. "Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow." Accessed January 10, 2026. [Link].
- Waters Corporation. "LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software." Accessed January 10, 2026. [Link].
- PubMed. "Chemical C-terminal protein sequence analysis: improved sensitivity, length of degradation, proline passage, and combination with edman degradation." Accessed January 10, 2026. [Link].
- Springer Nature Experiments. "Manual Edman Degradation of Proteins and Peptides." Accessed January 10, 2026. [Link].
- National Institutes of Health. "Recent Advances in the Synthesis of C-Terminally Modified Peptides." Accessed January 10, 2026. [Link].
- Agilent Technologies. "Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization." Accessed January 10, 2026. [Link].
- ResearchGate. "One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. a." Accessed January 10, 2026. [Link].
- Fiveable. "Peptide Sequencing: The Edman Degradation | Organic Chemistry Class Notes." Accessed January 10, 2026. [Link].
- Gilson. "Synthetic Peptide Purification Using Preparative LC-MS." Accessed January 10, 2026. [Link].
- Frontiers. "Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates." Accessed January 10, 2026. [Link].
- Chemistry LibreTexts. "26.7: The Edman Degradation." Accessed January 10, 2026. [Link].
- PubMed. "Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly." Accessed January 10, 2026. [Link].
- ACS Publications. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." Accessed January 10, 2026. [Link].
- EHU. "Peptide Sequencing by Edman Degradation." Accessed January 10, 2026. [Link].
- National Institutes of Health. "Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring." Accessed January 10, 2026. [Link].
- Chapman University Digital Commons. "Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy." Accessed January 10, 2026. [Link].
- ElectronicsAndBooks. "Synthesis of Peptides Containing C‑Terminal Methyl Esters Using Trityl Side-Chain Anchoring." Accessed January 10, 2026. [Link].
- Master Organic Chemistry. "Introduction to Peptide Synthesis." Accessed January 10, 2026. [Link].
- National Institutes of Health. "Development of an LC-MS/MS peptide mapping protocol for the NISTmAb." Accessed January 10, 2026. [Link].
- TUE Research portal. "The use of mass spectrometry in peptide chemistry." Accessed January 10, 2026. [Link].
- MDPI. "Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags." Accessed January 10, 2026. [Link].
- ACS Fall 2025. "NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability." Accessed January 10, 2026. [Link].
- ACS Publications. "Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase." Accessed January 10, 2026. [Link].
- University of Zurich. "Peptide/Protein NMR." Accessed January 10, 2026. [Link].
- PubMed. "Overview of peptide and protein analysis by mass spectrometry." Accessed January 10, 2026. [Link].
Sources
- 1. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. ehu.eus [ehu.eus]
- 8. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of Boc versus Fmoc Chemistry for Specific Peptides
For researchers, scientists, and drug development professionals embarking on the synthesis of a novel peptide, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that profoundly influences the project's timeline, cost, and ultimate success. While Fmoc chemistry has risen to prominence for its milder conditions and amenability to automation, the classic Boc strategy remains a powerful and often superior choice for specific, challenging peptide sequences. This guide provides an in-depth, objective comparison of these two cornerstone methodologies, moving beyond generalities to offer a detailed analysis supported by experimental insights and practical protocols. Our aim is to equip you with the knowledge to make an informed, data-driven decision tailored to the unique characteristics of your target peptide.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the iterative deprotection of the α-amino group and the final cleavage of the peptide from the solid support.
Boc Chemistry: This strategy employs the acid-labile Boc group for temporary α-amino protection. Each synthesis cycle involves a deprotection step using a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups, usually benzyl-based, are stable to these conditions but are removed during the final cleavage step with a much stronger acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This reliance on graduated acid lability is the hallmark of the Boc/Bzl protection scheme.[]
Fmoc Chemistry: In contrast, the Fmoc strategy utilizes the base-labile Fmoc protecting group. Deprotection is achieved using a secondary amine, most commonly piperidine in dimethylformamide (DMF). The side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed simultaneously with the peptide's cleavage from the resin using a TFA-based cocktail.[2] This orthogonality, where the α-amino and side-chain protecting groups are removed by chemically distinct mechanisms (base and acid, respectively), is a key feature of the Fmoc/tBu approach.[]
At a Glance: Head-to-Head Comparison
| Feature | Boc Chemistry | Fmoc Chemistry | Rationale & Causality |
| Nα-Deprotection | 50% TFA in DCM | 20% Piperidine in DMF | Boc deprotection generates a protonated amine, which can disrupt aggregation. Fmoc deprotection is milder but leaves a neutral peptide chain, which can be more prone to aggregation. |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) | The choice of side-chain protection is dictated by the need for stability during the repetitive Nα-deprotection steps. |
| Final Cleavage | Strong Acid (HF, TFMSA) | TFA-based cocktail | Boc chemistry requires harsh, hazardous acids for final cleavage, necessitating specialized equipment. Fmoc cleavage is significantly milder. |
| Orthogonality | Semi-orthogonal | Fully orthogonal | Fmoc chemistry offers true orthogonality, allowing for selective deprotection of side chains while the peptide is still on the resin. |
| Handling "Difficult" Peptides | Often advantageous for hydrophobic and aggregation-prone sequences.[4] | Can be challenging; may require specialized reagents like pseudoproline dipeptides. | The repetitive acid washes in Boc-SPPS help to keep the peptide chain protonated and solvated, preventing the formation of secondary structures that lead to aggregation.[5] |
| Acid-Sensitive Residues | Can lead to side reactions with residues like Trp and Met. | Preferred for peptides containing acid-sensitive residues.[] | The milder, basic deprotection conditions of Fmoc chemistry are more compatible with acid-labile moieties. |
| Post-Translational Modifications | Limited by harsh final cleavage conditions. | Generally the method of choice for PTMs like phosphorylation and glycosylation.[6] | Many PTMs are not stable to the strong acids (e.g., HF) used in Boc chemistry. |
| Automation | Less common in modern automated synthesizers. | Readily automated and amenable to high-throughput synthesis.[2] | The use of corrosive reagents in Boc-SPPS makes automation more complex. |
Performance Insights: A Quantitative Look at "Difficult" Peptides
While direct, side-by-side comparisons of the same peptide synthesized by both methods are not always available in a single study, we can synthesize data from multiple sources to illustrate the performance differences for challenging sequences.
Case Study 1: Aggregation-Prone Peptides (e.g., Human Amylin, Transmembrane Sequences)
Peptides with a high content of hydrophobic residues are notoriously difficult to synthesize due to their tendency to aggregate on the solid support, leading to incomplete coupling and deprotection steps.
| Peptide Target | Chemistry | Key Strategy | Reported Crude Purity (%) | Reported Overall Yield (%) | Reference |
| Transmembrane Peptide (34-mer) | Boc | In situ neutralization, NMP/DMSO solvent | Not Specified | 12% | [4] |
| Transmembrane Peptide (34-mer) | Fmoc | Standard Protocol | Not Specified | 0% (synthesis failed) | [4] |
| Human Amylin (hIAPP) | Fmoc | Standard Protocol | Very Low | Synthesis nearly impossible | [2] |
| Human Amylin (hIAPP) | Fmoc | With Pseudoproline Dipeptides | 57% | Not Reported | [2] |
Expert Analysis: The data clearly indicates that for highly hydrophobic and aggregation-prone sequences, standard Fmoc synthesis often fails. While the incorporation of pseudoproline dipeptides can rescue the synthesis in Fmoc chemistry, the inherent anti-aggregation properties of Boc chemistry, particularly when combined with in situ neutralization protocols, can offer a more robust and direct path to the desired product.[4] The repeated acid treatments in Boc-SPPS maintain the peptide chain in a protonated state, disrupting the hydrogen bonding that leads to β-sheet formation and aggregation.[5]
Case Study 2: Long Peptides (e.g., HIV-1 Protease Fragments)
The synthesis of long peptides presents challenges in maintaining high coupling efficiency over many cycles.
| Peptide Target | Chemistry | Key Strategy | Reported Outcome | Reference |
| HIV-1 Protease (1-99) | Boc | In situ neutralization | Successful Synthesis | [7] |
| HIV-1 Protease (99-mer) | Fmoc | ChemMatrix Resin | Successful Synthesis | [8] |
Expert Analysis: Both Boc and Fmoc chemistries can be successfully employed for the synthesis of long peptides. However, the choice of strategy often depends on the specific sequence and the available expertise. Boc chemistry with in situ neutralization has a long and successful track record for synthesizing large peptides and even small proteins.[7] For Fmoc-SPPS, success with long, difficult sequences often relies on the use of specialized resins like ChemMatrix and careful optimization of coupling conditions.
Cost-Benefit Analysis: A Deeper Dive
A comprehensive cost analysis must extend beyond the price of the amino acid derivatives to include all reagents, solvents, and the potential for failed syntheses.
| Cost Factor | Boc Chemistry | Fmoc Chemistry | Analysis |
| Amino Acid Derivatives | Generally less expensive.[] | Generally more expensive.[] | The synthesis of Fmoc-amino acids is more complex. |
| Coupling Reagents | Traditionally uses less expensive reagents like DCC/HOBt. | Compatible with a wider range of modern, more expensive (but more efficient) coupling reagents (e.g., HBTU, HATU).[] | For difficult couplings, the higher efficiency of modern reagents in Fmoc-SPPS can justify the cost. |
| Solvents | Requires large volumes of DCM and TFA. | Primarily uses DMF, which can be recycled. | The potential for solvent recycling in Fmoc-SPPS can offer a cost and environmental advantage in large-scale synthesis. |
| Specialized Equipment | Requires an HF cleavage apparatus, which is a significant capital investment. | Does not require specialized cleavage equipment. | The safety and equipment considerations for handling HF are a major factor in favor of Fmoc for many labs. |
| "Cost" of Failure | For aggregation-prone peptides, the higher probability of success can make it more cost-effective in the long run. | For standard peptides, the high success rate and ease of automation make it very cost-effective. | The "best" chemistry from a cost perspective is highly dependent on the specific peptide and the probability of success with each method. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with checkpoints and monitoring steps to ensure the success of each stage of the synthesis.
Boc Solid-Phase Peptide Synthesis Workflow
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Boc-SPPS Cycle (0.1 mmol scale)
-
Resin Swelling: Swell the Boc-amino acid-loaded resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Agitate for 1-2 minutes (pre-wash).
-
Drain and add fresh 50% TFA/DCM.
-
Agitate for 20-30 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove residual acid.
-
-
Neutralization (in situ protocol recommended for difficult sequences):
-
Standard Protocol: Add a solution of 5% diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Repeat. Wash with DCM (3x).
-
In Situ Neutralization: Proceed directly to the coupling step, adding the neutralization base along with the activated amino acid. This minimizes the time the peptide is in the aggregation-prone neutral state.[7]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Nα-Boc protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to activate.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring:
-
Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (beads remain colorless) indicates complete coupling. If the test is positive (blue beads), recouple.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Return to step 2 for the next amino acid in the sequence.
-
Final Cleavage:
-
After the final coupling and deprotection, wash the resin and dry it under vacuum.
-
Perform cleavage using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol) in a specialized apparatus.
-
Fmoc Solid-Phase Peptide Synthesis Workflow
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Fmoc-SPPS Cycle (0.1 mmol scale)
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF.
-
Agitate for 5 minutes.
-
Drain and add fresh 20% piperidine/DMF.
-
Agitate for 15 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Nα-Fmoc protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to activate.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
For Aggregation-Prone Sequences: Consider using pseudoproline dipeptides at strategic locations (every 5-6 residues) to disrupt secondary structure formation.[9]
-
-
Monitoring:
-
Perform a Kaiser test. A negative result indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Return to step 2 for the next cycle.
-
Final Cleavage:
-
After the final deprotection and washing, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, wash, and dry.
-
Conclusion: Making an Informed Decision
The choice between Boc and Fmoc chemistry is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific challenges presented by the target peptide.
-
Fmoc chemistry is the modern workhorse for good reason. Its mild deprotection conditions, compatibility with a vast array of acid-sensitive modifications, and high amenability to automation make it the go-to strategy for the majority of standard peptides, including those with post-translational modifications.[2][6]
-
Boc chemistry , while requiring more hazardous reagents and specialized equipment, remains an indispensable tool for the synthesis of "difficult" sequences.[4] For long, hydrophobic peptides prone to aggregation, the repeated acidic deprotection steps in Boc chemistry can be the deciding factor between a successful synthesis and a failed one.[4][5]
Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS is essential for any researcher in the field. By carefully analyzing the sequence of your target peptide and considering the factors outlined in this guide, you can select the optimal synthetic strategy to achieve your research and development goals with the highest efficiency and purity.
References
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 296-311.
- Bruckdorfer, T., Marder, O., & Albericio, F. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65.
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (2015). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. ResearchGate.
- ABI Scientific Inc. (n.d.). Peptide Synthesis Pricing.
- Zayats, M., O'Connor, M., & Kumar, K. (2007). Chemical Synthesis of 19 F-labeled HIV1 Protease using Fmoc-Chemistry and ChemMatrix Resin. ResearchGate.
- Collins, J., & Porter, J. (2014). Solid phase peptide synthesis processes and associated systems. Google Patents.
Sources
Navigating the Labyrinth of Peptide Aggregation: A Comparative Guide to Protecting Groups
For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides is a journey fraught with challenges. Among the most formidable is the spontaneous self-assembly of peptide chains into insoluble aggregates, a phenomenon that can derail a synthesis, complicate purification, and ultimately compromise the yield and purity of the final product. This guide provides an in-depth technical comparison of how the choice of Nα-amino protecting groups—the cornerstones of peptide synthesis strategy—profoundly influences aggregation, with a focus on the three most common groups: Fmoc, Boc, and Cbz.
The Genesis of Aggregation: A Tale of Intermolecular Forces
Peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) is primarily a physical phenomenon driven by the formation of intermolecular hydrogen bonds between growing peptide chains.[1] These interactions can lead to the formation of stable secondary structures, most notably β-sheets, which effectively cause the peptide-resin matrix to become a single, insoluble mass.[2] This renders the reactive N-terminal sites of the peptide chains inaccessible, hindering both the deprotection of the Nα-amino group and the subsequent coupling of the next amino acid.[1] Hydrophobic sequences are particularly susceptible to this issue, as hydrophobic interactions further promote the association of peptide chains.[1]
The choice of Nα-protecting group is not merely a matter of synthetic convenience; its chemical nature directly influences the intermolecular forces at play. This guide will dissect the physicochemical properties of Fmoc, Boc, and Cbz protecting groups and provide a framework for selecting the optimal strategy to mitigate aggregation.
The Contenders: A Physicochemical Showdown
The selection of a protecting group dictates the entire synthetic strategy, particularly the conditions for deprotection, which in turn affects the peptide's aggregation propensity.
| Protecting Group | Structure | Deprotection Condition | Key Physicochemical Properties |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Aromatic, planar | Base-labile (e.g., 20% piperidine in DMF) | The large, hydrophobic, and aromatic fluorenyl ring can promote π-π stacking interactions between peptide chains, potentially nucleating aggregation. The N-terminus is neutral after deprotection. |
| Boc (tert-Butoxycarbonyl) | Aliphatic, bulky | Acid-labile (e.g., TFA) | Lacks aromaticity, reducing the risk of π-π stacking. Acidic deprotection leaves a protonated N-terminus (ammonium salt), which can disrupt interchain hydrogen bonding through electrostatic repulsion.[] |
| Cbz (Carboxybenzyl) | Aromatic | Hydrogenolysis (e.g., H₂/Pd) | Aromatic nature can contribute to aggregation, similar to Fmoc. Primarily used in solution-phase synthesis, its impact on on-resin aggregation in SPPS is less characterized compared to Fmoc and Boc.[4] |
The Impact on Aggregation: A Mechanistic Comparison
The theoretical differences in the physicochemical properties of Fmoc and Boc groups translate into distinct impacts on peptide aggregation, particularly for challenging sequences like the Alzheimer's-related amyloid-beta (Aβ) peptide.
Fmoc Strategy: The Double-Edged Sword
The Fmoc group is the cornerstone of modern SPPS due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.[5] However, the very nature of the Fmoc group can be a liability. The large, planar, and aromatic fluorenyl moiety can participate in π-π stacking interactions, acting as a potential nucleation site for aggregation, especially in hydrophobic sequences.[4] Following deprotection with piperidine, the newly exposed N-terminus is a free amine (neutral), which is primed to form hydrogen bonds with adjacent peptide chains, further driving the formation of β-sheet structures.[1]
Boc Strategy: The Aggregation Mitigator
In contrast, the Boc strategy, while employing harsher acidic conditions for deprotection, offers a distinct advantage for aggregation-prone peptides.[] The key lies in the state of the N-terminus immediately following deprotection. Treatment with trifluoroacetic acid (TFA) not only removes the Boc group but also protonates the newly freed α-amino group, forming a positively charged ammonium salt.[] This charge introduces electrostatic repulsion between the peptide chains, which can effectively disrupt the intermolecular hydrogen bonding network that is essential for the formation of β-sheet aggregates.[] This makes the Boc strategy particularly well-suited for the synthesis of hydrophobic peptides that are known to be difficult to synthesize using the Fmoc approach.[]
Below is a diagram illustrating the proposed mechanistic differences in aggregation propensity between Fmoc and Boc strategies.
Caption: Mechanistic comparison of aggregation propensity in Fmoc vs. Boc SPPS.
Experimental Validation: A Guide to Assessing Aggregation
To empirically assess the impact of protecting groups on peptide aggregation, a suite of biophysical techniques can be employed. Below are detailed protocols for three cornerstone assays.
Thioflavin T (ThT) Fluorescence Assay
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[6][7] This assay is a robust method for monitoring the kinetics of fibril formation in real-time.
Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in distilled water. Filter through a 0.2 µm syringe filter. Store protected from light.
-
Prepare the desired buffer for the aggregation assay (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., HFIP) to ensure it is monomeric, then evaporate the solvent.
-
Resuspend the peptide in the assay buffer to the desired final concentration (e.g., 25 µM).
-
-
Assay Execution:
-
In a 96-well black, clear-bottom plate, add the peptide solution.
-
Add ThT from the stock solution to a final concentration of 25 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid aggregation, with a lag phase, an exponential growth phase, and a plateau phase.
-
Transmission Electron Microscopy (TEM)
Principle: TEM provides direct visualization of the morphology of peptide aggregates, allowing for the confirmation of fibrillar structures.[8]
Protocol:
-
Sample Preparation:
-
Take an aliquot of the peptide solution from the aggregation assay at a desired time point (e.g., after the plateau is reached in the ThT assay).
-
-
Grid Preparation:
-
Place a 3-5 µL drop of the peptide solution onto a carbon-coated copper TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid using filter paper.
-
Wash the grid by briefly floating it on a drop of distilled water.
-
-
Negative Staining:
-
Place a 3-5 µL drop of a negative stain solution (e.g., 2% uranyl acetate) onto the grid.
-
Allow the stain to sit for 30-60 seconds.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments with a diameter of 7-12 nm.[8]
-
Dynamic Light Scattering (DLS)
Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[1] It is a powerful tool for detecting the formation of soluble oligomers and larger aggregates in the early stages of aggregation.
Protocol:
-
Sample Preparation:
-
Prepare the peptide solution in a suitable, filtered buffer. The concentration should be optimized for the instrument being used.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.02 µm) directly into a clean DLS cuvette to remove any pre-existing dust or large aggregates.
-
-
Instrument Setup:
-
Set the instrument parameters, including the viscosity and refractive index of the solvent, and the experimental temperature.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Acquire data over time to monitor changes in the particle size distribution. An increase in the average hydrodynamic radius (Rh) and polydispersity index (PDI) indicates the formation of aggregates.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number. The appearance of larger species over time is indicative of aggregation.
-
The following diagram outlines a comprehensive workflow for assessing the impact of protecting groups on peptide aggregation.
Caption: Experimental workflow for comparing the impact of protecting groups on peptide aggregation.
Case Study: Synthesis of Amyloid-Beta (Aβ1-42)
The synthesis of the Aβ1-42 peptide, a highly aggregation-prone sequence, serves as an excellent case study. While direct side-by-side quantitative data for all three protecting groups is sparse in the literature, a consistent theme emerges: strategies that mitigate on-resin aggregation are crucial for a successful synthesis.
Studies have shown that for Aβ peptides, Boc-SPPS can be advantageous over standard Fmoc-SPPS in terms of crude purity and yield, attributed to the disruption of aggregation by the protonated N-terminus after each deprotection cycle.[] However, significant advancements in Fmoc chemistry, such as the incorporation of backbone-protecting groups (e.g., 2-hydroxy-4-methoxybenzyl, Hmb) or pseudoprolines, have been developed to overcome the aggregation challenges inherent to this strategy.[2] For instance, the synthesis of Aβ1-42 using a standard Fmoc/tBu strategy might yield a crude product of around 33%, whereas the incorporation of pseudoproline dipeptides can increase this yield to 57%.[4]
| Synthesis Strategy | Key Feature | Reported Crude Yield (Aβ1-42) | Rationale for Improved Performance |
| Boc-SPPS | Acidic deprotection | Generally higher for aggregation-prone sequences | N-terminal protonation disrupts interchain H-bonding.[] |
| Standard Fmoc-SPPS | Base deprotection | ~33%[4] | Prone to on-resin aggregation due to neutral N-terminus and potential π-π stacking. |
| Modified Fmoc-SPPS | Use of pseudoproline dipeptides | ~57%[4] | Pseudoprolines act as "structure-breakers," disrupting the formation of stable β-sheet structures during synthesis.[2] |
Conclusion and Recommendations
The choice of Nα-amino protecting group is a critical parameter that can significantly influence the outcome of a challenging peptide synthesis. While the mild conditions of the Fmoc strategy have made it the workhorse of modern SPPS, its inherent chemical properties can promote aggregation in susceptible sequences. For such "difficult" peptides, particularly those that are long and hydrophobic, the Boc strategy remains a powerful and often superior alternative due to its ability to mitigate aggregation through electrostatic repulsion. The utility of the Cbz group is primarily in solution-phase synthesis, and it is less commonly employed in modern SPPS for aggregation-prone sequences.
As a Senior Application Scientist, my recommendation is to approach the synthesis of any novel, potentially aggregation-prone peptide with a strategic mindset. For sequences with known aggregation tendencies, beginning with a Boc-SPPS approach is a prudent choice. Alternatively, if an Fmoc strategy is required (e.g., for compatibility with acid-sensitive moieties), the proactive incorporation of aggregation-disrupting elements like pseudoproline dipeptides or backbone protection is strongly advised from the outset. Ultimately, the empirical validation of aggregation propensity using the suite of biophysical techniques outlined in this guide will provide the definitive data needed to optimize any peptide synthesis and navigate the complex challenge of aggregation.
References
- LeVine, H., 3rd. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein science : a publication of the Protein Society, 2(3), 404–410. [Link]
- Frontiers in Molecular Neuroscience. (2019).
- MDPI. (2020). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- ACS Bio & Med Chem Au. (2022). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. [Link]
- ACS Publications. (2010).
- Sino Biological. (n.d.). Transmission electron microscopy assay. [Link]
- Medium. (2023).
- protocols.io. (2018). Thioflavin-T (ThT)
- ACS Publications. (2012). Thioflavin T Promotes Aβ(1–40)
- Thioflavin T spectroscopic assay. (n.d.). [Link]
- PubMed Central (PMC). (2011). Kinetic Studies of Inhibition of the Aβ(1–42) Aggregation Using a Ferrocene-tagged β-Sheet Breaker Peptide. [Link]
- PubMed. (2025). Distinct Aggregation Behavior of N-Terminally Truncated Aβ4-42 Over Aβ1-42 in the Presence of Zn(II). [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Valine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those incorporating sterically hindered and hydrophobic residues like valine, presents unique challenges that necessitate a careful selection of the synthetic strategy. The two primary methodologies, solution-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS), offer distinct advantages and disadvantages. This guide provides an in-depth technical comparison of these two approaches, with a focus on the synthesis of valine-containing peptides, to aid researchers in making informed decisions for their specific applications.
Fundamental Principles: A Tale of Two Phases
Solution-Phase Peptide Synthesis (LPPS) , the classical approach, involves the stepwise addition of amino acids in a homogenous solution.[1] Each coupling and deprotection step is followed by the isolation and purification of the intermediate peptide, which allows for rigorous characterization at every stage.[2] This method offers a high degree of flexibility in terms of reaction conditions and is particularly well-suited for the large-scale synthesis of short peptides.[2][3]
Solid-Phase Peptide Synthesis (SPPS) , pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[1][4] The growing peptide chain remains attached to this solid support throughout the synthesis, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[2] This key feature makes SPPS amenable to automation and the rapid synthesis of long peptides.[3][5]
The Valine Challenge: Steric Hindrance and Aggregation
Valine, a β-branched amino acid, introduces significant steric bulk around the α-carbon. This steric hindrance can impede the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction rates and incomplete coupling reactions in both LPPS and SPPS.
Furthermore, the hydrophobicity of valine residues contributes to the propensity of the growing peptide chain to aggregate, especially in SPPS.[6] As the peptide elongates on the solid support, it can fold into secondary structures, such as β-sheets, driven by intermolecular hydrogen bonds.[6] This aggregation can physically block reactive sites, leading to truncated or deletion sequences and a significant drop in yield and purity.[3] LPPS can sometimes be better suited for synthesizing hydrophobic peptides that tend to aggregate on a resin.[3]
Comparative Analysis: Performance and Practicality
The choice between LPPS and SPPS for synthesizing valine-containing peptides hinges on a variety of factors, from the desired scale and purity to the complexity of the peptide sequence.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Rationale for Valine-Containing Peptides |
| Typical Purity | ≥95%[1][5] | 90–98% (variable)[1][5] | SPPS can yield very high purity due to the use of excess reagents to drive reactions to completion. However, aggregation of valine-rich sequences can lead to closely related impurities that are difficult to remove. LPPS allows for purification of intermediates, potentially leading to a purer final product if aggregation is a major issue. |
| Typical Yield | High for short to medium peptides (<50 amino acids)[1] | Can be higher for very short peptides[1] | For short valine-containing peptides, LPPS might offer a higher overall yield due to the ability to optimize each step and purify intermediates. In SPPS, aggregation can significantly lower the effective yield of the desired full-length peptide. |
| Synthesis Time | Faster due to automation and simplified purification[1] | Slower due to multi-step purification and manual interventions[1] | SPPS is significantly faster, especially for longer peptides, as it avoids the time-consuming workup and purification of intermediates. |
| Scalability | Excellent for mg-to-gram scale[5] | Advantageous for large-scale production of short peptides[2] | LPPS is often more economical for the large-scale (kilogram) production of short peptides. SPPS is highly scalable for research and moderate production scales. |
| Handling of "Difficult Sequences" | Prone to aggregation with hydrophobic residues like valine.[6] Requires special reagents and conditions. | More flexible in altering solvents and conditions to improve solubility and coupling.[2] | LPPS offers more options to mitigate aggregation by adjusting solvent systems and concentrations. In SPPS, strategies like using specialized resins, chaotropic salts, or elevated temperatures are employed. |
| Cost-Effectiveness | Generally more cost-effective for longer peptides and high-throughput synthesis.[5] | Can be more cost-effective for short, simple sequences.[5] | For short valine di- or tripeptides, LPPS can be more economical due to lower raw material consumption. For longer sequences, the automation and efficiency of SPPS often outweigh the higher initial reagent costs. |
Experimental Workflows: Synthesizing a Valine-Alanine (Val-Ala) Dipeptide
To illustrate the practical differences between the two methods, here are representative workflows for the synthesis of a simple valine-containing dipeptide, Val-Ala.
Solution-Phase Synthesis of Val-Ala
This workflow highlights the iterative process of coupling, deprotection, and purification.
Experimental Protocol for LPPS of Val-Ala:
-
Protection: The amino group of valine is protected with a tert-butyloxycarbonyl (Boc) group to yield Boc-Val-OH. The carboxyl group of alanine is protected as a methyl ester to give H-Ala-OMe.
-
Coupling: Boc-Val-OH and H-Ala-OMe are dissolved in a suitable organic solvent like dimethylformamide (DMF). A coupling reagent, such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), is added to facilitate the formation of the peptide bond. The reaction mixture is stirred until completion.
-
Purification of Intermediate: The reaction mixture is worked up to remove the coupling byproducts (dicyclohexylurea) and unreacted starting materials. The protected dipeptide, Boc-Val-Ala-OMe, is then purified, typically by column chromatography or recrystallization.
-
Deprotection: The Boc protecting group is removed from the N-terminus of the purified dipeptide using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Final Purification: The final dipeptide, H-Val-Ala-OMe, is isolated and purified to remove any byproducts from the deprotection step.
Solid-Phase Synthesis of Val-Ala
This workflow demonstrates the cyclical nature of SPPS, where the peptide remains attached to the resin until the final cleavage step.
Experimental Protocol for SPPS of Val-Ala (Fmoc/tBu Strategy):
-
Resin Preparation and Loading: A suitable resin (e.g., Wang resin for a C-terminal carboxylic acid) is swelled in a solvent like DMF. The first amino acid, Fmoc-Ala-OH, is then attached to the resin.
-
Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of alanine, exposing a free amine.[7] The resin is then thoroughly washed.
-
Coupling of Valine: The next amino acid, Fmoc-Val-OH, is pre-activated using a coupling reagent such as HATU in the presence of a base like diisopropylethylamine (DIPEA).[8] This activated solution is added to the resin, and the mixture is agitated to allow for the coupling reaction to proceed. Due to the steric hindrance of valine, a double coupling (repeating the coupling step) or extended reaction times may be necessary to ensure complete reaction.[8] The completeness of the coupling can be monitored using a qualitative colorimetric test like the Kaiser test.
-
Final Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (if any) are simultaneously removed using a cleavage cocktail, typically containing a strong acid like TFA with scavengers. The crude peptide is then precipitated, collected, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion: Selecting the Optimal Strategy
Both solution-phase and solid-phase synthesis are powerful techniques for producing valine-containing peptides. The optimal choice is highly dependent on the specific goals of the project.
-
Choose Solution-Phase Peptide Synthesis (LPPS) if:
-
You are synthesizing a short peptide (2-10 amino acids).[5]
-
Large-scale production (kilograms) of a short peptide is required.[2]
-
The peptide sequence is known to be extremely prone to aggregation, and the flexibility to alter solvents and purify intermediates is paramount.[3]
-
Cost-effectiveness for simple, short sequences is a primary concern.[5]
-
-
Choose Solid-Phase Peptide Synthesis (SPPS) if:
For valine-containing peptides, the challenges of steric hindrance and aggregation must be proactively addressed regardless of the chosen method. In SPPS, this may involve the use of specialized resins, potent coupling reagents, and modified protocols. In LPPS, careful optimization of reaction conditions and purification strategies for each step is crucial. Ultimately, a thorough understanding of the strengths and limitations of each methodology will empower researchers to successfully synthesize these challenging but vital biomolecules.
References
- ResolveMass Laboratories Inc. (2025, July 22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? ResolveMass. [Link]
- Adesis, Inc. (2025, September 30). Solid-Phase vs.
- BioDuro. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? BioDuro. [Link]
- Mollica, A., Pinnen, F., Stefanucci, A., & Costante, R. (2013). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Current Organic Chemistry, 17(22), 2629–2657. [Link]
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
- Khan, M. I., Waseem, A., & Ahmad, S. (2020). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+: Experimental and Theoretical Study. Journal of the Chilean Chemical Society, 65(1), 4758-4764. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
- Kuchar, M., & Vaskova, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
- Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Reddy, K. V., & Kumar, V. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Journal of the Chinese Chemical Society, 58(5), 633-643. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 3. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. peptide.com [peptide.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
evaluating the efficiency of different deprotection methods for Boc-L-valine methyl ester
Introduction
In the intricate world of organic synthesis, particularly in the assembly of peptides and other complex molecules, the use of protecting groups is a fundamental strategy. These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of a molecule. Among the most ubiquitous protecting groups for amines is the tert-butoxycarbonyl (Boc) group.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and its facile, yet selective, removal under acidic conditions.[1][3][4][5][6]
This guide provides a comprehensive evaluation of the efficiency of different deprotection methods for a common substrate, Boc-L-valine methyl ester. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
The Chemistry of Boc Deprotection
The cleavage of the Boc group is fundamentally an acid-catalyzed process.[1] The mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid, which facilitates the cleavage of the tert-butyl-oxygen bond.[6] This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5][6][7][8] The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[4][5][6][7] The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding an amine salt as the final product.[3][4][6][7][8]
A potential side reaction involves the tert-butyl cation alkylating other nucleophilic sites on the substrate or in the reaction mixture.[9] This can be mitigated by the use of scavengers, such as anisole or thioanisole.[6]
Acidic Deprotection Methods: The Workhorses of Boc Cleavage
The most common and well-established methods for Boc deprotection employ strong acids. Here, we compare two of the most frequently used reagents: trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
TFA is a powerful reagent for Boc deprotection due to its high efficiency and volatility, which simplifies the isolation of the deprotected amine salt.[1][4]
Mechanism of TFA-Mediated Boc Deprotection
The mechanism with TFA follows the general acid-catalyzed pathway described above, yielding the amine as a trifluoroacetate salt.[1][4][7]
Experimental Protocol
-
Preparation: In a round-bottom flask, dissolve Boc-L-valine methyl ester in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.[4]
-
Cooling: Cool the solution to 0 °C using an ice bath to control the reaction rate.[4]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM (v/v).[10][11]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[11]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.[10][11] The resulting residue is the L-valine methyl ester trifluoroacetate salt.
-
Purification (if necessary): The salt can often be used directly in the next step. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) followed by extraction.[12]
Method 2: Hydrogen Chloride (HCl) in Dioxane
A solution of 4M HCl in dioxane is another common and highly effective reagent for Boc deprotection, often lauded for its selectivity.[3][13]
Mechanism of HCl-Mediated Boc Deprotection
The mechanism is analogous to that of TFA, with the acidic proton from HCl initiating the cleavage of the Boc group to ultimately form the amine hydrochloride salt.[3][8]
Experimental Protocol
-
Preparation: Dissolve Boc-L-valine methyl ester in a minimal amount of anhydrous dioxane in a round-bottom flask.
-
Addition of HCl/Dioxane: Add a 4M solution of HCl in dioxane. Typically, a 5-10 fold excess of HCl is used.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[13][14][15] In many cases, the reaction is complete within 30 minutes.[13][15][16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent in vacuo. The resulting solid is the L-valine methyl ester hydrochloride salt.
-
Purification: The product is often of high purity and can be used without further purification. If necessary, it can be triturated with diethyl ether to remove any non-polar impurities.
Alternative Deprotection Strategies
While acidic methods are robust, certain substrates may be sensitive to strong acids. In such cases, alternative deprotection methods can be employed.
Method 3: Thermal Deprotection
In some instances, the Boc group can be removed by heating, avoiding the need for any acidic reagents.[17] This method is particularly attractive from a "green chemistry" perspective as it can be performed without a catalyst or acid.[17]
Mechanism of Thermal Deprotection
The proposed mechanism involves a concerted elimination, releasing isobutylene and a carbamic acid, which then rapidly decarboxylates.[18][19]
General Considerations
Thermal deprotection often requires high temperatures (e.g., 150 °C) and can be carried out in a high-boiling solvent or even neat.[17][20] The use of continuous-flow reactors can be advantageous for this method.[18][21] However, the high temperatures may not be suitable for thermally sensitive substrates.[17]
Method 4: Catalytic Deprotection
Recent research has focused on developing milder, catalytic methods for Boc deprotection. One promising approach involves the use of iron(III) salts as sustainable catalysts.[22]
Mechanism of Iron(III)-Catalyzed Deprotection
While the exact mechanism is still under investigation, it is believed that the Lewis acidic iron(III) salt coordinates to the carbonyl oxygen of the Boc group, facilitating its cleavage.
General Considerations
This method offers a selective and practical alternative for removing the Boc group, often under mild conditions and with high yields.[22][23] The process is reported to be clean, sometimes not requiring a purification step.[22]
Comparative Analysis of Deprotection Methods
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| TFA/DCM | 20-50% TFA in DCM, 0 °C to RT | 1-4 hours | >95% | Highly efficient, volatile byproducts, well-established.[1][4] | Harshly acidic, corrosive, potential for side reactions with acid-sensitive groups.[20] |
| HCl/Dioxane | 4M HCl in Dioxane, RT | 30 min - 2 hours | >95% | Fast, efficient, often highly selective.[13][16] | Dioxane is a suspected carcinogen, reagent is corrosive. |
| Thermal | Heat (e.g., 150 °C), with or without solvent | Minutes to hours | Variable | "Green" method (no acid/catalyst), avoids acidic workup. | High temperatures required, not suitable for all substrates.[17] |
| Catalytic (FeCl₃) | Catalytic FeCl₃, RT | Variable | High | Mild conditions, sustainable catalyst, high selectivity.[22] | Less established, may require optimization for specific substrates. |
Visualizing the Process
General Experimental Workflow
Caption: A generalized workflow for the deprotection of Boc-L-valine methyl ester.
Mechanistic Comparison of Acidic Deprotection
Caption: The acid-catalyzed deprotection mechanism for Boc-L-valine methyl ester.
Conclusion and Recommendations
The choice of deprotection method for Boc-L-valine methyl ester depends on several factors, including the scale of the reaction, the presence of other acid-sensitive functional groups, and considerations for green chemistry.
-
For routine, efficient deprotection , both TFA in DCM and 4M HCl in dioxane are excellent choices, reliably providing high yields in a short amount of time. 4M HCl in dioxane is often reported to be faster and can exhibit superior selectivity.[13][15][16]
-
When dealing with substrates containing acid-labile groups , it is worth exploring catalytic methods with iron(III) salts or other Lewis acids, as these can offer milder reaction conditions.
-
For researchers focused on sustainable chemistry , thermal deprotection presents an intriguing, albeit more demanding, alternative that eliminates the need for acidic reagents and simplifies work-up procedures.
Ultimately, the optimal method will be determined by empirical evaluation in the context of the specific synthetic route. This guide provides a solid foundation for making an informed choice and for the successful deprotection of Boc-protected amines.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
- Asymmetric Synthesis. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Pfizer, Inc. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- RSC Publishing. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)
- ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)
- ACS Publications. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. [Link]
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods.
- The Royal Society of Chemistry. (n.d.).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Boc Deprotection of N-Boc-N-methyl-D-Valinol. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boc Deprotection - HCl [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Comparative Analysis of Resins for Solid-Phase Synthesis with Boc-L-Valine
For researchers, scientists, and professionals in drug development, the strategic selection of a solid-phase support is a critical decision that dictates the efficiency, purity, and overall success of peptide synthesis. This is particularly true when incorporating sterically hindered amino acids like L-valine using the tert-butyloxycarbonyl (Boc) protection strategy. The bulky side chain of valine can impede reaction kinetics, making the choice of resin and its linker chemistry paramount.
This guide provides an in-depth comparative analysis of commonly used resins for Boc-based solid-phase peptide synthesis (SPPS), with a specific focus on their performance with Boc-L-valine. We will move beyond a simple listing of features to explore the causal relationships between resin structure, experimental conditions, and synthesis outcomes, empowering you to make informed decisions for your specific research needs.
The Foundational Role of the Resin in Boc-SPPS
In Boc-SPPS, the peptide chain is assembled on an insoluble polymeric support, the resin. The process involves a cyclical series of steps: deprotection of the N-terminal Boc group with a moderately strong acid like trifluoroacetic acid (TFA), neutralization, and coupling of the next Boc-protected amino acid. The resin's linker, the chemical moiety connecting the nascent peptide to the solid support, is fundamental. Its stability must be orthogonal to the conditions used for Boc group removal; it must remain intact through numerous TFA treatments but be cleavable under specific, controlled conditions at the end of the synthesis.
The challenge with Boc-L-valine arises from its β-branched structure, which creates steric hindrance that can slow down coupling reactions. Furthermore, the selection of the resin impacts not only the efficiency of this coupling but also the potential for side reactions, such as racemization, and the final cleavage yield.
Comparative Analysis of Key Resins for Boc-L-Valine Attachment
We will now examine four principal resins utilized in Boc-SPPS, evaluating their inherent strengths and weaknesses for the incorporation of Boc-L-valine.
Merrifield Resin: The Classic Workhorse
The original resin developed by Nobel laureate Bruce Merrifield, this support consists of chloromethylated polystyrene-divinylbenzene beads.[1][2] It remains a cost-effective and widely used option for routine peptide synthesis.
-
Linker Chemistry & Stability: The C-terminal amino acid is attached via a benzyl ester linkage. While robust, this bond exhibits some lability to the repeated 50% TFA treatments required for Boc deprotection.[3] This can lead to premature cleavage and loss of peptide chains, a problem that is exacerbated during the synthesis of longer peptides.[3][4]
-
Suitability for Boc-L-Valine: Attachment of Boc-L-valine is typically achieved via its cesium salt to the chloromethyl group.[3] This method is favored as it proceeds under conditions that minimize racemization, a critical consideration for any amino acid.[1][3] However, the harsh conditions required for final cleavage—typically strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)—can be a significant drawback.[5]
PAM (Phenylacetamidomethyl) Resin: Enhanced Acid Stability
Developed to address the shortcomings of the Merrifield resin, the PAM resin incorporates a more acid-stable linker, making it a preferred choice for many Boc-SPPS applications.[6][7]
-
Linker Chemistry & Stability: The 4-(hydroxymethyl)phenylacetamidomethyl linker provides a benzyl ester anchorage with enhanced stability to TFA.[3] This modification significantly reduces the loss of peptide from the resin during the repetitive deprotection cycles of a long synthesis.[3][4]
-
Suitability for Boc-L-Valine: PAM resin is well-suited for the synthesis of medium to large peptides containing valine.[7] The primary caution lies in the initial loading of the amino acid. Esterification using coupling reagents like DCC with a DMAP catalyst can pose a risk of racemization.[3][7] To mitigate this, it is advisable to either couple a pre-formed Boc-amino acid-PAM handle to an aminomethyl resin or to include an additive like HOBt during the esterification to suppress epimerization.[3][7] Final cleavage still necessitates the use of strong acids like HF.[4][6]
Wang Resin: A Milder Cleavage Alternative
Though most commonly associated with Fmoc-SPPS, Wang resin, a p-alkoxybenzyl alcohol resin, is also employed in Boc chemistry, particularly when milder cleavage conditions are desired.[][9][10]
-
Linker Chemistry & Stability: The p-alkoxybenzyl ester linkage is significantly more acid-labile than that of the Merrifield or PAM resins.[4] This allows for the final peptide to be cleaved using TFA, avoiding the hazards of HF.[4][9]
-
Suitability for Boc-L-Valine: The primary trade-off with Wang resin in Boc-SPPS is the linker's sensitivity to the very reagent used for deprotection. While more stable than the simple benzyl ester of Merrifield resin, some premature cleavage can occur with repeated TFA treatments.[4] Therefore, it is best suited for the synthesis of shorter peptides where the number of deprotection cycles is limited. The loading of Boc-L-valine can also be challenging, and unreacted hydroxyl groups on the resin should be "capped" (e.g., with acetic anhydride) to prevent them from interfering in subsequent coupling steps.[11]
2-Chlorotrityl Chloride (2-CTC) Resin: Versatility and Mildness
The 2-CTC resin is a highly versatile support offering significant advantages for synthesizing complex or sensitive peptides, especially those containing sterically hindered residues like valine.
-
Linker Chemistry & Stability: This resin is characterized by its extremely acid-sensitive linker. This high lability allows for the cleavage of the finished peptide under exceptionally mild conditions, such as treatment with 1-2% TFA in dichloromethane (DCM).[12][13][14]
-
Suitability for Boc-L-Valine: The 2-CTC resin is an excellent choice for Boc-L-valine for several key reasons. First, the steric bulk of the trityl group effectively prevents side reactions like diketopiperazine formation and minimizes racemization during the loading of the first amino acid.[6][12][] Second, the loading reaction is fast and efficient.[16] Finally, the mild cleavage conditions allow for the synthesis of fully protected peptide fragments, which can be used in subsequent convergent synthesis strategies.[12][14] The main operational consideration is its high sensitivity to moisture, which requires careful handling and storage under inert conditions.[4][17]
Data Presentation: At-a-Glance Resin Comparison
The table below summarizes the key characteristics and experimental parameters for each resin discussed.
| Resin Type | Linker Type | Typical Loading (mmol/g) | Recommended Boc-L-Valine Loading | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Merrifield | Chloromethyl | 0.3 - 1.2[1] | Cesium salt method in DMF at 50°C[3] | Anhydrous HF or TFMSA[3][5] | Cost-effective; well-established protocols. | Harsh cleavage; potential for peptide loss with repeated TFA steps.[3] |
| PAM | Phenylacetamidomethyl | 0.5 - 1.0[3] | Pre-formed handle coupling or DCC/HOBt.[3][7] | Anhydrous HF or TFMSA.[4] | High stability to TFA, ideal for long peptides.[4][7] | Harsh cleavage; loading can risk racemization without precautions.[3][7] |
| Wang | p-Alkoxybenzyl Alcohol | 0.5 - 1.0 | DCC/DMAP or other standard esterification. | 50-95% TFA in DCM.[4] | Mild cleavage with TFA, avoids HF. | Linker is partially labile to Boc deprotection conditions.[4] |
| 2-Chlorotrityl Chloride | 2-Chlorotrityl | 0.8 - 1.5[12] | Boc-L-Valine with DIPEA in dry DCM.[17] | 1-2% TFA in DCM; AcOH/TFE/DCM.[13][16] | Very mild cleavage; suppresses side reactions and racemization.[6][12] | Highly moisture-sensitive; requires inert handling.[4] |
Experimental Protocols & Workflows
Adherence to validated protocols is essential for reproducible and high-quality synthesis. The following are detailed, step-by-step methodologies for key experimental procedures.
Mandatory Visualization: Reaction Workflows
Caption: Workflows for loading Boc-L-Valine onto Merrifield and 2-CTC resins.
Protocol 1: Loading of Boc-L-Valine onto Merrifield Resin (Cesium Salt Method)
This procedure is designed to minimize racemization during the formation of the benzyl ester linkage.[3][5]
-
Prepare Cesium Salt: Dissolve Boc-L-valine (1.0-1.2 eq. relative to resin substitution) in ethanol (2 mL/mmol) and add a small amount of water (0.5 mL/mmol). Adjust the pH to 7.0 by the careful addition of a 2M aqueous solution of cesium carbonate (Cs₂CO₃).
-
Dry the Salt: Evaporate the solution to dryness using a rotary evaporator. To ensure the salt is anhydrous, add DMF (2.5 mL/mmol) and evaporate to dryness again. Repeat this DMF addition and evaporation step.
-
Resin Swelling: Swell the Merrifield resin (1.0 eq.) in DMF (6-8 mL per gram of resin) for at least 1 hour in a reaction vessel.
-
Esterification: Add the completely dry Boc-L-valine cesium salt to the swollen resin.
-
Reaction: Heat the mixture at 50°C with constant agitation for 24 hours.[17]
-
Washing: After the reaction, filter the resin and wash it thoroughly and sequentially with DMF (3x), 50% aqueous DMF (3x), DMF (3x), and methanol (3x).
-
Drying: Dry the loaded resin in vacuo over a desiccant (e.g., KOH) to a constant weight.
Protocol 2: Loading of Boc-L-Valine onto 2-Chlorotrityl Chloride Resin
This protocol leverages the high reactivity of the 2-CTC resin for a rapid, racemization-free loading process. It is critical that all solvents and glassware are anhydrous.[]
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of resin) for 20-30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare Amino Acid Solution: In a separate flask, dissolve Boc-L-valine (0.8-1.0 eq. for controlled loading) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Coupling Reaction: Add the amino acid solution to the swollen resin. Then, add N,N-diisopropylethylamine (DIPEA) (1.0 eq. relative to the amino acid) and agitate the mixture. After 5 minutes, add an additional 1.5 equivalents of DIPEA.[17]
-
Reaction Time: Vigorously agitate the suspension at room temperature for 30 to 120 minutes. The reaction is typically very fast.[16]
-
Capping: To quench any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 15-20 minutes.
-
Washing: Filter the resin and wash sequentially with DCM (3x), DMF (2x), and DCM (3x).
-
Drying: Dry the loaded resin in vacuo.
Protocol 3: General Boc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid added to the growing peptide chain.[18]
Caption: A single cycle in Boc-Solid Phase Peptide Synthesis (SPPS).
-
Swell: Swell the peptide-resin in DCM for 20-30 minutes, then wash with DMF.
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again with 50% TFA in DCM for 20-25 minutes to remove the Boc group.[3]
-
Wash: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (5x) to remove residual acid.
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes. Repeat this step once. This converts the protonated N-terminal amine into a free nucleophile.
-
Wash: Wash the resin with DMF (5x).
-
Coupling: In a separate vessel, pre-activate the next Boc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. Add this activated solution to the resin and agitate for 1-2 hours.
-
Monitor: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.[18] If the test is positive, repeat the coupling step.
-
Wash: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 4: Cleavage from 2-Chlorotrityl Resin (Mild Conditions)
This protocol yields a fully protected peptide, preserving acid-labile side-chain protecting groups.[13]
-
Swell: Swell the dried peptide-resin in DCM (10 mL/g) for 20-30 minutes.
-
Cleavage: Drain the DCM and add the cleavage cocktail (e.g., 1-2% TFA in DCM or Acetic Acid/Trifluoroethanol/DCM (1:1:8)).
-
Reaction: Agitate the suspension gently at room temperature for 30-60 minutes.
-
Collection: Filter the resin and collect the filtrate into a flask containing pyridine (~10% of the filtrate volume) to neutralize the acid.
-
Wash: Wash the resin 2-3 times with a small volume of the cleavage cocktail or DCM and combine the filtrates.
-
Precipitation: Precipitate the protected peptide by adding the combined filtrate dropwise into a 10-fold volume of cold diethyl ether.
-
Isolation: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.
Conclusion and Authoritative Recommendations
The choice of resin for the synthesis of peptides containing Boc-L-valine is not a one-size-fits-all decision. It is a strategic choice based on the final product requirements, the length of the peptide, and the available laboratory infrastructure.
-
For Routine, Long Peptides: PAM resin is the superior choice over Merrifield resin. Its enhanced linker stability minimizes product loss during the numerous TFA deprotection steps required for synthesizing longer chains, justifying its slightly higher cost.[4][7]
-
For Short Peptides with a C-terminal Acid: Wang resin can be a viable option if access to an HF apparatus is limited. Its TFA-lability simplifies the final cleavage step, though its use should be restricted to shorter sequences to avoid significant premature chain loss.
-
For Protected Fragments and Maximum Purity: 2-Chlorotrityl chloride resin is unequivocally the best-in-class option. Its exceptionally mild cleavage conditions are ideal for preparing protected peptide fragments for convergent synthesis.[12][14] Furthermore, the steric hindrance provided by the trityl linker is a significant asset when dealing with a bulky and racemization-prone residue, making it the most reliable choice for incorporating a C-terminal Boc-L-valine with minimal side reactions.[6][12][]
By understanding the underlying chemistry of these solid supports and applying the validated protocols described, researchers can navigate the challenges posed by sterically hindered amino acids and confidently execute successful solid-phase syntheses.
References
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- Aapptec Peptides. (n.d.). 2-Chlorotrityl Chloride Resin.
- Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
- Sunresin. (n.d.). PAM Resin.
- Sunresin. (n.d.). Solid Phase Peptide Synthesis Resin.
- Futaki, S., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin.
- Barlos, K., et al. (1991). Esterification of 2-chlorotrityl chloride resin with Fmoc-amino acids. Tetrahedron Letters.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.
- Abdel-Aal, A. M., et al. (2014). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
- Góngora-Benítez, M., et al. (2012). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Organic letters, 14(21), 5472–5475.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- Ramkisson, S. (2017). Solid phase peptide synthesis: New resin and new protecting group. CORE.
- Mergler, M., et al. (2001). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.
- Ravindranath, B., & Sandhya, K. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(15), 2435-2437.
- Kumar, S. (2005). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.
- Zhang, Y., et al. (2007). Studies of esterification of Wang resin and fmoc/t-Bu tyrosin in solid phase peptide synthesis. Journal of Functional Polymers.
- Applied Polytech. (n.d.). Wang Resin Peptide Synthesis.
- Gude, M., et al. (2002).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. seplite.com [seplite.com]
- 9. appliedpolytech.com [appliedpolytech.com]
- 10. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 11. chimia.ch [chimia.ch]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Synthetic Peptide Purity by HPLC and Mass Spectrometry
In the realm of peptide therapeutics and research, the assurance of purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. For researchers, scientists, and drug development professionals, an unambiguous understanding of a synthetic peptide's purity profile is paramount. Impurities, which can arise during solid-phase synthesis or subsequent storage, may include deletion sequences, truncated peptides, or molecules with remnant protecting groups.[1][2] These seemingly minor deviations can drastically alter biological activity, immunogenicity, and toxicity.[3]
Regulatory bodies, including the FDA, have stringent requirements for the characterization and control of such impurities, making robust analytical validation indispensable.[4] This guide provides an in-depth comparison of the two cornerstone techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will explore not just the "how" but the "why," grounding our discussion in the fundamental principles that make these methods a powerful, synergistic duo for establishing the purity and identity of synthetic peptides.
Section 1: The Workhorse of Purity Assessment - Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantifying the purity of synthetic peptides.[4][5] Its power lies in its ability to separate the target peptide from a multitude of closely related impurities based on differences in hydrophobicity.[6][7]
The Principle of Separation: A Tale of Hydrophobicity
In RP-HPLC, the peptide mixture is introduced into a column packed with a nonpolar stationary phase (commonly C18 or C8 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is then pumped through the column.[8] Peptides with greater hydrophobicity will have a stronger affinity for the stationary phase and thus elute later, while more hydrophilic peptides will elute earlier. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), peptides are sequentially released from the column and detected, most commonly by UV absorbance at 214-220 nm where the peptide bond absorbs light.[9][10]
dot graph "RP_HPLC_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Prep" { label="Sample & System Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; SamplePrep [label="1. Peptide Solubilization\n(e.g., in Mobile Phase A)"]; Filtration [label="2. Filtration (0.22 µm)\nRemoves particulates"]; ColumnEquil [label="3. Column Equilibration\n(e.g., 95% Mobile Phase A)"]; SamplePrep -> Filtration -> ColumnEquil; }
subgraph "cluster_Analysis" { label="Chromatographic Separation"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Injection [label="4. Sample Injection\n(e.g., 20 µL)"]; Gradient [label="5. Gradient Elution\n(Increasing % Organic Solvent)"]; Detection [label="6. UV Detection\n(214 nm)"]; Injection -> Gradient -> Detection; }
subgraph "cluster_Data" { label="Data Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Chromatogram [label="7. Generate Chromatogram"]; Integration [label="8. Peak Integration"]; Calculation [label="9. Purity Calculation\n(% Area)"]; Chromatogram -> Integration -> Calculation; }
ColumnEquil -> Injection [lhead="cluster_Analysis", style=dashed]; Detection -> Chromatogram [lhead="cluster_Data", style=dashed]; } Caption: Workflow for RP-HPLC analysis of synthetic peptides.
Experimental Protocol: A Self-Validating Approach
A robust HPLC protocol is designed to be "stability-indicating," meaning it can resolve the main peptide from its potential degradation products and synthesis-related impurities.[10]
Objective: To quantify the purity of a synthetic peptide by separating it from related impurities.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Causality: TFA acts as an ion-pairing agent, sharpening peaks by neutralizing residual silanol groups on the silica support and providing a consistent charge to the peptide.[11]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: Controlled, e.g., 40°C. Causality: Consistent temperature ensures reproducible retention times.[13]
-
Injection Volume: 20 µL.
-
Gradient:
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[14]
-
Section 2: The Arbiter of Identity - Mass Spectrometry (MS)
While HPLC is excellent for quantification, it identifies peaks based on retention time, which is not a unique identifier. Mass Spectrometry, on the other hand, provides the definitive confirmation of a peptide's identity by measuring its molecular weight with high precision.[5] When coupled with HPLC (LC-MS), it becomes a powerful tool for both identifying and quantifying impurities.[15][16]
The Principle of Identification: Mass-to-Charge Ratio
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides, Electrospray Ionization (ESI) is the most common technique.[6][17] ESI is a "soft" ionization method that transfers peptide ions from solution into the gas phase without significant fragmentation, which is crucial for determining the intact molecular weight.[17] The peptide solution is sprayed through a high-voltage capillary, creating charged droplets that evaporate, eventually yielding gas-phase peptide ions with one or more positive charges (protons).[18] These ions are then guided into a mass analyzer, which separates them based on their m/z, generating a spectrum that reveals the molecular weight of the peptide and any co-eluting species.[19]
dot graph "MS_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Source" { label="Ion Source"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; LC_Eluent [label="1. Eluent from HPLC"]; ESI [label="2. Electrospray Ionization\n(Creates charged ions)"]; LC_Eluent -> ESI; }
subgraph "cluster_Analyzer" { label="Mass Analyzer"; bgcolor="#E8E8E8"; node [fillcolor="#FFFFFF"]; Ion_Optics [label="3. Ion Transfer"]; Mass_Sep [label="4. Separation by m/z"]; Ion_Optics -> Mass_Sep; }
subgraph "cluster_Detection" { label="Detection & Analysis"; bgcolor="#E0F2F1"; node [fillcolor="#FFFFFF"]; Detector [label="5. Ion Detection"]; Spectrum [label="6. Generate Mass Spectrum"]; ID [label="7. MW Confirmation\n& Impurity ID"]; Detector -> Spectrum -> ID; }
ESI -> Ion_Optics [lhead="cluster_Analyzer", style=dashed]; Mass_Sep -> Detector [lhead="cluster_Detection", style=dashed]; } Caption: Workflow for Mass Spectrometry analysis of peptides.
Experimental Protocol: Confirming Molecular Identity
Objective: To confirm the molecular weight of the target peptide and identify the mass of co-eluting impurities detected by HPLC.
Methodology:
-
LC-MS System: An HPLC system is coupled directly to a mass spectrometer equipped with an ESI source.
-
Mobile Phase Modification:
-
While TFA is excellent for chromatography, it can suppress the MS signal.[20] For LC-MS, it is often replaced or used in lower concentrations, with formic acid (0.1%) being a common alternative that provides good chromatographic performance with better MS compatibility.
-
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the peptide and its likely impurities (e.g., m/z 300-2000).
-
Data Acquisition: Acquire full scan data to detect all ions. For further structural elucidation, tandem MS (MS/MS) can be performed to fragment the peptide and confirm its amino acid sequence.
-
-
Data Analysis:
-
Extract the mass spectrum for the main HPLC peak and any impurity peaks.
-
Deconvolute the spectrum (if multiply charged ions are present) to determine the neutral molecular weight.
-
Compare the observed molecular weight to the theoretical molecular weight of the target peptide.
-
Analyze the masses of impurity peaks to tentatively identify them (e.g., a mass difference of +16 Da may indicate oxidation, while a -18 Da difference could suggest dehydration).
-
Section 3: The Synergy of Orthogonal Validation
The true power in peptide analysis comes from using HPLC and MS as orthogonal methods.[12] This means they rely on different physicochemical principles (hydrophobicity vs. mass-to-charge ratio) to analyze the sample. This approach is strongly advocated by regulatory guidelines like ICH Q6B because it provides a much more comprehensive and reliable characterization of the product.[21][22] A co-eluting impurity in HPLC (having similar hydrophobicity) will almost certainly have a different mass, making it readily detectable by MS. Conversely, an isobaric impurity (having the same mass, like a D-amino acid substitution) will likely have a different retention time in a well-developed HPLC method.
Comparative Analysis: HPLC vs. Mass Spectrometry
| Feature | Reversed-Phase HPLC (UV Detection) | Mass Spectrometry (ESI) |
| Primary Application | Purity quantification, separation of related substances.[12] | Identity confirmation, impurity identification, sequence verification (with MS/MS).[6] |
| Principle | Separation based on hydrophobicity.[7] | Measurement of mass-to-charge (m/z) ratio.[6] |
| Strengths | - Highly quantitative and reproducible.- Robust and widely available.- Excellent for resolving isomers. | - High specificity for identity confirmation.- High sensitivity for detecting trace impurities.[6]- Provides molecular weight information for unknown impurity identification. |
| Limitations | - Peak identity is not definitive (based on retention time).- May not resolve co-eluting impurities.- Less sensitive than MS for trace components. | - Can be less quantitative than UV detection without extensive calibration.- Ionization efficiency can vary between peptides, affecting relative abundance measurements.- May not distinguish between isobaric impurities. |
| Information Provided | Retention time, peak area (% purity).[12] | Molecular weight, charge state, fragmentation pattern (MS/MS).[15] |
Conclusion: A Dual-Pillar Approach to Purity Validation
In the rigorous landscape of peptide development and research, relying on a single analytical technique is insufficient. The validation of synthetic peptide purity demands a dual-pillar approach, leveraging the quantitative strength of RP-HPLC and the definitive identifying power of mass spectrometry. HPLC acts as the meticulous separator, profiling the sample and quantifying each component, while MS serves as the unequivocal authenticator, confirming the identity of the target peptide and providing critical clues to the nature of any impurities.
By integrating these orthogonal methods into a cohesive analytical strategy, researchers and drug developers can build a self-validating system. This ensures that the peptide's purity is not just a number on a chromatogram but a well-understood and trustworthy attribute, fulfilling the stringent requirements of scientific integrity and regulatory compliance.[23][24][25] This comprehensive characterization is fundamental to advancing safe and effective peptide-based innovations from the laboratory to the clinic.
References
- Benchchem.
- U.S. Pharmacopeia. USP <1086> Impurities in Official Articles. URL
- Waters Corporation. LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. URL
- National Center for Biotechnology Information. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. URL
- Revvity.
- DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. URL
- U.S. Pharmacopeia. USP-NF <1086> Impurities in Drug Substances and Drug Products. URL
- MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. URL
- European Pharmaceutical Review.
- Agilent. Analysis of a Synthetic Peptide and Its Impurities. URL
- Waters Corporation.
- European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. URL
- MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. URL
- Separation Science.
- ResearchGate. Typical examples of impurities observed in synthesized peptides. URL
- ACS Publications.
- U.S. Food and Drug Administration. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. URL
- PubMed. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. URL
- SlideShare.
- GenScript. Recommended Peptide Purity Guidelines. URL
- BioC
- Sigma-Aldrich. Peptide Impurities. URL
- National Institutes of Health.
- Shijiazhuang Xinfuda Medical Packaging Co., Ltd. USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. URL
- National Center for Biotechnology Information.
- ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. URL
- PekCura Labs. Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. URL
- BioPharmaSpec. Modern Peptide Drug Analysis: Mass Spec, HOS, and More. URL
- DLRC Group. Synthetic Peptides: Understanding The New CMC Guidelines. URL
- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. URL
- National Center for Biotechnology Information. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. URL
- U.S. Pharmacopeia. <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. URL
- U.S. Pharmacopeia. Organic Impurities in Drug Substances and Drug Products. URL
- Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. URL
- Google Patents. Quantification of impurities for release testing of peptide products. URL
- Verified Peptides.
- CordenPharma.
- Apex Peptide. HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. URL
- PubMed.
- Genosphere Biotechnologies.
- Tide Labs. How to read an HPLC chromatogram (peptides) — a quick QC guide. URL
- Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. URL
- Almac Group.
- Bio-protocol. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. URL
- Agilent.
- Agilent.
- National Center for Biotechnology Information.
- BioPharmaSpec.
Sources
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Peptide Impurities [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. apexpeptidesupply.com [apexpeptidesupply.com]
- 6. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. hplc.eu [hplc.eu]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. almacgroup.com [almacgroup.com]
- 11. lcms.cz [lcms.cz]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 14. tidelabs.co.uk [tidelabs.co.uk]
- 15. lcms.cz [lcms.cz]
- 16. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 17. verifiedpeptides.com [verifiedpeptides.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. dsdpanalytics.com [dsdpanalytics.com]
- 22. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]
- 24. uspnf.com [uspnf.com]
- 25. xinfuda-group.com [xinfuda-group.com]
A Tale of Two Chemistries: A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in the field of drug development, the chemical synthesis of peptides is a foundational technique. The ability to construct these complex biomolecules with high fidelity is paramount for advancing therapeutic and research frontiers. The two dominant strategies in solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methods, represent distinct chemical philosophies. This guide provides an in-depth, objective comparison of these two approaches, grounded in experimental data and field-proven insights, to inform your synthetic strategy, particularly when tackling challenging peptide sequences.
The Bedrock of SPPS: Orthogonal Protection
Solid-phase peptide synthesis, a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry, hinges on the concept of orthogonal protecting groups.[1][2] In essence, the growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[3][4] To control the stepwise addition of amino acids, their reactive α-amino and side-chain functional groups must be temporarily masked with protecting groups. An ideal protection scheme ensures that the α-amino protecting group can be selectively removed at each cycle without disturbing the more permanent side-chain protecting groups or the link to the resin.[5][6][7] The final step involves the simultaneous removal of all side-chain protecting groups and cleavage of the completed peptide from the solid support.
The Boc and Fmoc strategies are the two primary orthogonal systems that have been developed to achieve this.[8] Their fundamental difference lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal. This distinction dictates the entire synthetic workflow, from the choice of solvents and reagents to the types of side reactions that may occur.[8][9]
The Classic Workhorse: Boc/Bzl Chemistry
The original Merrifield methodology is based on the Boc protecting group for the α-amino terminus.[1][2] This strategy is characterized by a graduated acid-lability scheme.
-
Nα-Deprotection: The Boc group is removed with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][11]
-
Side-Chain Protection: The side-chain protecting groups are generally benzyl (Bzl)-based ethers, esters, and carbamates.[7]
-
Final Cleavage: Removal of the side-chain protection and cleavage from the resin requires a very strong acid, most commonly anhydrous hydrofluoric acid (HF).[8][12]
The repeated use of acid for deprotection has a significant, and often advantageous, consequence: the newly exposed N-terminal amine exists as a protonated ammonium salt. This positive charge disrupts the intermolecular hydrogen bonding that can lead to peptide chain aggregation on the resin, a major cause of synthetic failure in "difficult" sequences.[12]
The Modern Standard: Fmoc/tBu Chemistry
Developed as a milder alternative, the Fmoc strategy has become the most widely used method in modern SPPS, particularly in automated synthesizers.[2][10] It is a truly orthogonal system, employing distinct chemical mechanisms for temporary and permanent protecting group removal.
-
Nα-Deprotection: The base-labile Fmoc group is cleaved by a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[10]
-
Side-Chain Protection: The side-chain protecting groups are typically tert-butyl (tBu)-based.[5][6]
-
Final Cleavage: Both the tBu-based side-chain groups and the peptide are cleaved from the resin using a moderately strong acid, such as TFA.[8]
The mild conditions of Fmoc deprotection are compatible with a wider range of sensitive amino acids and post-translational modifications.[8] However, the uncharged N-terminus after deprotection can participate in hydrogen bonding, making Fmoc synthesis more susceptible to on-resin aggregation issues compared to the Boc strategy.
Visualizing the Workflows
To better understand the cyclical nature of these two strategies, the following diagrams illustrate the key steps in each process.
Case Study: The Synthesis of Amyloid Beta (Aβ) 1-42
The 42-amino acid peptide, Amyloid Beta (Aβ) 1-42, is a prime example of a "difficult sequence". Its propensity to aggregate into β-sheets is a hallmark of Alzheimer's disease and presents significant challenges during chemical synthesis.[1][5] On-resin aggregation can render the N-terminus inaccessible for subsequent coupling reactions, leading to truncated sequences and low yields.[1][3] This makes Aβ 1-42 an excellent candidate for comparing the performance of Boc and Fmoc strategies.
While a direct, single-study, head-to-head comparison under identical conditions is rare, a chronological review of synthesis attempts provides valuable insights.[1][5]
Boc/Bzl Strategy for Aβ 1-42
In a notable approach, Kim et al. (2004) utilized a Boc/Bzl strategy to synthesize Aβ 1-42.[1] A key modification was the use of a DMF/DMSO (3:1 v/v) co-solvent during the coupling steps to improve solvation and disrupt aggregation. Another strategic choice was the incorporation of Met35 in its sulfoxide form, Met(O), which was later reduced. While specific yield and purity data were not reported in the summary, the successful synthesis of this notoriously difficult peptide underscores the utility of the Boc strategy, whose acidic deprotection steps inherently help to minimize aggregation.[1]
Fmoc/tBu Strategies for Aβ 1-42
The synthesis of Aβ 1-42 via the Fmoc route has been extensively studied, with various modifications proposed to overcome aggregation issues.
-
Standard Fmoc/tBu SPPS: An initial attempt using a standard Fmoc protocol resulted in a crude yield of only 33%. This low yield is characteristic of the severe on-resin aggregation that occurs with this sequence.
-
Fmoc/tBu with Pseudoprolines: To disrupt the formation of secondary structures, pseudoproline dipeptides can be incorporated. These temporary backbone modifications introduce a "kink" that hinders interchain hydrogen bonding. This strategy significantly improved the crude yield to 57%.
-
Microwave-Assisted Fmoc/tBu SPPS: The application of microwave energy during deprotection and coupling steps can further disrupt aggregation and accelerate reaction rates. This approach, combined with the use of the coupling agent HCTU, resulted in a crude yield of 87% with a purity of 67%.[2]
Performance Data Summary
| Feature | Boc/Bzl Strategy (Kim et al., 2004)[1] | Standard Fmoc/tBu | Fmoc/tBu with Pseudoprolines | Microwave-Assisted Fmoc/tBu[2] |
| Nα-Deprotection | TFA in DCM | 20% Piperidine in DMF | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Key Modification(s) | DMF/DMSO co-solvent | None | Pseudoproline dipeptides | Microwave heating |
| Crude Yield (%) | Not Reported | 33 | 57 | 87 |
| Crude Purity (%) | Not Reported | Low (inferred) | Moderate (inferred) | 67 |
| Aggregation Handling | Inherent (protonated N-terminus) + Co-solvent | Poor | Good (backbone disruption) | Excellent (thermal disruption) |
This comparative data highlights a crucial point: while the Fmoc strategy can be highly effective for Aβ 1-42, it often requires significant optimization and specialized techniques to overcome its inherent susceptibility to aggregation. The Boc strategy, by its very nature, provides a more robust starting point for such challenging sequences.
Experimental Protocols
The following are generalized, step-by-step protocols for the key stages of manual Boc and Fmoc SPPS, based on established methodologies.
Boc SPPS Protocol (Generalized)
This protocol outlines the manual synthesis of a peptide on Merrifield resin.[11]
-
Resin Swelling:
-
Place the desired amount of Merrifield resin in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes. Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 1-2 minutes and drain. Repeat this step.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate coupling.
-
Agitate for 1-2 hours at room temperature. Monitor completion with a Kaiser (ninhydrin) test.
-
Wash the resin with DCM and IPA.
-
-
Repeat:
-
Repeat steps 2-4 for each amino acid in the sequence.
-
-
Final Cleavage:
-
Dry the peptide-resin under vacuum.
-
Carefully add anhydrous HF in a specialized apparatus at 0°C for 1-2 hours, in the presence of scavengers (e.g., anisole).
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
Fmoc SPPS Protocol (Generalized)
This protocol outlines the manual synthesis of a peptide on Rink Amide resin.
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid and an activator (e.g., HATU) in DMF.
-
Add 6-10 equivalents of a base (e.g., DIEA or N-methylmorpholine) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Monitor completion with a Kaiser (ninhydrin) test.
-
Wash the resin with DMF.
-
-
Repeat:
-
Repeat steps 2-3 for each amino acid in the sequence.
-
-
Final Cleavage and Side-Chain Deprotection:
-
Wash the completed peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[3]
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Conclusion: Choosing the Right Strategy
Both Boc and Fmoc SPPS are powerful and effective methods for peptide synthesis, each with a distinct set of advantages and disadvantages.[8]
The Fmoc strategy has rightfully become the method of choice for routine peptide synthesis.[8] Its milder reaction conditions, amenability to automation, and compatibility with a wide array of sensitive modifications make it incredibly versatile.[2][8] The ability to monitor Fmoc deprotection in real-time via UV spectroscopy is another significant advantage for process control.[2]
However, the classic Boc strategy remains an indispensable tool, particularly for the synthesis of long and "difficult" sequences prone to aggregation.[12] The inherent ability of its acidic deprotection step to disrupt interchain hydrogen bonding by protonating the N-terminus provides a unique and powerful advantage that can lead to higher purity and yield for challenging targets like amyloid beta peptides. While it involves more hazardous reagents (HF) and requires specialized equipment, for certain industrial-scale productions and for overcoming the most severe aggregation problems, Boc chemistry is often the key to success.
Ultimately, a Senior Application Scientist must possess a deep understanding of the chemical principles and practical considerations of both strategies. The optimal choice is not a matter of dogma but is dictated by the specific requirements of the target peptide, the available resources, and the synthetic challenges anticipated.
References
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). The A-B-C's of Peptide Synthesis. Methods in Enzymology, 289, 29-65.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- García-Martín, F., et al. (2006). ChemMatrix, a poly(ethylene glycol)-based support for the solid-phase synthesis of difficult peptide sequences.
- Kasim, J. K., Kavianinia, I., Ng, J., Harris, P. W. R., Birch, N. P., & Brimble, M. A. (2019). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42, using a double linker system. Organic & Biomolecular Chemistry, 17(1), 30-34.
- LifeTein. (n.d.). Basic Peptides synthesis introduction.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The “Aβ 1–42 problem”. European Polymer Journal, 84, 87-104.
- Tickler, A. K., Barrow, C. J., & Wade, J. D. (2001). Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494.
- Wade, J. D., & Tickler, A. K. (2004). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Protein and Peptide Letters, 11(4), 377-384.
- White, P., Keyte, J. W., Bailey, K., & Fields, G. (2004). A practical approach to the synthesis of long and difficult peptides. Peptide Science, 76(4), 302-314.
- Zarándi, M., et al. (2007). Synthesis of Aβ[1-42] and its derivatives with improved efficiency. Journal of Peptide Science, 13(4), 242-246.
- BenchChem. (2025). Choosing the Right Shield: A Comparative Guide to Boc vs. Fmoc Protection in Challenging Peptide Synthesis.
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- AAPPTec. (n.d.). What type of chemistry (Fmoc vs Boc) should I use for my peptide?
- Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- Frontiers. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances.
- PubMed. (2004). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Gyros Protein Technologies. (n.d.). Unlocking aggregation in amyloid peptides opens up Alzheimer's research.
- BenchChem. (2025). Revolutionizing Difficult Peptide Synthesis: A Comparative Purity Analysis of Crude Peptides Synthesized with Pseudoprolines.
- ResearchGate. (2019). Fmoc/tBu SPPS of Aβ1−42 on a double linker system, employing....
- ResearchGate. (2019). Comparative table of methods and conditions employed for the synthesis and purification of Aβ 1−42 peptide.
- Moodle@Units. (n.d.). solid phase peptide.
- ResearchGate. (2007). Synthesis of Aβ[1-42] and its derivatives with improved efficiency.
- ResearchGate. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating.
- MDPI. (2019). Aggregation States of Aβ1–40, Aβ1–42 and Aβp3–42 Amyloid Beta Peptides: A SANS Study.
- CoLab. (n.d.). 'O-Acyl isopeptide method' for the efficient preparation of amyloid β peptide 1–42 mutants.
- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History.
- BenchChem. (2025). Comparative analysis of different peptide synthesis strategies.
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
Sources
- 1. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(tert-Butoxycarbonyl)-L-valine Methyl Ester
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. This guide provides a detailed protocol for the proper disposal of N-(tert-Butoxycarbonyl)-L-valine methyl ester, ensuring the safety of personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Hazard Identification and Risk Assessment
This compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1] However, it is crucial to recognize that the absence of a formal hazard classification does not equate to the absence of risk. All chemicals should be handled with care, and a thorough risk assessment should be conducted before commencing any work.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | [2] |
| Molecular Weight | 231.29 g/mol | [2] |
| Appearance | White Solid/Powder | [3] |
| Boiling Point | 194 °C (lit.) | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Density | 1.004 g/mL at 25 °C (lit.) | [2] |
| Solubility | Insoluble in water | [3] |
While not classified as hazardous, this compound is a combustible liquid.[2] In the event of a fire, use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish.[4][5] Firefighters should wear self-contained breathing apparatus and full protective gear.[3][4]
Personal Protective Equipment (PPE) and Handling
Proper handling is the first line of defense against chemical exposure. Adherence to the following PPE and handling guidelines is mandatory.
Personal Protective Equipment:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Inspect gloves before use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.[3]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Ensure adequate ventilation, preferably with a local exhaust system.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][3]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a critical step in maintaining a safe and compliant laboratory environment. The following workflow provides a clear, logical path for disposal decisions.
Caption: Disposal decision workflow for this compound.
Detailed Disposal Procedures:
-
Waste Characterization and Segregation:
-
All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves), must be treated as chemical waste.
-
This waste stream must be segregated from other waste types to prevent accidental reactions.[7] Specifically, store it separately from strong oxidizing agents, strong acids, and strong bases.[3]
-
-
Containerization and Labeling:
-
Collect waste in a chemically compatible, leak-proof container with a secure lid.[8] The original container is often a suitable choice if it is in good condition.[7]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9][10] Include the approximate concentration and volume.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7][9]
-
The SAA must have secondary containment, such as a tray or bin, capable of holding the contents of the largest container.[7]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]
-
-
Final Disposal:
-
Once the waste container is full or has been in the SAA for up to one year (for partially filled containers), it must be moved to a central accumulation area (CAA) or prepared for pickup.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11]
-
Provide a complete and accurate description of the waste to the disposal personnel.[11]
-
Under no circumstances should this chemical be disposed of down the drain. [12]
-
Spill Management
In the event of a spill, prompt and appropriate action is essential to mitigate any potential hazards.
-
Immediate Actions:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wear the appropriate PPE as outlined in Section 2.
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[6]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
-
Regulatory Compliance
All laboratory waste disposal is regulated by federal, state, and local authorities. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14] It is the responsibility of the waste generator to ensure compliance with all applicable regulations. This includes proper waste identification, labeling, storage, and disposal through a licensed hazardous waste contractor.[8][15]
All personnel handling hazardous waste must receive appropriate training on identification, handling, and emergency procedures.[16]
By adhering to these procedures, you contribute to a safe and sustainable research environment. This guide should be used in conjunction with your institution's specific chemical hygiene and waste management plans.
References
- OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- TCI Chemicals. (2025). This compound Safety Data Sheet.
- Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Sigma-Aldrich. (n.d.). N-(tert-Butoxycarbonyl)- L -valine methyl ester.
- Fisher Scientific. (2024). N-tert-Butoxycarbonyl-L-valine Safety Data Sheet.
- National Institutes of Health. (n.d.). Boc-L-Valine. PubChem.
- DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management.
- CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- BenchChem. (2025). Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals.
- Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations.
- ChemicalBook. (n.d.). N-Boc-L-valine Safety Data Sheet.
- University of Wisconsin-Madison. (2022). Disposal Procedures by Chemical.
- Thermo Fisher Scientific. (2025). N-tert-Butoxycarbonyl-L-valine Safety Data Sheet.
- Carl ROTH. (n.d.). Amino acid Safety Data Sheet.
- Waters. (n.d.). Amino Acid Standard Safety Data Sheet.
- CDH Fine Chemical. (n.d.). BOC-L-Alanine Methyl Ester Material Safety Data Sheet.
- CDH Fine Chemical. (n.d.). boc-l-valine Material Safety Data Sheet.
- Thermo Fisher Scientific. (2023). MEM NON-ESSENTIAL AMINO ACIDS SOLUTION, (100X) Safety Data Sheet.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. carlroth.com [carlroth.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 15. epa.gov [epa.gov]
- 16. cleanmanagement.com [cleanmanagement.com]
A Guide to the Safe Handling of N-(tert-Butoxycarbonyl)-L-valine methyl ester in a Research Environment
N-(tert-Butoxycarbonyl)-L-valine methyl ester is a pivotal building block in the synthesis of complex peptides for therapeutic development. As with any chemical reagent, ensuring the safety of laboratory personnel through meticulous handling and the use of appropriate personal protective equipment (PPE) is paramount. This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from authoritative sources. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to these guidelines is a cornerstone of responsible laboratory practice.
Immediate Safety and Hazard Assessment
According to available safety data sheets, this compound is not considered a hazardous substance.[1][2] However, good laboratory practice dictates that all chemicals should be handled with a degree of caution to minimize exposure. The primary risks associated with this compound are the inhalation of dust and direct contact with the skin and eyes.[3]
| Hazard Assessment | |
| Physical State | Solid, powder |
| Appearance | White |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact |
| GHS Classification | Not a hazardous substance or mixture |
| Primary Precautionary Measures | Avoid dust formation and direct contact[3][4] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical step in mitigating any potential risks associated with handling this compound. The following table outlines the minimum recommended PPE for various laboratory operations.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[3] | Protects eyes from accidental splashes and airborne dust particles. |
| Skin Protection | A standard laboratory coat should be worn and fully buttoned.[3] | Prevents incidental contact of the chemical with skin and clothing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Provides a barrier against direct skin contact during handling. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is likely, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[4] | Minimizes the potential for inhalation of fine particles. |
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow diagram and step-by-step instructions provide a clear operational plan.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Ventilation is Key: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when weighing or transferring the solid, to minimize the potential for inhalation.[4]
-
Donning PPE: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above: a buttoned lab coat, chemical-resistant gloves, and safety glasses.[3]
-
Weighing and Transfer: When weighing the powder, do so carefully to avoid generating dust. Use a spatula to gently transfer the solid. If any dust is generated, allow it to settle before proceeding.
-
Dissolution: If the experimental procedure requires dissolving the compound, add the solvent to the solid in a controlled manner within the fume hood.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at -20°C is often recommended for similar peptide derivatives.[4] Keep it away from incompatible materials such as strong oxidizing agents and acids.[4]
Spill and Disposal Management
In the event of a spill, the primary objective is to clean it up safely without creating airborne dust.
Spill Response:
-
Small Dry Spills: Gently sweep or vacuum the material into a designated waste container. If necessary, lightly moisten the powder with water to prevent it from becoming airborne.[3]
-
Liquid Spills (if dissolved): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the affected area thoroughly with a suitable solvent or detergent and water. Ensure the area is well-ventilated during cleanup.[3]
Waste Disposal:
All waste containing this compound, including contaminated materials like weighing paper and gloves, should be collected in a clearly labeled and sealed container.[3] Dispose of the chemical waste in accordance with all local, state, and federal regulations.[4] Do not allow the compound to enter drains or waterways.[3]
Emergency Procedures
While this compound is not classified as hazardous, it is crucial to be prepared for accidental exposure.
-
In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. If irritation persists, seek medical attention.[3]
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[3]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[3]
-
If swallowed: Rinse the mouth with water and seek medical advice.[3]
By adhering to these safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
